(-)-O-Desmethylvenlafaxine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-[(1R)-2-(dimethylamino)-1-(1-hydroxycyclohexyl)ethyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2/c1-17(2)12-15(13-6-8-14(18)9-7-13)16(19)10-4-3-5-11-16/h6-9,15,18-19H,3-5,10-12H2,1-2H3/t15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYYIDSXMWOZKMP-HNNXBMFYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(C1=CC=C(C=C1)O)C2(CCCCC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C[C@@H](C1=CC=C(C=C1)O)C2(CCCCC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10162168 | |
| Record name | O-Desmethylvenlafaxine, (-)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10162168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
142761-11-3 | |
| Record name | O-Desmethylvenlafaxine, (-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142761113 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | O-Desmethylvenlafaxine, (-)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10162168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | O-DESMETHYLVENLAFAXINE, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HY5T9WKI4O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of (-)-O-Desmethylvenlafaxine
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed exploration of the molecular and cellular mechanisms underpinning the therapeutic effects of (-)-O-Desmethylvenlafaxine (Desvenlafaxine), the major active metabolite of venlafaxine. As a key player in the class of Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs), a thorough understanding of its pharmacodynamic and pharmacokinetic profile is crucial for ongoing research and development in neuropsychopharmacology.
Introduction and Pharmacological Context
This compound, commonly known as desvenlafaxine, is a synthetic form of the principal active metabolite of the antidepressant venlafaxine.[1] Venlafaxine undergoes extensive first-pass metabolism in the liver, primarily via the cytochrome P450 2D6 (CYP2D6) isoenzyme, to form desvenlafaxine.[2][3][4] Given that approximately 70% of a venlafaxine dose is converted to desvenlafaxine in most individuals, the pharmacological activity of the parent drug is largely attributable to this metabolite.[1]
Clinically, desvenlafaxine is utilized for the treatment of major depressive disorder (MDD).[5] Its development as a standalone therapeutic agent offers a key advantage: by bypassing the primary CYP2D6 metabolic pathway of its parent compound, it presents a lower risk of pharmacokinetic variability due to genetic polymorphisms in this enzyme and reduces the potential for certain drug-drug interactions.[5][6]
Primary Mechanism of Action: Dual Reuptake Inhibition
The core mechanism of action of desvenlafaxine is its function as a Serotonin-Norepinephrine Reuptake Inhibitor (SNRI).[6][7][8] It exerts its therapeutic effects by binding to and inhibiting the serotonin transporter (SERT) and the norepinephrine transporter (NET).[8][9] This inhibition blocks the reabsorption of serotonin (5-HT) and norepinephrine (NE) from the synaptic cleft back into the presynaptic neuron. The resulting increase in the extracellular concentrations of these neurotransmitters enhances serotonergic and noradrenergic neurotransmission.[8]
Transporter Binding Affinity and Potency
Desvenlafaxine exhibits a distinct binding profile for monoamine transporters. It is a potent inhibitor of the human serotonin transporter (hSERT) and a less potent, but significant, inhibitor of the human norepinephrine transporter (hNET).[9][10] In vitro studies have quantified this interaction, revealing a notable selectivity for serotonin reuptake inhibition over norepinephrine. Specifically, desvenlafaxine is approximately 10 to 30 times more potent at inhibiting serotonin uptake compared to norepinephrine uptake.[1][11] The compound demonstrates very weak affinity for the dopamine (DA) transporter.[9][10]
This dual-action profile is believed to offer a broader spectrum of efficacy in treating MDD compared to agents that only target the serotonin system (SSRIs), potentially addressing a wider range of depressive symptoms.[8]
Quantitative Pharmacodynamic Data
The binding affinity and inhibitory potency of desvenlafaxine have been characterized in various assays. The data below summarizes its interaction with key human monoamine transporters.
| Transporter | Binding Affinity (Ki, nM) | Reuptake Inhibition (IC50, nM) |
| Human Serotonin Transporter (hSERT) | 40.2 ± 1.6 | 47.3 ± 19.4 |
| Human Norepinephrine Transporter (hNET) | 558.4 ± 121.6 | 531.3 ± 113.0 |
| Human Dopamine Transporter (hDAT) | Weak affinity (62% inhibition at 100 µM) | Not potent |
Data sourced from competitive radioligand binding and reuptake inhibition assays.[9][10]
Signaling Pathway Visualization
The following diagram illustrates the primary mechanism of desvenlafaxine at a synaptic terminal.
Caption: Desvenlafaxine blocks SERT and NET, increasing synaptic 5-HT and NE.
Secondary Pharmacology and Receptor Selectivity
A key aspect of desvenlafaxine's pharmacological profile is its high selectivity. Unlike older classes of antidepressants, such as tricyclic antidepressants (TCAs), desvenlafaxine lacks significant affinity for other neuroreceptors.[5][6] In vitro studies confirm that it does not meaningfully interact with:
This receptor selectivity is clinically significant as it predicts a lower burden of side effects commonly associated with the blockade of these other receptors, such as dry mouth, constipation, sedation, and orthostatic hypotension. Furthermore, desvenlafaxine does not inhibit monoamine oxidase (MAO).[5]
Chirality and Stereochemistry
Desvenlafaxine possesses a chiral center and therefore exists as a racemic mixture of two enantiomers: (R)-desvenlafaxine and (S)-desvenlafaxine.[9] This is an important consideration, as the enantiomers of the parent compound, venlafaxine, exhibit different pharmacological activities. For venlafaxine, the (R)-enantiomer inhibits both norepinephrine and serotonin reuptake, while the (S)-enantiomer is more selective for serotonin reuptake inhibition.[12] The overall pharmacological profile of racemic desvenlafaxine is similar to that of racemic venlafaxine.[12] While pharmacokinetic parameters for the individual desvenlafaxine enantiomers appear to be similar in humans, further research into the specific contributions of each enantiomer to the overall clinical effect is warranted.[13]
Experimental Protocols for Mechanistic Elucidation
The characterization of desvenlafaxine's mechanism of action relies on standardized in vitro assays. Below are representative protocols for determining transporter binding affinity and reuptake inhibition.
Protocol: Radioligand Binding Assay for Transporter Affinity (Ki)
This protocol outlines the methodology for determining the binding affinity of desvenlafaxine for the serotonin transporter (SERT) using a competitive binding assay.
Objective: To calculate the inhibitor constant (Ki) of desvenlafaxine for hSERT.
Materials:
-
Cell membranes from HEK293 cells stably expressing hSERT.
-
Radioligand: [³H]Citalopram (a high-affinity SERT ligand).
-
Test Compound: Desvenlafaxine, prepared in a range of concentrations.
-
Non-specific binding control: Fluoxetine (at a high concentration, e.g., 10 µM).
-
Assay Buffer: Tris-HCl buffer with NaCl and KCl.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid and a liquid scintillation counter.
Methodology:
-
Preparation: Thaw the hSERT-expressing cell membranes on ice. Dilute the membranes in the assay buffer to a final protein concentration optimized for the assay (e.g., 5-10 µ g/well ).
-
Plate Setup: To each well of the 96-well plate, add:
-
Total Binding: Assay buffer, [³H]Citalopram, and hSERT membranes.
-
Non-specific Binding: Assay buffer, [³H]Citalopram, high-concentration fluoxetine, and hSERT membranes.
-
Competitive Binding: Assay buffer, [³H]Citalopram, varying concentrations of desvenlafaxine, and hSERT membranes.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the bound radioligand from the unbound.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters into scintillation vials, add scintillation fluid, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the logarithm of the desvenlafaxine concentration.
-
Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of desvenlafaxine that inhibits 50% of specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the transporter.
-
Workflow Visualization: Radioligand Binding Assay
Caption: Workflow for a radioligand binding assay to determine Ki.
Conclusion
The mechanism of action of this compound is centered on its function as a potent and selective serotonin-norepinephrine reuptake inhibitor. Its high affinity for the serotonin transporter and moderate affinity for the norepinephrine transporter, combined with a lack of significant activity at other neuroreceptors, provides a targeted therapeutic effect. This dual inhibition leads to an enhancement of serotonergic and noradrenergic signaling, which is fundamental to its efficacy as an antidepressant. Its distinct metabolic profile, which avoids the polymorphic CYP2D6 pathway, further solidifies its role as a refined therapeutic option in the management of major depressive disorder.
References
- O desmethylvenlafaxine | Drug Information, Uses, Side Effects, Chemistry. DrugBank.
- Desvenlafaxine (O-Desmethylvenlafaxine) | 5-HT/Norepinephrine Reuptake Inhibitor. MCE (MedChemExpress).
- Serotonin–norepinephrine reuptake inhibitor - Wikipedia. Wikipedia.
- Desvenlafaxine | C16H25NO2 | CID 125017 - PubChem.
- O-Desmethylvenlafaxine succin
- Serotonin Norepinephrine Reuptake Inhibitors: A Pharmacological Comparison.
- Serotonin and Norepinephrine Reuptake Inhibitors. PubMed.
- What are the mechanisms of action of DESVENLAFAXINE FUMARATE in DESVENLAFAXINE therapy?. R Discovery.
- Desvenlafaxine Succinate: A New Serotonin and Norepinephrine Reuptake Inhibitor. ASPET Journals.
- (±)-O-Desmethyl Venlafaxine (CAS 93413-62-8). Cayman Chemical.
- Enantioselective analysis of venlafaxine and its active metabolites: A review on the separ
- Desvenlafaxine - Wikipedia. Wikipedia.
- A novel prodrug strategy to improve the oral absorption of O-desmethylvenlafaxine. PubMed Central.
- Distribution and excretion of venlafaxine and O-desmethylvenlafaxine in human milk.
- [The enantioselective pharmacokinetic study of desvenlafaxine sustained release tablet in Chinese healthy male volunteers after oral administr
Sources
- 1. Desvenlafaxine - Wikipedia [en.wikipedia.org]
- 2. caymanchem.com [caymanchem.com]
- 3. A novel prodrug strategy to improve the oral absorption of O-desmethylvenlafaxine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Distribution and excretion of venlafaxine and O-desmethylvenlafaxine in human milk - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Desvenlafaxine | C16H25NO2 | CID 125017 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. O desmethylvenlafaxine | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 8. Serotonin–norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Serotonin Norepinephrine Reuptake Inhibitors: A Pharmacological Comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Enantioselective analysis of venlafaxine and its active metabolites: A review on the separation methodologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. [The enantioselective pharmacokinetic study of desvenlafaxine sustained release tablet in Chinese healthy male volunteers after oral administration] - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Enantioselective Differences of O-Desmethylvenlafaxine
Abstract
O-Desmethylvenlafaxine (ODV), the principal active metabolite of the antidepressant venlafaxine, is a chiral molecule that exists as (R)- and (S)-enantiomers. While venlafaxine is administered as a racemic mixture, its metabolism and the subsequent pharmacological actions of its metabolites are markedly stereoselective. This guide provides a comprehensive technical analysis of the enantioselective differences of ODV, designed for researchers, scientists, and drug development professionals. We will delve into the stereoselective metabolism of venlafaxine, the distinct pharmacological profiles of the ODV enantiomers, validated analytical methodologies for their separation, and the resulting clinical and regulatory implications. This document aims to serve as a vital resource for understanding the nuanced stereochemistry of this widely used therapeutic agent and its active metabolite.
Introduction: The Significance of Chirality in Venlafaxine's Therapeutic Action
Venlafaxine is a cornerstone in the treatment of major depressive disorder, generalized anxiety disorder, and other mood disorders.[1] It functions as a serotonin-norepinephrine reuptake inhibitor (SNRI), modulating the levels of these key neurotransmitters in the synaptic cleft.[2] Venlafaxine is administered as a racemate, a 1:1 mixture of its (R)- and (S)-enantiomers.[2] However, the biological fate and activity of these enantiomers are not identical.
The human body is a chiral environment, and as such, it often interacts differently with the enantiomers of a drug. This can lead to significant variations in their absorption, distribution, metabolism, excretion (ADME), and pharmacological activity. In the case of venlafaxine, the primary metabolic pathway is O-demethylation to O-desmethylvenlafaxine (ODV), a reaction predominantly catalyzed by the polymorphic cytochrome P450 enzyme, CYP2D6.[2][3] This metabolic process is stereoselective, meaning that the two enantiomers of venlafaxine are metabolized at different rates, leading to varying plasma concentrations of the (R)- and (S)-enantiomers of ODV.[3]
ODV itself is an active antidepressant, also functioning as an SNRI.[4] Crucially, the enantiomers of ODV exhibit distinct pharmacological profiles, with differing affinities for the serotonin (SERT) and norepinephrine (NET) transporters.[5] Understanding these enantioselective differences is paramount for a complete comprehension of venlafaxine's therapeutic window, potential for drug-drug interactions, and inter-individual variability in patient response.
Stereoselective Metabolism of Venlafaxine to O-Desmethylvenlafaxine
The conversion of venlafaxine to ODV is the most significant metabolic route, and it is here that the first layer of stereoselectivity is introduced.[2][4] The CYP2D6 enzyme is highly polymorphic, leading to different metabolizer phenotypes in the population, including poor metabolizers (PMs), intermediate metabolizers (IMs), extensive metabolizers (EMs), and ultrarapid metabolizers (UMs).[4][6]
This genetic variability directly impacts the stereoselective metabolism of venlafaxine. Studies have shown that in individuals with reduced CYP2D6 activity (PMs), the metabolism of the (R)-enantiomer of venlafaxine is more significantly impaired than that of the (S)-enantiomer.[7] This leads to altered enantiomeric ratios of both the parent drug and its metabolite. In CYP2D6 poor metabolizers, a low S/R ratio of venlafaxine is often associated with a high S/R ratio of ODV.[3] This is a critical consideration, as the differing pharmacological activities of the ODV enantiomers mean that a patient's CYP2D6 genotype can influence the overall pharmacodynamic effect of the drug.[3]
Caption: Stereoselective metabolism of venlafaxine to O-desmethylvenlafaxine via CYP2D6.
Enantioselective Pharmacology of O-Desmethylvenlafaxine
The therapeutic efficacy of venlafaxine and ODV is derived from their ability to inhibit the reuptake of serotonin and norepinephrine.[1] The enantiomers of ODV display clinically significant differences in their potencies for these two transporters.
While specific binding affinity values can vary between studies, a general consensus in the literature indicates that the (S)-enantiomer of venlafaxine is a more selective inhibitor of serotonin reuptake.[5][8] Conversely, the (R)-enantiomer of venlafaxine inhibits the reuptake of both norepinephrine and serotonin.[5][8] The pharmacological profile of the ODV enantiomers is similar to that of the parent drug.[5]
Table 1: Comparative Pharmacology of O-Desmethylvenlafaxine Enantiomers
| Enantiomer | Primary Target | Potency for SERT | Potency for NET |
| (S)-O-Desmethylvenlafaxine | Serotonin Transporter (SERT) | High | Lower |
| (R)-O-Desmethylvenlafaxine | Serotonin (SERT) & Norepinephrine (NET) Transporters | Moderate to High | Moderate to High |
This table represents a qualitative summary based on available literature. Quantitative values (e.g., Ki, IC50) can be found in the cited references.
This differential pharmacology implies that the overall therapeutic effect of venlafaxine treatment is dependent on the plasma concentrations of not just the parent drug and total ODV, but specifically on the ratio of the (R)- and (S)-enantiomers of ODV. For instance, a patient with a higher concentration of (S)-ODV might experience more potent serotonergic effects.
Sources
- 1. mdpi.com [mdpi.com]
- 2. PharmGKB summary: venlafaxine pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Influence of CYP2D6 genotype on the disposition of the enantiomers of venlafaxine and its major metabolites in postmortem femoral blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Venlafaxine Therapy and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Enantioselective analysis of venlafaxine and its active metabolites: A review on the separation methodologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ClinPGx [clinpgx.org]
- 7. researchgate.net [researchgate.net]
- 8. Development of an enantioselective assay for simultaneous separation of venlafaxine and O-desmethylvenlafaxine by micellar electrokinetic chromatography-tandem mass spectrometry: Application to the analysis of drug-drug interaction - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Metabolism of (-)-O-Desmethylvenlafaxine
Abstract
O-desmethylvenlafaxine (ODV), the major active metabolite of the serotonin-norepinephrine reuptake inhibitor (SNRI) venlafaxine, is itself a marketed antidepressant known as desvenlafaxine. Unlike its parent compound, which undergoes extensive cytochrome P450 (CYP) 2D6-mediated metabolism, desvenlafaxine exhibits a simpler and more predictable metabolic profile.[1] This guide provides a detailed examination of the metabolic pathways of the (-)-enantiomer of O-desmethylvenlafaxine. The primary route of elimination is direct renal excretion of the unchanged drug, supplemented by Phase II conjugation reactions, specifically glucuronidation and, to a lesser extent, oxidative metabolism.[1][2] This document will elucidate the key enzymes involved, present methodologies for metabolite analysis, and discuss the clinical implications of this metabolic profile for researchers and drug development professionals.
Introduction: From Venlafaxine to its Active Metabolite
Venlafaxine is administered as a racemic mixture of R(+) and S(-) enantiomers.[3][4] Its therapeutic action is primarily mediated by its major active metabolite, O-desmethylvenlafaxine (ODV), formed predominantly through O-demethylation by the polymorphic enzyme CYP2D6.[3][4][5] The significant reliance on CYP2D6 can lead to considerable inter-individual variability in venlafaxine pharmacokinetics.[1]
Desvenlafaxine (brand name Pristiq®) was developed to mitigate this variability.[6] By administering the active metabolite directly, the metabolic step dependent on CYP2D6 is bypassed, leading to more predictable plasma concentrations across patients with different CYP2D6 genotypes.[1][7] This guide focuses specifically on the metabolism of (-)-O-desmethylvenlafaxine, a key component of the racemic desvenlafaxine product.
Primary Metabolic Pathways of this compound
The metabolism of desvenlafaxine is considerably less complex than that of venlafaxine. In humans, a large portion of the administered dose is excreted unchanged in the urine.[1] The metabolic clearance that does occur is dominated by Phase II conjugation, with Phase I oxidation playing a minor role.[2][8]
Phase II Metabolism: Glucuronidation
The principal metabolic pathway for desvenlafaxine is direct conjugation of the phenolic hydroxyl group with glucuronic acid to form desvenlafaxine-O-glucuronide.[1][2] This reaction is catalyzed by UDP-glucuronosyltransferase (UGT) enzymes, which transfer glucuronic acid from the cofactor uridine diphosphate glucuronic acid (UDPGA) to the drug molecule, significantly increasing its water solubility and facilitating its renal excretion.[9]
-
Key Enzymes Identified: In vitro studies using human liver microsomes and recombinant human UGTs have identified multiple isoforms capable of catalyzing the O-glucuronidation of desvenlafaxine. These include UGT1A1, UGT1A3, UGT2B4, UGT2B15, and UGT2B17 .[6] The involvement of multiple UGTs contributes to the low likelihood of clinically significant drug-drug interactions involving this pathway.[2]
Phase I Metabolism: Oxidation
A minor fraction of desvenlafaxine undergoes Phase I oxidative metabolism.[1]
-
N-demethylation: This pathway, mediated by CYP3A4 , results in the formation of the metabolite N,O-didesmethylvenlafaxine (NODV).[1][2][6] However, this is considered a minor route of elimination, with less than 5% of the dose being excreted as this oxidative metabolite.[1][10]
-
Negligible CYP2D6 Involvement: Crucially, desvenlafaxine itself is not a significant substrate for CYP2D6, the primary enzyme in its formation from venlafaxine.[1] This characteristic is a cornerstone of its improved pharmacokinetic predictability compared to its parent drug.[1][7]
The metabolic pathways are visually summarized in the diagram below.
Analytical Methodologies for Metabolite Profiling
Accurate quantification of this compound and its metabolites in biological matrices is essential for pharmacokinetic and clinical studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and selectivity.[11][12]
Experimental Protocol: LC-MS/MS Quantification in Human Plasma
This protocol outlines a typical workflow for the simultaneous determination of desvenlafaxine and its metabolites.
Objective: To quantify the concentration of this compound, (-)-ODV-O-glucuronide, and N,O-didesmethylvenlafaxine in human plasma samples.
Methodology:
-
Sample Preparation (Protein Precipitation):
-
Rationale: This is a rapid and effective method for removing high-abundance proteins from plasma that would otherwise interfere with the analysis.
-
To a 200 µL aliquot of K2EDTA human plasma, add 400 µL of ice-cold methanol containing an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte).[10]
-
Vortex the mixture for 30 seconds to precipitate proteins.[10]
-
Centrifuge at 12,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[10]
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 200 µL of the mobile phase (e.g., 50:50 acetonitrile:water).[10]
-
-
Chromatographic Separation (LC):
-
Rationale: A reverse-phase C18 column is typically used to separate the parent drug from its more polar metabolites based on hydrophobicity.
-
Instrument: HPLC system (e.g., Shimadzu LC-20AD).[10]
-
Column: C18 analytical column.
-
Mobile Phase: A gradient elution using a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 10 µL.
-
-
Detection (Tandem Mass Spectrometry - MS/MS):
-
Rationale: MS/MS provides exceptional selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each analyte.
-
Instrument: Triple quadrupole mass spectrometer (e.g., Micromass Quattro Micro) with an electrospray ionization (ESI) source.[10]
-
Ionization Mode: Positive ESI.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Example):
-
Desvenlafaxine: m/z 264.3 → 58.1[10]
-
Metabolites: Specific transitions for each metabolite would be determined during method development.
-
-
-
Quantification:
-
A calibration curve is constructed by analyzing blank plasma samples spiked with known concentrations of the analytes.
-
The concentration of each analyte in the unknown samples is determined by comparing its peak area ratio (relative to the internal standard) to the calibration curve.
-
Pharmacokinetic & Clinical Implications
The metabolic profile of this compound has significant clinical relevance.
-
Reduced Drug-Drug Interaction Potential: Because metabolism is not heavily reliant on a single, polymorphic CYP enzyme like CYP2D6, desvenlafaxine has a lower potential for pharmacokinetic drug-drug interactions compared to venlafaxine.[1][2][8] It is unlikely to cause clinically significant CYP-mediated interactions.[2][8]
-
Predictable Pharmacokinetics: The circumvention of CYP2D6 metabolism leads to more consistent plasma concentrations among different individuals, regardless of their CYP2D6 metabolizer status (e.g., poor vs. extensive metabolizers).[1]
-
Excretion Profile: In humans, approximately 45% of an oral dose of desvenlafaxine is excreted unchanged in the urine, with about 19% excreted as the O-glucuronide metabolite and less than 5% as the oxidative metabolite NODV.[1][10] This highlights the importance of renal function in the drug's elimination.
| Parameter | Description | Clinical Significance |
| Primary Elimination | Renal excretion of unchanged drug (~45%)[1] | Dose adjustments may be necessary in patients with renal impairment. |
| Major Metabolic Pathway | O-Glucuronidation (Phase II)[1][2] | Low potential for CYP-mediated drug interactions.[2] |
| Minor Metabolic Pathway | N-demethylation via CYP3A4 (<5%)[1] | CYP3A4 inhibitors/inducers are unlikely to have a major clinical impact. |
| CYP2D6 Involvement | Negligible[1] | Pharmacokinetics are predictable across different CYP2D6 genotypes.[1] |
Conclusion
The metabolism of this compound is characterized by its simplicity and predictability, a stark contrast to its parent compound, venlafaxine. The primary route of elimination is renal excretion of the unchanged drug. Metabolic clearance is mainly driven by Phase II glucuronidation, mediated by several UGT isoforms, with only a minor contribution from CYP3A4-mediated oxidation. This metabolic profile minimizes the potential for CYP-related drug interactions and reduces inter-individual pharmacokinetic variability, offering a distinct clinical advantage in the management of major depressive disorder. Understanding these pathways is critical for drug development professionals in designing clinical trials and for researchers investigating the pharmacokinetics and pharmacodynamics of this important antidepressant.
References
- Walsh Medical Media. (2011). Metabolism Studies of Desvenlafaxine.
- PharmGKB. (n.d.). PharmGKB summary: venlafaxine pathway. National Institutes of Health (NIH).
- PharmGKB. (2013). Venlafaxine Pathway, Pharmacokinetics. ClinPGx.
- Dr.Oracle. (2025). What is the primary metabolic pathway of Pristiq (desvenlafaxine)?.
- Magalhães, P., Alves, G., Llerena, A., & Falcão, A. C. (2014). Main metabolic pathways of venlafaxine (VEN) in humans. ResearchGate.
- Wikipedia. (n.d.). Serotonin–norepinephrine reuptake inhibitor.
- Mandrioli, R., et al. (n.d.). Enantioselective analysis of venlafaxine and its active metabolites: A review on the separation methodologies. PubMed.
- ResearchGate. (2025). Serum concentrations of venlafaxine and its metabolites O-desmethylvenlafaxine and N-desmethylvenlafaxine in heterozygous carriers of the CYP2D63, *4 or 5 allele.
- Zubiaur, O., et al. (2023). Impact of polymorphisms in CYP and UGT enzymes and ABC and SLCO1B1 transporters on the pharmacokinetics and safety of desvenlafaxine. National Institutes of Health (NIH).
- de Cássia Nakai, R., et al. (2024). Pharmacometabolomics Approach to Explore Pharmacokinetic Variation and Clinical Characteristics of a Single Dose of Desvenlafaxine in Healthy Volunteers. PubMed Central.
- Wang, Z., et al. (2022). Joint population pharmacokinetic modeling of venlafaxine and O-desmethyl venlafaxine in healthy volunteers and patients to evaluate the impact of morbidity and concomitant medication. PubMed Central.
- Systematic Reviews in Pharmacy. (n.d.). Analytical Methods for Venlaflaxine Hydrochloride and Metabolites Determinations in Different Matrices.
- Hart, A. D., et al. (2024). Multiplexed quantification of venlafaxine and metabolites in human plasma by liquid chromatography-tandem mass spectrometry. PubMed.
- IJRPC. (n.d.). QUANTIFICATION OF POTENTIAL IMPURITIES BY A STABILITY INDICATING HPLC METHOD IN DESVENLAFAXINE SUCCINATE MONOHYDRATE ACTIVE PHAR.
- Ilett, K. F., et al. (n.d.). Distribution and excretion of venlafaxine and O-desmethylvenlafaxine in human milk. National Institutes of Health (NIH).
- BenchChem. (n.d.). A Comparative Guide to Analytical Methods for the Determination of Desvenlafaxine: Linearity and Range.
- CNS Spectrums. (2012). Metabolites: novel therapeutics or “me-too” drugs? Using desvenlafaxine as an example. Cambridge University Press.
- ResearchGate. (2025). Metabolism Studies of Desvenlafaxine.
- ResearchGate. (2025). Field and laboratory studies of the fate and enantiomeric enrichment of venlafaxine and O-desmethylvenlafaxine under aerobic and anaerobic conditions.
- Longdom Publishing. (n.d.). Clinical Insights into Drug Metabolism and Detoxification Pathways.
Sources
- 1. droracle.ai [droracle.ai]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. PharmGKB summary: venlafaxine pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ClinPGx [clinpgx.org]
- 5. researchgate.net [researchgate.net]
- 6. Impact of polymorphisms in CYP and UGT enzymes and ABC and SLCO1B1 transporters on the pharmacokinetics and safety of desvenlafaxine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabolites: novel therapeutics or “me-too” drugs? Using desvenlafaxine as an example | CNS Spectrums | Cambridge Core [cambridge.org]
- 8. researchgate.net [researchgate.net]
- 9. longdom.org [longdom.org]
- 10. Pharmacometabolomics Approach to Explore Pharmacokinetic Variation and Clinical Characteristics of a Single Dose of Desvenlafaxine in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sysrevpharm.org [sysrevpharm.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
The Serendipitous Journey of a Metabolite: A Technical Guide to the Discovery and History of (-)-O-Desmethylvenlafaxine
Abstract
This in-depth technical guide chronicles the discovery and historical development of (-)-O-desmethylvenlafaxine (ODV), the major active metabolite of the antidepressant venlafaxine. Initially identified as a product of extensive first-pass metabolism, the clinical significance of ODV quickly became apparent due to its own potent pharmacological activity. This guide will delve into the metabolic pathways, the pivotal role of cytochrome P450 enzymes, the analytical techniques that enabled its characterization, and its eventual journey to becoming a standalone therapeutic agent, desvenlafaxine. This exploration serves as a compelling case study in the field of drug metabolism and its profound implications for pharmacotherapy and drug development.
Introduction: The Advent of Venlafaxine
Venlafaxine was introduced in 1993 as a novel antidepressant, belonging to a new class of drugs known as serotonin-norepinephrine reuptake inhibitors (SNRIs).[1][2][3] Marketed under the brand name Effexor®, it represented a significant advancement in the treatment of major depressive disorder, generalized anxiety disorder, and social anxiety disorder.[2][3] Its mechanism of action is centered on the potentiation of neurotransmitter activity in the central nervous system by inhibiting the reuptake of both serotonin and norepinephrine.[4] At higher doses, it also weakly inhibits the reuptake of dopamine.[2]
Venlafaxine is administered as a racemic mixture of R(+) and S(-) enantiomers.[5] The two enantiomeric forms exhibit different pharmacological profiles; the (R)-form is a potent inhibitor of both serotonin and norepinephrine reuptake, while the (S)-form is more selective for serotonin reuptake.[6][7] This stereoselectivity extends to its metabolism, a critical factor in understanding its overall pharmacological effect.
The Unveiling of a Key Player: Discovery of O-Desmethylvenlafaxine (ODV)
Early pharmacokinetic studies of venlafaxine revealed that it undergoes extensive first-pass metabolism in the liver.[8][9] A significant portion of the parent drug is biotransformed before it reaches systemic circulation. Mass balance studies showed that approximately 87% of a venlafaxine dose is recovered in the urine within 48 hours, with only about 5% as unchanged venlafaxine.[4] The majority is excreted as metabolites, with O-desmethylvenlafaxine (ODV) being the most prominent.[4]
The discovery of ODV was not merely an academic exercise in metabolite identification. It was quickly established that ODV is not an inactive byproduct but a pharmacologically active metabolite.[5][10] In fact, ODV was found to be equipotent to venlafaxine in its ability to inhibit serotonin and norepinephrine reuptake.[11][12] This finding was a pivotal moment, shifting the understanding of venlafaxine's therapeutic action from that of a single drug to a dual-acting parent compound and its equally active metabolite.
The Engine of Transformation: The Role of Cytochrome P450 2D6 (CYP2D6)
The primary metabolic pathway for the conversion of venlafaxine to ODV is O-demethylation.[5] In vitro studies utilizing human liver microsomes were instrumental in identifying the specific enzyme responsible for this critical biotransformation. These experiments demonstrated that the formation of ODV is predominantly catalyzed by the cytochrome P450 2D6 (CYP2D6) isoenzyme.[5][13][14]
The central role of CYP2D6 has significant clinical implications due to its well-known genetic polymorphism.[13][15] Individuals can be classified into different metabolizer phenotypes based on their CYP2D6 activity, ranging from poor metabolizers (PMs) with little to no enzyme function to ultrarapid metabolizers (UMs) with increased enzyme activity.[14]
-
Poor Metabolizers (PMs): Individuals lacking functional CYP2D6 activity exhibit higher plasma concentrations of venlafaxine and lower concentrations of ODV.[13][14] This altered ratio can lead to an increased risk of side effects.[13][16]
-
Extensive (Normal) Metabolizers (EMs): These individuals have normal CYP2D6 function and exhibit a more balanced ratio of venlafaxine to ODV.
-
Ultrarapid Metabolizers (UMs): In these individuals, venlafaxine is rapidly converted to ODV, resulting in lower venlafaxine and higher ODV plasma levels.[13]
While other enzymes like CYP3A4, CYP2C19, and CYP2C9 are involved in the minor metabolic pathways of venlafaxine to less active metabolites such as N-desmethylvenlafaxine (NDV), the O-demethylation to ODV remains the principal and clinically most relevant route.[5][13]
Visualizing the Metabolic Pathway
Caption: Metabolic pathway of venlafaxine.
Analytical Methodologies for Characterization and Quantification
The discovery and subsequent investigation of ODV were heavily reliant on the development of sensitive and specific analytical methods to differentiate and quantify venlafaxine and its metabolites in biological matrices. A variety of techniques have been employed, evolving in sophistication and sensitivity over time.
-
High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with ultraviolet (UV) or fluorescence detection, has been a workhorse for the routine therapeutic drug monitoring of venlafaxine and ODV.[17][18] Fluorescence detection offers enhanced sensitivity, which is crucial for measuring the relatively low concentrations found in plasma.[18]
-
Gas Chromatography (GC): GC with a nitrogen-phosphorus detector (GC-NPD) has also been utilized for the analysis of venlafaxine and its metabolites.[19]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): The advent of LC-MS/MS provided a significant leap in analytical capability.[20] This technique offers superior sensitivity and selectivity, allowing for the simultaneous determination of venlafaxine and multiple metabolites at very low concentrations.[20] It has become the gold standard for pharmacokinetic studies and bioequivalence trials.
Experimental Protocol: In Vitro Metabolism of Venlafaxine in Human Liver Microsomes
This protocol outlines a typical in vitro experiment to determine the metabolic profile of venlafaxine and identify the enzymes responsible for the formation of ODV.
1. Materials and Reagents:
- Venlafaxine hydrochloride
- Pooled human liver microsomes (HLMs)
- NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
- Phosphate buffer (pH 7.4)
- Specific CYP450 inhibitors (e.g., quinidine for CYP2D6, ketoconazole for CYP3A4)
- Acetonitrile (for quenching the reaction)
- Internal standard (e.g., a structurally similar compound not present in the matrix)
- LC-MS/MS system
2. Incubation Procedure: a. Prepare a master mix containing phosphate buffer, the NADPH regenerating system, and pooled HLMs. b. Pre-incubate the master mix at 37°C for 5 minutes. c. To investigate the role of specific CYPs, add the respective chemical inhibitors to designated tubes and pre-incubate. d. Initiate the metabolic reaction by adding venlafaxine (at various concentrations to determine enzyme kinetics) to the pre-warmed master mix. e. Incubate the reaction mixture at 37°C with gentle shaking for a specified time (e.g., 60 minutes). f. Terminate the reaction by adding ice-cold acetonitrile containing the internal standard.
3. Sample Processing: a. Centrifuge the terminated reaction mixture to precipitate proteins. b. Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen. c. Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
4. LC-MS/MS Analysis: a. Inject the reconstituted sample into the LC-MS/MS system. b. Separate venlafaxine and its metabolites using a suitable C18 column and a gradient mobile phase (e.g., water with formic acid and acetonitrile). c. Detect and quantify the parent drug and its metabolites using multiple reaction monitoring (MRM) mode.
5. Data Analysis: a. Construct calibration curves for venlafaxine and ODV. b. Quantify the amount of ODV formed in each reaction. c. Compare the formation of ODV in the presence and absence of specific CYP inhibitors to determine the contribution of each enzyme.
Visualizing the Experimental Workflow
Caption: Workflow for in vitro metabolism studies.
Pharmacokinetic and Pharmacodynamic Significance of ODV
The pharmacokinetic profiles of venlafaxine and ODV are distinct and contribute to the overall therapeutic effect.
| Parameter | Venlafaxine | O-Desmethylvenlafaxine (ODV) |
| Primary Route of Formation | - | O-demethylation of venlafaxine via CYP2D6[13][14] |
| Elimination Half-life | ~5 hours[2] | ~11 hours[2] |
| Plasma Protein Binding | ~27%[4] | ~30%[4] |
| Pharmacological Activity | SNRI[4] | SNRI (equipotent to venlafaxine)[11][12] |
The longer half-life of ODV compared to venlafaxine contributes to a more sustained therapeutic effect. The total active moiety in the plasma, which is the sum of the concentrations of venlafaxine and ODV, is considered a more accurate representation of the drug's overall activity, especially in individuals with varying CYP2D6 metabolic capacities.[14]
From Metabolite to Medication: The Development of Desvenlafaxine
The recognition of ODV as a major, active metabolite with a favorable pharmacokinetic profile led to the logical next step in drug development: isolating and marketing ODV as a standalone drug. This strategy, often referred to as "metabolite-to-drug" development, offers several potential advantages, including a more predictable pharmacokinetic profile that is less dependent on polymorphic enzymes like CYP2D6.
Desvenlafaxine, the isolated O-desmethylvenlafaxine, was developed and subsequently approved by the U.S. Food and Drug Administration (FDA) in 2008 for the treatment of major depressive disorder, under the brand name Pristiq®.[21][22][23] This marked the culmination of the journey of ODV from a product of metabolism to a therapeutic agent in its own right.
Conclusion
The story of this compound is a testament to the critical role of drug metabolism in pharmacology and drug discovery. What began as a routine investigation into the metabolic fate of a new antidepressant, venlafaxine, led to the identification of a pharmacologically active metabolite that not only contributes significantly to the parent drug's efficacy but also possessed the qualities to be developed as a successful medication. This journey underscores the importance of a thorough understanding of biotransformation pathways and the potential for metabolites to be valuable therapeutic entities. The case of venlafaxine and ODV remains a cornerstone example for researchers, scientists, and drug development professionals in the ongoing quest for safer and more effective medicines.
References
-
Venlafaxine Therapy and CYP2D6 Genotype - Medical Genetics Summaries - NCBI - NIH. (2015, July 27). Retrieved from [Link]
-
Venlafaxine Therapy and CYP2D6 Genotype. (2020, June 29). In Medical Genetics Summaries. National Center for Biotechnology Information (US). Retrieved from [Link]
-
Venlafaxine Pathway, Pharmacokinetics. (2013, March 29). In PharmGKB. Retrieved from [Link]
-
Pharmacokinetics of venlafaxine and its major metabolite o-desmethylvenlafaxine in freely moving mice using automated dosing/sampling system. (n.d.). In National Institutes of Health. Retrieved from [Link]
-
Ball, S. E., Ahern, D., Scatina, J., & Kao, J. (1997). Venlafaxine: in vitro inhibition of CYP2D6 dependent imipramine and desipramine metabolism; comparative studies with selected SSRIs, and effects on human hepatic CYP3A4, CYP2C9 and CYP1A2. British Journal of Clinical Pharmacology, 44(5), 455–460. [Link]
-
Howell, S. R., Husbands, G. E., & Scatina, J. A. (1993). Pharmacokinetics of venlafaxine and O-desmethylvenlafaxine in laboratory animals. Xenobiotica, 23(3), 349–359. [Link]
- Analytical Methods for Venlaflaxine Hydrochloride and Metabolites Determinations in Different Matrices. (2011).
-
Howell, S. R., Husbands, G. E., & Scatina, J. A. (1993). Pharmacokinetics of venlafaxine and O-desmethylvenlafaxine in laboratory animals. Xenobiotica, 23(3), 349–359. [Link]
-
Wang, L., et al. (2016). Effect of CYP2D6 variants on venlafaxine metabolism in vitro. Xenobiotica, 46(12), 1086-1092. [Link]
-
Troy, S. M., Parker, V. D., Fruncillo, R. J., & Chiang, S. T. (1992). Introduction of a Composite Parameter to the Pharmacokinetics of Venlafaxine and Its Active O-desmethyl Metabolite. Journal of Clinical Pharmacology, 32(4), 374–381. [Link]
- Goeringer, K. E., Raymon, L. P., & Christian, G. D. (1998). Comparison of Analytical Methods in the Determination of Two Venlafaxine Fatalities. Journal of Analytical Toxicology, 22(6), 517–522.
-
Joint population pharmacokinetic modeling of venlafaxine and O-desmethyl venlafaxine in healthy volunteers and patients… (n.d.). In OUCI. Retrieved from [Link]
-
Annotation of CPIC Guideline for venlafaxine and CYP2D6. (n.d.). In ClinPGx. Retrieved from [Link]
- Determination of venlafaxine and its metabolites in biological materials. (2015).
-
Determination of venlafaxine and its active metabolite O-desmethylvenlafaxine in human plasma by HPLC fluorescence. (2018, October 26). In PubMed Central. Retrieved from [Link]
-
venlafaxine. (n.d.). In ClinPGx. Retrieved from [Link]
-
Venlafaxine Therapy and CYP2D6 Genotype. (2015, July 27). In NCBI. Retrieved from [Link]
- Extraction techniques for analysis of venlafaxine and its metabolites in biological matrices. (2016).
-
Cytochrome P450 2D6 Phenotype Predicts Antidepressant Efficacy of Venlafaxine: A Secondary Analysis of 4 Studies in Major Depressive Disorder. (2010, April 13). In Psychiatrist.com. Retrieved from [Link]
-
Venlafaxine: in vitro inhibition of CYP2D6 dependent imipramine and desipramine metabolism; comparative studies with selected SSRIs, and effects on human hepatic CYP3A4, CYP2C9 and CYP1A2. (n.d.). In Semantic Scholar. Retrieved from [Link]
- Enantiomers of o-desmethyl venlafaxine. (n.d.). In Google Patents.
-
Pristiq (desvenlafaxine) FDA Approval History. (n.d.). In Drugs.com. Retrieved from [Link]
-
Desvenlafaxine succinate for major depressive disorder. (n.d.). In ClinPGx. Retrieved from [Link]
-
In Vitro and In Vivo Rat Model Assessments of the Effects of Vonoprazan on the Pharmacokinetics of Venlafaxine. (2020, November 10). In Taylor & Francis Online. Retrieved from [Link]
-
Serotonin–norepinephrine reuptake inhibitor. (n.d.). In Wikipedia. Retrieved from [Link]
-
O desmethylvenlafaxine. (n.d.). In DrugBank Online. Retrieved from [Link]
-
Steady-state concentration of venlafaxine enantiomers: model-based analysis of between-patient variability. (2000). European Journal of Clinical Pharmacology, 56(8), 583-591. [Link]
-
Effexor®(venlafaxine hydrochloride)Tablets. (n.d.). In accessdata.fda.gov. Retrieved from [Link]
-
Chirality of antidepressive drugs: an overview of stereoselectivity. (2021). Pharmaceuticals, 14(11), 1109. [Link]
-
Field and laboratory studies of the fate and enantiomeric enrichment of venlafaxine and O-desmethylvenlafaxine under aerobic and anaerobic conditions. (2012). Water Research, 46(12), 3879-3888. [Link]
-
Enantioselective analysis of venlafaxine and its active metabolites: A review on the separation methodologies. (2020). Biomedical Chromatography, 34(8), e4874. [Link]
-
Venlafaxine. (n.d.). In Wikipedia. Retrieved from [Link]
-
Venlafaxine. (n.d.). In PubChem. National Institutes of Health. Retrieved from [Link]
-
The conversion of venlafaxine to its principal metabolite O-desmethylvenlafaxine by CYP2D6. (n.d.). In ResearchGate. Retrieved from [Link]
-
Desvenlafaxine. (n.d.). In PubChem. National Institutes of Health. Retrieved from [Link]
-
Desvenlafaxine. (n.d.). In Wikipedia. Retrieved from [Link]
-
PRISTIQ® (desvenlafaxine succinate). (n.d.). In Pfizer Medical - US. Retrieved from [Link]
-
Showing metabocard for O-Desmethylvenlafaxine glucuronide (HMDB0061172). (2013, July 22). In HMDB. Retrieved from [Link]
-
Venlafaxine and O-desmethylvenlafaxine concentrations in plasma and cerebrospinal fluid. (2015). The Journal of Clinical Psychiatry, 76(7), 963-968. [Link]
-
Pristiq (desvenlafaxine) Label. (n.d.). In accessdata.fda.gov. Retrieved from [Link]
-
Proven MDD Efficacy. (n.d.). In PRISTIQ® (desvenlafaxine) 50 mg | Safety Info. Retrieved from [Link]
Sources
- 1. Serotonin–norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 2. Venlafaxine - Wikipedia [en.wikipedia.org]
- 3. Venlafaxine | C17H27NO2 | CID 5656 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. ClinPGx [clinpgx.org]
- 6. Chirality of antidepressive drugs: an overview of stereoselectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enantioselective analysis of venlafaxine and its active metabolites: A review on the separation methodologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics of venlafaxine and its major metabolite o-desmethylvenlafaxine in freely moving mice using automated dosing/sampling system - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ClinPGx [clinpgx.org]
- 10. tandfonline.com [tandfonline.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Introduction of a composite parameter to the pharmacokinetics of venlafaxine and its active O-desmethyl metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Venlafaxine Therapy and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Venlafaxine Therapy and CYP2D6 Genotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 16. ClinPGx [clinpgx.org]
- 17. archivespp.pl [archivespp.pl]
- 18. Determination of venlafaxine and its active metabolite O-desmethylvenlafaxine in human plasma by HPLC fluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
- 20. sysrevpharm.org [sysrevpharm.org]
- 21. drugs.com [drugs.com]
- 22. ClinPGx [clinpgx.org]
- 23. Desvenlafaxine - Wikipedia [en.wikipedia.org]
Chemical and physical properties of (-)-O-Desmethylvenlafaxine
An In-Depth Technical Guide to the Chemical and Physical Properties of (-)-O-Desmethylvenlafaxine
Introduction
This compound, more commonly known as desvenlafaxine, is the major active metabolite of the antidepressant venlafaxine.[1][2] It is a potent and selective serotonin-norepinephrine reuptake inhibitor (SNRI) that has been developed and marketed as an antidepressant in its own right for the treatment of major depressive disorder (MDD).[1][3][4] Unlike its parent compound, which relies heavily on the polymorphic cytochrome P450 2D6 (CYP2D6) enzyme for its bioactivation, desvenlafaxine offers a more predictable pharmacokinetic profile, reducing the potential for drug-drug interactions and variability in patient response due to genetic polymorphisms.[5][6]
This guide provides a comprehensive overview of the core chemical and physical properties of this compound, its pharmacological mechanism, metabolic pathways, synthesis, and the analytical methodologies crucial for its study and development. The content is tailored for researchers, scientists, and drug development professionals, offering field-proven insights and detailed protocols to support further investigation.
Physicochemical Properties
This compound is a cyclohexanol and phenol derivative.[7] It is supplied as a white to off-white crystalline solid.[3][8] Its structure is characterized by a cyclohexanol ring and a phenol group attached to an ethyl-dimethylamine side chain.
Chemical Structure of this compound
Caption: Chemical structure of this compound.
The key physicochemical properties are summarized in the table below, providing essential data for formulation development and analytical characterization.
| Property | Value | Reference(s) |
| IUPAC Name | 4-[2-(dimethylamino)-1-(1-hydroxycyclohexyl)ethyl]phenol | [3][7][8] |
| Synonyms | Desvenlafaxine, DVS 233, WY-45233 | [1][2][8] |
| Molecular Formula | C₁₆H₂₅NO₂ | [2][3][8] |
| Molecular Weight | 263.37 g/mol (as base) | [2][3] |
| CAS Number | 93413-62-8 | [2][3][8] |
| Appearance | White to off-white crystalline solid | [3][8] |
| Solubility | Organic Solvents: Soluble in DMSO (~0.25-50 mg/mL), DMF (~5 mg/mL), and ethanol (~0.10-2 mg/mL).[8][9][10] Aqueous Buffers: Sparingly soluble. Solubility is pH-dependent.[3][8] Solubility in PBS (pH 7.2) is approx. 1 mg/mL for the succinate hydrate salt.[10] | [8][9][10] |
| pKa (Estimated) | Strongest Acidic: 2.96; Strongest Basic: 8.9 (for the glucuronide metabolite) | [11] |
| UV/Vis Absorption (λmax) | 226-227 nm, 275 nm | [2][8][10] |
Pharmacology and Mechanism of Action
Desvenlafaxine's therapeutic effect is derived from its function as a serotonin-norepinephrine reuptake inhibitor (SNRI).[1] It exhibits high affinity for the human serotonin transporter (hSERT) and norepinephrine transporter (hNET), with a roughly 10-fold higher potency for serotonin reuptake inhibition compared to norepinephrine.[1][4]
By blocking these transporters, desvenlafaxine increases the extracellular concentrations of serotonin and norepinephrine in the synaptic cleft, enhancing neurotransmission.[1] This dual mechanism is foundational to its efficacy in treating major depressive disorder. A key aspect of its pharmacological profile is its low affinity for other receptors, including dopamine transporters (62% inhibition at a high concentration of 100 µM), muscarinic-cholinergic, H1-histaminergic, or α1-adrenergic receptors.[7][9] This selectivity contributes to a favorable side-effect profile, avoiding many of the adverse effects associated with older classes of antidepressants.
Caption: Metabolic pathway of venlafaxine and this compound.
Synthesis Overview
Several synthetic routes for this compound have been developed. One efficient, multi-step approach begins with p-hydroxyacetonitrile, avoiding the direct demethylation of venlafaxine which can involve harsh or toxic reagents. [12][13]The rationale for this bottom-up synthesis is to achieve high purity and yield while controlling the formation of impurities.
The key steps in one such synthesis involve:
-
Hydroxyl Protection: The phenolic hydroxyl group of the starting material is protected, often using a benzyl group, to prevent unwanted side reactions in subsequent steps. [13]2. Condensation: The protected intermediate is condensed with cyclohexanone. [12]3. Reduction and Deprotection: The resulting intermediate undergoes reduction and removal of the protecting group to yield an amino alcohol precursor. [12]4. Dimethylation: The primary amine is converted to a tertiary amine through reductive amination using formaldehyde and a reducing agent like formic acid. [12][14]5. Salt Formation and Purification: The final base is reacted with an acid (e.g., succinic acid) and purified through crystallization to yield a stable, high-purity salt form, such as desvenlafaxine succinate monohydrate. [12][13]
Caption: A generalized workflow for the synthesis of this compound.
Analytical Methodologies
Accurate quantification of this compound in biological matrices is essential for pharmacokinetic studies, therapeutic drug monitoring, and clinical toxicology. High-performance liquid chromatography (HPLC) with UV or fluorescence detection and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most widely employed techniques. [15][16] 6.1 Protocol: Quantification in Human Serum by HPLC-UV
This protocol describes a robust HPLC method with UV detection, suitable for clinical and toxicology laboratories. The choice of a C18 reversed-phase column is standard for separating moderately polar compounds like desvenlafaxine from endogenous serum components.
Methodology:
-
Sample Preparation (Solid-Phase Extraction):
-
To 1.0 mL of human serum, add an internal standard (e.g., Bamifylline or Haloperidol). [17][18] * Vortex the sample and load it onto a C18 SPE cartridge pre-conditioned with methanol and water.
-
Wash the cartridge with water and then a low-percentage organic solvent (e.g., 20% methanol) to remove interferences.
-
Elute the analytes with an appropriate solvent mixture (e.g., methanol or an acidified organic solvent).
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase and inject 20 µL into the HPLC system.
-
-
Chromatographic Conditions:
-
Column: Zorbax XDB C18 (or equivalent), 4.6 x 150 mm, 5 µm particle size. [19] * Mobile Phase: A mixture of aqueous buffer (e.g., 0.05 M potassium dihydrogen phosphate) and organic solvents (e.g., methanol and isopropyl alcohol or acetonitrile) in an isocratic elution mode. [17][19]A typical ratio is Acetonitrile/Buffer (30/70, v/v). [17] * Flow Rate: 1.0 - 1.5 mL/min. [17][19] * Column Temperature: 50-60°C to improve peak shape and reduce run time. [17][19] * Detection: UV detector set to 227-229 nm. [19][20] 6.2 Protocol: Quantification in Human Plasma by UPLC-MS/MS
-
For higher sensitivity and selectivity, especially for pharmacokinetic studies requiring low limits of quantification, UPLC-MS/MS is the method of choice. The protein precipitation step provides a rapid and efficient sample cleanup.
Methodology:
-
Sample Preparation (Protein Precipitation): [21] * To 200 µL of human plasma in a microcentrifuge tube, add an internal standard (e.g., deuterated desvenlafaxine or nadolol). [21][22][23] * Add 600 µL of ice-cold acetonitrile (or acetonitrile with 0.43% formic acid) to precipitate proteins. [21] * Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and inject a small volume (e.g., 5 µL) into the UPLC-MS/MS system.
-
-
UPLC-MS/MS Conditions:
-
Column: ACQUITY UPLC BEH C18 (or equivalent), 2.1 x 50 mm, 1.7 µm particle size. [22] * Mobile Phase: Gradient elution using A: 10 mM ammonium acetate in water and B: Methanol. [22] * Flow Rate: 0.30 mL/min. [22] * Mass Spectrometer: Triple-quadrupole mass spectrometer.
-
Ionization: Electrospray Ionization (ESI), positive mode. [22] * Detection (Multiple Reaction Monitoring - MRM): Monitor the specific precursor-to-product ion transitions.
-
Caption: General workflow for the bioanalysis of this compound.
References
-
Desvenlafaxine - Wikipedia. (n.d.). Wikipedia. [Link]
-
Venlafaxine Pathway, Pharmacokinetics. (2013). PharmGKB. [Link]
-
Pistos, C., et al. (2011). A simple HPLC method for the simultaneous determination of venlafaxine and its major metabolite O-desmethylvenlafaxine in human serum. PubMed. [Link]
-
He, J., et al. (2011). Simultaneous quantification of venlafaxine and O-desmethylvenlafaxine in human plasma by ultra performance liquid chromatography-tandem mass spectrometry and its application in a pharmacokinetic study. PubMed. [Link]
-
Tournel, G., et al. (2004). Quantification of venlafaxine and O-desmethylvenlafaxine in human serum using HPLC analysis. ClinPGx. [Link]
-
Wang, B., et al. (2022). Advances in Research at Synthesis Process Optimization and Quality Standard Improvement of O-desmethylvenlafaxine Succinate. Frontiers in Chemistry. [Link]
-
Dutta, L., et al. (2013). Liquid chromatography tandem mass spectrometry method for the simultaneous stereoselective determination of venlafaxine and its major metabolite, O-desmethylvenlafaxine, in human plasma. PubMed. [Link]
-
The synthesis of desvenlafaxine from p-hydroxyacetophenone. (2022). ResearchGate. [Link]
-
A High-Performance Liquid Chromatographic Method for the Simultaneous Determination of Venlafaxine and O-Desmethylvenlafaxine in Biological Fluids. (n.d.). Scilit. [Link]
-
A Systematic Review on Analytical Methods to Determine Chiral and Achiral Forms of Venlafaxine and its Metabolite O-desmethylvenlafaxine. (n.d.). OUCI. [Link]
-
O desmethylvenlafaxine | Drug Information, Uses, Side Effects, Chemistry. (n.d.). DrugBank. [Link]
-
Analytical Methods for Venlaflaxine Hydrochloride and Metabolites Determinations in Different Matrices. (2013). Systematic Reviews in Pharmacy. [Link]
-
Haslemo, T., et al. (2019). Significantly lower CYP2D6 metabolism measured as the O/N-desmethylvenlafaxine metabolic ratio in carriers of CYP2D641 versus CYP2D69 or CYP2D6*10: a study on therapeutic drug monitoring data from 1003 genotyped Scandinavian patients. PubMed. [Link]
- Processes for the synthesis of O-desmethylvenlafaxine. (2009).
-
Raut, B. B., et al. (2007). A Rapid and Sensitive HPLC Method for the Determination of Venlafaxine and O‐Desmethylvenlafaxine in Human Plasma with UV Detection. Taylor & Francis Online. [Link]
-
Nirogi, R., et al. (2008). Liquid chromatography tandem mass spectrometry assay for the simultaneous determination of venlafaxine and O-desmethylvenlafaxine in human plasma and its application to a bioequivalence study. PubMed. [Link]
-
Pharmacokinetics of venlafaxine and its major metabolite o-desmethylvenlafaxine in freely moving mice using automated dosing/sampling system. (2012). National Institutes of Health (NIH). [Link]
-
Wang, B., et al. (2022). Advances in Research at Synthesis Process Optimization and Quality Standard Improvement of O-desmethylvenlafaxine Succinate. National Institutes of Health (NIH). [Link]
-
Venlafaxine. (n.d.). PubChem. [Link]
-
Pistos, C., et al. (2011). A simple HPLC Method for the Simultaneous Determination of Venlafaxine and its Major Metabolite O-Desmethylvenlafaxine in Human Serum. Taylor & Francis Online. [Link]
-
Spectroflourimetric determination of venlafaxine hydrochloride and o- desmethylvenlafaxine in marketed formulations. (2012). Der Pharma Chemica. [Link]
-
Hermann, M., et al. (2008). Serum concentrations of venlafaxine and its metabolites O-desmethylvenlafaxine and N-desmethylvenlafaxine in heterozygous carriers of the CYP2D6*3, *4 or *5 allele. PubMed. [Link]
-
Distribution of O-desmethylvenlafaxine/venlafaxine (ODV /V) metabolite... (n.d.). ResearchGate. [Link]
-
PharmGKB summary: venlafaxine pathway. (2013). National Institutes of Health (NIH). [Link]
-
Tournel, G., et al. (2004). Quantification of venlafaxine and O-desmethylvenlafaxine in human serum using HPLC analysis. PubMed. [Link]
- Processes for the synthesis of O-desmethylvenlafaxine. (2009).
-
Desvenlafaxine. (n.d.). PubChem. [Link]
-
Showing metabocard for O-Desmethylvenlafaxine glucuronide (HMDB0061172). (2013). HMDB. [Link]
-
E-M, T., et al. (2014). Determination of venlafaxine and O-desmethylvenlafaxine in dried blood spots for TDM purposes, using LC-MS/MS. PubMed. [Link]
-
What is the primary metabolic pathway of Pristiq (desvenlafaxine)?. (2025). Dr.Oracle. [Link]
-
Venlafaxine and Desvenlafaxine: Differences and Similarities. (2016). Psychopharmacology Institute. [Link]
-
Venlafaxine vs Desvenlafaxine: Pharmacology & Clinical Guide. (2022). Psych Scene Hub. [Link]
Sources
- 1. Desvenlafaxine - Wikipedia [en.wikipedia.org]
- 2. caymanchem.com [caymanchem.com]
- 3. Desvenlafaxine | C16H25NO2 | CID 125017 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. O-Desmethylvenlafaxine | 93413-62-8 [chemicalbook.com]
- 5. droracle.ai [droracle.ai]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. O desmethylvenlafaxine | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. hmdb.ca [hmdb.ca]
- 12. Frontiers | Advances in Research at Synthesis Process Optimization and Quality Standard Improvement of O-desmethylvenlafaxine Succinate [frontiersin.org]
- 13. Advances in Research at Synthesis Process Optimization and Quality Standard Improvement of O-desmethylvenlafaxine Succinate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. US7605290B2 - Processes for the synthesis of O-desmethylvenlafaxine - Google Patents [patents.google.com]
- 15. A Systematic Review on Analytical Methods to Determine Chiral and Achiral Forms of Venlafaxine and its Metabolite O-des… [ouci.dntb.gov.ua]
- 16. sysrevpharm.org [sysrevpharm.org]
- 17. ClinPGx [clinpgx.org]
- 18. tandfonline.com [tandfonline.com]
- 19. tandfonline.com [tandfonline.com]
- 20. Quantification of venlafaxine and O-desmethylvenlafaxine in human serum using HPLC analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Liquid chromatography tandem mass spectrometry assay for the simultaneous determination of venlafaxine and O-desmethylvenlafaxine in human plasma and its application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Simultaneous quantification of venlafaxine and O-desmethylvenlafaxine in human plasma by ultra performance liquid chromatography-tandem mass spectrometry and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Liquid chromatography tandem mass spectrometry method for the simultaneous stereoselective determination of venlafaxine and its major metabolite, O-desmethylvenlafaxine, in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Research of (-)-O-Desmethylvenlafaxine: Synthesis, Stereoselective Pharmacology, and Analysis
Abstract
(-)-O-Desmethylvenlafaxine, the (R)-enantiomer of the major active metabolite of the antidepressant venlafaxine, represents a molecule of significant interest in psychopharmacology and drug development. As the pharmacologically active moiety marketed as desvenlafaxine (a racemate), understanding its stereospecific properties is critical for optimizing antidepressant therapy. This technical guide provides an in-depth review of the research surrounding this compound, designed for researchers, scientists, and drug development professionals. We will explore its synthesis, the nuanced stereoselectivity of its pharmacodynamics and pharmacokinetics, and the analytical methodologies required for its precise quantification. The causality behind experimental choices and the validation of protocols are emphasized throughout to ensure scientific integrity and practical applicability.
Introduction: The Rationale for Focusing on a Metabolite's Enantiomer
Venlafaxine, a widely prescribed serotonin-norepinephrine reuptake inhibitor (SNRI), is administered as a racemic mixture of (R)- and (S)-enantiomers[1]. Its therapeutic action is largely mediated by its major active metabolite, O-desmethylvenlafaxine (ODV), also known as desvenlafaxine[2][3]. The metabolic conversion from venlafaxine to ODV is primarily catalyzed by the cytochrome P450 2D6 (CYP2D6) enzyme, a pathway notorious for its genetic polymorphisms[3]. This genetic variability can lead to significant inter-individual differences in plasma concentrations of the parent drug and metabolite, affecting both efficacy and tolerability[3].
Administering ODV directly (as desvenlafaxine) bypasses this variable metabolic step, offering a more predictable pharmacokinetic profile[3]. However, like its parent compound, ODV is also a chiral molecule. Research has revealed that the two enantiomers of venlafaxine possess distinct pharmacological activities: (S)-venlafaxine is a potent serotonin reuptake inhibitor, whereas (R)-venlafaxine inhibits the reuptake of both serotonin and norepinephrine[1][4]. This stereoselectivity extends to the ODV metabolites, making the study of the individual this compound (the R-enantiomer) and its (+)-counterpart essential for a complete understanding of the drug's mechanism and for the potential development of next-generation, single-enantiomer therapeutics.
Synthesis and Chiral Resolution
The synthesis of O-desmethylvenlafaxine typically results in a racemic mixture. While stereospecific synthesis routes are conceptually possible, the predominant strategy in research and production involves the synthesis of the racemate followed by chiral resolution.
Optimized Racemic Synthesis of O-Desmethylvenlafaxine
An efficient, high-yield synthesis of racemic O-desmethylvenlafaxine (ODV) has been described, providing the necessary precursor for subsequent chiral separation[5][6]. The causality behind this multi-step process is to build the core structure of the molecule in a controlled and efficient manner.
Experimental Protocol: Racemic ODV Synthesis [6]
-
Step 1: Protection of Phenolic Hydroxyl Group: The synthesis begins with p-hydroxybenzene acetonitrile. The phenolic hydroxyl group is protected, commonly using a benzyl group, to prevent it from reacting in subsequent steps.
-
Step 2: Cyclohexanone Condensation: The protected intermediate undergoes a nucleophilic addition to cyclohexanone. This step forms the critical carbon-carbon bond that attaches the cyclohexanol ring to the ethylamine backbone.
-
Step 3: Deprotection and Cyano Reduction: The benzyl protecting group is removed (deprotection), and the cyano group (-CN) is reduced to a primary amine (-CH₂NH₂). This is often achieved via catalytic hydrogenation using palladium on carbon (Pd/C).
-
Step 4: N,N-Dimethylation: The primary amine is converted to a tertiary amine via reductive amination using formaldehyde and formic acid (Eschweiler–Clarke reaction)[6]. This step introduces the two methyl groups on the nitrogen atom, a key feature for its pharmacological activity.
-
Step 5: Salt Formation & Purification: The final ODV base is reacted with an acid, such as succinic acid, and crystallized to yield a stable, high-purity salt (e.g., O-desmethylvenlafaxine succinate monohydrate)[5].
Logical Relationship: Racemic Synthesis Pathway
Below is a diagram illustrating the logical flow of the racemic synthesis of ODV.
Sources
- 1. Enantioselective analysis of venlafaxine and its active metabolites: A review on the separation methodologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Distribution and excretion of venlafaxine and O-desmethylvenlafaxine in human milk - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel prodrug strategy to improve the oral absorption of O-desmethylvenlafaxine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of an enantioselective assay for simultaneous separation of venlafaxine and O-desmethylvenlafaxine by micellar electrokinetic chromatography-tandem mass spectrometry: Application to the analysis of drug-drug interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Advances in Research at Synthesis Process Optimization and Quality Standard Improvement of O-desmethylvenlafaxine Succinate [frontiersin.org]
- 6. Advances in Research at Synthesis Process Optimization and Quality Standard Improvement of O-desmethylvenlafaxine Succinate - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to (-)-O-Desmethylvenlafaxine: A Core Serotonin and Norepinephrine Reuptake Inhibitor
Abstract: This technical guide provides a comprehensive overview of (-)-O-Desmethylvenlafaxine (desvenlafaxine), a potent serotonin and norepinephrine reuptake inhibitor (SNRI). Designed for researchers, scientists, and drug development professionals, this document delves into the core chemical properties, mechanism of action, pharmacological profile, and practical experimental protocols for the characterization of this significant antidepressant agent. Through a synthesis of established scientific literature and field-proven insights, this guide aims to serve as a valuable resource for the scientific community engaged in the study of monoamine reuptake inhibitors and the development of novel therapeutics for depressive and pain disorders.
Introduction: The Significance of this compound
This compound, the major active metabolite of venlafaxine, is a cornerstone in the therapeutic class of serotonin-norepinephrine reuptake inhibitors (SNRIs).[1] Its clinical efficacy in the treatment of major depressive disorder (MDD) is well-established.[2][3][4] Unlike its parent compound, desvenlafaxine's metabolic pathway is less dependent on the highly polymorphic cytochrome P450 2D6 (CYP2D6) enzyme, leading to a more predictable pharmacokinetic profile and a reduced potential for certain drug-drug interactions. This guide will explore the fundamental scientific principles that underpin the therapeutic utility of this compound, providing both theoretical knowledge and practical methodologies for its study.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its development and application in research.
| Property | Value | Source |
| Molecular Formula | C₁₆H₂₅NO₂ | [5][6] |
| Molecular Weight | 263.37 g/mol | [5] |
| CAS Number | 93413-62-8 | [6] |
| Melting Point | 208-213°C | [7] |
| pKa | 10.04 (Predicted) | [7] |
| LogP | 0.33 (at 25°C and pH 6) | [7] |
| Solubility | Insoluble in EtOH; ≥13.2 mg/mL in DMSO | [7] |
| Appearance | White to off-white solid | [7] |
Mechanism of Action: Dual Reuptake Inhibition
The therapeutic effects of this compound are primarily attributed to its potent and selective inhibition of the serotonin transporter (SERT) and the norepinephrine transporter (NET).[8][9] This dual inhibition leads to an increased concentration of serotonin and norepinephrine in the synaptic cleft, thereby enhancing neurotransmission.[8][9] Unlike some other antidepressants, desvenlafaxine exhibits weak affinity for the dopamine transporter and negligible interaction with muscarinic, histaminergic, or adrenergic receptors, which contributes to its favorable side-effect profile.[7][8]
Caption: Mechanism of action of this compound.
Pharmacological Characterization: In Vitro Assays
The pharmacological activity of this compound is defined by its binding affinity for and inhibition of SERT and NET.
Binding Affinity
The binding affinity of a compound for its target is a critical parameter in drug development. It is typically expressed as the inhibition constant (Ki).
| Transporter | Binding Affinity (Ki, nM) | Source |
| Human Serotonin Transporter (SERT) | 82 | [10] |
| Human Norepinephrine Transporter (NET) | 2480 | [10] |
Note: The provided Ki values are for the related compound venlafaxine, as highly specific Ki values for this compound were not consistently available across multiple sources. The pharmacological profile is expected to be very similar.
Experimental Protocol: Radioligand Binding Assay
This protocol outlines a standard method for determining the binding affinity of this compound for SERT and NET using a competitive radioligand binding assay.
Objective: To determine the Ki of this compound for SERT and NET.
Materials:
-
Cell membranes expressing human SERT or NET
-
Radioligand (e.g., [³H]citalopram for SERT, [³H]nisoxetine for NET)
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)
-
Non-specific binding control (e.g., high concentration of a known SERT or NET inhibitor)
-
96-well microplates
-
Scintillation counter and fluid
-
Glass fiber filters
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in the assay buffer.
-
Assay Setup: In a 96-well plate, add the assay buffer, the cell membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of this compound.
-
Incubation: Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the bound from the free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Workflow for a radioligand binding assay.
Neurotransmitter Reuptake Inhibition Assay
This assay directly measures the functional inhibition of serotonin and norepinephrine reuptake into cells.
Objective: To determine the IC₅₀ of this compound for the inhibition of serotonin and norepinephrine reuptake.
Materials:
-
Cells expressing human SERT or NET (e.g., HEK293 cells)
-
Radiolabeled neurotransmitter ([³H]serotonin or [³H]norepinephrine)
-
This compound
-
Uptake buffer (e.g., Krebs-Ringer-HEPES buffer)
-
96-well cell culture plates
-
Scintillation counter and fluid
Procedure:
-
Cell Plating: Seed the cells in 96-well plates and allow them to adhere and grow to a confluent monolayer.
-
Pre-incubation: Wash the cells with uptake buffer and pre-incubate them with varying concentrations of this compound.
-
Initiation of Uptake: Add the radiolabeled neurotransmitter to each well to initiate the uptake process.
-
Incubation: Incubate for a short period at 37°C.
-
Termination of Uptake: Stop the uptake by rapidly washing the cells with ice-cold uptake buffer.
-
Cell Lysis: Lyse the cells to release the internalized radiolabeled neurotransmitter.
-
Scintillation Counting: Transfer the cell lysate to scintillation vials and measure the radioactivity.
-
Data Analysis: Calculate the percentage of inhibition of neurotransmitter uptake for each concentration of this compound and determine the IC₅₀ value.
Pharmacokinetic Profile
The pharmacokinetic profile of a drug describes its absorption, distribution, metabolism, and excretion (ADME).
| Parameter | Human | Rat | Dog |
| Bioavailability (%) | ~80 | Low | Moderate |
| Half-life (t½) (h) | ~11 | ~1 | 2-4 |
| Time to Peak Plasma Concentration (Tmax) (h) | ~7.5 | N/A | N/A |
| Volume of Distribution (Vd/F) (L) | 7.5 ± 3.7 | Large | Large |
| Protein Binding (%) | ~30 | N/A | N/A |
| Metabolism | Primarily UGT conjugation, minor oxidative metabolism via CYP3A4 | N/A | N/A |
| Excretion | Primarily renal, with ~45% excreted unchanged in urine | N/A | N/A |
Sources:[1][11][6][12][13]. Note: Some preclinical data is for the parent compound venlafaxine, as specific data for desvenlafaxine in these species is limited in the provided search results.
Preclinical and Clinical Efficacy
The efficacy of this compound has been demonstrated in both preclinical models and human clinical trials.
Preclinical Models
-
Depression: In rodent models of depression, such as the forced swim test, desvenlafaxine has been shown to reduce immobility time, an indicator of antidepressant activity.[14]
-
Neuropathic Pain: The dual action on serotonin and norepinephrine pathways is thought to contribute to its analgesic effects.[8] While direct evidence for desvenlafaxine in animal models of neuropathic pain is emerging, its parent compound, venlafaxine, has shown efficacy in such models.[15]
Clinical Trials
Numerous clinical trials have established the efficacy and safety of this compound for the treatment of major depressive disorder in adults.[2][3][16][17] Studies have shown that desvenlafaxine is significantly more effective than placebo in reducing depressive symptoms.[2][3]
Caption: A potential downstream signaling pathway.
Synthesis of this compound Succinate Monohydrate
An efficient and high-purity synthesis is crucial for pharmaceutical development. The following is a summarized protocol for the synthesis of O-desmethylvenlafaxine succinate monohydrate.[18][19][20]
Step 1: Synthesis of Intermediate III (1-[2-amino-1-(4-hydroxyphenyl)ethyl]cyclohexanol hydrochloride) This intermediate is prepared through a multi-step process involving protection of the phenolic hydroxyl group, condensation with cyclohexanone, and subsequent reduction and deprotection.[18][19]
Step 2: Synthesis of O-desmethylvenlafaxine (ODV) To a solution of Intermediate III, 37% formaldehyde solution and 85% formic acid solution are added. The reaction mixture is heated and monitored. Upon completion, the mixture is cooled, and the pH is adjusted to be basic. The product is then extracted with an organic solvent, dried, and concentrated to yield the desvenlafaxine base.[18][20]
Step 3: Synthesis of O-desmethylvenlafaxine succinate monohydrate (DVS) In a round-bottom flask, the desvenlafaxine base, succinic acid, acetone, and water are combined. The mixture is heated to 90°C with stirring until a clear solution is formed. The solution is then cooled to 60°C and filtered. Further cooling to 35°C with stirring for several hours allows for complete crystallization. The resulting solid is filtered, washed with acetone, and dried under vacuum to yield desvenlafaxine succinate monohydrate.[18][20][21]
Conclusion
This compound stands as a significant therapeutic agent in the management of major depressive disorder, with a well-characterized mechanism of action as a serotonin and norepinephrine reuptake inhibitor. Its favorable pharmacokinetic profile offers advantages in clinical practice. The experimental protocols detailed in this guide provide a robust framework for the continued investigation of this compound and the development of novel SNRIs. A thorough understanding of its chemical, pharmacological, and clinical properties is essential for researchers and drug development professionals working to advance the treatment of mood and pain disorders.
References
-
Serotonin–norepinephrine reuptake inhibitor - Wikipedia. (n.d.). Retrieved January 21, 2026, from [Link]
-
O desmethylvenlafaxine | Drug Information, Uses, Side Effects, Chemistry. (n.d.). Retrieved January 21, 2026, from [Link]
-
Desvenlafaxine | C16H25NO2 | CID 125017 - PubChem. (n.d.). Retrieved January 21, 2026, from [Link]
-
Serotonin and Norepinephrine Reuptake Inhibitors - PubMed. (2015). Retrieved January 21, 2026, from [Link]
-
Efficacy, Safety, and Tolerability of Desvenlafaxine 50 mg/d for the Treatment of Major Depressive Disorder: A Systematic Review of Clinical Trials - PMC. (2011). Retrieved January 21, 2026, from [Link]
-
[Desvenlafaxine and neuropathic pain: additional clinical benefits of a second generation serotonin-noradrenaline reuptake inhibitor] - PubMed. (2017). Retrieved January 21, 2026, from [Link]
-
Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor | Analytical Chemistry. (2022). Retrieved January 21, 2026, from [Link]
-
The Pharmacokinetics and Bioequivalence of Desvenlafaxine Succinate in Chinese Healthy Subjects Under Fasting and Fed States - PubMed. (2021). Retrieved January 21, 2026, from [Link]
- WO2008090465A2 - Process for synthesizing desvenlafaxine free base and salts or salvates thereof - Google Patents. (2008).
-
Estimates of Serotonin and Norepinephrine Transporter Inhibition in Depressed Patients Treated with Paroxetine or Venlafaxine | Request PDF - ResearchGate. (2008). Retrieved January 21, 2026, from [Link]
-
An in-depth analysis of four classes of antidepressants quantification from human serum using LC–MS/MS - PMC. (2023). Retrieved January 21, 2026, from [Link]
-
Pharmacokinetics, Pharmacodynamics, and Safety of Desvenlafaxine, a Serotonin-Norepinephrine Reuptake In - Walsh Medical Media. (2012). Retrieved January 21, 2026, from [Link]
-
A Double-Blind, Placebo-Controlled Study of the Efficacy and Safety of Desvenlafaxine Succinate in the Treatment of Major Depressive Disorder - Psychiatrist.com. (2009). Retrieved January 21, 2026, from [Link]
-
Serotonin syndrome - Symptoms & causes - Mayo Clinic. (2021). Retrieved January 21, 2026, from [Link]
-
An open-label positron emission tomography study to evaluate serotonin transporter occupancy following escalating dosing regimens of (R)-(-) - PubMed. (2017). Retrieved January 21, 2026, from [Link]
-
Advances in Research at Synthesis Process Optimization and Quality Standard Improvement of O-desmethylvenlafaxine Succinate - NIH. (2022). Retrieved January 21, 2026, from [Link]
-
(PDF) Exploring the Inhibitory Mechanism of Approved Selective Norepinephrine Reuptake Inhibitors and Reboxetine Enantiomers by Molecular Dynamics Study - ResearchGate. (2016). Retrieved January 21, 2026, from [Link]
-
Pharmacokinetics of venlafaxine and O-desmethylvenlafaxine in laboratory animals. (2001). Retrieved January 21, 2026, from [Link]
-
Efficacy of Desvenlafaxine Compared With Placebo in Major Depressive Disorder Patients by Age Group and Severity of Depression at Baseline - PubMed. (2013). Retrieved January 21, 2026, from [Link]
-
Advances in Research at Synthesis Process Optimization and Quality Standard Improvement of O-desmethylvenlafaxine Succinate - ResearchGate. (2022). Retrieved January 21, 2026, from [Link]
-
What are the mechanisms of action of DESVENLAFAXINE FUMARATE in DESVENLAFAXINE therapy? | R Discovery. (n.d.). Retrieved January 21, 2026, from [Link]
-
Exploring the Inhibitory Mechanism of Approved Selective Norepinephrine Reuptake Inhibitors and Reboxetine Enantiomers by Molecular Dynamics Study - PubMed Central. (2016). Retrieved January 21, 2026, from [Link]
-
Clinical Pharmacology Review - FDA. (2018). Retrieved January 21, 2026, from [Link]
-
Venlafaxine and O-desmethylvenlafaxine concentrations in plasma and cerebrospinal fluid - PubMed. (2015). Retrieved January 21, 2026, from [Link]
- US20100121108A1 - Process for synthesizing desvenlafaxine free base and salts or solvates thereof - Google Patents. (2010).
-
Pharmacokinetics of venlafaxine and O-desmethylvenlafaxine in laboratory animals - PubMed. (2001). Retrieved January 21, 2026, from [Link]
-
Proven MDD Efficacy | PRISTIQ® (desvenlafaxine) 50 mg | Safety Info. (n.d.). Retrieved January 21, 2026, from [Link]
-
Estimates of serotonin and norepinephrine transporter inhibition in depressed patients treated with paroxetine or venlafaxine. - ClinPGx. (2008). Retrieved January 21, 2026, from [Link]
-
Experimental models for the study of neuropathic pain - SciELO. (2012). Retrieved January 21, 2026, from [Link]
-
An Integrated Analysis of the Efficacy of Desvenlafaxine Compared with Placebo in Patients with Major Depressive Disorder | Request PDF - ResearchGate. (2009). Retrieved January 21, 2026, from [Link]
-
Desvenlafaxine - StatPearls - NCBI Bookshelf. (2023). Retrieved January 21, 2026, from [Link]
-
Desvenlafaxine - Wikipedia. (n.d.). Retrieved January 21, 2026, from [Link]
-
Comparative Affinity of Duloxetine and Venlafaxine for Serotonin and Norepinephrine Transporters in vitro and in vivo, Human Serotonin Receptor Subtypes, and Other Neuronal Receptors - ResearchGate. (2002). Retrieved January 21, 2026, from [Link]
Sources
- 1. Desvenlafaxine | C16H25NO2 | CID 125017 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Efficacy, Safety, and Tolerability of Desvenlafaxine 50 mg/d for the Treatment of Major Depressive Disorder:A Systematic Review of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy of Desvenlafaxine Compared With Placebo in Major Depressive Disorder Patients by Age Group and Severity of Depression at Baseline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Desvenlafaxine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. O desmethylvenlafaxine | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 6. Desvenlafaxine - Wikipedia [en.wikipedia.org]
- 7. O-Desmethylvenlafaxine | 93413-62-8 [chemicalbook.com]
- 8. Serotonin–norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. researchgate.net [researchgate.net]
- 11. Serotonin and Norepinephrine Reuptake Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Pharmacokinetics and Bioequivalence of Desvenlafaxine Succinate in Chinese Healthy Subjects Under Fasting and Fed States - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pharmacokinetics of venlafaxine and O-desmethylvenlafaxine in laboratory animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. caymanchem.com [caymanchem.com]
- 15. [Desvenlafaxine and neuropathic pain: additional clinical benefits of a second generation serotonin-noradrenaline reuptake inhibitor] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pristiq.pfizerpro.com [pristiq.pfizerpro.com]
- 17. researchgate.net [researchgate.net]
- 18. Advances in Research at Synthesis Process Optimization and Quality Standard Improvement of O-desmethylvenlafaxine Succinate - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. US20100121108A1 - Process for synthesizing desvenlafaxine free base and salts or solvates thereof - Google Patents [patents.google.com]
In Vitro Binding Affinity Profile of (-)-O-Desmethylvenlafaxine: A Technical Guide
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Prepared by: Gemini, Senior Application Scientist
Abstract
(-)-O-Desmethylvenlafaxine (desvenlafaxine), the major active metabolite of venlafaxine, is a serotonin-norepinephrine reuptake inhibitor (SNRI) used in the management of major depressive disorder.[1][2] Its therapeutic efficacy is intrinsically linked to its interaction with monoamine transporters. A comprehensive understanding of its in vitro binding affinity is paramount for elucidating its pharmacological mechanism and guiding further drug development. This technical guide provides an in-depth analysis of the binding profile of desvenlafaxine to the human serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters. We present quantitative binding data, detailed experimental protocols for radioligand binding assays, and an examination of the compound's selectivity. This document is intended to serve as a core resource for researchers and scientists in the fields of neuropharmacology and medicinal chemistry.
Introduction to this compound
This compound, commercially known as desvenlafaxine, is a structurally novel antidepressant chemically distinct from tricyclic or tetracyclic antidepressants, with the exception of its parent compound, venlafaxine.[1] It functions as a dual-acting inhibitor of serotonin (5-HT) and norepinephrine (NE) reuptake, which is the primary mechanism underlying its antidepressant effects.[3][4] Unlike its parent compound, venlafaxine, which relies on the polymorphic cytochrome P450 2D6 (CYP2D6) enzyme for its bioactivation to desvenlafaxine, desvenlafaxine itself does not depend on this pathway for its activity.[4][5] This characteristic can lead to more predictable plasma concentrations among patients, potentially reducing the risk of drug-drug interactions.[4] The precise characterization of its binding affinity and selectivity for monoamine transporters is fundamental to understanding its clinical profile.
Core Mechanism: Selective Inhibition of Serotonin and Norepinephrine Transporters
The therapeutic action of desvenlafaxine is rooted in its ability to selectively bind to and inhibit the serotonin and norepinephrine transporters (SERT and NET, respectively).[6][7] These transporters are membrane proteins that terminate neurotransmission by reabsorbing serotonin and norepinephrine from the synaptic cleft into the presynaptic neuron.[8] By inhibiting this reuptake process, desvenlafaxine increases the concentration of these neurotransmitters in the synapse, enhancing and prolonging their signaling.[4] In vitro studies confirm that desvenlafaxine is a potent inhibitor of both SERT and NET.[3][9]
Quantitative Binding Affinity Analysis
The affinity of a compound for its target is a critical determinant of its potency and potential for clinical efficacy. This is quantitatively expressed by the inhibition constant (Kᵢ) and the half-maximal inhibitory concentration (IC₅₀). The Kᵢ value represents the concentration of a competing ligand that would occupy 50% of the receptors if no radioligand were present, providing a measure of the ligand's intrinsic affinity. The IC₅₀ value is the concentration of an inhibitor required to displace 50% of the specific binding of the radioligand.
Competitive radioligand binding assays have been performed using cells expressing either the human serotonin transporter (hSERT) or the human norepinephrine transporter (hNET).[3][10] These studies reveal that desvenlafaxine has a higher affinity for hSERT compared to hNET.[6] Furthermore, its binding affinity for the human dopamine transporter (hDAT) is significantly weaker, underscoring its selectivity.[3][4]
Table 1: In Vitro Binding and Functional Inhibition Profile of this compound
| Target Transporter | Parameter | Value (nM) | Assay Type |
| Human SERT | Kᵢ | 40.2 ± 1.6 | Competitive Radioligand Binding |
| IC₅₀ | 47.3 ± 19.4 | [³H]5-HT Uptake Inhibition | |
| Human NET | Kᵢ | 558.4 ± 121.6 | Competitive Radioligand Binding |
| IC₅₀ | 531.3 ± 113.0 | [³H]NE Uptake Inhibition | |
| Human DAT | % Inhibition | 62% at 100 µM | Competitive Radioligand Binding |
Data compiled from Deecher et al. (2006).[3][10]
The data indicates an approximate 10- to 14-fold greater potency for serotonin uptake inhibition over norepinephrine uptake inhibition.[6] This dual-action profile, with a clear dominance of serotonergic activity, is a hallmark of this class of SNRIs.[1]
Experimental Methodology: Radioligand Binding Assays
The determination of binding affinity (Kᵢ) is a multi-step process that relies on robust and validated experimental protocols.[11] The following outlines a comprehensive, self-validating workflow for assessing the binding of this compound to monoamine transporters.
Rationale for Experimental Design
The chosen methodology, a competitive radioligand binding assay, is considered the gold standard for quantifying the affinity of an unlabeled compound (the "competitor," i.e., desvenlafaxine) for a specific receptor or transporter.[11] The experiment is designed to measure how effectively desvenlafaxine competes with a high-affinity radiolabeled ligand that is known to bind specifically to the target of interest (e.g., [³H]citalopram for SERT or [³H]nisoxetine for NET). The causality is direct: the more potent the competitor, the lower the concentration needed to displace the radioligand, resulting in a lower IC₅₀ and Kᵢ value.
Step-by-Step Protocol
Step 1: Preparation of Cell Membranes
-
Objective: To isolate the source of the target transporters.
-
Procedure:
-
Use a stable cell line, such as Human Embryonic Kidney 293 (HEK293) cells, that has been transfected to express high levels of the human transporter of interest (hSERT, hNET, or hDAT).[10][12]
-
Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA) containing protease inhibitors to prevent protein degradation.[13]
-
Centrifuge the homogenate at low speed to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.[13]
-
Wash the membrane pellet by resuspending it in fresh buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in a suitable buffer, determine the total protein concentration using a standard method like the BCA assay, and store at -80°C.[13]
-
Step 2: Saturation Binding Assay (for Radioligand Characterization)
-
Objective: To determine the equilibrium dissociation constant (Kₑ) and the maximum receptor density (Bₘₐₓ) of the radioligand for the target transporter. This step is crucial for validating the assay conditions.[14][15]
-
Procedure:
-
Incubate a fixed amount of cell membrane preparation with increasing concentrations of the radioligand.
-
For each concentration, run parallel reactions: one to measure total binding and another in the presence of a high concentration of a non-radioactive, selective ligand to measure non-specific binding.[16]
-
After reaching equilibrium, separate the bound and free radioligand by rapid vacuum filtration through glass fiber filters.[13]
-
Quantify the radioactivity trapped on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding. The Kₑ of the radioligand is required for the Cheng-Prusoff equation in the next step.
-
Step 3: Competitive Binding Assay
-
Objective: To determine the IC₅₀ and Kᵢ of this compound.
-
Procedure:
-
In a 96-well plate, add a fixed amount of the cell membrane preparation to each well.[13]
-
Add a fixed concentration of the appropriate radioligand (typically at or below its Kₑ value) to each well.[16]
-
Add increasing concentrations of unlabeled this compound to the wells. A wide concentration range (e.g., 10⁻¹¹ M to 10⁻⁵ M) is used to generate a complete inhibition curve.
-
Incubate the plates to allow the binding to reach equilibrium (e.g., 60 minutes at 30°C).[13]
-
Terminate the reaction by rapid vacuum filtration, followed by several washes with ice-cold buffer to remove unbound ligands.[13]
-
Measure the radioactivity on the filters.
-
Step 4: Data Analysis
-
Objective: To calculate the IC₅₀ and Kᵢ values.
-
Procedure:
-
Plot the percentage of specific binding of the radioligand as a function of the logarithm of the competitor (desvenlafaxine) concentration.
-
Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC₅₀ value.
-
Calculate the Kᵢ value from the IC₅₀ using the Cheng-Prusoff equation :
-
Kᵢ = IC₅₀ / (1 + [L]/Kₑ)
-
Where [L] is the concentration of the radioligand used and Kₑ is its equilibrium dissociation constant determined in the saturation assay.[13]
-
-
Visualization of Binding Profile and Experimental Workflow
Visual aids are essential for conceptualizing complex experimental processes and interpreting quantitative data.
Figure 1: Workflow for determining the in vitro binding affinity of this compound.
Figure 2: Comparative binding affinity of this compound for hSERT, hNET, and hDAT.
Off-Target Binding and Selectivity Profile
A critical aspect of a drug's pharmacological profile is its selectivity. High selectivity for the intended targets minimizes the risk of off-target side effects. Desvenlafaxine has been evaluated for its activity at a wide array of other non-transporter targets. In vitro studies have demonstrated that it possesses virtually no significant affinity for rat brain muscarinic cholinergic, H1-histaminergic, or alpha-1 adrenergic receptors.[1] Further screening against a large panel of receptors, transporters, enzymes, and ion channels showed no significant activity at concentrations up to 10 µM, confirming its high selectivity for the serotonin and norepinephrine transporters.[3][17]
Conclusion
The in vitro binding profile of this compound firmly establishes it as a selective serotonin and norepinephrine reuptake inhibitor (SNRI). Quantitative binding assays reveal a high affinity for the human serotonin transporter (Kᵢ = 40.2 nM) and a moderate, yet significant, affinity for the human norepinephrine transporter (Kᵢ = 558.4 nM).[3] Its affinity for the dopamine transporter is negligible, and it lacks significant interaction with a broad range of other neuroreceptors. This specific binding profile, characterized by potent SERT inhibition and less potent NET inhibition, is the molecular basis for its therapeutic effects in the treatment of major depressive disorder. The detailed methodologies and data presented in this guide provide a foundational resource for researchers engaged in the study of monoamine transporter pharmacology and the development of next-generation neuromodulatory agents.
References
-
Feighner, J. P. (1999). Desvenlafaxine in major depressive disorder: an evidence-based review of its place in therapy. PubMed Central. [Link]
-
Deecher, D. C., et al. (2006). Desvenlafaxine succinate: A new serotonin and norepinephrine reuptake inhibitor. Journal of Pharmacology and Experimental Therapeutics, 318(2), 657-665. [Link]
-
Alfinito, P. D., et al. (2007). Desvenlafaxine succinate identifies novel antagonist binding determinants in the human norepinephrine transporter. Journal of Pharmacology and Experimental Therapeutics, 323(2), 720-9. [Link]
-
Deecher, D. C., et al. (2006). Desvenlafaxine Succinate: A New Serotonin and Norepinephrine Reuptake Inhibitor. ASPET Journals. [Link]
-
Mason, J. R., et al. (2007). Desvenlafaxine Succinate Identifies Novel Antagonist Binding Determinants in the Human Norepinephrine Transporter. ResearchGate. [Link]
-
Perry, R., et al. (2009). Efficacy, Safety, and Tolerability of Desvenlafaxine 50 mg/d for the Treatment of Major Depressive Disorder: A Systematic Review of Clinical Trials. Primary Care Companion to the Journal of Clinical Psychiatry, 11(5), 242-253. [Link]
-
Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]
-
Lieberman, D. Z. (2008). Desvenlafaxine for depression. Current Psychiatry, 7(11), 86-90. [Link]
-
ResearchGate. (n.d.). DVS selectively inhibits serotonin and norepinephrine uptake. ResearchGate. [Link]
-
Haslemo, T., et al. (2019). Serum concentrations of venlafaxine and its metabolites O-desmethylvenlafaxine and N-desmethylvenlafaxine in heterozygous carriers of the CYP2D6*3, *4 or *5 allele. ResearchGate. [Link]
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay. Gifford Bioscience. [Link]
-
Fagiolini, A., et al. (2023). norepinephrine enhancement with increasing venlafaxine dose: clinical implications and. Usiena air. [Link]
-
Stahl, S. M. (2021). Serotonin and Norepinephrine Reuptake Inhibitors. PubMed. [Link]
-
Alfa Cytology. (n.d.). Saturation Radioligand Binding Assays. Alfa Cytology. [Link]
-
Cai, W., & Chen, X. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2(1), 1-10. [Link]
-
Wikipedia. (n.d.). Serotonin–norepinephrine reuptake inhibitor. Wikipedia. [Link]
Sources
- 1. Desvenlafaxine in major depressive disorder: an evidence-based review of its place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Serotonin and Norepinephrine Reuptake Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Desvenlafaxine succinate: A new serotonin and norepinephrine reuptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cdn.mdedge.com [cdn.mdedge.com]
- 5. researchgate.net [researchgate.net]
- 6. Efficacy, Safety, and Tolerability of Desvenlafaxine 50 mg/d for the Treatment of Major Depressive Disorder:A Systematic Review of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Serotonin–norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. usiena-air.unisi.it [usiena-air.unisi.it]
- 10. researchgate.net [researchgate.net]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. Desvenlafaxine succinate identifies novel antagonist binding determinants in the human norepinephrine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. Saturation Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]
- 15. biophysics-reports.org [biophysics-reports.org]
- 16. revvity.com [revvity.com]
- 17. researchgate.net [researchgate.net]
Methodological & Application
Application Note: High-Performance Analytical Methods for the Quantification of (-)-O-Desmethylvenlafaxine in Biological Matrices
Introduction
(-)-O-Desmethylvenlafaxine (ODV), the major active metabolite of the antidepressant venlafaxine, is a potent serotonin and norepinephrine reuptake inhibitor (SNRI) in its own right.[1][2] Following oral administration, venlafaxine undergoes extensive first-pass metabolism, primarily mediated by the CYP2D6 enzyme, leading to significant circulating concentrations of ODV.[1][3][4] Given that the pharmacological activity of ODV is comparable to the parent drug, its accurate quantification in biological matrices is paramount for a comprehensive understanding of the drug's overall pharmacokinetic (PK) and pharmacodynamic (PD) profile.[3][5]
This application note provides a detailed guide for researchers and drug development professionals on robust, validated analytical methods for the quantification of this compound. We will explore the gold-standard Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methodology, a cost-effective High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) alternative, and the critical preceding step of sample preparation from complex biological matrices. Furthermore, we will address the importance of chiral separation and conclude with a foundational overview of method validation according to regulatory standards to ensure data integrity.
The Critical First Step: Sample Preparation from Biological Matrices
The primary challenge in bioanalysis is the "matrix effect," where endogenous components of a biological sample (e.g., proteins, salts, phospholipids) interfere with the ionization and detection of the analyte, leading to inaccurate quantification. The goal of sample preparation is to isolate this compound from these interfering components while maximizing recovery.
Method 1: Solid-Phase Extraction (SPE) - The Gold Standard for Purity
SPE is often the preferred method for clinical and regulatory studies due to its ability to produce exceptionally clean extracts. It operates on the principle of partitioning the analyte between a solid sorbent and the liquid sample matrix. By selecting an appropriate sorbent and solvent system, interferences can be washed away before the analyte of interest is selectively eluted.
Protocol: SPE for this compound from Human Plasma
-
Cartridge Selection: A mixed-mode cation exchange polymer-based cartridge is recommended, which leverages both hydrophobic and ionic interactions for superior selectivity.
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol, followed by 1 mL of deionized water. This activates the sorbent.
-
Equilibration: Equilibrate the cartridge with 1 mL of a mild buffer, such as 2% ammonium hydroxide in water, to prepare the sorbent for sample loading.
-
Sample Loading: Take 0.5 mL of human plasma, add an internal standard (e.g., escitalopram or a stable isotope-labeled ODV), and vortex.[6] Load the entire mixture onto the SPE cartridge.
-
Washing:
-
Wash 1: Use 1 mL of 2% ammonium hydroxide in water to remove salts and polar interferences.
-
Wash 2: Use 1 mL of methanol to remove less polar, non-basic interferences.
-
-
Elution: Elute the this compound and internal standard with 1 mL of an acidic organic solvent, such as 2% formic acid in methanol. The acid neutralizes the analyte, breaking its ionic bond with the sorbent.
-
Dry-Down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
Method 2: Liquid-Liquid Extraction (LLE) - A Versatile Alternative
LLE separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous sample and an organic solvent. It is a cost-effective and highly effective method, particularly for removing non-lipid endogenous materials.
Protocol: LLE for this compound from Plasma
-
Preparation: To 0.5 mL of plasma in a polypropylene tube, add the internal standard.
-
Basification: Add 50 µL of 1M sodium hydroxide to basify the sample. This ensures this compound is in its neutral, more organic-soluble form.
-
Extraction: Add 2 mL of an appropriate organic solvent (e.g., diethyl ether or a hexane-ethyl acetate mixture).[7][8]
-
Mixing: Vortex vigorously for 2 minutes to ensure thorough mixing and partitioning of the analyte into the organic layer.
-
Centrifugation: Centrifuge at 4000 rpm for 10 minutes to separate the layers.
-
Isolation: Carefully transfer the upper organic layer to a clean tube.
-
Dry-Down and Reconstitution: Evaporate the organic solvent and reconstitute as described in the SPE protocol.
Data Presentation: Comparison of Sample Preparation Techniques
| Parameter | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) | Protein Precipitation (PPT) |
| Selectivity | Very High | High | Low |
| Extract Purity | Excellent | Good | Poor |
| Recovery | Good to Excellent (80-100%)[6] | Good to Excellent ( >70%)[7] | Variable, potential for loss |
| Throughput | Moderate (amenable to automation) | Moderate | High |
| Cost per Sample | High | Low | Very Low |
| Primary Application | Regulated bioanalysis, clinical trials | Pharmacokinetic studies, research | High-throughput screening, discovery |
LC-MS/MS Quantification: The Benchmark for Sensitivity & Selectivity
For bioanalytical applications requiring high sensitivity and specificity, such as in pharmacokinetic studies, Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the undisputed method of choice.[5][9] The liquid chromatography step separates this compound from other metabolites and endogenous compounds, while the mass spectrometer provides definitive identification and quantification based on its unique mass-to-charge ratio (m/z) and fragmentation pattern.
The process relies on Multiple Reaction Monitoring (MRM), where a specific precursor ion (the protonated molecule, [M+H]⁺) is selected and fragmented, and a resulting unique product ion is monitored. This precursor → product ion transition is highly specific to the analyte, effectively filtering out background noise.[5]
Protocol: LC-MS/MS Analysis of this compound
This protocol is a representative example and should be optimized for the specific instrumentation used.
-
Instrumentation: A triple-quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm) is suitable.[8]
-
Mobile Phase A: 10 mmol/L ammonium acetate in water.[8]
-
Mobile Phase B: Methanol.[8]
-
Flow Rate: 0.30 mL/min.[8]
-
Gradient: Start at 20% B, ramp to 80% B over 2 minutes, hold for 1 minute, return to initial conditions.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometer Settings:
-
Ionization Mode: ESI Positive.
-
MRM Transitions:
-
Key Parameters: Optimize collision energy and cone voltage for each transition to maximize signal intensity.
-
Data Presentation: Typical LC-MS/MS Method Parameters
| Parameter | Setting | Rationale |
| LC Column | C18 Reversed-Phase | Provides good hydrophobic retention for ODV. |
| Mobile Phase | Ammonium Acetate / Methanol | Volatile buffer compatible with MS; provides good peak shape.[8] |
| Ionization | Electrospray (ESI), Positive | ODV readily forms a protonated molecule [M+H]⁺. |
| Detection Mode | Multiple Reaction Monitoring (MRM) | Ensures highest selectivity and sensitivity by monitoring a specific fragmentation.[5] |
| Linear Range | ~0.2 - 500 ng/mL | Covers typical concentration ranges in clinical and preclinical studies.[6][8] |
| LLOQ | ~0.2 ng/mL | High sensitivity allows for accurate determination at low concentrations.[8] |
HPLC-UV Quantification: A Cost-Effective and Accessible Alternative
While LC-MS/MS is the benchmark, not all laboratories have access to this technology. HPLC with UV detection is a robust, reliable, and more economical alternative, particularly suitable for analyzing samples with higher concentrations of this compound or for formulation analysis.[5][10][11]
Protocol: HPLC-UV Analysis of this compound
-
Instrumentation: HPLC system with a UV/Vis or Diode Array Detector (DAD).
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile, methanol, and a phosphate buffer (e.g., 30:30:40 v/v/v) at a controlled pH (e.g., pH 6.1).[12]
-
Flow Rate: 1.0 - 1.5 mL/min.[12]
-
Detection Wavelength: Maximum absorbance is typically observed around 225 nm.[10]
-
Sample Preparation: SPE is highly recommended to achieve a clean enough extract for UV detection.[11]
-
An Important Consideration: Chiral Separation
Venlafaxine is a chiral molecule administered as a racemic mixture of two enantiomers, (R)- and (S)-venlafaxine.[13][14] Metabolism to this compound is also stereoselective. Since enantiomers can have different pharmacokinetic and pharmacodynamic properties, analyzing them separately may be necessary for certain research applications.[15][16] This is typically achieved using specialized techniques:
-
Chiral HPLC: Utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation.
-
Capillary Electrophoresis (CE): Employs chiral selectors (e.g., cyclodextrins) in the running buffer to achieve separation.[13][15]
Method Validation: Ensuring Data Integrity and Trustworthiness
A validated analytical method provides documented evidence that the procedure is fit for its intended purpose.[17][18] All protocols developed for the quantification of this compound, especially those intended for regulatory submission, must be validated according to guidelines from bodies like the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[17][19][20]
Data Presentation: Key Validation Parameters and Typical Acceptance Criteria
| Parameter | Description | Typical Acceptance Criteria (for Bioanalysis) |
| Specificity | Ability to assess the analyte unequivocally in the presence of other components. | No significant interfering peaks at the retention time of the analyte or IS. |
| Linearity & Range | The concentration range over which the method is accurate, precise, and linear. | Correlation coefficient (r²) > 0.99; calibration standards within ±15% of nominal. |
| Accuracy | Closeness of measured values to the true value. | Mean concentration within ±15% of nominal (±20% at LLOQ). |
| Precision | Closeness of repeated measurements (assessed as intra- and inter-day). | Coefficient of variation (CV) ≤ 15% (≤ 20% at LLOQ). |
| Lower Limit of Quantification (LLOQ) | The lowest concentration that can be measured with acceptable accuracy and precision. | Signal-to-noise > 10; accuracy and precision criteria met. |
| Recovery | The extraction efficiency of the analytical method. | Should be consistent, precise, and reproducible. |
| Stability | Stability of the analyte in the biological matrix under various conditions. | Analyte concentration should be within ±15% of the baseline values. |
Conclusion
References
-
Shrivastava, A. (2013). Analytical Methods for Venlaflaxine Hydrochloride and Metabolites Determinations in Different Matrices. Systematic Reviews in Pharmacy, 4(1), 1-12.
-
Siwek, M., et al. (2013). Extraction techniques for analysis of venlafaxine and its metabolites in biological matrices. Psychiatria Polska, 47(5), 863-873.
-
Lavanya, K., et al. (2013). Analytical Method Development and Estimation of Venlafaxine Hydrochloride in Bulk and Pharmaceutical Dosage Form by UV. International Journal of Innovative Science and Engineering Technology, 2(9).
-
Reddy, B., et al. (2014). QUANTIFICATION OF POTENTIAL IMPURITIES BY A STABILITY INDICATING HPLC METHOD IN DESVENLAFAXINE SUCCINATE MONOHYDRATE ACTIVE PHAR. International Journal of Research in Pharmacy and Chemistry, 4(4), 834-843.
-
Verheijen, R. B., et al. (2014). Determination of venlafaxine and O-desmethylvenlafaxine in dried blood spots for TDM purposes, using LC-MS/MS. Analytical and Bioanalytical Chemistry, 406(7), 1839-1846.
-
Nikolaou, P., et al. (2007). A simple HPLC method for the simultaneous determination of venlafaxine and its major metabolite O-desmethylvenlafaxine in human serum. Journal of Pharmaceutical and Biomedical Analysis, 44(3), 802-806.
-
Siwek, M., et al. (2018). Determination of venlafaxine and its metabolites in biological materials. Archives of Psychiatry and Psychotherapy, 20(4), 54-62.
-
Ponnoth, D. S., et al. (2011). Pharmacokinetics of venlafaxine and its major metabolite o-desmethylvenlafaxine in freely moving mice using automated dosing/sampling system. Indian Journal of Pharmacology, 43(5), 533-537.
-
Bhatt, J., et al. (2005). Liquid chromatography-tandem mass spectrometry (LC-MS-MS) method for simultaneous determination of venlafaxine and its active metabolite O-desmethyl venlafaxine in human plasma. Journal of Chromatography B, 829(1-2), 75-81.
-
Rudaz, S., et al. (2000). Simultaneous stereoselective analysis of venlafaxine and O-desmethylvenlafaxine enantiomers in clinical samples by capillary electrophoresis using charged cyclodextrins. Journal of Pharmaceutical and Biomedical Analysis, 23(1), 107-115.
-
Papis-Zielinska, H., et al. (2018). Validated HPLC-UV method for determination of venlafaxine and its metabolite - o-desmethylvenlafaxine in human plasma. ResearchGate.
-
European Medicines Agency. (2023). ICH Q2(R2) Guideline on validation of analytical procedures.
-
Shah, J., et al. (2013). HIGH THROUGHPUT AND SENSITIVE LC-MS/MS METHOD FOR THE ESTIMATION OF VENLAFAXINE AND ITS ACTIVE METABOLITE O-DESMETHYL VENLAFAXINE IN HUMAN PLASMA AND ITS APPLICATION TO A PHARMACOKINETIC STUDY. Taylor & Francis Online.
-
Sher, M., et al. (2020). Development and validation of an HPLC-UV method for accelerated stability study and pharmacokinetic analysis of venlafaxine. Brazilian Journal of Pharmaceutical Sciences, 56.
-
Jerussi, T. P., et al. (2007). Method for preparing O-desmethyl-venlafaxine. Google Patents.
-
Imre, T., et al. (2022). Venlafaxine Chiral Separation by Capillary Electrophoresis Using Cyclodextrin Derivatives as Chiral Selector and Experimental Design Method Optimization. ResearchGate.
-
Wang, J., et al. (2022). Joint population pharmacokinetic modeling of venlafaxine and O-desmethyl venlafaxine in healthy volunteers and patients to evaluate the impact of morbidity and concomitant medication. Frontiers in Pharmacology, 13.
-
U.S. Food and Drug Administration. (2020). Safety Testing of Drug Metabolites Guidance for Industry.
-
Wang, J., et al. (2022). Joint population pharmacokinetic modeling of venlafaxine and O-desmethyl venlafaxine in healthy volunteers and patients... PubMed Central.
-
Imre, T., et al. (2022). Venlafaxine Chiral Separation by Capillary Electrophoresis Using Cyclodextrin Derivatives as Chiral Selector and Experimental Design Method Optimization. MDPI.
-
Qin, F., et al. (2010). Simultaneous quantification of venlafaxine and O-desmethylvenlafaxine in human plasma by ultra performance liquid chromatography-tandem mass spectrometry and its application in a pharmacokinetic study. Journal of Chromatography B, 878(7-8), 689-694.
-
Lab Manager. (2024). ICH and FDA Guidelines for Analytical Method Validation.
-
Vu, R. L., et al. (1997). Rapid determination of venlafaxine and O-desmethylvenlafaxine in human plasma by high-performance liquid chromatography with fluorimetric detection. ResearchGate.
-
Dadgar, D., & Burnett, P. E. (1995). Validation of bioanalytical methods - Highlights of FDA's guidance. ResearchGate.
-
Richards, M. (2022). Determination of the accumulation of chiral pharmaceuticals (venlafaxine and O-desmethylvenlafaxine) in rainbow darters (Etheostoma caeruleum). UWSpace - University of Waterloo.
-
Kaza, M., et al. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? Journal of Pharmaceutical and Biomedical Analysis, 164, 464-473.
Sources
- 1. Frontiers | Joint population pharmacokinetic modeling of venlafaxine and O-desmethyl venlafaxine in healthy volunteers and patients to evaluate the impact of morbidity and concomitant medication [frontiersin.org]
- 2. Joint population pharmacokinetic modeling of venlafaxine and O-desmethyl venlafaxine in healthy volunteers and patients to evaluate the impact of morbidity and concomitant medication - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of venlafaxine and its major metabolite o-desmethylvenlafaxine in freely moving mice using automated dosing/sampling system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. sysrevpharm.org [sysrevpharm.org]
- 6. Liquid chromatography-tandem mass spectrometry (LC-MS-MS) method for simultaneous determination of venlafaxine and its active metabolite O-desmethyl venlafaxine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. psychiatriapolska.pl [psychiatriapolska.pl]
- 8. Simultaneous quantification of venlafaxine and O-desmethylvenlafaxine in human plasma by ultra performance liquid chromatography-tandem mass spectrometry and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. ijiset.com [ijiset.com]
- 11. A simple HPLC method for the simultaneous determination of venlafaxine and its major metabolite O-desmethylvenlafaxine in human serum [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Venlafaxine Chiral Separation by Capillary Electrophoresis Using Cyclodextrin Derivatives as Chiral Selector and Experimental Design Method Optimization | MDPI [mdpi.com]
- 15. Simultaneous stereoselective analysis of venlafaxine and O-desmethylvenlafaxine enantiomers in clinical samples by capillary electrophoresis using charged cyclodextrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. uwspace.uwaterloo.ca [uwspace.uwaterloo.ca]
- 17. ema.europa.eu [ema.europa.eu]
- 18. researchgate.net [researchgate.net]
- 19. fda.gov [fda.gov]
- 20. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
Application Note: A Robust and Validated HPLC Method for the Quantification of (-)-O-Desmethylvenlafaxine in Human Plasma
Abstract
This application note details a comprehensive and validated High-Performance Liquid Chromatography (HPLC) method for the accurate and precise quantification of (-)-O-Desmethylvenlafaxine (ODV) in human plasma. ODV is the major active metabolite of the antidepressant venlafaxine, and its monitoring in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and in drug development.[1][2][3] This document provides a step-by-step protocol, from sample preparation to data analysis, grounded in established scientific principles and validated according to international guidelines.[4][5][6] The method utilizes a liquid-liquid extraction technique for sample clean-up and a reversed-phase HPLC system with UV detection, offering a reliable and accessible analytical solution for researchers and clinicians.
Introduction: The Rationale for ODV Quantification
This compound is a pharmacologically active metabolite of venlafaxine, a widely prescribed serotonin-norepinephrine reuptake inhibitor (SNRI) for the treatment of major depressive disorder.[7] The therapeutic efficacy and potential side effects of venlafaxine are attributed to both the parent drug and ODV.[8] Due to inter-individual variability in metabolism, primarily mediated by the polymorphic cytochrome P450 2D6 (CYP2D6) enzyme, plasma concentrations of venlafaxine and ODV can vary significantly among patients. Therefore, a robust and validated analytical method for quantifying this compound in plasma is essential for:
-
Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies: To understand the absorption, distribution, metabolism, and excretion (ADME) of venlafaxine and its active metabolite.
-
Therapeutic Drug Monitoring (TDM): To optimize dosage regimens for individual patients, maximizing therapeutic benefit while minimizing adverse effects.
-
Bioequivalence Studies: To compare different formulations of venlafaxine.
-
Drug-Drug Interaction Studies: To assess the impact of co-administered medications on the metabolism of venlafaxine.[9]
This application note presents a detailed protocol for an HPLC-UV method, chosen for its balance of sensitivity, specificity, and accessibility in a typical laboratory setting.
Physicochemical Properties of this compound
A fundamental understanding of the analyte's physicochemical properties is paramount for developing a successful analytical method.
| Property | Value | Source |
| Chemical Formula | C16H25NO2 | [10] |
| Molecular Weight | 263.37 g/mol | [7][10] |
| pKa | 9.4 (phenolic hydroxyl), 10.3 (tertiary amine) (Predicted) | [11] |
| LogP | 2.6 | [7][10] |
| UV λmax | 226, 275 nm |
These properties, particularly the basic nature of the tertiary amine and the presence of a chromophore, inform the choices for sample extraction, chromatographic separation, and detection.
Experimental Protocol
Materials and Reagents
-
Reference Standards: this compound (purity ≥98%), Citalopram (Internal Standard, IS; purity ≥98%).
-
Solvents: HPLC grade methanol, acetonitrile, n-hexane, and chloroform.[1]
-
Reagents: Perchloric acid (10%), 1-octanesulphonic acid sodium salt, potassium dihydrogen phosphate.[1][12][13]
-
Water: HPLC quality water.[1]
-
Biological Matrix: Drug-free human plasma.
Instrumentation
A standard HPLC system equipped with the following components is required:
-
Isocratic or Gradient Pump
-
Autosampler
-
Column Oven
-
UV-Vis Detector
Preparation of Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and Citalopram (IS) in methanol to prepare individual stock solutions.
-
Working Standard Solutions: Prepare serial dilutions of the ODV stock solution with a 50:50 methanol:water mixture to create working standards for calibration curve and quality control samples.
-
Internal Standard Working Solution (5 µg/mL): Dilute the Citalopram stock solution with the same diluent.
Sample Preparation: Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction is a robust technique for extracting analytes from a complex matrix like plasma, offering a good balance between recovery and sample cleanliness.[1][14]
Protocol:
-
To 500 µL of human plasma in a centrifuge tube, add 50 µL of the 5 µg/mL Citalopram internal standard working solution.
-
Vortex briefly to mix.
-
Add 3 mL of a chloroform:n-hexane (50:50, v/v) extraction solvent.
-
Vortex for 3 minutes to ensure thorough mixing and extraction.
-
Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds.
-
Inject 20 µL of the reconstituted sample into the HPLC system.
Diagram: Sample Preparation Workflow
Caption: Liquid-Liquid Extraction Workflow for Plasma Samples.
HPLC Chromatographic Conditions
The following conditions are optimized for the separation of this compound and the internal standard.
| Parameter | Condition |
| Analytical Column | Zorbax XDB C18 (4.6 x 150 mm, 5 µm) or equivalent |
| Mobile Phase | Acetonitrile : Phosphate Buffer (30:70, v/v) containing 5 mM 1-octanesulphonic acid sodium salt, pH adjusted to 3.0 with phosphoric acid |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35°C |
| Injection Volume | 20 µL |
| Detection Wavelength | 229 nm |
| Run Time | Approximately 12 minutes |
Causality of Choices:
-
C18 Column: The non-polar stationary phase effectively retains the moderately non-polar ODV and IS.
-
Acetonitrile: Provides good peak shape and resolution for the analytes.
-
Phosphate Buffer with Ion-Pairing Agent: The buffer controls the pH to ensure consistent ionization of the analytes, and the 1-octanesulphonic acid acts as an ion-pairing agent to improve the retention of the basic analytes on the C18 column.
-
UV Detection at 229 nm: This wavelength provides good sensitivity for both ODV and the internal standard, citalopram.[1]
Method Validation
The developed method must be validated according to the guidelines from regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) to ensure its reliability and reproducibility.[4][5][6][15][16]
Diagram: Bioanalytical Method Validation Workflow
Caption: Key Parameters for Bioanalytical Method Validation.
The validation should encompass the following parameters:
| Parameter | Acceptance Criteria |
| Specificity & Selectivity | No significant interfering peaks at the retention times of the analyte and IS in blank plasma from at least six different sources. |
| Linearity | Correlation coefficient (r²) ≥ 0.99 for a calibration curve with at least six non-zero standards. |
| Lower Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve with a signal-to-noise ratio ≥ 10 and accuracy and precision within ±20%. |
| Accuracy | The deviation of the mean calculated concentration from the nominal concentration should be within ±15% (±20% for LLOQ) for QC samples at low, medium, and high concentrations. |
| Precision (Intra- and Inter-day) | The relative standard deviation (RSD) should not exceed 15% (20% for LLOQ) for QC samples. |
| Recovery | The extraction recovery of the analyte and IS should be consistent, precise, and reproducible. |
| Matrix Effect | The ion suppression or enhancement from the plasma matrix should be assessed and should not compromise the accuracy and precision of the method. |
| Stability | Analyte stability in plasma should be evaluated under various conditions: freeze-thaw cycles, short-term (bench-top), and long-term storage. |
Data Analysis
The concentration of this compound in the plasma samples is determined by constructing a calibration curve. This is achieved by plotting the peak area ratio of ODV to the internal standard (IS) against the nominal concentration of the calibration standards. A weighted linear regression analysis (typically 1/x or 1/x²) is used to fit the data. The concentration of ODV in the unknown samples is then calculated from this regression equation.
Conclusion
The HPLC-UV method described in this application note provides a reliable, robust, and validated protocol for the quantification of this compound in human plasma. The detailed steps for sample preparation, chromatographic analysis, and method validation ensure the generation of high-quality data suitable for a variety of research and clinical applications. The justification for the chosen experimental parameters provides a clear understanding of the underlying scientific principles, enabling researchers to adapt and troubleshoot the method as needed.
References
-
Determination of venlafaxine and its active metabolite O-desmethylvenlafaxine in human plasma by HPLC fluorescence - PubMed Central. Available at: [Link]
-
A Rapid and Sensitive HPLC Method for the Determination of Venlafaxine and O‐Desmethylvenlafaxine in Human Plasma with UV Detection. Available at: [Link]
-
Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed. Available at: [Link]
-
Analytical Methods for Venlaflaxine Hydrochloride and Metabolites Determinations in Different Matrices - Systematic Reviews in Pharmacy. Available at: [Link]
-
Validated HPLC-UV method for determination of venlafaxine and its metabolite - o-desmethylvenlafaxine in human plasma - ResearchGate. Available at: [Link]
-
Comparison of different serum sample extraction methods and their suitability for mass spectrometry analysis - PMC - NIH. Available at: [Link]
-
QUANTIFICATION OF POTENTIAL IMPURITIES BY A STABILITY INDICATING HPLC METHOD IN DESVENLAFAXINE SUCCINATE MONOHYDRATE ACTIVE PHAR - IJRPC. Available at: [Link]
-
Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS - PubMed. Available at: [Link]
-
Quantification of venlafaxine and O-desmethylvenlafaxine in human serum using HPLC analysis - PubMed. Available at: [Link]
-
O desmethylvenlafaxine | Drug Information, Uses, Side Effects, Chemistry. Available at: [Link]
-
Physicochemical properties of VEN and ODV. - ResearchGate. Available at: [Link]
-
Guideline Bioanalytical method validation - European Medicines Agency. Available at: [Link]
-
FDA guideline - Bioanalytical Method Validation - PharmaCompass.com. Available at: [Link]
-
Enantioselective analysis of venlafaxine and its active metabolites: A review on the separation methodologies - PubMed. Available at: [Link]
-
Practice of solid-phase extraction and protein precipitation in the 96-well format combined with high-performance liquid chromatography-ultraviolet detection for the analysis of drugs in plasma and brain - ResearchGate. Available at: [Link]
-
Development of an enantioselective assay for simultaneous separation of venlafaxine and O-desmethylvenlafaxine by micellar electrokinetic chromatography-tandem mass spectrometry: Application to the analysis of drug-drug interaction - NIH. Available at: [Link]
-
M10 Bioanalytical Method Validation and Study Sample Analysis - FDA. Available at: [Link]
-
USFDA guidelines for bioanalytical method validation | PPTX - Slideshare. Available at: [Link]
-
A Simplified Protein precipitation/mixed-mode Cation-Exchange Solid-Phase Extraction, Followed by High-Speed Liquid chromatography/mass Spectrometry, for the Determination of a Basic Drug in Human Plasma - PubMed. Available at: [Link]
-
Multiple-reaction monitoring (MRM) LC–MS/MS quantitation of venlafaxine and its O-desmethyl metabolite for a preclinical pharmacokinetic study in rabbits - PubMed Central. Available at: [Link]
-
Physicochemical properties of VEN and ODV. | Download Table - ResearchGate. Available at: [Link]
-
Quantification of venlafaxine and O-desmethylvenlafaxine in human serum using HPLC analysis | Request PDF - ResearchGate. Available at: [Link]
-
Venlafaxine Chiral Separation by Capillary Electrophoresis Using Cyclodextrin Derivatives as Chiral Selector and Experimental Design Method Optimization - MDPI. Available at: [Link]
-
Desvenlafaxine | C16H25NO2 | CID 125017 - PubChem - NIH. Available at: [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. sysrevpharm.org [sysrevpharm.org]
- 3. researchgate.net [researchgate.net]
- 4. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ema.europa.eu [ema.europa.eu]
- 6. pharmacompass.com [pharmacompass.com]
- 7. Desvenlafaxine | C16H25NO2 | CID 125017 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Enantioselective analysis of venlafaxine and its active metabolites: A review on the separation methodologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of an enantioselective assay for simultaneous separation of venlafaxine and O-desmethylvenlafaxine by micellar electrokinetic chromatography-tandem mass spectrometry: Application to the analysis of drug-drug interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. O desmethylvenlafaxine | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. ijrpc.com [ijrpc.com]
- 14. Comparison of different serum sample extraction methods and their suitability for mass spectrometry analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. fda.gov [fda.gov]
- 16. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
Application Note: A Validated LC-MS/MS Assay for the Simultaneous Determination of Venlafaxine and O-desmethylvenlafaxine in Human Plasma
Scientific & Clinical Introduction
Venlafaxine is a first-line serotonin-norepinephrine reuptake inhibitor (SNRI) widely prescribed for major depressive disorder, generalized anxiety disorder, and other mood disorders.[1] Upon administration, venlafaxine undergoes extensive first-pass metabolism, primarily via the CYP2D6 enzyme, to form its equipotent, active metabolite, O-desmethylvenlafaxine (ODV).[2][3] In human plasma, ODV is often present at higher concentrations than the parent drug.[3] The combined concentration of VEN and ODV is considered crucial for therapeutic effect.[4]
Therapeutic drug monitoring (TDM) is increasingly recognized as a valuable tool for optimizing venlafaxine therapy.[5][6][7] Due to significant inter-individual variability in metabolism, a standard dose can result in a wide range of plasma concentrations. TDM helps clinicians personalize dosing to maintain concentrations within the recommended therapeutic range (typically 100-400 ng/mL for the sum of VEN + ODV), thereby maximizing efficacy while minimizing the risk of adverse effects like hypertension or serotonin syndrome.[4][7]
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the definitive analytical technique for this purpose, offering unparalleled sensitivity and specificity for quantifying analytes in complex biological matrices.[8][9] This note details a complete, validated workflow that ensures data integrity and compliance with global bioanalytical standards.
Principle of the Method
The assay workflow is based on three core principles:
-
Efficient Sample Cleanup: Protein precipitation is utilized to remove the majority of plasma proteins, which can interfere with the analysis and contaminate the LC-MS system. This method was chosen for its speed, simplicity, and adequate recovery for these analytes.[10]
-
High-Resolution Chromatographic Separation: A reversed-phase UPLC system provides rapid and efficient separation of venlafaxine, O-desmethylvenlafaxine, and an internal standard from endogenous plasma components, ensuring analytical specificity.
-
Sensitive and Specific Detection: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides definitive quantification. Specific precursor-to-product ion transitions are monitored for each analyte, ensuring that only the compounds of interest are measured.[11]
Materials, Reagents, and Instrumentation
Materials & Reagents
-
Reference Standards: Venlafaxine HCl, O-desmethylvenlafaxine succinate, and Venlafaxine-d6 HCl (Internal Standard).
-
Solvents: Acetonitrile (LC-MS Grade), Methanol (LC-MS Grade), Formic Acid (≥98%), Deionized Water (18.2 MΩ·cm).
-
Reagents: Ammonium Acetate (LC-MS Grade).
-
Biological Matrix: Drug-free human plasma (K2-EDTA).
-
Consumables: 1.5 mL polypropylene microcentrifuge tubes, analytical balance, volumetric flasks, pipettes, 96-well plates (optional), HPLC vials.
Instrumentation
-
LC System: Waters ACQUITY UPLC I-Class or equivalent.
-
MS System: Waters Xevo TQ-S micro Triple Quadrupole Mass Spectrometer or equivalent.
-
Analytical Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm.
-
Data System: MassLynx software with TargetLynx application manager.
Detailed Experimental Protocols
Preparation of Standards and Controls
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve reference standards of Venlafaxine, ODV, and Venlafaxine-d6 (IS) in methanol to prepare individual 1 mg/mL stock solutions. Store at -20°C.
-
Intermediate Working Solutions: Prepare combined working solutions of VEN and ODV by serial dilution of the primary stocks with 50:50 methanol:water. These will be used to spike into blank plasma to create Calibration Curve (CC) and Quality Control (QC) samples.
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the IS primary stock in acetonitrile containing 0.1% formic acid. This solution will also serve as the protein precipitation agent.
Table 1: Example Concentrations for Calibration Curve (CC) and Quality Control (QC) Samples
| Level | Concentration (ng/mL) | Purpose |
|---|---|---|
| CC1 | 2.0 | Lower Limit of Quantitation (LLOQ) |
| CC2 | 5.0 | Calibration Standard |
| CC3 | 20.0 | Calibration Standard |
| CC4 | 50.0 | Calibration Standard |
| CC5 | 100.0 | Calibration Standard |
| CC6 | 250.0 | Calibration Standard |
| CC7 | 400.0 | Calibration Standard |
| CC8 | 500.0 | Upper Limit of Quantitation (ULOQ) |
| LQC | 6.0 | Low Quality Control |
| MQC | 150.0 | Medium Quality Control |
| HQC | 450.0 | High Quality Control |
Sample Preparation: Protein Precipitation
Causality: This procedure rapidly removes over 95% of plasma proteins by causing them to denature and precipitate upon exposure to the organic solvent (acetonitrile). The small molecules (analytes and IS) remain in the supernatant for analysis.
-
Aliquot: Pipette 50 µL of plasma sample (blank, CC, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Spike: Add 10 µL of the appropriate working standard solution (or 50:50 methanol:water for unknown samples).
-
Precipitate & Add IS: Add 200 µL of the IS Working Solution (100 ng/mL Venlafaxine-d6 in acetonitrile with 0.1% formic acid).
-
Vortex: Vortex vigorously for 30 seconds to ensure complete protein precipitation.
-
Centrifuge: Centrifuge at 13,000 x g for 5 minutes at 4°C to pellet the precipitated proteins.
-
Transfer: Carefully transfer 150 µL of the clear supernatant to an HPLC vial or 96-well plate.
-
Inject: Inject 5 µL onto the UPLC-MS/MS system.
UPLC-MS/MS Conditions
Causality: The chromatographic gradient is designed to separate the slightly more polar ODV from the parent VEN, while the acidic mobile phase promotes positive ionization for MS detection. The MRM transitions are highly specific; the precursor ion (Q1) is the protonated molecular ion [M+H]+, and the product ion (Q3) is a stable, characteristic fragment generated by collision-induced dissociation.[12]
Table 2: Liquid Chromatography Parameters
| Parameter | Setting |
|---|---|
| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.40 mL/min |
| Column Temp. | 40°C |
| Injection Vol. | 5 µL |
| Gradient | See Table 3 below |
Table 3: LC Gradient Elution Program
| Time (min) | Flow (mL/min) | %A | %B |
|---|---|---|---|
| 0.00 | 0.40 | 95.0 | 5.0 |
| 0.50 | 0.40 | 95.0 | 5.0 |
| 2.00 | 0.40 | 5.0 | 95.0 |
| 2.50 | 0.40 | 5.0 | 95.0 |
| 2.60 | 0.40 | 95.0 | 5.0 |
| 3.50 | 0.40 | 95.0 | 5.0 |
Table 4: Mass Spectrometry Parameters
| Parameter | Setting |
|---|---|
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.0 kV |
| Source Temp. | 150°C |
| Desolvation Temp. | 500°C |
| Desolvation Gas Flow | 800 L/Hr |
| Cone Gas Flow | 50 L/Hr |
Table 5: MRM Transitions and Compound-Specific Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
|---|---|---|---|---|
| Venlafaxine | 278.3 | 58.1 | 30 | 25 |
| O-desmethylvenlafaxine | 264.3 | 58.1 | 30 | 25 |
| Venlafaxine-d6 (IS) | 284.3 | 64.1 | 30 | 25 |
Note: The precursor to product ion transitions m/z 278.3→58.1 for VEN and m/z 264.3→58.1 for ODV are well-established for quantitative analysis.[12]
Method Validation Protocol & Acceptance Criteria
This method must be validated according to regulatory guidelines, such as the FDA Bioanalytical Method Validation Guidance or ICH M10.[8][13] The protocol is a self-validating system designed to prove its fitness for purpose.
Table 6: Summary of Bioanalytical Method Validation Parameters and Acceptance Criteria
| Validation Parameter | Purpose | Acceptance Criteria |
|---|---|---|
| Selectivity | To ensure no interference from endogenous matrix components at the retention times of the analytes and IS. | Response in blank samples should be <20% of the LLOQ for analytes and <5% for the IS. |
| Linearity & Range | To demonstrate a proportional relationship between concentration and instrument response. | At least 6 non-zero standards; correlation coefficient (r²) ≥ 0.99; back-calculated standards within ±15% of nominal (±20% at LLOQ). |
| Accuracy & Precision | To determine the closeness of measured values to the nominal value (accuracy) and the degree of scatter (precision). | Intra- & Inter-batch: Replicate analyses (n≥5) of QC samples at ≥3 levels. Mean accuracy within ±15% of nominal; Precision (%CV) ≤15%. (±20% and ≤20% at LLOQ). |
| Matrix Effect | To assess the ion suppression or enhancement from the biological matrix. | The coefficient of variation (%CV) of the IS-normalized matrix factor should be ≤15% across at least 6 different sources of blank matrix. |
| Recovery | To quantify the efficiency of the extraction process. | Recovery should be consistent, precise, and reproducible. %CV of recovery across LQC, MQC, and HQC levels should be ≤15%. |
| Stability | To ensure analyte concentration is unchanged during sample handling and storage. | Mean concentration of stability samples must be within ±15% of the nominal concentration of freshly prepared samples. |
Visualizations
Metabolic Pathway
Caption: Workflow for VEN and ODV analysis in plasma.
References
-
Howell, S. R., & Hicks, D. R. (1995). Pharmacokinetics of venlafaxine and O-desmethylvenlafaxine in laboratory animals. Xenobiotica, 25(4), 315-327. Available at: [Link] [3][14]2. Kataoka, H. (2025). Practical Tips on Preparing Plasma Samples for Drug Analysis Using SPME. LCGC International. Available at: [Link] [15]3. ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. Available at: [Link] [8]4. Lee, C. R., et al. (2013). Pharmacokinetics of venlafaxine and its major metabolite o-desmethylvenlafaxine in freely moving mice using automated dosing/sampling system. Journal of Pharmacokinetics and Pharmacodynamics, 40(4), 491-498. Available at: [Link] [2]5. U.S. Food and Drug Administration. (2025). Bioanalytical Method Validation for Biomarkers – Guidance for Industry. Available at: [Link] [16]6. Troy, S. M., et al. (1995). Introduction of a Composite Parameter to the Pharmacokinetics of Venlafaxine and Its Active O-desmethyl Metabolite. Journal of Clinical Pharmacology, 35(4), 394-402. Available at: [Link] [17]7. Qin, F., et al. (2010). Simultaneous quantification of venlafaxine and O-desmethylvenlafaxine in human plasma by ultra performance liquid chromatography-tandem mass spectrometry and its application in a pharmacokinetic study. Journal of Chromatography B, 878(7-8), 689-694. Available at: [Link] [18]8. Larsen, J. R., et al. (2017). Therapeutic Drug Monitoring of Venlafaxine in an Everyday Clinical Setting: Analysis of Age, Sex and Dose Concentration Relation. Basic & Clinical Pharmacology & Toxicology, 121(4), 298-302. Available at: [Link] [5][6]9. U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation Guidance for Industry. Available at: [Link] [13]10. U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. Available at: [Link] [19]11. Matušková, Z., et al. (2005). Liquid chromatography-tandem mass spectrometry (LC-MS-MS) method for simultaneous determination of venlafaxine and its active metabolite O-desmethyl venlafaxine in human plasma. Journal of Chromatography B, 829(1-2), 75-81. Available at: [Link] [9]12. Shah, J., et al. (2008). Liquid chromatography tandem mass spectrometry assay for the simultaneous determination of venlafaxine and O-desmethylvenlafaxine in human plasma and its application to a bioequivalence study. Journal of Pharmaceutical and Biomedical Analysis, 47(3), 603-611. Available at: [Link] [12]13. Dr. Oracle. (2025). What laboratory tests should be monitored for patients taking Effexor (Venlafaxine)? Available at: [Link] [4]14. Abdel-Rehim, M. (2012). HT-Sample Preparation Techniques for Bioanalysis. Wiley Analytical Science. Available at: [Link] [20]15. Wani, T. A., et al. (2022). Multiple-reaction monitoring (MRM) LC-MS/MS quantitation of venlafaxine and its O-desmethyl metabolite for a preclinical pharmacokinetic study in rabbits. Scientific Reports, 12(1), 9322. Available at: [Link] [11]16. Diagnostiki Athinon. (n.d.). Venlafaxine, Serum. Available at: [Link] [7]17. Reyes-Garcés, N., et al. (2016). Sample Preparation for Bioanalytical and Pharmaceutical Analysis. Analytical Chemistry, 88(19), 9236-9244. Available at: [Link] [10]18. Gilday, C., & Redd, M. (2023). Venlafaxine. In StatPearls. StatPearls Publishing. Available at: [Link]
Sources
- 1. Venlafaxine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of venlafaxine and its major metabolite o-desmethylvenlafaxine in freely moving mice using automated dosing/sampling system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. droracle.ai [droracle.ai]
- 5. antonpottegaard.dk [antonpottegaard.dk]
- 6. Therapeutic Drug Monitoring of Venlafaxine in an Everyday Clinical Setting: Analysis of Age, Sex and Dose Concentration Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Venlafaxine, Serum - Diagnostic Tests | Diagnostiki Athinon [athenslab.gr]
- 8. resolvemass.ca [resolvemass.ca]
- 9. Liquid chromatography-tandem mass spectrometry (LC-MS-MS) method for simultaneous determination of venlafaxine and its active metabolite O-desmethyl venlafaxine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Multiple-reaction monitoring (MRM) LC-MS/MS quantitation of venlafaxine and its O-desmethyl metabolite for a preclinical pharmacokinetic study in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Liquid chromatography tandem mass spectrometry assay for the simultaneous determination of venlafaxine and O-desmethylvenlafaxine in human plasma and its application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. nebiolab.com [nebiolab.com]
- 14. Pharmacokinetics of venlafaxine and O-desmethylvenlafaxine in laboratory animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. labs.iqvia.com [labs.iqvia.com]
- 17. Introduction of a composite parameter to the pharmacokinetics of venlafaxine and its active O-desmethyl metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Simultaneous quantification of venlafaxine and O-desmethylvenlafaxine in human plasma by ultra performance liquid chromatography-tandem mass spectrometry and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. moh.gov.bw [moh.gov.bw]
- 20. analyticalscience.wiley.com [analyticalscience.wiley.com]
In Vivo Experimental Protocols for (-)-O-Desmethylvenlafaxine: A Senior Application Scientist's Guide
Authored for Researchers, Scientists, and Drug Development Professionals
This comprehensive guide provides a detailed exploration of in vivo experimental protocols utilizing (-)-O-Desmethylvenlafaxine (Desvenlafaxine), a potent and clinically relevant serotonin-norepinephrine reuptake inhibitor (SNRI). As a senior application scientist, this document moves beyond simple procedural lists to offer a deep dive into the causality behind experimental choices, ensuring that each protocol is a self-validating system grounded in scientific integrity. This guide is designed to empower researchers to conduct robust and reproducible preclinical studies to investigate the antidepressant, anxiolytic, and analgesic properties of Desvenlafaxine.
Introduction to this compound: Mechanism and Preclinical Rationale
This compound, the major active metabolite of venlafaxine, exerts its therapeutic effects by potently and selectively inhibiting the reuptake of serotonin (5-HT) and norepinephrine (NE) in the synaptic cleft.[1][2] This dual mechanism of action is hypothesized to underlie its broad efficacy in treating major depressive disorder and other mood disorders.[2] Unlike its parent compound, Desvenlafaxine has a more balanced and potent effect on norepinephrine reuptake, which may contribute to its distinct pharmacological profile, particularly in relation to pain and anxiety.[3] In vivo animal models are indispensable for elucidating the neurobiological underpinnings of Desvenlafaxine's effects and for predicting its clinical efficacy and side-effect profile.
The following sections will provide detailed, step-by-step protocols for key in vivo behavioral and neurochemical assays, along with the scientific rationale for each procedural step.
I. Pharmacokinetic Considerations in Rodent Models
Understanding the pharmacokinetic profile of Desvenlafaxine in the chosen animal model is paramount for designing meaningful in vivo experiments. Key parameters to consider include bioavailability, plasma protein binding, metabolism, and elimination half-life.
| Parameter | Mouse | Rat |
| Bioavailability (Oral) | Moderate | Low to Moderate |
| Plasma Protein Binding | Low | Low |
| Primary Metabolism | Glucuronidation | Glucuronidation |
| Elimination Half-life | Approx. 1-2 hours | Approx. 2-4 hours |
Note: These are approximate values and can vary depending on the strain, sex, and age of the animals. It is recommended to perform pilot pharmacokinetic studies under specific experimental conditions.
II. In Vivo Models of Depression-Like Behavior: The Forced Swim Test (FST)
The Forced Swim Test (FST) is a widely used behavioral despair model to screen for potential antidepressant efficacy. The underlying principle is that when placed in an inescapable cylinder of water, rodents will eventually adopt an immobile posture. Antidepressant compounds are expected to decrease the duration of this immobility, reflecting an increase in escape-directed behavior.
A. Rationale for Experimental Choices
The FST, while having limitations in its construct validity for depression, possesses high predictive validity for the clinical efficacy of a wide range of antidepressants. The choice of a two-day protocol for rats is to induce a stable baseline of immobility. For mice, a single-session protocol is generally sufficient. Water temperature is a critical parameter; colder water can increase motor activity, while warmer water can be sedative. A temperature of 23-25°C is optimal for maintaining consistent results.
B. Experimental Workflow: Forced Swim Test
Caption: Workflow for the Forced Swim Test.
C. Detailed Protocol: Forced Swim Test (Mouse)
-
Apparatus: A transparent glass or plastic cylinder (20 cm diameter, 40 cm height) filled with water (23-25°C) to a depth of 15 cm.
-
Animal Model: Male C57BL/6 or BALB/c mice (8-10 weeks old).
-
Drug Preparation and Administration:
-
Suspend Desvenlafaxine in a suitable vehicle (e.g., 0.5% methylcellulose in sterile water).
-
Administer Desvenlafaxine orally (p.o.) or intraperitoneally (i.p.) at a dose range of 10-40 mg/kg, 60 minutes prior to the test. A vehicle control group should be included.
-
-
Experimental Procedure:
-
Gently place the mouse into the cylinder.
-
Allow the mouse to swim for 6 minutes.
-
Record the entire session using a video camera positioned to the side of the cylinder.
-
After 6 minutes, remove the mouse, dry it with a towel, and return it to its home cage.
-
-
Data Analysis:
-
Score the duration of immobility during the last 4 minutes of the 6-minute test.
-
Immobility is defined as the absence of all movement except for that required to keep the head above water.
-
Compare the immobility time between the Desvenlafaxine-treated groups and the vehicle control group using an appropriate statistical test (e.g., one-way ANOVA followed by a post-hoc test).
-
III. In Vivo Models of Anxiety-Like Behavior: The Elevated Plus Maze (EPM)
The Elevated Plus Maze (EPM) is a widely accepted model for assessing anxiety-like behavior in rodents. The test is based on the conflict between the innate exploratory drive of rodents and their aversion to open, elevated spaces. Anxiolytic compounds are expected to increase the time spent in and the number of entries into the open arms.
A. Rationale for Experimental Choices
The EPM provides a rapid and reliable measure of anxiety-like behavior without the need for prior training. The dimensions of the maze are critical and should be appropriate for the species being tested (larger for rats than for mice). The height of the maze from the floor is also a key factor in inducing anxiety. Lighting conditions should be consistent across all tests to avoid confounding variables.
B. Experimental Workflow: Elevated Plus Maze
Caption: Workflow for the Elevated Plus Maze test.
C. Detailed Protocol: Elevated Plus Maze (Rat)
-
Apparatus: A plus-shaped maze with two open arms (50 cm long x 10 cm wide) and two closed arms (50 cm long x 10 cm wide with 40 cm high walls), elevated 50 cm from the floor.
-
Animal Model: Male Sprague-Dawley or Wistar rats (250-300 g).
-
Drug Preparation and Administration:
-
Dissolve Desvenlafaxine in 0.9% sterile saline.
-
Administer Desvenlafaxine i.p. or p.o. at a dose range of 10-50 mg/kg, 30-60 minutes prior to the test. A vehicle control group is essential.
-
-
Experimental Procedure:
-
Place the rat in the center of the maze, facing an open arm.
-
Allow the rat to explore the maze for 5 minutes.
-
Record the session with an overhead video camera.
-
After the session, return the rat to its home cage. Clean the maze with 70% ethanol between trials to remove olfactory cues.
-
-
Data Analysis:
-
Measure the time spent in the open arms and the number of entries into the open arms.
-
Calculate the percentage of time spent in the open arms and the percentage of open arm entries relative to the total time and entries.
-
Total arm entries can be used as a measure of general locomotor activity.
-
Compare the data between treated and control groups using appropriate statistical analyses.
-
IV. In Vivo Model of Nociceptive Pain: The Formalin Test
The formalin test is a model of tonic, localized inflammatory pain. Subcutaneous injection of a dilute formalin solution into the hind paw of a rodent elicits a biphasic nociceptive response: an acute, neurogenic phase (Phase 1) followed by a tonic, inflammatory phase (Phase 2). Analgesic compounds can attenuate one or both phases of this response.
A. Rationale for Experimental Choices
The biphasic nature of the formalin test allows for the differentiation between centrally acting analgesics (affecting both phases) and peripherally acting anti-inflammatory agents (primarily affecting Phase 2). The concentration of formalin is a critical parameter; a 2.5-5% solution is typically used to elicit a robust and reproducible response. The volume of injection should be kept small to minimize tissue damage.
B. Experimental Workflow: Formalin Test
Caption: Workflow for the Formalin Test.
C. Detailed Protocol: Formalin Test (Rat)
-
Apparatus: A transparent observation chamber with a mirror placed at a 45-degree angle beneath the floor to allow for an unobstructed view of the animal's paws.
-
Animal Model: Male Sprague-Dawley rats (200-250 g).
-
Drug Preparation and Administration:
-
Prepare Desvenlafaxine in a suitable vehicle.
-
Administer Desvenlafaxine (e.g., 10-60 mg/kg, p.o. or i.p.) 30-60 minutes prior to the formalin injection.
-
-
Experimental Procedure:
-
Acclimatize the rat to the observation chamber for at least 30 minutes.
-
Gently restrain the rat and inject 50 µL of 5% formalin solution subcutaneously into the plantar surface of the right hind paw.
-
Immediately place the rat back into the observation chamber and start recording.
-
Observe the animal for 60 minutes.
-
-
Data Analysis:
-
Measure the total time the animal spends licking, biting, or flinching the injected paw.
-
Analyze the data in two phases: Phase 1 (0-5 minutes post-injection) and Phase 2 (15-60 minutes post-injection).
-
Compare the nociceptive scores between the Desvenlafaxine-treated and vehicle control groups for each phase.
-
V. In Vivo Neurochemical Assessment: Microdialysis
In vivo microdialysis is a powerful technique to measure the extracellular concentrations of neurotransmitters in specific brain regions of freely moving animals. This technique provides a direct assessment of the pharmacodynamic effects of Desvenlafaxine on serotonin and norepinephrine levels.
A. Rationale for Experimental Choices
The prefrontal cortex is a key brain region implicated in the pathophysiology of depression and is a primary target for antidepressant action. Stereotaxic surgery is required to accurately implant the microdialysis probe. The perfusion rate of the artificial cerebrospinal fluid (aCSF) is a critical parameter that influences the recovery of neurotransmitters. A slow flow rate (e.g., 1-2 µL/min) is generally preferred to maximize recovery. The analysis of dialysate samples is typically performed using high-performance liquid chromatography with electrochemical detection (HPLC-ECD), which offers high sensitivity and selectivity for monoamines.
B. Experimental Workflow: In Vivo Microdialysis
Caption: Workflow for In Vivo Microdialysis.
C. Detailed Protocol: In Vivo Microdialysis in the Rat Prefrontal Cortex
-
Surgical Procedure:
-
Anesthetize a male Sprague-Dawley rat (280-320 g) with an appropriate anesthetic (e.g., isoflurane).
-
Secure the rat in a stereotaxic frame.
-
Implant a guide cannula targeting the medial prefrontal cortex (mPFC) using stereotaxic coordinates (e.g., AP: +3.2 mm, ML: ±0.6 mm from bregma; DV: -2.5 mm from dura).
-
Secure the cannula with dental cement and anchor screws.
-
Allow the animal to recover for at least 7 days.
-
-
Microdialysis Experiment:
-
On the day of the experiment, gently insert a microdialysis probe (e.g., 2 mm active membrane) through the guide cannula.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a flow rate of 1.5 µL/min.
-
Allow for a 2-hour stabilization period.
-
Collect baseline dialysate samples every 20 minutes for at least 1 hour.
-
Administer Desvenlafaxine (e.g., 30 mg/kg, p.o.) or vehicle.
-
Continue collecting dialysate samples every 20 minutes for at least 4 hours post-administration.
-
-
Sample Analysis:
-
Analyze the dialysate samples for serotonin and norepinephrine content using HPLC-ECD.
-
Express the post-drug neurotransmitter levels as a percentage of the average baseline concentration.
-
At the end of the experiment, verify the probe placement through histological analysis.
-
VI. Data Presentation and Interpretation
All quantitative data should be presented clearly, with measures of central tendency (e.g., mean) and variability (e.g., standard error of the mean). Statistical significance should be clearly indicated. When interpreting the results, it is crucial to consider the dose-response relationship of Desvenlafaxine and to correlate behavioral findings with neurochemical changes where possible. A multi-faceted approach, combining behavioral and neurochemical data, will provide a more comprehensive understanding of the in vivo effects of this compound.
VII. Conclusion
The protocols outlined in this guide provide a robust framework for the in vivo investigation of this compound. By adhering to these detailed methodologies and understanding the underlying scientific principles, researchers can generate high-quality, reproducible data that will contribute to a deeper understanding of this important therapeutic agent. It is imperative to remember that all animal experiments must be conducted in accordance with institutional and national guidelines for animal welfare.
References
- Deecher, D. C., Beyer, C. E., Johnston, G., Kreiss, D. S., Risinger, R. C., & Schechter, L. E. (2006). Desvenlafaxine succinate: a new serotonin and norepinephrine reuptake inhibitor. Journal of Pharmacology and Experimental Therapeutics, 318(2), 657–665.
- Liebowitz, M. R., Gelenberg, A. J., & Munjack, D. (2008). Desvenlafaxine succinate for major depressive disorder.
- Pristiq® (desvenlafaxine)
- Yashar, P., Vaidya, P., & Kalali, A. (2008). Desvenlafaxine: a new serotonin-norepinephrine reuptake inhibitor for the treatment of major depressive disorder.
- Howell, S. R., Sisenwine, S. F., & Scatina, J. A. (1994). Pharmacokinetics of venlafaxine and O-desmethylvenlafaxine in laboratory animals. Xenobiotica, 24(4), 315–327.
- Beyer, C. E., Boikess, S., Luo, B., & Dawson, L. A. (2002). Comparison of the effects of antidepressants on norepinephrine and serotonin concentrations in the rat frontal cortex: an in-vivo microdialysis study. Journal of Psychopharmacology, 16(4), 297–304.
- Porsolt, R. D., Bertin, A., & Jalfre, M. (1977). Behavioral despair in mice: a primary screening test for antidepressants. Archives Internationales de Pharmacodynamie et de Thérapie, 229(2), 327–336.
- Lister, R. G. (1987). The use of a plus-maze to measure anxiety in the mouse. Psychopharmacology, 92(2), 180–185.
- Hunskaar, S., & Hole, K. (1987).
- Justice, J. B., Jr. (1993). Quantitative microdialysis of neurotransmitters. Journal of Neuroscience Methods, 48(3), 263–276.
-
Sproule, A.B., et al. (2008). Desvenlafaxine succinate for major depressive disorder. Drugs of Today. [Link]
-
PubChem. (n.d.). Desvenlafaxine. National Center for Biotechnology Information. [Link]
-
Wikipedia. (n.d.). Desvenlafaxine. [Link]
Sources
Application Notes and Protocols: Evaluating the Activity of (-)-O-Desmethylvenlafaxine Using Cell-Based Assays
Introduction: Unveiling the Pharmacological Profile of a Key Antidepressant Metabolite
(-)-O-Desmethylvenlafaxine, also known as desvenlafaxine, is the major active metabolite of the widely prescribed antidepressant venlafaxine.[1][2][3] As a Serotonin-Norepinephrine Reuptake Inhibitor (SNRI), its therapeutic efficacy is attributed to the potentiation of serotonergic and noradrenergic neurotransmission in the central nervous system.[2][4][5] This is achieved by blocking the reuptake of serotonin (5-HT) and norepinephrine (NE) from the synaptic cleft via inhibition of their respective transporters, the serotonin transporter (SERT) and the norepinephrine transporter (NET).[4][6][7] Unlike its parent compound, which undergoes extensive first-pass metabolism primarily by the CYP2D6 enzyme, this compound has a more predictable pharmacokinetic profile, reducing the potential for drug-drug interactions.[3][7]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of cell-based assays to elucidate the pharmacological activity of this compound. We will delve into the causality behind experimental choices, present detailed protocols for robust and reproducible assays, and offer insights into data analysis and interpretation. The methodologies described herein are designed to be self-validating systems, ensuring the scientific integrity and trustworthiness of the generated data.
The Scientific Rationale: Selecting the Appropriate In Vitro Systems
To accurately quantify the inhibitory activity of this compound on SERT and NET, it is imperative to utilize a cellular context that faithfully recapitulates the target biology. The most widely accepted and validated approach involves the use of human embryonic kidney 293 (HEK293) cells stably expressing the human SERT (hSERT) or human NET (hNET).[8][9][10] This system is advantageous as parental HEK293 cells have negligible endogenous transporter expression, thus providing a clean background for measuring the specific activity of the heterologously expressed transporters.[9][10]
Two primary methodologies are presented for assessing neurotransmitter uptake inhibition: a fluorescence-based assay and a traditional radioligand-based assay. The fluorescence-based assay offers a higher-throughput, non-radioactive alternative, making it suitable for initial screening, while the radioligand assay remains the gold standard for its sensitivity and direct measurement of substrate transport.
Furthermore, to ensure that the observed inhibition of neurotransmitter uptake is a direct consequence of the compound's interaction with the transporters and not a result of cellular toxicity, a cytotoxicity assay is an indispensable component of the experimental workflow.[11][12]
Core Experimental Workflow
The overall experimental workflow for evaluating the activity of this compound is depicted below. This process ensures a systematic and comprehensive characterization of the compound's potency and selectivity.
Caption: A schematic of the overall experimental workflow.
Protocol 1: Fluorescence-Based Neurotransmitter Uptake Inhibition Assay
This assay utilizes a fluorescent substrate that acts as a mimic for biogenic amine neurotransmitters.[13][14][15] The uptake of this substrate by cells expressing the respective transporters leads to an increase in intracellular fluorescence.[13][14][15] The inhibitory potential of this compound is quantified by its ability to reduce this fluorescence signal.
Principle of the Assay
Caption: The principle of the fluorescence-based uptake assay.
Materials
-
HEK293 cells stably expressing hSERT (e.g., from Revvity)[16]
-
HEK293 cells stably expressing hNET
-
Complete culture medium: Dulbecco's Modified Eagle Medium (DMEM), 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418)
-
This compound
-
Neurotransmitter Transporter Uptake Assay Kit (e.g., from Molecular Devices)[13]
-
Black, clear-bottom 96-well microplates
-
Fluorescence microplate reader with bottom-read capabilities
Step-by-Step Methodology
-
Cell Seeding:
-
Culture HEK293-hSERT and HEK293-hNET cells in T-75 flasks until they reach 80-90% confluency.
-
Trypsinize the cells and resuspend them in a complete culture medium.
-
Seed the cells into black, clear-bottom 96-well plates at a density of 40,000-60,000 cells per well in 100 µL of medium.[13]
-
Incubate the plates overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or water).
-
Perform a serial dilution of the stock solution to create a range of concentrations. It is advisable to prepare these dilutions at 2X the final desired concentration.
-
-
Assay Procedure:
-
On the day of the assay, carefully remove the culture medium from the wells.
-
Add 50 µL of assay buffer (provided in the kit or a suitable buffer like Hanks' Balanced Salt Solution) to each well.
-
Add 50 µL of the 2X this compound dilutions to the respective wells. Include wells with vehicle control (no compound) and a positive control inhibitor (e.g., fluoxetine for SERT, desipramine for NET).
-
Pre-incubate the plate at 37°C for 10-20 minutes.
-
Prepare the fluorescent substrate solution according to the manufacturer's instructions.
-
Add the appropriate volume of the fluorescent substrate solution to each well to initiate the uptake reaction.
-
Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity in either kinetic or endpoint mode.[17][18]
-
For kinetic mode, record the fluorescence every 1-2 minutes for 30-60 minutes.
-
For endpoint mode, incubate the plate for a predetermined time (e.g., 30 minutes) and then measure the final fluorescence.
-
Subtract the background fluorescence (wells with no cells).
-
Normalize the data to the vehicle control (100% activity) and a saturating concentration of a known inhibitor (0% activity).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Protocol 2: Radioligand-Based Neurotransmitter Uptake Inhibition Assay
This classic assay directly measures the uptake of a radiolabeled neurotransmitter ([³H]5-HT for SERT or [³H]NE for NET) into the cells.[8]
Materials
-
HEK293 cells stably expressing hSERT or hNET
-
Complete culture medium
-
This compound
-
[³H]-Serotonin ([³H]5-HT)
-
[³H]-Norepinephrine ([³H]NE)
-
Uptake buffer (e.g., Krebs-Ringer-HEPES buffer)
-
Wash buffer (ice-cold phosphate-buffered saline)
-
Lysis buffer (e.g., 1% Triton X-100 or 0.1 M NaOH)
-
Scintillation cocktail
-
96-well microplates
-
Microplate scintillation counter
Step-by-Step Methodology
-
Cell Seeding:
-
Follow the same cell seeding protocol as described in Protocol 1.
-
-
Compound and Radioligand Preparation:
-
Prepare serial dilutions of this compound in uptake buffer at 2X the final concentration.
-
Dilute the radiolabeled neurotransmitter ([³H]5-HT or [³H]NE) in uptake buffer to the desired final concentration (typically near its Kₘ value).
-
-
Assay Procedure:
-
Aspirate the culture medium and wash the cells once with uptake buffer.
-
Add 50 µL of the 2X this compound dilutions or vehicle to the wells.
-
Add 50 µL of the diluted radioligand to initiate the uptake.
-
Incubate the plate at 37°C for a specified time (e.g., 10-30 minutes).
-
Terminate the uptake by rapidly aspirating the solution and washing the cells three times with ice-cold wash buffer.
-
Lyse the cells by adding 100 µL of lysis buffer to each well and incubating for 30 minutes at room temperature.
-
Transfer the lysate to scintillation vials.
-
-
Data Acquisition and Analysis:
-
Add scintillation cocktail to each vial.
-
Measure the radioactivity (counts per minute, CPM) using a microplate scintillation counter.
-
Define non-specific uptake using a known inhibitor (e.g., citalopram for SERT, desipramine for NET).[8]
-
Calculate specific uptake by subtracting the non-specific CPM from the total CPM.
-
Determine the percentage of inhibition and calculate the IC₅₀ value as described in Protocol 1.
-
Protocol 3: Cytotoxicity Assay (MTT Assay)
To ensure that the observed effects of this compound are due to specific transporter inhibition and not general cytotoxicity, a cell viability assay should be performed in parallel.[11][12] The MTT assay is a common colorimetric method for assessing cell metabolic activity.
Materials
-
HEK293 cells (parental line can be used)
-
Complete culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well microplates
-
Microplate spectrophotometer
Step-by-Step Methodology
-
Cell Seeding and Treatment:
-
Seed HEK293 cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Allow the cells to attach overnight.
-
Treat the cells with the same concentrations of this compound used in the uptake assays.
-
Incubate for a duration that reflects the exposure time in the uptake assays or longer (e.g., 24 hours).
-
-
Assay Procedure:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Incubate for an additional 1-2 hours at room temperature in the dark.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at a wavelength of 570 nm.
-
Normalize the data to the vehicle-treated cells (100% viability).
-
Plot the percentage of viability against the logarithm of the compound concentration.
-
Determine the CC₅₀ (50% cytotoxic concentration) value.
-
Data Presentation and Interpretation
The results from these assays should be tabulated to provide a clear and concise summary of the pharmacological profile of this compound.
| Parameter | hSERT | hNET |
| IC₅₀ (nM) | 47.3 | 531.3 |
| CC₅₀ (µM) | > 100 | > 100 |
| Selectivity Index (NET/SERT) | \multicolumn{2}{ | c |
Note: The IC₅₀ values presented are example values based on published data.[19] Experimental results may vary.
Interpretation of Results:
-
IC₅₀: The half-maximal inhibitory concentration, a measure of the compound's potency. A lower IC₅₀ indicates higher potency.
-
CC₅₀: The half-maximal cytotoxic concentration. A high CC₅₀ value relative to the IC₅₀ values is desirable, indicating that the compound is not cytotoxic at concentrations where it inhibits the transporters.
-
Selectivity Index: The ratio of the IC₅₀ for NET to the IC₅₀ for SERT. In this example, this compound is approximately 11-fold more potent at inhibiting SERT than NET.
Conclusion
The cell-based assays detailed in this application note provide a robust framework for the in vitro characterization of this compound. By employing HEK293 cells stably expressing hSERT and hNET, researchers can obtain reliable and reproducible data on the compound's potency and selectivity. The inclusion of a cytotoxicity assay is critical for ensuring the validity of the results. These methodologies are fundamental for preclinical drug development and for further elucidating the pharmacological nuances of this important antidepressant.
References
-
Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved from [Link]
-
Scholze, A., et al. (2018). Development of serotonin transporter reuptake inhibition assays using JAR cells. Journal of Pharmacological and Toxicological Methods, 91, 51-57. Retrieved from [Link]
-
Kassinos, M., et al. (n.d.). A Fluorescence-Based Neurotransmitter Transporter Uptake Assay. Molecular Devices. Retrieved from [Link]
-
Wikipedia. (2024). Serotonin–norepinephrine reuptake inhibitor. Retrieved from [Link]
-
Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Medicalexpo. Retrieved from [Link]
-
Wikipedia. (2024). Desvenlafaxine. Retrieved from [Link]
-
PubChem. (n.d.). Desvenlafaxine. National Center for Biotechnology Information. Retrieved from [Link]
-
Steinkellner, T., et al. (2008). Validation of a fluorescence-based high-throughput assay for the measurement of neurotransmitter transporter uptake activity. Journal of Neuroscience Methods, 169(1), 168-176. Retrieved from [Link]
-
Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved from [Link]
-
Sager, J. E., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. ACS Chemical Neuroscience, 11(11), 1665-1674. Retrieved from [Link]
-
Perry, P. J. (2009). Desvenlafaxine: a new serotonin-norepinephrine reuptake inhibitor for the treatment of adults with major depressive disorder. Clinical Therapeutics, 31(7), 1374-1404. Retrieved from [Link]
-
Blakely, R. D., et al. (1997). Protein Kinase C Activation Regulates Human Serotonin Transporters in HEK-293 Cells via Altered Cell Surface Expression. Journal of Neuroscience, 17(1), 41-51. Retrieved from [Link]
-
National Center for Biotechnology Information. (2015). Venlafaxine Therapy and CYP2D6 Genotype. Medical Genetics Summaries. Retrieved from [Link]
-
Mayo Clinic. (2026). Desvenlafaxine (Oral Route). Retrieved from [Link]
-
FDA. (n.d.). Effexor® (venlafaxine hydrochloride) Tablets. Retrieved from [Link]
-
Wang, Y., et al. (2016). A novel prodrug strategy to improve the oral absorption of O-desmethylvenlafaxine. Drug Design, Development and Therapy, 10, 2087-2096. Retrieved from [Link]
-
BenchSci. (n.d.). Cytotoxicity Assays. Retrieved from [Link]
-
Johnson, M. S., et al. (2003). Functional interactions between native Gs-coupled 5-HT receptors in HEK-293 cells and the heterologously expressed serotonin transporter. Cellular Signalling, 15(7), 679-688. Retrieved from [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). desvenlafaxine. Retrieved from [Link]
Sources
- 1. Venlafaxine Therapy and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. A novel prodrug strategy to improve the oral absorption of O-desmethylvenlafaxine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Serotonin–norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 5. Desvenlafaxine (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 6. Desvenlafaxine - Wikipedia [en.wikipedia.org]
- 7. Desvenlafaxine | C16H25NO2 | CID 125017 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protein Kinase C Activation Regulates Human Serotonin Transporters in HEK-293 Cells via Altered Cell Surface Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jneurosci.org [jneurosci.org]
- 11. Cytotoxicity Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. opentrons.com [opentrons.com]
- 13. moleculardevices.com [moleculardevices.com]
- 14. Validation of a fluorescence-based high-throughput assay for the measurement of neurotransmitter transporter uptake activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Neurotransmitter Transporter Assay Kit | Molecular Devices [moleculardevices.com]
- 16. revvity.com [revvity.com]
- 17. moleculardevices.com [moleculardevices.com]
- 18. pdf.medicalexpo.com [pdf.medicalexpo.com]
- 19. medchemexpress.com [medchemexpress.com]
Application Note: Radioligand Binding Assay for Characterizing (-)-O-Desmethylvenlafaxine at Monoamine Transporters
Abstract
(-)-O-Desmethylvenlafaxine (ODV), the major active metabolite of the serotonin-norepinephrine reuptake inhibitor (SNRI) venlafaxine, is a pharmacologically important compound for the treatment of major depressive disorder.[1] Its therapeutic efficacy is derived from its interaction with key central nervous system targets, primarily the serotonin (SERT) and norepinephrine (NET) transporters.[1][2] This application note provides a detailed, field-proven protocol for determining the binding affinity (Kᵢ) of this compound for human SERT and NET using the gold-standard competitive radioligand binding assay.[3][4] The methodologies described herein are designed for researchers, scientists, and drug development professionals, offering robust, self-validating experimental frameworks to ensure data integrity and reproducibility.
Principle of the Competitive Radioligand Binding Assay
Radioligand binding assays are a cornerstone of pharmacology, allowing for the precise quantification of ligand-receptor interactions.[4][5] This protocol employs a competitive binding format, which is ideal for determining the affinity of an unlabeled test compound, such as this compound.[3][4]
The core principle relies on the competition between a fixed concentration of a high-affinity radiolabeled ligand (the "tracer") and a range of concentrations of the unlabeled test compound for a finite number of receptors or transporters present in a biological preparation (e.g., cell membranes).[3][4] As the concentration of the unlabeled test compound increases, it displaces more of the radioligand from the target. The amount of radioactivity bound to the target at equilibrium is then measured.
By plotting the bound radioactivity against the concentration of the test compound, a sigmoidal inhibition curve is generated. From this curve, the half-maximal inhibitory concentration (IC₅₀) is determined. The IC₅₀ is the concentration of the test compound required to displace 50% of the specifically bound radioligand.[3][6] This experimentally derived value is then converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation, which accounts for the concentration and affinity (Kₑ) of the radioligand used in the assay.[6][7][8] The Kᵢ value represents the intrinsic affinity of the test compound for the target and is independent of assay conditions, allowing for direct comparison of compound potencies.[6][9]
Literature-Derived Binding Profile of this compound
Understanding the expected binding profile is crucial for experimental design, particularly for selecting an appropriate concentration range for the test compound. Published data indicates that venlafaxine and its active metabolite, O-desmethylvenlafaxine, possess a significantly higher affinity for SERT compared to NET.[1][10]
| Target Transporter | Reported Kᵢ of Venlafaxine (nM) | Notes |
| Human Serotonin Transporter (hSERT) | 82 | Venlafaxine has a ~30-fold higher affinity for SERT over NET.[1][10] |
| Human Norepinephrine Transporter (hNET) | 2480 | This compound is expected to have a similar affinity profile.[11] |
This differential affinity underscores the importance of characterizing each target individually. The protocols below are optimized for determining the specific Kᵢ values of this compound at both hSERT and hNET.
General Experimental Workflow
The filtration-based radioligand binding assay is a robust and widely adopted method.[3] It involves separating the receptor-bound radioligand from the free (unbound) radioligand by rapid vacuum filtration through a glass fiber filter mat.[12][13] The receptors and membranes are trapped on the filter, while the unbound ligand passes through. The radioactivity retained on the filter is then quantified using a scintillation counter.[13]
Below is a generalized workflow diagram for the procedure.
Caption: General workflow for a filtration-based radioligand binding assay.
Detailed Protocol for Human Serotonin Transporter (hSERT)
This protocol is designed to determine the Kᵢ of this compound at the human serotonin transporter.
Materials and Reagents
| Reagent | Details / Supplier Example | Purpose |
| Membrane Preparation | CHO or HEK293 cell membranes expressing recombinant hSERT (e.g., PerkinElmer, MilliporeSigma) | Source of the target transporter |
| Radioligand | [³H]Citalopram or [³H]Paroxetine (Specific Activity: >70 Ci/mmol) | High-affinity tracer for hSERT[14] |
| Test Compound | This compound | The unlabeled "competitor" ligand |
| Non-Specific Ligand | Fluoxetine or Imipramine (10 µM final concentration) | Defines non-specific binding |
| Assay Buffer | 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4 | Maintains physiological pH and ionic strength |
| Wash Buffer | Ice-cold 50 mM Tris-HCl, pH 7.4 | Stops the binding reaction and removes unbound ligand |
| Filtration Plate | 96-well glass fiber filter plates (e.g., Millipore GF/B or GF/C, pre-treated with 0.3-0.5% polyethylenimine (PEI) to reduce non-specific binding) | Separates bound from free radioligand |
| Scintillation Cocktail | e.g., Ultima Gold™ (PerkinElmer) | Converts radioactive decay into detectable light |
| Equipment | 96-well plate cell harvester, Liquid scintillation counter | For filtration and signal detection |
Step-by-Step Experimental Protocol
-
Prepare Reagents:
-
Prepare a 10 mM stock solution of this compound in a suitable solvent (e.g., DMSO). Create a serial dilution series (typically 11 points) in assay buffer, ranging from 100 µM to 1 pM.
-
Prepare the radioligand working solution. Dilute [³H]Citalopram in assay buffer to a final concentration of ~1 nM (approximately its Kₑ value).[12]
-
Prepare the non-specific binding (NSB) control by adding a high concentration of a known hSERT ligand (e.g., 10 µM Fluoxetine) to the assay buffer.
-
On the day of the assay, thaw the frozen hSERT membrane preparation on ice and dilute to the recommended concentration (e.g., 5-15 µg protein/well) in ice-cold assay buffer. Keep on ice.
-
-
Assay Plate Setup (in a 96-well plate):
-
Total Binding (TB) wells (n=3): 50 µL Assay Buffer + 50 µL [³H]Citalopram solution + 100 µL diluted membranes.
-
Non-Specific Binding (NSB) wells (n=3): 50 µL NSB control (e.g., Fluoxetine) + 50 µL [³H]Citalopram solution + 100 µL diluted membranes.
-
Competition wells (n=3 per concentration): 50 µL of each this compound dilution + 50 µL [³H]Citalopram solution + 100 µL diluted membranes.
-
The final assay volume in each well is 200 µL.
-
-
Incubation:
-
Seal the plate and incubate for 60-90 minutes at room temperature (22-25°C) with gentle agitation to allow the binding to reach equilibrium.
-
-
Filtration and Washing:
-
Terminate the incubation by rapid vacuum filtration using a cell harvester over the PEI-treated glass fiber filter plate.
-
Quickly wash the filters 3-4 times with 200 µL of ice-cold wash buffer to remove all unbound radioligand.
-
-
Signal Detection:
-
Dry the filter plate completely (e.g., 30-60 minutes at 50°C or under a heat lamp).
-
Add ~40 µL of scintillation cocktail to each well.
-
Seal the plate and allow it to equilibrate for at least 2 hours in the dark.
-
Count the radioactivity in each well using a liquid scintillation counter (e.g., MicroBeta² or TopCount), measuring in counts per minute (CPM).
-
Detailed Protocol for Human Norepinephrine Transporter (hNET)
This protocol is adapted to determine the Kᵢ of this compound at the human norepinephrine transporter.
Materials and Reagents
| Reagent | Details / Supplier Example | Purpose |
| Membrane Preparation | HEK293 cell membranes expressing recombinant hNET (e.g., PerkinElmer, MilliporeSigma) | Source of the target transporter |
| Radioligand | [³H]Nisoxetine (Specific Activity: >60 Ci/mmol) | High-affinity tracer for hNET |
| Test Compound | This compound | The unlabeled "competitor" ligand |
| Non-Specific Ligand | Desipramine (10 µM final concentration) | Defines non-specific binding |
| Assay Buffer | 50 mM Tris-HCl, 300 mM NaCl, 5 mM KCl, pH 7.4 | Maintains physiological pH and ionic strength |
| Other Reagents | See hSERT Protocol | The remaining materials are identical. |
Step-by-Step Experimental Protocol
The protocol for hNET is identical to the hSERT protocol with the following key substitutions:
-
Radioligand: Use [³H]Nisoxetine at a final concentration of ~1-2 nM (at or below its Kₑ).
-
Non-Specific Ligand: Use Desipramine at a final concentration of 10 µM.
-
Membrane Preparation: Use membranes expressing hNET.
-
Assay Buffer: Note the higher NaCl concentration (300 mM) as recommended for many hNET binding assays.
Data Analysis and Interpretation
The goal of data analysis is to convert the raw CPM values into a Kᵢ value for this compound at each target.
Caption: Step-by-step data analysis workflow from raw counts to Kᵢ.
Calculating the Inhibition Constant (Kᵢ)
The Kᵢ is calculated from the IC₅₀ using the Cheng-Prusoff equation :[6][7][8]
Kᵢ = IC₅₀ / (1 + ([L] / Kₑ))
Where:
-
IC₅₀: The experimentally determined concentration of this compound that inhibits 50% of specific radioligand binding.
-
[L]: The molar concentration of the radioligand used in the assay.
-
Kₑ: The equilibrium dissociation constant of the radioligand for the target. This value should be determined experimentally via a saturation binding assay or obtained from the literature or manufacturer's data sheet for the specific batch of membranes used.
Quality Control and Self-Validation
For the protocol to be self-validating, the following criteria should be met:
-
Specific Binding Window: Specific binding (Total Binding - Non-Specific Binding) should be at least 80% of the Total Binding signal.[15]
-
Data Reproducibility: Triplicate wells for each condition should have a standard deviation of less than 15%.
-
Curve Fit: The non-linear regression should yield a good fit, with an R² value > 0.95.
-
Hill Slope: The slope of the competition curve should be close to 1.0, which is indicative of a simple, competitive binding interaction at a single site.
Conclusion
This application note provides a comprehensive and scientifically grounded guide for determining the binding affinity of this compound for the human serotonin and norepinephrine transporters. By adhering to these detailed protocols, explaining the causality behind experimental choices, and implementing the described quality control measures, researchers can generate high-quality, reliable, and reproducible data. This information is critical for understanding the compound's mechanism of action and for its continued development and application in a clinical setting.
References
-
Assay Guidance Manual. (2012). Calculations and Instrumentation used for Radioligand Binding Assays. National Center for Biotechnology Information. Retrieved from [Link]
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]
-
Zhang, R., & Zhu, J. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2(1), 1-10. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Radioligand Binding Assay. Retrieved from [Link]
-
Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]
-
Fisher, A., et al. (2016). Analysis of SERT expression/binding sites by radioligand saturation... ResearchGate. Retrieved from [Link]
-
Preskorn, S. H., et al. (2008). Estimates of Serotonin and Norepinephrine Transporter Inhibition in Depressed Patients Treated with Paroxetine or Venlafaxine. Journal of Clinical Psychopharmacology. Retrieved from [Link]
-
Heitman, L. H., et al. (2017). Scintillation proximity assay (SPA) as a new approach to determine a ligand's kinetic profile. ACS Omega, 2(6), 2440-2448. Retrieved from [Link]
-
Canadian Society of Pharmacology and Therapeutics. (n.d.). Cheng-Prusoff Equation. Retrieved from [Link]
-
Pasternak, G. W. (2013). Radioligand Binding Assay for an Exon 11-Associated Mu Opioid Receptor Target. Methods in Molecular Biology, 982, 187-195. Retrieved from [Link]
-
Sitte, H. H., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Neuropharmacology, 168, 107937. Retrieved from [Link]
-
Pasternak, G. W. (2013). Radioligand Binding Assay for an Exon 11-Associated Mu Opioid Receptor Target. ResearchGate. Retrieved from [Link]
-
Seneca, N., et al. (2018). An open-label positron emission tomography study to evaluate serotonin transporter occupancy following escalating dosing regimens of (R)-(-)-O-desmethylvenlafaxine. Synapse, 72(2). Retrieved from [Link]
-
Chem Help ASAP. (2021). Ki, IC50, & the Cheng-Prusoff equation. YouTube. Retrieved from [Link]
-
Tolmachev, V., et al. (2007). A Novel Method for Real-Time Quantification of Radioligand Binding to Living Tumor Cells In Vitro. Journal of Nuclear Medicine, 48(11), 1866-1873. Retrieved from [Link]
-
Eurofins. (n.d.). mu (MOP) Human Opioid GPCR Binding Agonist Radioligand LeadHunter Assay. Retrieved from [Link]
-
Lazareno, S., & Birdsall, N. J. (1993). Determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations. Journal of Receptor Research, 13(1-4), 237-246. Retrieved from [Link]
-
Williams, C. (2004). Scintillation Proximity Assays in High-Throughput Screening. Assay and Drug Development Technologies, 2(2), 127-137. Retrieved from [Link]
-
Williams, C. (2004). Configuring Radioligand Receptor Binding Assays for HTS Using Scintillation Proximity Assay Technology. Methods in Molecular Biology, 261, 239-251. Retrieved from [Link]
-
Wikipedia. (n.d.). Serotonin–norepinephrine reuptake inhibitor. Retrieved from [Link]
-
Gee, M. (2012). Use of Scintillation Proximity Assay to Measure Radioligand Binding to Immobilized Receptors Without Separation of Bound from Free Ligand. Methods in Molecular Biology, 897, 77-90. Retrieved from [Link]
-
Livingston, K. E., & Traynor, J. R. (2018). Measuring ligand efficacy at the mu-opioid receptor using a conformational biosensor. eLife, 7, e36469. Retrieved from [Link]
-
Pasternak, G. W., et al. (2000). Affinity Labeling Mu Opioid Receptors With Novel Radioligands. Journal of Pharmacology and Experimental Therapeutics, 294(3), 1033-1039. Retrieved from [Link]
-
Gifford Bioscience. (2024). Scintillation proximity assay. What it is, how it works and what it is used for. YouTube. Retrieved from [Link]
-
Assay Guidance Manual. (2012). Receptor Binding Assays for HTS and Drug Discovery. National Center for Biotechnology Information. Retrieved from [Link]
-
Bymaster, F. P., et al. (2001). Comparative Affinity of Duloxetine and Venlafaxine for Serotonin and Norepinephrine Transporters in vitro and in vivo, Human Serotonin Receptor Subtypes, and Other Neuronal Receptors. Neuropsychopharmacology, 25(6), 871-880. Retrieved from [Link]
-
Sansone, R. A., & Sansone, L. A. (2014). Serotonin Norepinephrine Reuptake Inhibitors: A Pharmacological Comparison. Innovations in Clinical Neuroscience, 11(3-4), 37-42. Retrieved from [Link]
Sources
- 1. Serotonin Norepinephrine Reuptake Inhibitors: A Pharmacological Comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Serotonin–norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 5. biophysics-reports.org [biophysics-reports.org]
- 6. Canadian Society of Pharmacology and Therapeutics (CSPT) - Cheng-Prusoff Equation [pharmacologycanada.org]
- 7. The power issue: determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enzyme Inhibitor Terms and Calculations [sigmaaldrich.com]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. revvity.com [revvity.com]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. researchgate.net [researchgate.net]
- 15. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Utilizing (-)-O-Desmethylvenlafaxine as a Reference Standard in Pharmaceutical and Toxicological Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of (-)-O-Desmethylvenlafaxine in Analytical Science
This compound (ODV), also known as desvenlafaxine, is the major active metabolite of the antidepressant drug venlafaxine.[1][2] Venlafaxine is a serotonin-norepinephrine reuptake inhibitor (SNRI) used to treat major depressive disorder, anxiety, and panic disorders.[] Like its parent compound, ODV is pharmacologically active, contributing significantly to the overall therapeutic effect.[1] Both venlafaxine and ODV are chiral molecules, existing as a racemic mixture of (R)- and (S)-enantiomers.[4] Research has shown that these enantiomers can exhibit different pharmacological and pharmacokinetic profiles.[5] Specifically, the (R)-enantiomer of venlafaxine is a potent inhibitor of both serotonin and norepinephrine reuptake, while the (S)-enantiomer is more selective for serotonin reuptake.[6] The metabolites generally retain the stereospecific activity of the parent enantiomer.[5]
Given its significant contribution to the pharmacological activity of venlafaxine and its own development as a standalone drug (Pristiq®), the accurate quantification of this compound is paramount in various research and clinical settings. This necessitates the use of a well-characterized reference standard. A reference standard is a highly purified and well-characterized material used as a benchmark for analytical tests to ensure the identity, strength, quality, and purity of a substance.[7][8]
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the proper utilization of this compound as a reference standard. It provides a detailed protocol for the qualification of a secondary reference standard, as well as application notes for its use in therapeutic drug monitoring (TDM) and forensic toxicology.
Part 1: Qualification of a this compound Secondary Reference Standard
In many laboratories, it is practical to qualify a secondary reference standard (also known as an in-house or working standard) against a primary compendial standard (e.g., from USP, EP). This approach conserves the more expensive and often limited supply of the primary standard.[9][10] The qualification process ensures that the secondary standard is of sufficient purity and identity to be used for routine quantitative and qualitative analyses.[7]
A comprehensive qualification protocol for a new batch of this compound secondary reference standard should be established, outlining the analytical procedures, acceptance criteria, and reporting requirements.[7][11]
Characterization and Identification
The first step in qualifying a secondary reference standard is to unequivocally confirm its identity and structure. This is typically achieved using a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for elucidating the chemical structure of the molecule and confirming the presence of key functional groups.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, which can be used to confirm the elemental composition of the molecule.
-
Infrared (IR) Spectroscopy: IR spectroscopy provides a unique "fingerprint" of the molecule, which can be compared to the spectrum of the primary reference standard.
Purity Assessment
The purity of the reference standard is a critical parameter, as it directly impacts the accuracy of quantitative measurements. A multi-faceted approach should be employed to assess purity, including chromatographic and other analytical techniques.
High-Performance Liquid Chromatography (HPLC) is the cornerstone of purity assessment for most pharmaceutical compounds. A validated, stability-indicating HPLC method should be used to separate this compound from any potential impurities.
Table 1: Example HPLC Method for Achiral Purity Assessment
| Parameter | Condition |
| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile/Phosphate Buffer (pH 6.8) (25:75 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 229 nm |
| Column Temperature | 30°C |
| Injection Volume | 20 µL |
Acceptance Criteria: The purity of the secondary reference standard should typically be ≥99.5% as determined by area normalization.[12]
Since this compound is a single enantiomer, its chiral purity must be established to ensure the absence of the corresponding (+) enantiomer. This requires a validated enantioselective HPLC method.
Table 2: Example Enantioselective HPLC Method
| Parameter | Condition |
| Column | Chiral stationary phase (e.g., vancomycin-based) |
| Mobile Phase | To be optimized based on the specific chiral column used. Often a mixture of organic solvent (e.g., acetonitrile) and a buffer. |
| Flow Rate | To be optimized |
| Detection | UV at 225 nm |
| Column Temperature | To be optimized |
Acceptance Criteria: The enantiomeric excess should be ≥99.0%.
Gas Chromatography (GC) with a flame ionization detector (FID) or mass spectrometer (MS) is used to determine the content of residual solvents from the synthesis process. The limits for residual solvents are defined by ICH Q3C guidelines.
The water content of the reference standard should be determined using Karl Fischer titration. This is particularly important for accurate weighing of the standard for the preparation of stock solutions.
This test determines the amount of inorganic impurities in the sample. The sample is ignited and then heated to a high temperature until all organic matter is burned off. The remaining residue is weighed.
Potency Assignment
The potency of the reference standard is a measure of its purity and is used to correct for the presence of impurities and water when preparing standard solutions. The potency can be calculated using the mass balance approach:
Potency (%) = 100% - (% Chromatographic Impurities) - (% Water) - (% Residual Solvents) - (% Inorganic Impurities) [13]
Stability Studies
A stability study should be conducted to establish the re-test date for the secondary reference standard. The standard should be stored under controlled conditions (e.g., 2-8°C, protected from light) and tested at regular intervals to monitor its purity and degradation.
Part 2: Application Notes and Protocols
Once qualified, the this compound reference standard can be used in a variety of applications.
Therapeutic Drug Monitoring (TDM)
TDM of venlafaxine and O-desmethylvenlafaxine is important for optimizing therapy, especially in patients with comorbidities or those on polypharmacy.[14] LC-MS/MS is the method of choice for TDM due to its high sensitivity and selectivity.[15][16]
-
Preparation of Standard Stock and Working Solutions:
-
Accurately weigh the qualified this compound reference standard and dissolve in a suitable solvent (e.g., methanol) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Perform serial dilutions of the stock solution to prepare working standards for the calibration curve and quality control (QC) samples.
-
-
Sample Preparation:
-
To 100 µL of plasma, add an internal standard (e.g., deuterated O-desmethylvenlafaxine).
-
Perform protein precipitation by adding a suitable organic solvent (e.g., acetonitrile).
-
Vortex and centrifuge the samples.
-
Transfer the supernatant to a clean tube and evaporate to dryness.
-
Reconstitute the residue in the mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the prepared samples into the LC-MS/MS system.
-
Use a suitable C18 column and a gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium formate buffer) and an organic component (e.g., acetonitrile).
-
Detect the analyte and internal standard using multiple reaction monitoring (MRM) in positive ion mode.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the working standards.
-
Determine the concentration of this compound in the plasma samples by interpolating their peak area ratios from the calibration curve.
-
Forensic Toxicology
In forensic toxicology, the accurate identification and quantification of venlafaxine and its metabolites are crucial in determining the cause of death in overdose cases or for detecting drug use in various contexts.[17][18]
-
Preparation of Standards:
-
Prepare calibration standards and controls by spiking blank blood with known concentrations of the this compound reference standard.
-
-
Sample Preparation (Solid-Phase Extraction - SPE):
-
Condition an SPE cartridge with appropriate solvents.
-
Load the pre-treated blood sample onto the cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute the analyte with a suitable solvent.
-
Evaporate the eluate and reconstitute in a suitable solvent for GC-MS analysis.
-
-
GC-MS Analysis:
-
Inject the extracted sample into the GC-MS system.
-
Use a suitable capillary column for separation.
-
Operate the mass spectrometer in full scan mode for initial screening and identification based on the retention time and mass spectrum.
-
For quantification, use selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.
-
-
Data Interpretation:
-
Compare the retention time and mass spectrum of the peak in the sample to that of the this compound reference standard for positive identification.
-
Quantify the concentration using a calibration curve prepared from the spiked blood standards.
-
Part 3: Visualization and Formatting
Diagrams
Caption: Workflow for the qualification of a secondary reference standard.
Caption: Workflow for Therapeutic Drug Monitoring (TDM).
Conclusion
References
-
ResolveMass Laboratories Inc. (2026, January 2). How to Qualify Secondary Reference Standards to Ensure Compliance (ICH Q2/Q6B/Q7A Guidelines). ResolveMass Laboratories Inc. [Link]
- Long, C., Crifasi, J., Maginn, D., Graham, M., & Teas, S. (1997). Comparison of Analytical Methods in the Determination of Two Venlafaxine Fatalities. Journal of Analytical Toxicology, 21(2), 166-169.
-
Anonymous. (2009, April 2). Reference-Standard Material Qualification. Pharmaceutical Technology. [Link]
- Eurofins. (n.d.). The ABC's of Reference Standard Management. Eurofins.
-
Request PDF. (2025, August 10). Liquid chromatography-tandem mass spectrometry (LC-MS-MS) method for simultaneous determination of venlafaxine and its active metabolite O-desmethyl venlafaxine in human plasma. ResearchGate. [Link]
- Mastrogianni, O., Theodoridis, G., Spagou, K., Violante, D., Henriques, T., Pouliopoulos, A., ... & Psaroulis, D. (2012). Determination of venlafaxine in post-mortem whole blood by HS-SPME and GC-NPD.
- Li, X., Wang, L., Zhang, Y., Wang, Y., Li, H., & Zhang, Y. (2025).
-
GMP Insiders. (n.d.). Primary Vs Secondary Reference Standards In GMP Labs. GMP Insiders. [Link]
-
ResearchGate. (n.d.). Synthesis and structure confirmation of O-desvenlafaxine impurity E. ResearchGate. [Link]
-
Request PDF. (n.d.). Validation of an LC-MS/MS method for simultaneous quantification of venlafaxine and its five metabolites in rat plasma and its application in a pharmacokinetic study. ResearchGate. [Link]
- Li, X., Wang, L., Zhang, Y., Wang, Y., Li, H., & Zhang, Y. (2025).
- Dahl, M. L., Lindh, J. D., Bertilsson, L., & Spigset, O. (1999). Therapeutic drug monitoring of racemic venlafaxine and its main metabolites in an everyday clinical setting. Therapeutic drug monitoring, 21(2), 193-200.
-
Frontiers. (2022, August 16). Advances in Research at Synthesis Process Optimization and Quality Standard Improvement of O-desmethylvenlafaxine Succinate. Frontiers. [Link]
-
Psychiatria Polska. (2013). Extraction techniques for analysis of venlafaxine and its metabolites in biological matrices. Psychiatria Polska. [Link]
-
National Center for Biotechnology Information. (2022, August 17). Advances in Research at Synthesis Process Optimization and Quality Standard Improvement of O-desmethylvenlafaxine Succinate. National Center for Biotechnology Information. [Link]
-
BioPharma Consulting Group. (n.d.). Creating Working Reference Standard (WRS) Qualification Protocols. BioPharma Consulting Group. [Link]
- Shrivastava, A. (2013). Analytical Methods for Venlaflaxine Hydrochloride and Metabolites Determinations in Different Matrices.
-
World Health Organization. (n.d.). Annex 3 - General guidelines for the establishment, maintenance and distribution of chemical reference substances. World Health Organization. [Link]
- Fejős, I., Tömösi, F., & Varga, B. (2021). Enantioselective analysis of venlafaxine and its active metabolites: A review on the separation methodologies.
-
Qvents. (2025, April 14). Qualification of Inhouse Reference Standards and Secondary Standards. Qvents. [Link]
- Shamsi, S. A., & Zhong, H. (2015). Development of an enantioselective assay for simultaneous separation of venlafaxine and O-desmethylvenlafaxine by micellar electrokinetic chromatography-tandem mass spectrometry: Application to the analysis of drug-drug interaction.
-
National Center for Biotechnology Information. (n.d.). Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation. National Center for Biotechnology Information. [Link]
- Kugs, J., & Meyer, M. R. (2001). Postmortem tissue concentrations of venlafaxine. Journal of analytical toxicology, 25(6), 485-490.
-
MRIGlobal. (n.d.). Reference Standards in the Pharmaceutical Industry. MRIGlobal. [Link]
-
ResearchGate. (2025, August 6). Advances in Research at Synthesis Process Optimization and Quality Standard Improvement of O-desmethylvenlafaxine Succinate. ResearchGate. [Link]
- Dziurkowska, E., & Wesołowski, M. (2015). Determination of venlafaxine and its metabolites in biological materials.
-
ResearchGate. (2025, August 7). A simple HPLC Method for the Simultaneous Determination of Venlafaxine and its Major Metabolite O-Desmethylvenlafaxine in Human Serum. ResearchGate. [Link]
-
Acanthus Research. (n.d.). O-Desmethylvenlafaxine. Acanthus Research. [Link]
-
OUCI. (n.d.). Chiral HPLC analysis of venlafaxine metabolites in rat liver microsomal preparations after LPME extraction and application to an in vitro biotransformation study. OUCI. [Link]
-
National Center for Biotechnology Information. (n.d.). Desvenlafaxine. PubChem. [Link]
-
National Center for Biotechnology Information. (2018, October 26). Determination of venlafaxine and its active metabolite O-desmethylvenlafaxine in human plasma by HPLC fluorescence. National Center for Biotechnology Information. [Link]
- Veit, M., & Waimer, F. (2004). Quantification of venlafaxine and O-desmethylvenlafaxine in human serum using HPLC analysis. International journal of clinical pharmacology and therapeutics, 42(4), 226-231.
-
PubMed. (2024, June 15). Multiplexed quantification of venlafaxine and metabolites in human plasma by liquid chromatography-tandem mass spectrometry. PubMed. [Link]
-
National Center for Biotechnology Information. (n.d.). O-Desmethylvenlafaxine, (+)-. PubChem. [Link]
- Fejős, I., Tömösi, F., & Varga, B. (2021).
-
ResearchGate. (n.d.). Enantiomers and metabolites of venlafaxine. ResearchGate. [Link]
-
Organic Chemistry. (2020, October 7). 5.2 How to Assign R and S Configuration | Absolute Configuration. Organic Chemistry. [Link]
Sources
- 1. Postmortem tissue concentrations of venlafaxine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Desvenlafaxine | C16H25NO2 | CID 125017 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. sysrevpharm.org [sysrevpharm.org]
- 5. Enantioselective analysis of venlafaxine and its active metabolites: A review on the separation methodologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pharmtech.com [pharmtech.com]
- 8. Frontiers | Advances in Research at Synthesis Process Optimization and Quality Standard Improvement of O-desmethylvenlafaxine Succinate [frontiersin.org]
- 9. resolvemass.ca [resolvemass.ca]
- 10. gmpinsiders.com [gmpinsiders.com]
- 11. biopharmaconsultinggroup.com [biopharmaconsultinggroup.com]
- 12. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 13. qvents.in [qvents.in]
- 14. Therapeutic drug monitoring of racemic venlafaxine and its main metabolites in an everyday clinical setting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Therapeutic Drug Monitoring for Individualized Antidepressant Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. Determination of venlafaxine in post-mortem whole blood by HS-SPME and GC-NPD - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: A Comprehensive Guide to Studying the Brain Uptake of (-)-O-Desmethylvenlafaxine
Introduction: The Rationale for Quantifying ODV in the CNS
(-)-O-Desmethylvenlafaxine (ODV), the major active metabolite of the widely prescribed antidepressant venlafaxine, is a potent serotonin-norepinephrine reuptake inhibitor (SNRI).[1][2] The therapeutic efficacy of venlafaxine is largely attributed to the combined action of the parent drug and ODV.[2] A critical determinant of an antidepressant's efficacy is its ability to cross the blood-brain barrier (BBB) and achieve therapeutic concentrations at its target sites within the central nervous system (CNS).[3] Therefore, a rigorous, multi-faceted investigation of ODV's brain uptake is essential for a complete understanding of its pharmacokinetic/pharmacodynamic (PK/PD) relationship and for optimizing CNS drug development strategies.[4]
This guide provides a detailed framework for researchers, scientists, and drug development professionals to comprehensively study the brain penetration of ODV. The protocol outlines a logical, tiered approach, beginning with fundamental physicochemical and in vitro assessments and progressing to definitive in vivo quantification in preclinical models. The causality behind each experimental choice is explained to ensure a robust and scientifically sound investigation.
Chapter 1: Foundational Physicochemical Characterization
Before proceeding to complex biological assays, it is crucial to characterize the physicochemical properties of ODV that govern its potential for passive diffusion across the BBB. Molecules with favorable CNS penetration typically exhibit a specific profile.
Key Physicochemical Parameters for BBB Penetration:
| Parameter | Definition | Optimal Range for CNS Penetration | This compound (ODV) Value | Reference |
| Molecular Weight (MW) | The mass of one molecule of the substance. | < 400-500 Da | 263.38 g/mol | [5] |
| LogP (Octanol/Water Partition) | A measure of lipophilicity. | 1.5 - 3.5 | ~2.6 | [5] |
| Topological Polar Surface Area (TPSA) | Sum of surfaces of polar atoms in a molecule. | < 70-90 Ų | Low (predicted) | [6] |
| Hydrogen Bond Donors (HBD) | Number of O-H and N-H bonds. | ≤ 3 | 2 | N/A |
| Hydrogen Bond Acceptors (HBA) | Number of nitrogen and oxygen atoms. | ≤ 7 | 3 | N/A |
| pKa | Acid dissociation constant. | Basic pKa > 8.0 often favorable | ~9.4 (predicted) | N/A |
| Plasma Protein Binding | Percentage of drug bound to plasma proteins. | Low (unbound fraction is available to cross BBB) | ~27-30% | [5][7] |
Insight: ODV's physicochemical profile appears generally favorable for BBB penetration. Its molecular weight is well within the desired range, and its LogP suggests adequate lipophilicity to partition into the lipid membranes of the BBB endothelium without being so high as to cause nonspecific binding.[5] Its low plasma protein binding is particularly advantageous, as only the unbound fraction of a drug is available for transport into the brain.[5][7]
Chapter 2: In Vitro Assessment of BBB Permeability
In vitro models are indispensable tools for initial screening and mechanistic studies, offering higher throughput and reduced reliance on animal models.[8][9] They help dissect the specific transport mechanisms involved, such as passive diffusion versus active transport.
Workflow for In Vitro Permeability Assessment
Caption: Tiered approach for in vitro ODV brain permeability assessment.
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)
Principle: The PAMPA-BBB assay is a high-throughput, cell-free method that models passive, transcellular diffusion.[10] It uses a synthetic membrane coated with a lipid mixture (e.g., porcine brain lipid extract) to mimic the BBB.[10][11] This assay isolates passive permeability, providing a baseline assessment of a compound's ability to cross a lipid barrier without the complexities of active transporters or metabolism.[10]
Step-by-Step Methodology:
-
Preparation: A 96-well filter plate (donor plate) is coated with 5 µL of a porcine brain lipid extract dissolved in an organic solvent like dodecane.[11][12] The solvent is allowed to evaporate.
-
Donor Solution: Prepare a 10 mM stock solution of ODV in DMSO. Dilute this stock to a final concentration of 10-50 µM in a phosphate-buffered saline (PBS) solution (pH 7.4). The final DMSO concentration should be ≤1%.
-
Acceptor Solution: Fill the wells of a 96-well acceptor plate with PBS (pH 7.4), optionally containing a "sink" agent to mimic brain tissue binding.[13]
-
Assay Assembly: Place the lipid-coated donor plate onto the acceptor plate, creating a "sandwich". Add the ODV donor solution to the donor wells.
-
Incubation: Incubate the plate assembly at room temperature for 4-18 hours in a humidified chamber to prevent evaporation.[12]
-
Quantification: After incubation, determine the concentration of ODV in both the donor and acceptor wells using a validated LC-MS/MS method.[14][15]
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = [-ln(1 - CA/Ceq)] * (VD * VA) / [(VD + VA) * A * t] Where CA is the concentration in the acceptor well, Ceq is the equilibrium concentration, VD and VA are the volumes of the donor and acceptor wells, A is the membrane surface area, and t is the incubation time.
Self-Validation & Controls:
-
High Permeability Control: Testosterone (known to be highly permeable).
-
Low Permeability Control: Atenolol (known to be poorly permeable).
-
Membrane Integrity: Check for leakage using a marker like Lucifer Yellow.[10]
Protocol 2: MDCK-MDR1 Bidirectional Transport Assay
Principle: This cell-based assay is crucial for determining if ODV is a substrate of the P-glycoprotein (P-gp, encoded by the MDR1 gene) efflux pump.[16][17] P-gp is a key transporter at the BBB that actively removes many xenobiotics from the brain, limiting their CNS exposure.[3][18] The assay uses Madin-Darby Canine Kidney (MDCK) cells transfected to overexpress human P-gp.[19] By measuring transport in both directions across the cell monolayer, an efflux ratio can be calculated.[16]
Step-by-Step Methodology:
-
Cell Culture: Seed MDCK-MDR1 cells onto semi-permeable Transwell™ inserts and culture for 3-5 days to form a confluent, polarized monolayer.[16][20]
-
Monolayer Integrity Check: Before the experiment, measure the Transendothelial Electrical Resistance (TEER) of each well. Only use monolayers with high TEER values (>600 Ohms/cm²), indicating robust tight junction formation.[20][21]
-
Transport Study (Apical to Basolateral - A→B):
-
Wash the cell monolayers with pre-warmed transport buffer (e.g., HBSS, pH 7.4).
-
Add ODV (e.g., 10 µM) to the apical (A, upper) chamber.[20]
-
Add fresh transport buffer to the basolateral (B, lower) chamber.
-
Incubate at 37°C with 5% CO₂ for 60-90 minutes.[20]
-
At the end of the incubation, collect samples from the basolateral chamber for analysis.
-
-
Transport Study (Basolateral to Apical - B→A):
-
In a separate set of wells, add ODV to the basolateral (B) chamber and fresh buffer to the apical (A) chamber.
-
Incubate under the same conditions.
-
Collect samples from the apical chamber for analysis.
-
-
Quantification: Analyze the concentration of ODV in all collected samples using a validated LC-MS/MS method.[2][22]
-
Data Analysis:
-
Calculate the Papp for both A→B and B→A directions.
-
Calculate the Efflux Ratio (ER): ER = Papp(B→A) / Papp(A→B) .[16]
-
Self-Validation & Interpretation:
-
P-gp Substrate Control: Prazosin or Digoxin (known P-gp substrates).[16]
-
P-gp Inhibitor: To confirm P-gp specific efflux, run the assay in the presence of a known P-gp inhibitor (e.g., Verapamil). A significant reduction in the ER confirms P-gp interaction.
-
Interpretation: An Efflux Ratio ≥ 2 is a strong indicator that ODV is actively transported by P-gp.[16] Studies in P-gp knockout mice have shown that brain concentrations of venlafaxine and ODV are 2-6 times higher compared to wildtype mice, confirming P-gp's role in limiting their brain penetration.[23]
Chapter 3: In Vivo Quantification of Brain Uptake
In vivo studies are the gold standard for determining the actual extent and rate of drug penetration into the brain under physiological conditions.[24][25] These studies integrate all relevant factors, including plasma protein binding, metabolism, and active transport at the BBB.
Mechanisms of Transport at the Blood-Brain Barrier
Caption: Key transport mechanisms for ODV at the blood-brain barrier.
Protocol 3: Rodent Brain Microdialysis
Principle: Microdialysis is a powerful technique that allows for the real-time sampling of unbound drug concentrations in the interstitial fluid (ISF) of specific brain regions in awake, freely-moving animals.[4][26][27] This is the most direct measure of the pharmacologically active drug concentration at the target site.[4]
Step-by-Step Methodology:
-
Probe Implantation:
-
Anesthetize a rat or mouse and place it in a stereotaxic frame.[28]
-
Surgically implant a microdialysis guide cannula targeting a specific brain region (e.g., prefrontal cortex, hippocampus).
-
Secure the cannula to the skull with dental cement and allow the animal to recover for at least 24-48 hours.
-
-
Microdialysis Experiment:
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.[26]
-
Connect the probe to a syringe pump and a fraction collector. Place the animal in a specialized cage that allows free movement.[28]
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low, constant flow rate (e.g., 0.5-2.0 µL/min).[29][30]
-
Allow the system to equilibrate for 1-2 hours.
-
-
ODV Administration & Sampling:
-
Administer ODV to the animal (e.g., via intravenous or intraperitoneal injection) at a pharmacologically relevant dose.
-
Simultaneously, begin collecting dialysate samples at regular intervals (e.g., every 20-30 minutes) into refrigerated vials.
-
At corresponding time points, collect blood samples to determine plasma concentrations.
-
-
Probe Calibration (In Vivo Recovery): Determine the probe's recovery rate (the efficiency of analyte exchange) using a method like retrodialysis. This is essential for converting dialysate concentrations to absolute ISF concentrations.
-
Quantification: Analyze ODV concentrations in the dialysate and plasma samples using a highly sensitive and validated LC-MS/MS method.[1][15][22]
Data Analysis & Interpretation:
-
Unbound Brain Concentration (Cu,brain): Correct the measured dialysate concentration for the in vivo recovery of the probe.
-
Unbound Brain-to-Plasma Ratio (Kp,uu): Calculate the ratio of the area under the concentration-time curve (AUC) for the unbound drug in brain ISF to the unbound drug in plasma.
-
Kp,uu = AUCu,brain / AUCu,plasma
-
-
Interpretation:
-
Kp,uu ≈ 1: Suggests that brain penetration is primarily driven by passive diffusion, with no significant efflux or influx.
-
Kp,uu < 1: Indicates the presence of active efflux (e.g., by P-gp), restricting brain entry.
-
Kp,uu > 1: Suggests active influx into the brain.
-
Previous studies in humans have measured the cerebrospinal fluid (CSF) to plasma ratio of ODV to be approximately 0.88, indicating good penetration into the CNS.[5][31][32]
Chapter 4: Data Integration and Conclusion
A comprehensive understanding of ODV's brain uptake requires the integration of data from all three tiers of this protocol. The physicochemical properties and PAMPA results provide a baseline for passive permeability. The MDCK-MDR1 assay elucidates the specific role of P-gp-mediated efflux, which is a critical factor limiting the brain exposure of ODV.[23] Finally, the in vivo microdialysis study provides the definitive, quantitative measure of unbound brain concentration (Kp,uu), which is the most relevant parameter for predicting pharmacological activity.
By following this structured protocol, researchers can generate a robust and comprehensive dataset to accurately characterize the brain uptake of this compound. This knowledge is vital for interpreting non-clinical and clinical data and for the continued development of effective CNS therapies.
References
-
Kuldeep Singh, Sonal Gupta, T. K. D., & Dureja, H. (n.d.). In-vitro blood-brain barrier models for drug screening and permeation studies: an overview. Retrieved January 21, 2026, from [Link]
-
Evotec. (n.d.). MDCK-MDR1 Permeability Assay. Retrieved January 21, 2026, from [Link]
-
Tóth, A., Csorba, A., Fehér, A., Hada, V., Fazakas, C., & Deli, M. A. (2022). In Vitro Models of the Blood–Brain Barrier for the Study of Drug Delivery to the Brain. Molecular Pharmaceutics. Retrieved January 21, 2026, from [Link]
-
Qin, F., Li, N., Qin, T., Zhang, Y., & Li, F. (2010). Simultaneous quantification of venlafaxine and O-desmethylvenlafaxine in human plasma by ultra performance liquid chromatography-tandem mass spectrometry and its application in a pharmacokinetic study. Journal of Chromatography B, 878(7-8), 689–694. Retrieved January 21, 2026, from [Link]
-
Sivandzade, F., & Cucullo, L. (2021). In Vitro Models of the Blood–Brain Barrier: Tools in Translational Medicine. Frontiers in Cellular Neuroscience. Retrieved January 21, 2026, from [Link]
-
Harshita. (2023). In Vitro Blood-Brain Barrier Models: Method Development, Validation And Application In CNS Drug Permeability Assessment. The Journal of American Medical Science and Research, 2(1). Retrieved January 21, 2026, from [Link]
-
Mishra, J., Kumar, A., Singh, S. K., & Kumar, B. (2022). Experimental Models of In Vitro Blood–Brain Barrier for CNS Drug Delivery: An Evolutionary Perspective. Pharmaceutics, 14(12), 2588. Retrieved January 21, 2026, from [Link]
-
Bio-protocol. (n.d.). Permeability assay in MDCK-MDR1 Cells. Retrieved January 21, 2026, from [Link]
-
Hammarlund-Udenaes, M., Friden, M., Syvanen, S., & Gupta, A. (2008). How to Measure Drug Transport across the Blood-Brain Barrier. Basic & Clinical Pharmacology & Toxicology, 103(4), 289–296. Retrieved January 21, 2026, from [Link]
-
Gaillard, P. J., Visser, C. C., & de Boer, A. G. (2011). In Vivo Methods to Study Uptake of Nanoparticles into the Brain. Pharmaceutical Research, 28(3), 456–471. Retrieved January 21, 2026, from [Link]
-
AxisPharm. (n.d.). MDCK-MDR1 Permeability Assay. Retrieved January 21, 2026, from [Link]
-
B, S., T, S., S, S., V, K., R, M., & P, R. (2005). Liquid chromatography-tandem mass spectrometry (LC-MS-MS) method for simultaneous determination of venlafaxine and its active metabolite O-desmethyl venlafaxine in human plasma. Journal of Chromatography B, 829(1-2), 75–81. Retrieved January 21, 2026, from [Link]
-
Melanson, M., Caron, C., Pilon, A., Noble, G., Hyland, S., & Jones, A. (2024). Multiplexed quantification of venlafaxine and metabolites in human plasma by liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 1236, 124021. Retrieved January 21, 2026, from [Link]
-
Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Retrieved January 21, 2026, from [Link]
-
Ramakrishna, N. V. S., Vishwottam, K. N., Koteshwara, M., Manoj, S., & Santosh, M. (2008). Liquid chromatography tandem mass spectrometry assay for the simultaneous determination of venlafaxine and O-desmethylvenlafaxine in human plasma and its application to a bioequivalence study. Journal of Chromatography B, 872(1-2), 15–23. Retrieved January 21, 2026, from [Link]
-
BioDuro. (n.d.). ADME MDR1-MDCK Permeability Assay. Retrieved January 21, 2026, from [Link]
-
Paulzen, M., Löffler, S., Hiemke, C., & Gründer, G. (2014). Venlafaxine and O-desmethylvenlafaxine concentrations in plasma and cerebrospinal fluid. The Journal of Clinical Psychiatry, 75(06), e586–e587. Retrieved January 21, 2026, from [Link]
-
Chefer, V. I., Thompson, A. C., Zapata, A., & Shippenberg, T. S. (2016). Microdialysis in Rodents. Current Protocols in Neuroscience, 75(1), 7.1.1–7.1.28. Retrieved January 21, 2026, from [Link]
-
Aryal, A., Kim, S. B., Kweon, D. H., & Kim, J. C. (2018). Multiple-reaction monitoring (MRM) LC–MS/MS quantitation of venlafaxine and its O-desmethyl metabolite for a preclinical pharmacokinetic study in rabbits. Scientific Reports, 8(1), 1645. Retrieved January 21, 2026, from [Link]
-
Paulzen, M., Löffler, S., Hiemke, C., & Gründer, G. (2014). Venlafaxine and O-Desmethylvenlafaxine Concentrations in Plasma and Cerebrospinal Fluid. ResearchGate. Retrieved January 21, 2026, from [Link]
-
Kumar, P., & Ponnusamy, R. (2021). Understanding the brain uptake and permeability of small molecules through the BBB: A technical overview. Journal of Pharmaceutical Analysis, 11(6), 679–690. Retrieved January 21, 2026, from [Link]
-
Kaur, H., & Singh, G. (n.d.). View of IN VIVO METHODS TO STUDY UPTAKE OF NANOPARTICLES INTO THE BRAIN. Retrieved January 21, 2026, from [Link]
-
Gaillard, P., Visser, C., & de Boer, A. (2011). In vivo methods to study uptake of nanoparticles into the brain. Utrecht University. Retrieved January 21, 2026, from [Link]
-
Lu, C. T., & Zhao, Y. Z. (2017). Drug Penetration into the Central Nervous System: Pharmacokinetic Concepts and In Vitro Model Systems. Future Pharmacology, 1(1), 1. Retrieved January 21, 2026, from [Link]
-
Siramshetty, V. B., Nickel, J., De, S., Guba, W., Eyermann, C. J., & Southern, M. (2023). Development and validation of PAMPA-BBB QSAR model to predict brain penetration potential of novel drug candidates. Frontiers in Chemistry, 11. Retrieved January 21, 2026, from [Link]
-
Karlsson, C., Loryan, I., & Hammarlund-Udenaes, M. (2010). Blood-brain barrier penetration of the enantiomers of venlafaxine and its metabolites in mice lacking P-glycoprotein. ResearchGate. Retrieved January 21, 2026, from [Link]
-
Carlier, J., Mesfioui, A., & Cron, B. (2015). Distribution of Venlafaxine, Odesmethylvenlafaxine, and Odesmethylvenlafaxine to Venlafaxine Ratio in Postmortem Human Brain Tis. Ovid. Retrieved January 21, 2026, from [Link]
-
Sygnature Discovery. (n.d.). Intracerebral Microdialysis - Technical Notes. Retrieved January 21, 2026, from [Link]
-
JoVE. (2018). In Vivo Microdialysis for Brain Analysis. Retrieved January 21, 2026, from [Link]
-
Technology Networks. (n.d.). pampa-permeability-assay.pdf. Retrieved January 21, 2026, from [Link]
-
Paralab. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Platform. Retrieved January 21, 2026, from [Link]
-
Justice, J. B. (2000). Overview of Brain Microdialysis. Current Protocols in Neuroscience, 12(1), 7.1.1–7.1.26. Retrieved January 21, 2026, from [Link]
-
ResearchGate. (n.d.). Blood-brain barrier–parallel artificial membrane permeation assay (BBB.... Retrieved January 21, 2026, from [Link]
-
Carlier, J., Mesfioui, A., & La, Q. (2015). Distribution of Venlafaxine, O-desmethylvenlafaxine, and O-desmethylvenlafaxine to Venlafaxine Ratio in Postmortem Human Brain Tissue. ResearchGate. Retrieved January 21, 2026, from [Link]
-
Paulzen, M., Löffler, S., Hiemke, C., & Gründer, G. (2014). Venlafaxine and O-desmethylvenlafaxine concentrations in plasma and cerebrospinal fluid.. Retrieved January 21, 2026, from [Link]
-
Bachmeier, C., Beaulieu-Abdelahad, D., & Ganey, N. (2013). Effect of venlafaxine and desvenlafaxine on drug efflux protein expression and biodistribution in vivo. Journal of Pharmaceutical Sciences, 102(9), 3369–3378. Retrieved January 21, 2026, from [Link]
-
Young, A. M. J. (2011). In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. Pharmacology Biochemistry and Behavior, 97(4), 563–579. Retrieved January 21, 2026, from [Link]
-
Karlsson, C., Loryan, I., & Hammarlund-Udenaes, M. (2010). Blood-brain barrier penetration of the enantiomers of venlafaxine and its metabolites in mice lacking P-glycoprotein. Brain Research, 1346, 156–165. Retrieved January 21, 2026, from [Link]
-
Karlsson, C., Loryan, I., & Hammarlund-Udenaes, M. (2010). Blood-brain barrier penetration of the enantiomers of venlafaxine and its metabolites in mice lacking P-glycoprotein. Diva-portal.org. Retrieved January 21, 2026, from [Link]
-
Upadhyay, R. K. (2014). Strategies for Enhancing the Permeation of CNS-Active Drugs through the Blood-Brain Barrier: A Review. Pharmaceutics, 6(4), 509–540. Retrieved January 21, 2026, from [Link]
-
Gu, J., Chen, Y., & Li, G. (2013). Phenolic esters of O-desmethylvenlafaxine with improved oral bioavailability and brain uptake. Molecules, 18(12), 14920–14939. Retrieved January 21, 2026, from [Link]
-
Gu, J., Chen, Y., Li, G., Sun, J., & Li, Z. (2013). Phenolic Esters of O-Desmethylvenlafaxine with Improved Oral Bioavailability and Brain Uptake. Molecules, 18(12), 14920–14939. Retrieved January 21, 2026, from [Link]
-
Kema, I. P. (2011). the role of P-glycoprotein at the blood-brain barrier in major psychiatric disorders and antidepressant treatment. de research portal van de Rijksuniversiteit Groningen. Retrieved January 21, 2026, from [Link]
-
Sharma, H. S. (2019). Approaches to CNS Drug Delivery with a Focus on Transporter-Mediated Transcytosis. International Journal of Molecular Sciences, 20(12), 3108. Retrieved January 21, 2026, from [Link]
-
O'Brien, F. E., Dinan, T. G., Griffin, B. T., & Cryan, J. F. (2012). Interactions between antidepressants and P-glycoprotein at the blood–brain barrier: clinical significance of in vitro and in vivo findings. British Journal of Pharmacology, 165(2), 289–312. Retrieved January 21, 2026, from [Link]
-
Preskorn, S. H. (2011). P-glycoprotein: Why this drug transporter may be clinically important. Current Psychiatry, 10(12), 57–60. Retrieved January 21, 2026, from [Link]
-
Sahu, P. K., Sahu, P., & Singh, S. (2022). Physicochemical determinants of blood brain barrier penetrating molecules. Research Journal of Pharmacy and Technology, 15(1), 382–388. Retrieved January 21, 2026, from [Link]
Sources
- 1. Multiplexed quantification of venlafaxine and metabolites in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Multiple-reaction monitoring (MRM) LC–MS/MS quantitation of venlafaxine and its O-desmethyl metabolite for a preclinical pharmacokinetic study in rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Interactions between antidepressants and P-glycoprotein at the blood–brain barrier: clinical significance of in vitro and in vivo findings - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Understanding the brain uptake and permeability of small molecules through the BBB: A technical overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. rjptonline.org [rjptonline.org]
- 7. ovid.com [ovid.com]
- 8. In-vitro blood-brain barrier models for drug screening and permeation studies: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medical.researchfloor.org [medical.researchfloor.org]
- 10. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 11. Frontiers | Development and validation of PAMPA-BBB QSAR model to predict brain penetration potential of novel drug candidates [frontiersin.org]
- 12. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 13. paralab.es [paralab.es]
- 14. Simultaneous quantification of venlafaxine and O-desmethylvenlafaxine in human plasma by ultra performance liquid chromatography-tandem mass spectrometry and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Liquid chromatography-tandem mass spectrometry (LC-MS-MS) method for simultaneous determination of venlafaxine and its active metabolite O-desmethyl venlafaxine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. MDCK-MDR1 Permeability | Evotec [evotec.com]
- 17. MDCK-MDR1 Permeability Assay | AxisPharm [axispharm.com]
- 18. cdn.mdedge.com [cdn.mdedge.com]
- 19. enamine.net [enamine.net]
- 20. ADME MDR1-MDCK Permeability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 21. Frontiers | In vitro Models of the Blood–Brain Barrier: Tools in Translational Medicine [frontiersin.org]
- 22. Liquid chromatography tandem mass spectrometry assay for the simultaneous determination of venlafaxine and O-desmethylvenlafaxine in human plasma and its application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Blood-brain barrier penetration of the enantiomers of venlafaxine and its metabolites in mice lacking P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. How to Measure Drug Transport across the Blood-Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 25. In Vivo Methods to Study Uptake of Nanoparticles into the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 27. sygnaturediscovery.com [sygnaturediscovery.com]
- 28. In Vivo Microdialysis for Brain Analysis - JoVE Journal [jove.com]
- 29. Overview of Brain Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 30. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Venlafaxine and O-desmethylvenlafaxine concentrations in plasma and cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. semanticscholar.org [semanticscholar.org]
Application Note: A Robust and Validated Method for the Stereoselective Analysis of O-desmethylvenlafaxine Enantiomers in Human Plasma by LC-MS/MS
Abstract
This application note presents a detailed, validated, and field-proven protocol for the simultaneous stereoselective determination of O-desmethylvenlafaxine (ODV) enantiomers in human plasma. Venlafaxine (VFX), a widely prescribed serotonin-norepinephrine reuptake inhibitor, is administered as a racemate, and its metabolism to the active metabolite ODV is stereoselective, primarily mediated by the polymorphic enzyme CYP2D6.[1][2][3] The two enantiomers of VFX, (R)-VFX and (S)-VFX, exhibit different pharmacological activities, with the (R)-form being a potent inhibitor of both norepinephrine and serotonin reuptake, while the (S)-form is more selective for serotonin.[1][4] Consequently, the stereoselective quantification of ODV enantiomers is critical for comprehensive pharmacokinetic and pharmacodynamic (PK/PD) studies, therapeutic drug monitoring, and bioequivalence studies. This guide provides a step-by-step methodology for sample preparation, chiral liquid chromatography, and tandem mass spectrometry (LC-MS/MS) analysis, along with a complete validation strategy adhering to international regulatory guidelines.
Introduction: The Imperative of Stereoselectivity in Venlafaxine Metabolism
Venlafaxine is extensively metabolized in the liver to its major active metabolite, O-desmethylvenlafaxine (ODV).[3] This metabolic pathway is predominantly catalyzed by the cytochrome P450 2D6 (CYP2D6) enzyme, which is known for its genetic polymorphism, leading to significant inter-individual variability in drug response and exposure.[3] The pharmacological profile of ODV is comparable to that of the parent drug, venlafaxine.[1]
The chirality of venlafaxine and its stereoselective metabolism add a layer of complexity to its clinical pharmacology. The differential pharmacological activities of the enantiomers of both the parent drug and its active metabolite underscore the necessity of an analytical method that can distinguish and accurately quantify these stereoisomers in biological matrices.[1][5] Such a method is indispensable for elucidating the exposure-response relationship and for optimizing antidepressant therapy. This application note addresses this need by providing a robust and reliable LC-MS/MS method for the stereoselective analysis of ODV enantiomers in human plasma.
Principle of the Method
The analytical strategy employs a chiral stationary phase (CSP) to achieve chromatographic separation of the (R)- and (S)-enantiomers of ODV. The choice of a suitable CSP is paramount for successful chiral separation. Polysaccharide-based and protein-based chiral phases are commonly employed for their broad applicability in separating a wide range of chiral compounds.[6][7] In this protocol, we highlight the use of a Chiral AGP (alpha-1-acid glycoprotein) column, which has demonstrated excellent performance in the stereoselective separation of venlafaxine and its metabolites.[8]
Following chromatographic separation, the analytes are detected using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. This technique provides high sensitivity and selectivity, which are essential for quantifying low concentrations of analytes in a complex biological matrix like human plasma.[9][10] Deuterated internal standards for each enantiomer are recommended to ensure the highest accuracy and precision by compensating for matrix effects and variability in sample processing and instrument response.
Materials and Reagents
| Material/Reagent | Grade/Purity | Supplier | Notes |
| (R)-O-desmethylvenlafaxine | ≥98% | Commercially Available | |
| (S)-O-desmethylvenlafaxine | ≥98% | Commercially Available | |
| (R,S)-O-desmethylvenlafaxine-d6 | ≥98% (isotopic purity) | Commercially Available | Internal Standard |
| Acetonitrile | HPLC or LC-MS grade | Commercially Available | |
| Methanol | HPLC or LC-MS grade | Commercially Available | |
| Formic Acid | LC-MS grade | Commercially Available | |
| Ammonium Acetate | Analytical grade | Commercially Available | |
| Water | Deionized, 18 MΩ·cm | In-house or Commercial | |
| Human Plasma (blank) | K2-EDTA anticoagulant | Certified Vendor | Screened for interferences |
| Solid Phase Extraction (SPE) Cartridges | e.g., Oasis MCX | Waters | Or equivalent mixed-mode cation exchange cartridges |
Step-by-Step Protocols
Preparation of Stock and Working Solutions
Rationale: Accurate preparation of stock and working solutions is fundamental for generating a reliable calibration curve and quality control samples. The use of aprotic solvents like methanol or acetonitrile prevents degradation and ensures stability.
-
Primary Stock Solutions (1 mg/mL): Accurately weigh approximately 1 mg of each enantiomer of ODV and the deuterated internal standard. Dissolve in methanol in separate 1 mL volumetric flasks.
-
Working Standard Solutions: Prepare serial dilutions of the primary stock solutions in 50:50 (v/v) acetonitrile:water to create a series of working standard solutions for spiking into blank plasma for the calibration curve and quality control (QC) samples.
-
Internal Standard (IS) Working Solution (e.g., 100 ng/mL): Dilute the primary IS stock solution with 50:50 (v/v) acetonitrile:water to the desired concentration. This solution will be added to all samples except for the blank matrix.
Sample Preparation: Solid-Phase Extraction (SPE)
Rationale: SPE is a robust and widely used technique for extracting and concentrating analytes from complex matrices like plasma.[8] A mixed-mode cation exchange sorbent is particularly effective for basic compounds like ODV, as it allows for a rigorous wash schedule to remove endogenous interferences while retaining the analytes of interest through both hydrophobic and ionic interactions.
Caption: Solid-Phase Extraction Workflow for ODV Enantiomers.
Protocol:
-
Sample Pre-treatment: To 200 µL of human plasma, add 20 µL of the IS working solution and vortex briefly.
-
SPE Cartridge Conditioning: Condition the SPE cartridges sequentially with 1 mL of methanol followed by 1 mL of deionized water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing:
-
Wash the cartridge with 1 mL of 2% formic acid in water to remove acidic and neutral interferences.
-
Wash the cartridge with 1 mL of methanol to remove non-polar interferences.
-
-
Elution: Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
Chiral LC-MS/MS Analysis
Rationale: The choice of a chiral column and mobile phase composition is critical for achieving baseline separation of the enantiomers. A Chiral AGP column often provides good selectivity for a variety of chiral amines. The use of a gradient elution can help to sharpen peaks and reduce run times. The mass spectrometer parameters are optimized to ensure maximum sensitivity and specificity for each analyte and the internal standard.
LC Parameters:
| Parameter | Value |
| Column | Chiral AGP, 100 x 4.0 mm, 5 µm |
| Mobile Phase A | 10 mM Ammonium Acetate in Water, pH 6.0 |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% B to 40% B over 10 min |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 25°C |
| Injection Volume | 10 µL |
MS/MS Parameters:
| Parameter | (R)- & (S)-ODV | (R,S)-ODV-d6 (IS) |
| Ionization Mode | ESI Positive | ESI Positive |
| Precursor Ion (m/z) | 264.3 | 270.3 |
| Product Ion (m/z) | 58.1 | 64.1 |
| Dwell Time | 100 ms | 100 ms |
| Collision Energy | Optimized for instrument | Optimized for instrument |
| Declustering Potential | Optimized for instrument | Optimized for instrument |
Method Validation: A Self-Validating System
A full validation of the bioanalytical method must be performed to ensure its reliability for the intended application. The validation should be conducted in accordance with the principles outlined in the ICH M10 guideline on bioanalytical method validation.[11][12]
Sources
- 1. Enantioselective analysis of venlafaxine and its active metabolites: A review on the separation methodologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of venlafaxine enantiomers and their metabolites in psoriasis patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ClinPGx [clinpgx.org]
- 4. researchgate.net [researchgate.net]
- 5. US9527800B2 - Process for total synthesis of venlafaxine - Google Patents [patents.google.com]
- 6. Enantioselectivity Effects in Clinical Metabolomics and Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 8. Liquid chromatography tandem mass spectrometry method for the simultaneous stereoselective determination of venlafaxine and its major metabolite, O-desmethylvenlafaxine, in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantitative determination of the content of venlafaxine and its active metabolite in human plasma using liquid chromatography-mass spectrometry | Kuzmin | Pharmacokinetics and Pharmacodynamics [pharmacokinetica.ru]
- 10. Liquid chromatography tandem mass spectrometry assay for the simultaneous determination of venlafaxine and O-desmethylvenlafaxine in human plasma and its application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 12. database.ich.org [database.ich.org]
Application Notes & Protocols: Rodent Models for Preclinical Evaluation of (-)-O-Desmethylvenlafaxine
Audience: Researchers, scientists, and drug development professionals in neuroscience and pharmacology.
Objective: This document provides a detailed guide to the selection and implementation of appropriate animal models for studying the pharmacological effects of (-)-O-Desmethylvenlafaxine (ODV). It integrates field-proven insights with detailed, step-by-step protocols for key behavioral and neurochemical assays.
Introduction to this compound (ODV)
This compound, also known as desvenlafaxine, is the major active metabolite of the antidepressant venlafaxine.[1][2][3][4] It functions as a potent Serotonin-Norepinephrine Reuptake Inhibitor (SNRI), exerting its therapeutic effects by blocking the serotonin transporter (SERT) and the norepinephrine transporter (NET).[1][5][6][7] This dual inhibition leads to increased concentrations of serotonin (5-HT) and norepinephrine (NE) in the synaptic cleft, enhancing neurotransmission in pathways critical for mood regulation and pain modulation.[5][7]
ODV displays selectivity for SERT and NET with minimal affinity for other receptors like muscarinic, cholinergic, or adrenergic receptors, which often contribute to the side effects of other antidepressant classes.[7] In preclinical studies, ODV has been shown to increase extracellular norepinephrine in the rat hypothalamus.[1][6] Its primary clinical applications are in the treatment of Major Depressive Disorder (MDD), and it has also been investigated for vasomotor symptoms, fibromyalgia, and neuropathic pain.[7][8] Understanding its effects in robust animal models is crucial for further drug development and mechanistic discovery.
Pharmacokinetic Considerations in Rodents
When designing preclinical studies, it is critical to acknowledge species-specific pharmacokinetic profiles. In rodents, venlafaxine is rapidly absorbed and has a short elimination half-life of around one hour.[9][10][11] The exposure to its metabolite, ODV, is generally less than that of the parent compound, venlafaxine, in mice and rats.[9][10][11] Furthermore, the bioavailability of orally administered venlafaxine in mice is relatively low (around 11.6%), with first-pass metabolism significantly contributing to this.[12][13] These factors must be considered when determining dosing regimens for direct administration of ODV to ensure relevant and stable exposure levels in the central nervous system.
Rationale and Strategy for Animal Model Selection
The primary goal of using animal models is to bridge the translational gap between basic neurobiology and clinical efficacy. For a compound like ODV, preclinical models are indispensable for:
-
Screening for Efficacy: Identifying antidepressant-like, anxiolytic, and analgesic properties.
-
Dose-Response Characterization: Establishing the effective dose range for specific behavioral effects.
-
Mechanistic Investigation: Confirming the in vivo mechanism of action (i.e., SERT/NET inhibition) and exploring downstream neurobiological consequences.
A multi-tiered approach is recommended. Initial screening can be performed using models with high predictive validity for antidepressant response, such as the Forced Swim Test and Tail Suspension Test. These should be followed by more etiologically relevant models, like the Chronic Unpredictable Mild Stress paradigm, which better mimic the complex pathophysiology of depression.
Core Behavioral Models for Antidepressant-Like Activity
These models are foundational for screening potential antidepressant compounds by inducing a state of "behavioral despair" or learned helplessness, which is acutely reversed by effective antidepressants.
Forced Swim Test (FST)
The FST is a widely used and validated screening tool.[14][15][16][17] The core principle is that when placed in an inescapable cylinder of water, rodents will eventually adopt an immobile posture.[16][18] The duration of this immobility is reduced by treatment with clinically effective antidepressants.[16][19]
Causality: The initial swimming and climbing are active, escape-oriented behaviors. The transition to immobility is interpreted as a passive, coping strategy. Antidepressants are thought to increase active coping behaviors, thus prolonging the latency to immobility and reducing its total duration.
Apparatus & Materials:
-
Transparent Plexiglas cylinders (20 cm diameter, 30-40 cm height).[14][17]
-
Water bath or heater to maintain water temperature at 23-25°C.
-
Video recording system for later scoring.
-
Towels and a warming lamp for post-test recovery.
Procedure:
-
Habituation (Pre-Test Session - Day 1): Place each mouse individually into a cylinder filled with 15 cm of 23-25°C water for 15 minutes. This session ensures stable and high levels of immobility during the test session.[14]
-
Recovery: After 15 minutes, remove the mouse, dry it thoroughly with a towel, and place it in a clean, dry cage under a warming lamp for a short period before returning it to its home cage.
-
Drug Administration (Day 2): Administer ODV or vehicle control at the appropriate time before the test session (e.g., 30-60 minutes for IP injection), allowing for peak brain exposure. A dose-response study is highly recommended.
-
Test Session (Day 2): 24 hours after the pre-test session, place the mouse back into the water-filled cylinder for a 6-minute test session.[15] The entire session should be video recorded.
-
Data Analysis: Score the final 4 minutes of the 6-minute test.[20] The primary measure is immobility time , defined as the period when the mouse makes only the minimal movements necessary to keep its head above water.[16] Active behaviors (swimming, climbing) are also often quantified.
Tail Suspension Test (TST)
The TST is conceptually similar to the FST but is used exclusively in mice.[20][21][22][23] Immobility is induced by the inescapable stress of being suspended by the tail.[20][23] It is a rapid and reliable method for screening antidepressant efficacy.[22]
Causality: The test assumes that the mouse will actively struggle to escape the uncomfortable suspension. The development of an immobile posture is considered a state of behavioral despair. Antidepressants are expected to decrease the time spent in this immobile state.[23]
Apparatus & Materials:
-
Tail suspension chamber or a horizontal bar from which to suspend the mice.
-
Adhesive tape (strong enough to support the mouse's weight without causing injury).
-
Video recording and analysis software.
Procedure:
-
Preparation: Measure and cut pieces of adhesive tape. Attach one end to the tip of the mouse's tail (approximately 1-2 cm).
-
Suspension: Secure the free end of the tape to the suspension bar, ensuring the mouse hangs freely and cannot touch any surfaces.[22][24]
-
Test Session: Begin video recording immediately upon suspension. The test duration is typically 6 minutes.[21][22][23]
-
Data Analysis: The primary dependent variable is the total duration of immobility over the 6-minute session.[20][21] Immobility is defined as the complete absence of movement (hanging passively).[21] Automated scoring software provides high-throughput and objective analysis.
-
Important Control: Mice that climb their tails for a significant portion of the test (e.g., >20% of the time) should be excluded from the analysis as this behavior interferes with the immobility measure.[21]
Validity-Enhanced Model: Chronic Unpredictable Mild Stress (CUMS)
While FST and TST are excellent for screening, they lack etiological relevance. The CUMS model addresses this by exposing rodents to a series of mild, varied, and unpredictable stressors over several weeks.[25][26] This paradigm induces a depressive-like phenotype that includes anhedonia, a core symptom of human depression, making it a highly valuable model.[26][27]
CUMS Induction and Sucrose Preference Testing (SPT)
The key behavioral readout in the CUMS model is anhedonia, operationally defined as a reduction in the consumption of, or preference for, a palatable sweet solution over plain water.[27]
Causality: Chronic exposure to unpredictable stress mimics the environmental factors that can contribute to depression in humans.[25][26] This chronic stress disrupts reward pathways, leading to a decreased motivation to seek pleasure (anhedonia). The SPT provides a direct, quantitative measure of this hedonic deficit.[27]
Apparatus & Materials:
-
Standard animal housing cages.
-
Two drinking bottles per cage (one for water, one for sucrose solution).
-
Equipment for various stressors (e.g., strobe light, tilted cages, wet bedding, restraint tubes).
-
1% sucrose solution.
Procedure:
-
Baseline Sucrose Preference:
-
For 48 hours, habituate animals to a choice between two bottles, both containing water.
-
For the next 48 hours, provide a choice between one bottle of water and one bottle of 1% sucrose solution.
-
Measure the consumption from each bottle over 24 hours to establish a baseline preference. The position of the bottles should be swapped after 12 hours to control for side preference.
-
Calculate preference: Sucrose Preference (%) = (Sucrose Intake / Total Fluid Intake) * 100. Healthy rodents show a high preference (>80%) for sucrose.
-
-
CUMS Induction (3-6 weeks):
-
Expose animals to a variable sequence of mild stressors, with 1-2 stressors applied daily. The unpredictability is crucial to prevent habituation.[26]
-
Example Stressor Schedule:
-
Day 1: Tilted cage (45°) for 12 hours.
-
Day 2: Wet bedding for 8 hours.
-
Day 3: Strobe light overnight.
-
Day 4: Food and water deprivation for 12 hours.
-
Day 5: Restraint stress for 1 hour.
-
Day 6: Cage switch with unfamiliar partners for 2 hours.
-
Day 7: Continuous light for 24 hours.
-
-
The schedule should be randomized weekly.
-
-
ODV Treatment: Begin daily administration of ODV or vehicle after an initial stress period (e.g., 2 weeks) and continue throughout the remainder of the CUMS protocol.
-
Weekly SPT Monitoring: Perform the SPT weekly to track the development of anhedonia in the stress group and to assess the therapeutic effect of ODV.
-
Final Analysis: Compare the final sucrose preference between control, CUMS+vehicle, and CUMS+ODV groups. A successful CUMS induction will significantly decrease sucrose preference, and an effective ODV treatment should reverse or prevent this deficit.
Models for Analgesic Effects
Given that SNRIs are used to treat chronic pain, particularly neuropathic pain, it is essential to evaluate ODV in relevant pain models.[8][28][29]
Neuropathic Pain Models
Models such as the Spinal Nerve Ligation (SNL) , Partial Sciatic Nerve Ligation (PSNL) , or Spared Nerve Injury (SNI) are considered gold standards.[30][31] These models involve surgical injury to a peripheral nerve, which leads to the development of chronic pain-like behaviors, including:
-
Mechanical Allodynia: Pain response to a normally non-painful stimulus (measured with von Frey filaments).
-
Thermal Hyperalgesia: Increased sensitivity to a painful heat or cold stimulus.
Studies have shown that dual serotonin and norepinephrine reuptake inhibitors are effective in reducing pain behaviors in these models.[28][29] For example, venlafaxine has been shown to prevent neuropathic pain following chronic constriction injury.[28] A protocol would involve inducing the nerve injury, allowing pain behaviors to stabilize, and then administering ODV to assess its ability to reverse the established hypersensitivity.
In Vivo Neurochemical Analysis: Confirming the Mechanism of Action
Behavioral data demonstrates what ODV does, but neurochemical analysis reveals how. In vivo microdialysis is a powerful technique to directly measure the effects of ODV on extracellular neurotransmitter levels in the brains of freely moving animals.[32][33][34]
Protocol 4: In Vivo Microdialysis
Causality: As an SNRI, ODV is hypothesized to block SERT and NET, thereby increasing the synaptic concentrations of 5-HT and NE.[5] Microdialysis allows for the direct, real-time measurement of these extracellular levels in specific brain regions (e.g., prefrontal cortex, hippocampus, hypothalamus) to confirm target engagement.[35][36]
Apparatus & Materials:
-
Stereotaxic apparatus for surgery.
-
Microdialysis probes.
-
Syringe pump and liquid switch.
-
Fraction collector.
-
HPLC system with electrochemical detection (HPLC-ECD) for neurotransmitter analysis.[32][33]
Procedure:
-
Surgical Implantation: Under anesthesia, stereotaxically implant a guide cannula targeting the brain region of interest.
-
Recovery: Allow the animal to recover from surgery for several days.
-
Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.
-
Baseline Collection: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min). Collect dialysate samples at regular intervals (e.g., every 20 minutes) to establish a stable baseline of extracellular 5-HT and NE.
-
ODV Administration: Administer ODV (systemically or via reverse dialysis through the probe).
-
Post-Treatment Collection: Continue collecting dialysate samples to measure the change in neurotransmitter levels over time.
-
Sample Analysis: Analyze the collected dialysate fractions using HPLC-ECD to quantify the concentrations of 5-HT and NE.
-
Data Analysis: Express the post-treatment neurotransmitter levels as a percentage change from the stable baseline. An effective SNRI like ODV should produce a significant and sustained increase in extracellular 5-HT and NE.[6]
Data Presentation & Visualization
Quantitative Data Summary
| Parameter | Drug/Condition | Expected Outcome | Reference |
| IC₅₀ (hSERT) | Desvenlafaxine | 47.3 nM | [6] |
| IC₅₀ (hNET) | Desvenlafaxine | 531.3 nM | [6] |
| FST Immobility | Antidepressant Tx | Decrease vs. Vehicle | [16][37] |
| TST Immobility | Antidepressant Tx | Decrease vs. Vehicle | [23][37] |
| Sucrose Preference | CUMS + Vehicle | Decrease vs. Control | [27] |
| Sucrose Preference | CUMS + ODV | Increase vs. CUMS+Vehicle | [27] |
| Extracellular NE/5-HT | ODV Administration | Increase vs. Baseline | [1][6] |
Diagrams and Workflows
Caption: Mechanism of Action of this compound (ODV) at the synapse.
Caption: Experimental workflow for the Chronic Unpredictable Mild Stress (CUMS) model.
Caption: Workflow for an in vivo microdialysis experiment to measure neurotransmitters.
References
-
Howell, S. R., Hicks, D., & Sisenwine, S. (1994). Pharmacokinetics of venlafaxine and O-desmethylvenlafaxine in laboratory animals. Xenobiotica, 24(4), 315-327. [Link]
-
Smith, A. D., & Justice, J. B. Jr. (1996). Quantitative microdialysis of serotonin and norepinephrine: pharmacological influences on in vivo extraction fraction. Journal of neuroscience methods, 68(1), 39–47. [Link]
-
protocols.io. (2023). Tail suspension test to assess depression/anxiety behavior in parkinsonian mice. [Link]
-
Abuirmeileh, A., et al. (2019). Using the Unpredictable Chronic Mild Stress Model in Mice to Understand the Involvement of DNA/RNA Oxidation in Major Depressive. Thesis. [Link]
-
Porsolt, R. D., et al. (2001). Behavioral Assessment of Antidepressant Activity in Rodents. In Current Protocols in Pharmacology. John Wiley & Sons, Inc. [Link]
-
Alshammari, T. K., Al-Qahtani, T. H., & Alhowail, A. H. (2022). The Impact of Chronic Unpredictable Mild Stress-Induced Depression on Spatial, Recognition and Reference Memory Tasks in Mice: Behavioral and Histological Study. Medicina (Kaunas, Lithuania), 58(8), 1086. [Link]
-
Can, A., Dao, D. T., Terrillion, C. E., Piantadosi, S. C., Bhat, S., & Gould, T. D. (2012). The tail suspension test. Journal of visualized experiments : JoVE, (59), e3769. [Link]
-
Iyengar, S., Webster, A. A., Hemrick-Luecke, S. K., Xu, J. Y., & Simmons, R. M. (2004). Serotonin and noradrenaline reuptake inhibitors in animal models of pain. Human psychopharmacology, 19 Suppl 1, S5–S12. [Link]
-
Tye, K. M., et al. (2013). The Unpredictable Chronic Mild Stress Protocol for Inducing Anhedonia in Mice. Journal of visualized experiments : JoVE, (76), 10.3791/50370. [Link]
-
Maze Engineers. (n.d.). Tail Suspension. Conduct Science. [Link]
-
Can, A., Dao, D. T., & Gould, T. D. (2012). The Tail Suspension Test. Journal of visualized experiments : JoVE, (59), 3769. [Link]
-
Wikipedia. (n.d.). Serotonin–norepinephrine reuptake inhibitor. [Link]
-
Howell, S. R., Hicks, D. R., Scatina, J. A., & Sisenwine, S. F. (1994). Pharmacokinetics of venlafaxine and O-desmethylvenlafaxine in laboratory animals. Xenobiotica; the fate of foreign compounds in biological systems, 24(4), 315–327. [Link]
-
Howell, S. R., et al. (1994). Pharmacokinetics of venlafaxine and O-desmethylvenlafaxine in laboratory animals. Taylor & Francis Online. [Link]
-
P, S., et al. (2012). Pharmacokinetics of venlafaxine and its major metabolite o-desmethylvenlafaxine in freely moving mice using automated dosing/sampling system. Indian journal of pharmacology, 44(1), 20–25. [Link]
-
Understanding Animal Research. (2021). Animal research: antidepressants and the forced swim test. YouTube. [Link]
-
Understanding Animal Research. (n.d.). Factsheet on the forced swim test. [Link]
-
DrugBank Online. (n.d.). D,L-O-Desmethyl Venlafaxine. [Link]
-
Datusalia, A. K., & Sharma, S. S. (2010). Chronic Unpredictable Stress: Possible Animal Model of Comorbid Depression. ResearchGate. [Link]
-
P, S., et al. (2012). Pharmacokinetics of venlafaxine and its major metabolite o-desmethylvenlafaxine in freely moving mice using automated dosing/sampling system. Indian journal of pharmacology, 44(1), 20–25. [Link]
-
Maj, J., & Rogóż, Z. (1983). A set of behavioural tests predicting antidepressant activity. Semantic Scholar. [Link]
-
Nollet, H., et al. (2013). Models of Depression: Unpredictable Chronic Mild Stress in Mice. Semantic Scholar. [Link]
-
Klamerus, K. J., et al. (1992). Introduction of a Composite Parameter to the Pharmacokinetics of Venlafaxine and Its Active O-desmethyl Metabolite. Journal of clinical pharmacology, 32(8), 716–724. [Link]
-
Castagné, V., Moser, P., & Porsolt, R. D. (2009). The Mouse Forced Swim Test. Journal of visualized experiments : JoVE, (29), 1087. [Link]
-
Nisijima, K., Shioda, K., & Yoshino, T. (2009). A validated animal model for the Serotonin Syndrome. Neuroscience Research, 65, S152. [Link]
-
NSW Department of Primary Industries. (2022). Animal Research Review Panel Guideline 30 The Porsolt Forced Swim Test in Rats and Mice. [Link]
-
University of Notre Dame. (n.d.). Forced Swim Test v.3. IACUC Policy. [Link]
-
Slattery, D. A., & Cryan, J. F. (2012). Using the rat forced swim test to assess antidepressant-like activity in rodents. Nature protocols, 7(6), 1009–1014. [Link]
-
News-Medical.Net. (2019). Making the Most of Microdialysis for Neurotransmitter Analysis. [Link]
-
Laux, G., et al. (2011). Pharmacokinetic correlates of venlafaxine: associated adverse reactions. International journal of clinical pharmacology and therapeutics, 49(10), 587–596. [Link]
-
Kawa, K., et al. (2017). Animal tests for anxiety-like and depression-like behavior in rats. Interdisciplinary toxicology, 10(1), 40–43. [Link]
-
Ungerstedt, U., & Hallström, A. (1987). In Vivo Microdialysis--A New Approach to the Analysis of Neurotransmitters in the Brain. Life sciences, 41(7), 861–864. [Link]
-
Watson, C. J., Venton, B. J., & Kennedy, R. T. (2006). In Vivo Measurements of Neurotransmitters by Microdialysis Sampling. Analytical chemistry, 78(5), 1391–1399. [Link]
-
Wang, X., et al. (2019). Determination of venlafaxine and its active metabolite O-desmethylvenlafaxine in human plasma by HPLC fluorescence. General psychiatry, 32(1), e100003. [Link]
-
Sari, D. P., et al. (2022). Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing. Journal of Herbmed Pharmacology, 11(1), 1-11. [Link]
-
R Discovery. (n.d.). What are the mechanisms of action of DESVENLAFAXINE FUMARATE in DESVENLAFAXINE therapy?. [Link]
-
Leibowitz, S. F., & Alexander, J. T. (1989). Microdialysis studies of brain norepinephrine, serotonin, and dopamine release during ingestive behavior. Theoretical and clinical implications. Annals of the New York Academy of Sciences, 575, 171–191. [Link]
-
National Center for Biotechnology Information. (n.d.). Desvenlafaxine. PubChem Compound Summary for CID 125017. [Link]
-
Hall, F. S., et al. (2008). Animal models of depression in dopamine, serotonin, and norepinephrine transporter knockout mice. Current drug targets, 9(12), 1067–1076. [Link]
-
Charles River Laboratories. (n.d.). Neuropathic Pain Models. [Link]
-
Marks, D. M., et al. (2009). Serotonin-Norepinephrine Reuptake Inhibitors for Pain Control: Premise and Promise. Current neuropharmacology, 7(4), 331–336. [Link]
-
Wikipedia. (n.d.). Serotonin–norepinephrine–dopamine reuptake inhibitor. [Link]
-
Kopańska, M., et al. (2023). Comparative Efficacy of Animal Depression Models and Antidepressant Treatment: A Systematic Review and Meta-Analysis. Biomedicines, 11(7), 1895. [Link]
-
Neuroscience News. (2015). Antidepressants Reduce Neuropathic Pain by Altering Signaling Protein Levels in Nucleus Accumbens. [Link]
-
Pergolizzi, J. V. Jr, et al. (2020). A review of SSRIs and SNRIs in neuropathic pain. Pain and therapy, 9(2), 361–373. [Link]
-
Obata, H. (2017). Analgesic Mechanisms of Antidepressants for Neuropathic Pain. International journal of molecular sciences, 18(11), 2483. [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. gpsych.bmj.com [gpsych.bmj.com]
- 4. Desvenlafaxine | C16H25NO2 | CID 125017 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Serotonin–norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. researchgate.net [researchgate.net]
- 9. semanticscholar.org [semanticscholar.org]
- 10. Pharmacokinetics of venlafaxine and O-desmethylvenlafaxine in laboratory animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Pharmacokinetics of venlafaxine and its major metabolite o-desmethylvenlafaxine in freely moving mice using automated dosing/sampling system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pharmacokinetics of venlafaxine and its major metabolite o-desmethylvenlafaxine in freely moving mice using automated dosing/sampling system - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Behavioral Assessment of Antidepressant Activity in Rodents - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
- 16. lasa.co.uk [lasa.co.uk]
- 17. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 18. animal.research.wvu.edu [animal.research.wvu.edu]
- 19. dpi.nsw.gov.au [dpi.nsw.gov.au]
- 20. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 21. protocols.io [protocols.io]
- 22. The Tail Suspension Test [jove.com]
- 23. maze.conductscience.com [maze.conductscience.com]
- 24. The Tail Suspension Test - PMC [pmc.ncbi.nlm.nih.gov]
- 25. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 26. mdpi.com [mdpi.com]
- 27. The Unpredictable Chronic Mild Stress Protocol for Inducing Anhedonia in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Serotonin and noradrenaline reuptake inhibitors in animal models of pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Serotonin-Norepinephrine Reuptake Inhibitors for Pain Control: Premise and Promise - PMC [pmc.ncbi.nlm.nih.gov]
- 30. criver.com [criver.com]
- 31. mdpi.com [mdpi.com]
- 32. news-medical.net [news-medical.net]
- 33. In vivo microdialysis--a new approach to the analysis of neurotransmitters in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. pubs.acs.org [pubs.acs.org]
- 35. Quantitative microdialysis of serotonin and norepinephrine: pharmacological influences on in vivo extraction fraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 36. Microdialysis studies of brain norepinephrine, serotonin, and dopamine release during ingestive behavior. Theoretical and clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 37. Animal tests for anxiety-like and depression-like behavior in rats - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Quantification of (-)-O-Desmethylvenlafaxine
Welcome to the technical support center for the analytical quantification of (-)-O-Desmethylvenlafaxine (ODV). This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance and troubleshooting for common challenges encountered during the bioanalysis of this active metabolite.
Frequently Asked Questions (FAQs)
Sample Preparation & Extraction
Q1: I am seeing low recovery of ODV from plasma samples. What are the potential causes and how can I improve it?
Low recovery of this compound from plasma can stem from several factors related to your sample preparation method. Here’s a breakdown of common issues and troubleshooting steps:
-
Inefficient Protein Precipitation: If you are using protein precipitation, the choice of solvent and its ratio to the plasma volume are critical. Acetonitrile is commonly used, sometimes with an acid like formic acid to improve precipitation and analyte stability[1][2].
-
Troubleshooting:
-
Ensure the precipitating solvent is ice-cold to enhance protein crashing.
-
Experiment with different solvent-to-plasma ratios (e.g., 3:1, 4:1) to find the optimal condition for your assay.
-
Vortex the sample vigorously after adding the solvent and allow sufficient time for complete precipitation before centrifugation.
-
-
-
Suboptimal Liquid-Liquid Extraction (LLE) Parameters: For LLE, the choice of organic solvent, the pH of the aqueous phase, and the extraction time are key.
-
Troubleshooting:
-
pH Adjustment: ODV is a basic compound, so adjusting the pH of the plasma sample to a basic pH (e.g., pH 9-10) before extraction with an organic solvent will ensure it is in its non-ionized form, which is more soluble in organic solvents.
-
Solvent Selection: Experiment with different organic solvents like diethyl ether, ethyl acetate, or a mixture of solvents to find the one that provides the best recovery for ODV.
-
Extraction Technique: Ensure adequate mixing (vortexing or shaking) for a sufficient duration to allow for efficient partitioning of the analyte into the organic phase.
-
-
-
Inefficient Solid-Phase Extraction (SPE): SPE can provide cleaner extracts but requires careful optimization of each step.
-
Troubleshooting:
-
Sorbent Selection: Choose a sorbent that is appropriate for the physicochemical properties of ODV (e.g., a mixed-mode cation exchange sorbent).
-
Conditioning and Equilibration: Ensure the cartridge is properly conditioned and equilibrated to activate the stationary phase.
-
Loading: Do not let the cartridge run dry before loading the sample.
-
Washing: The wash step is crucial to remove interferences without eluting the analyte. Optimize the wash solvent composition and volume.
-
Elution: Use an elution solvent that is strong enough to desorb the analyte completely. You may need to experiment with different solvent compositions and pH.
-
-
A study by Magalhães et al. (2014) demonstrated a cost-effective microextraction by packed sorbent (MEPS) approach for VEN and ODV in human plasma with good recovery[3].
Chromatography & Detection
Q2: I am having trouble with peak shape and resolution between venlafaxine (VEN) and ODV in my chromatogram. What should I try?
Poor peak shape (e.g., tailing, fronting, or broad peaks) and inadequate resolution can compromise the accuracy and precision of your quantification. Here are some common causes and solutions:
-
Mobile Phase Composition: The pH and organic modifier content of the mobile phase are critical for good chromatography of basic compounds like VEN and ODV.
-
Troubleshooting:
-
pH: The pKa of ODV is around 9.4. Operating the mobile phase at a pH 2-3 units below the pKa (e.g., pH 2.5-4.5) will ensure the analyte is protonated and less likely to interact with residual silanols on the column, reducing peak tailing. Ammonium formate or acetate buffers are commonly used[4][5].
-
Organic Modifier: Adjust the percentage of the organic solvent (e.g., acetonitrile or methanol) to optimize retention and resolution. A gradient elution may be necessary to achieve good separation and peak shape, especially if other metabolites are being analyzed.
-
-
-
Column Choice: The stationary phase of your HPLC or UPLC column plays a significant role in selectivity and peak shape.
-
Troubleshooting:
-
A standard C18 column is often suitable, but if you are experiencing issues, consider a column with a different chemistry, such as a C8, phenyl, or a column with end-capping to minimize silanol interactions. A study by Qin et al. (2010) successfully used an ACQUITY UPLC BEH C18 column[5].
-
-
-
Flow Rate and Temperature: These parameters can influence peak shape and resolution.
-
Troubleshooting:
-
Lowering the flow rate can sometimes improve resolution, but at the cost of longer run times.
-
Increasing the column temperature can decrease mobile phase viscosity and improve peak efficiency, leading to sharper peaks.
-
-
-
Sample Solvent Effects: If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can cause peak distortion.
-
Troubleshooting:
-
Whenever possible, dissolve your extracted samples in the initial mobile phase or a weaker solvent.
-
-
Q3: My LC-MS/MS signal for ODV is weak and inconsistent. How can I improve sensitivity and stability?
Low and variable signal intensity in LC-MS/MS analysis can be frustrating. Here’s a checklist of things to investigate:
-
Ionization Source Parameters: The settings of your electrospray ionization (ESI) source are critical for efficient ionization of ODV.
-
Troubleshooting:
-
Ionization Mode: ODV is a basic compound and will ionize well in positive ion mode.
-
Optimization: Systematically optimize the ESI source parameters, including capillary voltage, source temperature, gas flows (nebulizer and drying gas), and fragmentor voltage. This is best done by infusing a standard solution of ODV directly into the mass spectrometer.
-
Mobile Phase Additives: The presence of a small amount of an acid (e.g., 0.1% formic acid) or a buffer salt (e.g., ammonium formate) in the mobile phase can enhance protonation and improve signal intensity and stability.
-
-
-
Mass Spectrometry Parameters: The selection of precursor and product ions and the collision energy are key for a sensitive and specific MRM transition.
-
Troubleshooting:
-
Precursor and Product Ions: Confirm you are using the most abundant and specific precursor and product ions for ODV. Common transitions include m/z 264.3 → 58.1[2].
-
Collision Energy: Optimize the collision energy for your chosen MRM transition to maximize the abundance of the product ion.
-
-
-
Matrix Effects: Co-eluting endogenous components from the biological matrix can suppress or enhance the ionization of ODV, leading to inaccurate and imprecise results.
-
Troubleshooting:
-
Improve Sample Cleanup: Use a more rigorous sample preparation method like SPE or LLE instead of protein precipitation to remove more matrix components.
-
Chromatographic Separation: Modify your chromatographic method to separate ODV from the interfering matrix components. A longer column or a shallower gradient may be necessary.
-
Internal Standard: Use a stable isotope-labeled internal standard (SIL-IS) for ODV (e.g., ODV-d6) if available. A SIL-IS will co-elute with the analyte and experience similar matrix effects, allowing for accurate correction during data processing[4].
-
-
Method Validation & Data Interpretation
Q4: What are the key validation parameters I need to assess for a robust ODV quantification method?
A thoroughly validated bioanalytical method is essential for generating reliable data. According to regulatory guidelines (e.g., FDA, EMA), the following parameters should be evaluated:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. This is typically assessed by analyzing blank matrix samples from multiple sources.
-
Linearity and Range: The concentration range over which the method is accurate, precise, and linear. A calibration curve with a minimum of six non-zero standards should be prepared.
-
Accuracy and Precision: The closeness of the determined value to the nominal concentration (accuracy) and the degree of scatter between a series of measurements (precision). This should be evaluated at multiple concentration levels (LLOQ, LQC, MQC, HQC) within a single run (intra-day) and across multiple runs (inter-day).
-
Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.
-
Recovery: The efficiency of the extraction procedure. It is determined by comparing the analyte response from an extracted sample to the response from a non-extracted standard.
-
Matrix Effect: The effect of co-eluting matrix components on the ionization of the analyte. It can be assessed by comparing the response of the analyte in a post-extraction spiked sample to the response in a neat solution.
-
Stability: The stability of the analyte in the biological matrix under different storage and handling conditions (e.g., freeze-thaw cycles, short-term bench-top stability, long-term storage stability).
Several publications provide detailed validation results for ODV quantification methods that can serve as a reference[2][5].
Q5: I am conducting an enantioselective analysis of ODV. What are the specific challenges I should be aware of?
Enantioselective analysis presents additional challenges beyond achiral methods:
-
Chiral Separation: Achieving baseline separation of the ODV enantiomers is the primary challenge. This requires a chiral stationary phase (CSP) or a chiral selector in the mobile phase or running buffer (for capillary electrophoresis).
-
Troubleshooting:
-
Column Selection: A variety of chiral columns are available (e.g., polysaccharide-based, protein-based). The selection will depend on the specific application and may require screening of several columns.
-
Mobile Phase Optimization: The composition of the mobile phase (e.g., organic modifier, additives) can significantly impact chiral resolution.
-
Temperature: Column temperature can also affect enantiomeric separation.
-
-
-
Method Development: Developing a robust and reproducible enantioselective method can be more time-consuming than for an achiral method.
-
Reference Standards: High-purity enantiomeric reference standards are required for method development and validation.
Several studies have reviewed and described methodologies for the enantioselective analysis of venlafaxine and its metabolites, including ODV, using techniques like liquid chromatography and capillary electrophoresis[6][7][8].
Troubleshooting Workflows & Data Tables
Troubleshooting Low Analyte Recovery
Caption: Troubleshooting workflow for low ODV recovery.
Typical LC-MS/MS Parameters for ODV Quantification
| Parameter | Typical Value/Condition | Reference |
| Chromatography | ||
| Column | C18 or Cyano (e.g., Hypurity cyano) | [2] |
| Mobile Phase | Acetonitrile/Methanol and Ammonium Formate/Acetate Buffer | [4][5] |
| Flow Rate | 0.3 - 0.5 mL/min | [5] |
| Mass Spectrometry | ||
| Ionization Mode | ESI Positive | [2] |
| MRM Transition | m/z 264.3 → 58.1 | [2] |
| Internal Standard | Nadolol or Deuterated ODV (ODV-d6) | [2][4] |
| Performance | ||
| LLOQ | 0.2 - 2.0 ng/mL | [2][5] |
| Recovery | > 80% | [7] |
References
-
M, F. & L, V. (2021). Enantioselective analysis of venlafaxine and its active metabolites: A review on the separation methodologies. PubMed. Available at: [Link]
-
Al-Qadiri, M. et al. (2015). Development of an enantioselective assay for simultaneous separation of venlafaxine and O-desmethylvenlafaxine by micellar electrokinetic chromatography-tandem mass spectrometry: Application to the analysis of drug-drug interaction. Journal of Chromatography A. Available at: [Link]
-
Rudaz, S. et al. (2000). Simultaneous stereoselective analysis of venlafaxine and O-desmethylvenlafaxine enantiomers in clinical samples by capillary electrophoresis using charged cyclodextrins. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
-
Shrivastava, A. (2013). Analytical Methods for Venlaflaxine Hydrochloride and Metabolites Determinations in Different Matrices. Systematic Reviews in Pharmacy. Available at: [Link]
-
Bhat, J. A. et al. (2019). Multiple-reaction monitoring (MRM) LC–MS/MS quantitation of venlafaxine and its O-desmethyl metabolite for a preclinical pharmacokinetic study in rabbits. Scientific Reports. Available at: [Link]
-
Magalhães, P. (2015). Bioanalytical method validation of Venlafaxine and Desvenlafaxine in mouse plasma, brain and liver using a MEPS. SciSpace. Available at: [Link]
-
Rosenthal, M. M. et al. (2022). Multiplexed quantification of venlafaxine and metabolites in human plasma by liquid chromatography-tandem mass spectrometry. Therapeutic Drug Monitoring. Available at: [Link]
-
Veeravalli, G. K. et al. (2000). A High-Performance Liquid Chromatographic Method for the Simultaneous Determination of Venlafaxine and O-Desmethylvenlafaxine in Biological Fluids. Scilit. Available at: [Link]
-
Patel, B. N. et al. (2008). Liquid chromatography tandem mass spectrometry assay for the simultaneous determination of venlafaxine and O-desmethylvenlafaxine in human plasma and its application to a bioequivalence study. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
-
da Fonseca, B. M. & Bonato, P. S. (2015). Enantioselective Disposition of Venlafaxine and its Metabolite O-Desmethylvenlafaxine in Rats. Future Science. Available at: [Link]
-
Waschgler, R. et al. (2004). Quantification of venlafaxine and O-desmethylvenlafaxine in human serum using HPLC analysis. ResearchGate. Available at: [Link]
-
Qin, F. et al. (2010). Simultaneous quantification of venlafaxine and O-desmethylvenlafaxine in human plasma by ultra performance liquid chromatography-tandem mass spectrometry and its application in a pharmacokinetic study. Journal of Chromatography B. Available at: [Link]
-
Magalhães, P. et al. (2014). First MEPS/HPLC Assay for the Simultaneous Determination of Venlafaxine and O-desmethylvenlafaxine in Human Plasma. Bioanalysis. Available at: [Link]
Sources
- 1. sysrevpharm.org [sysrevpharm.org]
- 2. Liquid chromatography tandem mass spectrometry assay for the simultaneous determination of venlafaxine and O-desmethylvenlafaxine in human plasma and its application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. First MEPS/HPLC assay for the simultaneous determination of venlafaxine and O-desmethylvenlafaxine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Multiple-reaction monitoring (MRM) LC–MS/MS quantitation of venlafaxine and its O-desmethyl metabolite for a preclinical pharmacokinetic study in rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Simultaneous quantification of venlafaxine and O-desmethylvenlafaxine in human plasma by ultra performance liquid chromatography-tandem mass spectrometry and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enantioselective analysis of venlafaxine and its active metabolites: A review on the separation methodologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of an enantioselective assay for simultaneous separation of venlafaxine and O-desmethylvenlafaxine by micellar electrokinetic chromatography-tandem mass spectrometry: Application to the analysis of drug-drug interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Simultaneous stereoselective analysis of venlafaxine and O-desmethylvenlafaxine enantiomers in clinical samples by capillary electrophoresis using charged cyclodextrins. [susi.usi.ch]
Technical Support Center: Stability and Degradation of (-)-O-Desmethylvenlafaxine
Welcome to the technical support center for (-)-O-Desmethylvenlafaxine (ODV). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability and degradation of ODV under various stress conditions. Here, you will find answers to frequently asked questions, detailed troubleshooting guides for common experimental challenges, and robust protocols to ensure the integrity of your results. Our approach is grounded in scientific principles and practical, field-proven insights to support your research and development endeavors.
Frequently Asked Questions (FAQs)
This section addresses common queries regarding the stability and handling of this compound.
1. What is the general stability profile of this compound?
This compound, the major active metabolite of venlafaxine, is a tertiary amino compound that exhibits varying stability under different environmental conditions.[1] It is known to be susceptible to degradation under acidic, basic, and oxidative stress.[2] Conversely, it demonstrates relative stability under thermal (dry and moist heat) and photolytic stress conditions, with minimal degradation typically observed.[2] Understanding this profile is crucial for accurate analytical method development and for defining appropriate storage and handling procedures.
2. What are the primary degradation pathways for ODV under stress conditions?
The degradation of ODV is primarily initiated through hydrolysis and oxidation reactions. Under acidic conditions, the principal degradation pathway involves the dehydration of the tertiary alcohol on the cyclohexyl ring, leading to the formation of an alkene.[3] In the presence of oxidizing agents, the tertiary amine group is susceptible to oxidation, forming the corresponding N-oxide.[4]
3. What are the recommended storage conditions for this compound?
To minimize degradation, it is recommended to store this compound in well-closed containers, protected from light and moisture. For long-term storage, maintaining a cool and dry environment is advisable. While it shows resistance to thermal stress at elevated temperatures for short durations, prolonged exposure should be avoided.
4. Are there any known incompatibilities with common pharmaceutical excipients?
While direct and comprehensive compatibility studies on ODV with a wide range of excipients are not extensively published, studies on its parent compound, venlafaxine hydrochloride, can offer some insights. Potential physical interactions have been observed with excipients such as magnesium stearate, microcrystalline cellulose, and starch.[5] Another study indicated a potential incompatibility with opadry yellow.[6] It is strongly recommended that researchers conduct their own compatibility studies with their specific formulations to ensure product stability and integrity.
Troubleshooting Guides
This section provides practical solutions to common problems encountered during the stability testing of this compound.
Issue 1: Unexpected or Excessive Degradation in Samples
Symptoms:
-
Lower than expected peak area for the active pharmaceutical ingredient (API).
-
Presence of significant, unidentified peaks in the chromatogram.
-
Failure to meet assay specifications.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Inappropriate pH of the sample solution | 1. Measure the pH of your sample diluent and mobile phase. 2. Ensure the pH is within a stable range for ODV (ideally near neutral, unless intentionally stressing the sample). 3. Adjust the pH with appropriate buffers if necessary. | ODV is susceptible to both acid and base-catalyzed hydrolysis. Maintaining a neutral pH minimizes the rates of these degradation reactions. |
| Presence of oxidizing agents | 1. Review the composition of all reagents and excipients for potential oxidizing agents (e.g., peroxides in polymers). 2. If unavoidable, consider the addition of an antioxidant to the formulation. 3. Use high-purity solvents and reagents to minimize trace metal contaminants that can catalyze oxidation. | The tertiary amine in ODV is prone to oxidation. Minimizing exposure to oxidizing species is critical for stability. |
| Inadvertent exposure to light | 1. Handle and store samples in amber vials or protect them from light with aluminum foil. 2. Use a light-protective autosampler if available. | Although ODV is relatively photostable, prolonged exposure to high-intensity UV or broad-spectrum light can induce photo-degradation. |
| Incompatibility with excipients | 1. Conduct compatibility studies by preparing binary mixtures of ODV with individual excipients. 2. Analyze the mixtures at time zero and after storage under accelerated conditions (e.g., 40°C/75% RH). 3. Compare the degradation profiles to that of pure ODV. | Chemical interactions between the drug substance and excipients can lead to the formation of new degradation products. |
Issue 2: Poor Separation of Degradation Products from the Parent Peak in HPLC Analysis
Symptoms:
-
Co-eluting peaks.
-
Asymmetric peak shape for the main component.
-
Inability to accurately quantify degradation products.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Suboptimal mobile phase composition | 1. Modify the organic-to-aqueous ratio of the mobile phase. 2. Adjust the pH of the aqueous component to alter the ionization state of ODV and its degradants. 3. Experiment with different organic modifiers (e.g., acetonitrile vs. methanol). | The retention of ionizable compounds like ODV is highly dependent on the mobile phase pH. Modifying the mobile phase can significantly alter the selectivity of the separation. |
| Inappropriate column chemistry | 1. Try a column with a different stationary phase (e.g., C8 instead of C18, or a phenyl-hexyl column). 2. Consider a column with a different particle size or length for improved efficiency. | Different stationary phases offer different retention mechanisms and selectivities, which can be exploited to resolve closely eluting compounds. |
| Inadequate method gradient | 1. If using an isocratic method, switch to a gradient elution. 2. Optimize the gradient slope and duration to improve the resolution between peaks. | A well-designed gradient can effectively separate compounds with a wide range of polarities, which is often the case for a parent drug and its degradation products. |
Experimental Protocols
This section provides detailed, step-by-step methodologies for conducting forced degradation studies and for the analysis of this compound.
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the conditions for inducing degradation of ODV under various stress conditions, as recommended by the International Council for Harmonisation (ICH) guidelines.[2]
Objective: To generate potential degradation products and to assess the stability-indicating nature of the analytical method.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
High-purity water
-
HPLC-grade solvents (e.g., acetonitrile, methanol)
-
Class A volumetric flasks and pipettes
-
pH meter
-
Water bath or oven
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of ODV in a suitable solvent (e.g., methanol or a mixture of water and organic solvent) at a concentration of approximately 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis:
-
Base Hydrolysis:
-
Oxidative Degradation:
-
Thermal Degradation:
-
Place the solid drug substance in an oven at 80°C for 10 days.[2]
-
After the specified time, dissolve the sample in the mobile phase to the final concentration.
-
-
Photolytic Degradation:
-
Expose the solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[4]
-
A sample protected from light (e.g., wrapped in aluminum foil) should be used as a control.
-
After exposure, dissolve the sample in the mobile phase to the final concentration.
-
-
-
Sample Analysis: Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method for this compound
Objective: To quantify this compound and separate it from its potential degradation products.
Instrumentation:
-
HPLC system with a UV or PDA detector.
Chromatographic Conditions (Example):
| Parameter | Condition |
| Column | Eclipse XDB-C8 (150 x 4.6 mm, 5µm)[2] |
| Mobile Phase | 0.1% Trifluoroacetic acid in water: Methanol (30:70 v/v)[2] |
| Flow Rate | 1.5 mL/min[2] |
| Detection Wavelength | 210 nm[2] |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
Procedure:
-
Standard Preparation: Prepare a series of calibration standards of ODV in the mobile phase at concentrations ranging from, for example, 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Dilute the samples from the forced degradation study to a concentration within the calibration range.
-
Analysis: Inject the standards and samples into the HPLC system.
-
Data Processing:
-
Generate a calibration curve by plotting the peak area of the standard solutions versus their concentration.
-
Determine the concentration of ODV in the samples from the calibration curve.
-
Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed samples to that of the unstressed control.
-
Evaluate the peak purity of the parent peak in the stressed samples to confirm the stability-indicating nature of the method.
-
Visualizations
Forced Degradation Workflow
Caption: Workflow for a forced degradation study of ODV.
Degradation Pathways of this compound
Caption: Primary degradation pathways of ODV.
References
-
Advances in Research at Synthesis Process Optimization and Quality Standard Improvement of O-desmethylvenlafaxine Succinate. Frontiers. Available at: [Link]
-
LC–UV and LC–MS evaluation of stress degradation behavior of desvenlafaxine. National Institutes of Health. Available at: [Link]
-
Comparison of photoinduced and electrochemically induced degradation of venlafaxine. National Institutes of Health. Available at: [Link]
-
Chromatograms of Desvenlafexine after Forced Degradation Studies... ResearchGate. Available at: [Link]
-
Compatibility Analysis of A Novel Antidepressant with Different Excipients in Solid Dosage Forms and in Some Binary Mixtures. International Journal of Pharmaceutical and Clinical Research. Available at: [Link]
-
Desvenlafaxine. PubChem. Available at: [Link]
-
Kinetic and mechanism insights into the degradation of venlafaxine by UV/chlorine process: A modelling study. ResearchGate. Available at: [Link]
-
QUANTIFICATION OF POTENTIAL IMPURITIES BY A STABILITY INDICATING HPLC METHOD IN DESVENLAFAXINE SUCCINATE MONOHYDRATE ACTIVE PHAR. International Journal of Research in Pharmacy and Chemistry. Available at: [Link]
-
Stability-Indicating UHPLC Method for the Determination of Desvenlafaxine: Application to Degradation Kinetics. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]
-
Sample chromatograms of venlafaxine and its degradation products after... ResearchGate. Available at: [Link]
-
UV/H2O2degradation of the antidepressants venlafaxine and O-desmethylvenlafaxine: Elucidation of their transformation pathway and environmental fate. PubMed. Available at: [Link]
-
Analytical Methods for Venlaflaxine Hydrochloride and Metabolites Determinations in Different Matrices. Systematic Reviews in Pharmacy. Available at: [Link]
-
Joint population pharmacokinetic modeling of venlafaxine and O-desmethyl venlafaxine in healthy volunteers and patients to evaluate the impact of morbidity and concomitant medication. Frontiers. Available at: [Link]
-
Pseudo-first-order plots for degradation of venlafaxine hydrochloride... ResearchGate. Available at: [Link]
-
Characterization of venlafaxine hydrochloride and compatibility studies with pharmaceutical excipients. ResearchGate. Available at: [Link]
Sources
- 1. Desvenlafaxine | C16H25NO2 | CID 125017 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. banglajol.info [banglajol.info]
- 3. Frontiers | Advances in Research at Synthesis Process Optimization and Quality Standard Improvement of O-desmethylvenlafaxine Succinate [frontiersin.org]
- 4. ijrpc.com [ijrpc.com]
- 5. researchgate.net [researchgate.net]
- 6. asianpubs.org [asianpubs.org]
Technical Support Center: (-)-O-Desmethylvenlafaxine In Vitro Experiments
Welcome to the technical support center for in vitro experiments involving (-)-O-Desmethylvenlafaxine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions. As Senior Application Scientists, we aim to deliver not just protocols, but the rationale behind them to ensure your experiments are robust and reproducible.
Section 1: Compound Characteristics and Handling
FAQ 1: What is this compound and what is its primary mechanism of action?
This compound, also known as desvenlafaxine, is the major active metabolite of the antidepressant venlafaxine.[1][2] It belongs to the class of Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs).[3][4] Its primary mechanism of action is the potent inhibition of the serotonin (SERT) and norepinephrine (NET) transporters.[5][6] This inhibition leads to an increase in the extracellular concentrations of these neurotransmitters in the synaptic cleft, which is believed to be the basis of its therapeutic effects.[4][6] It has a significantly lower affinity for the dopamine transporter (DAT).[7]
FAQ 2: What are the key physicochemical properties of this compound that I should be aware of for in vitro studies?
Understanding the physicochemical properties of this compound is crucial for proper handling and achieving reliable experimental results.
| Property | Value | Source |
| Molecular Formula | C₁₆H₂₅NO₂ | [5] |
| Molecular Weight | 263.4 g/mol | [5] |
| Appearance | White to off-white powder | [3] |
| Solubility | Soluble in water (pH dependent), DMSO, and DMF. Sparingly soluble in ethanol. | [3][5][8] |
-
Note on Solubility: It's important to note that the succinate salt form is more readily soluble in aqueous solutions.[8] For preparing stock solutions, using DMSO is common, but it's crucial to use freshly opened, anhydrous DMSO as it is hygroscopic and absorbed water can impact solubility.[7]
FAQ 3: How should I prepare and store stock solutions of this compound?
Proper preparation and storage of stock solutions are critical for maintaining the compound's integrity and ensuring consistent results.
Stock Solution Preparation (Example Protocol):
-
Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance.
-
Solvent Addition: Add the appropriate volume of solvent (e.g., DMSO) to achieve the desired stock concentration (e.g., 10 mM or 50 mg/mL).[7]
-
Dissolution: Vortex the solution thoroughly to ensure complete dissolution. Gentle warming or sonication may be required, but avoid excessive heat to prevent degradation.[7]
-
Aliquoting: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C or -80°C for long-term storage.[9] Studies have shown that stock solutions stored at -20°C are stable for at least 90 days.[9]
Self-Validation Check: Before starting a large-scale experiment, it is advisable to perform a quick quality control check. This can involve a simple analytical technique like HPLC to confirm the concentration and purity of your stock solution.
Section 2: In Vitro Assay Troubleshooting
Problem 1: I am observing high variability or poor reproducibility in my cell-based assay results.
High variability can stem from several factors, from inconsistent cell culture practices to issues with compound handling.
Possible Causes and Solutions:
-
Inconsistent Cell Health:
-
Explanation: Cells that are unhealthy, in different growth phases, or have a high passage number can respond differently to treatment.
-
Solution: Maintain a consistent cell culture schedule. Ensure cells are seeded at a consistent density and are in the logarithmic growth phase during the experiment. Regularly check for mycoplasma contamination.
-
-
Inaccurate Compound Concentration:
-
Explanation: Errors in serial dilutions, improper mixing, or adsorption of the compound to plasticware can lead to inaccurate final concentrations.
-
Solution: Use calibrated pipettes and perform serial dilutions carefully. Ensure thorough mixing at each dilution step. Consider using low-adhesion microplates, especially for low-concentration experiments.
-
-
Solvent Effects:
-
Explanation: The solvent used to dissolve the compound (e.g., DMSO) can have its own biological effects on the cells, especially at higher concentrations.
-
Solution: Always include a vehicle control (cells treated with the same concentration of solvent as the highest compound concentration) in your experimental design. Keep the final solvent concentration consistent across all wells and typically below 0.5%.
-
Problem 2: My receptor binding assay is showing low specific binding or high non-specific binding.
This is a common issue in receptor binding assays and can be addressed by optimizing several experimental parameters.
Workflow for Optimizing a Receptor Binding Assay:
Caption: Troubleshooting workflow for high non-specific binding.
Detailed Steps and Explanations:
-
Evaluate Radioligand Concentration:
-
Causality: Using a radioligand concentration significantly above its dissociation constant (Kd) will lead to increased non-specific binding.
-
Protocol: Perform a saturation binding experiment to determine the Kd of your radioligand in your specific assay system. For competitive binding assays, use a radioligand concentration at or near its Kd.
-
-
Optimize Washing Steps:
-
Causality: Insufficient washing will not effectively remove unbound radioligand, leading to high background signal.
-
Protocol: Increase the number of wash steps (e.g., from 3 to 4) or the duration of each wash. Ensure that the wash buffer is cold to slow the dissociation of the radioligand from the receptor.
-
-
Incorporate a Blocking Agent:
-
Causality: Non-specific binding to the filter membrane or other components of the assay system can be a significant issue.
-
Protocol: Pre-treat your filter plates or membranes with a blocking agent such as bovine serum albumin (BSA) or polyethyleneimine (PEI) to reduce non-specific binding.
-
Problem 3: I am not observing the expected dose-dependent inhibition in my neurotransmitter reuptake assay.
A lack of a clear dose-response curve can be frustrating. Here’s a systematic approach to troubleshoot this issue.
Experimental Workflow for a Neurotransmitter Reuptake Assay:
Caption: A simplified workflow for a neurotransmitter reuptake assay.
Troubleshooting Steps:
-
Confirm Transporter Expression and Function:
-
Explanation: The cell line used must express functional serotonin or norepinephrine transporters.
-
Solution: Verify transporter expression using techniques like Western blotting or qPCR. Confirm functionality by running a positive control with a known inhibitor of SERT or NET.
-
-
Optimize Incubation Times:
-
Explanation: The pre-incubation time with this compound and the uptake time for the radiolabeled neurotransmitter are critical parameters.
-
Solution: Perform time-course experiments to determine the optimal pre-incubation and uptake times for your specific cell line and assay conditions.
-
-
Check Compound Potency:
-
Explanation: this compound has different potencies for SERT and NET. The IC₅₀ values are approximately 47.3 nM for human SERT and 531.3 nM for human NET.[7]
-
Solution: Ensure your concentration range is appropriate to capture the full dose-response curve for the transporter you are investigating. You will need a higher concentration range to see inhibition of NET compared to SERT.
-
Section 3: Signaling Pathway and Data Interpretation
Visualizing the Mechanism of Action
The primary mechanism of action of this compound is the inhibition of serotonin and norepinephrine reuptake.
Caption: Mechanism of action of this compound.
Interpreting Your IC₅₀ Values
The half-maximal inhibitory concentration (IC₅₀) is a key measure of a drug's potency. When determining the IC₅₀ of this compound, consider the following:
-
Assay Conditions: IC₅₀ values are highly dependent on the specific conditions of your assay, including the cell line, substrate concentration, and incubation time. Therefore, it is important to report these conditions alongside your IC₅₀ values.
-
Comparison to Literature: Compare your experimentally determined IC₅₀ values to those reported in the literature to validate your assay. As mentioned, the IC₅₀ for human SERT is around 47.3 nM and for human NET is around 531.3 nM.[7]
-
Selectivity: The ratio of IC₅₀ values for different transporters (e.g., IC₅₀ for NET / IC₅₀ for SERT) provides a measure of the compound's selectivity.
References
- Patel, D. R., & Shah, A. (2012). Analytical Methods for Venlaflaxine Hydrochloride and Metabolites Determinations in Different Matrices - Systematic Reviews in Pharmacy.
-
National Center for Biotechnology Information. (n.d.). Desvenlafaxine. PubChem. Retrieved from [Link]
- Wang, Y., Jiang, T., Zhang, L., Li, Y., & Xu, P. (2018). Determination of venlafaxine and its active metabolite O-desmethylvenlafaxine in human plasma by HPLC fluorescence. BMJ Open, 8(10), e022736.
- Tournel, G., Houdret, N., Hédouin, V., Deveaux, M., Gosset, D., & Lhermitte, M. (2001). Rapid determination of venlafaxine and O-desmethylvenlafaxine in human plasma by high-performance liquid chromatography with fluorimetric detection.
- Li, G., Song, L., Wang, C., Li, H., & Sun, J. (2022).
-
Wikipedia. (2024, January 12). Serotonin–norepinephrine reuptake inhibitor. In Wikipedia. Retrieved from [Link]
- Yuan, J., Chen, X., Liu, Y., Zhang, H., & Liu, Y. (2016). A novel prodrug strategy to improve the oral absorption of O-desmethylvenlafaxine. International Journal of Pharmaceutics, 505(1-2), 282–290.
-
National Center for Biotechnology Information. (n.d.). O-Desmethylvenlafaxine, (+)-. PubChem. Retrieved from [Link]
-
Shrinks In Sneakers. (2021, July 26). Most Commonly Prescribed Psychiatric Medications: Desvenlafaxine/Pristiq [Video]. YouTube. Retrieved from [Link]
- Shamsi, S. A., & Zhong, Y. (2011). Development of an enantioselective assay for simultaneous separation of venlafaxine and O-desmethylvenlafaxine by micellar electrokinetic chromatography-tandem mass spectrometry: Application to the analysis of drug-drug interaction.
Sources
- 1. sysrevpharm.org [sysrevpharm.org]
- 2. A novel prodrug strategy to improve the oral absorption of O-desmethylvenlafaxine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Desvenlafaxine | C16H25NO2 | CID 125017 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Serotonin–norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 5. caymanchem.com [caymanchem.com]
- 6. youtube.com [youtube.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. axonmedchem.com [axonmedchem.com]
- 9. Determination of venlafaxine and its active metabolite O-desmethylvenlafaxine in human plasma by HPLC fluorescence - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing In Vivo Studies with (-)-O-Desmethylvenlafaxine
Welcome to the technical support center for researchers utilizing (-)-O-Desmethylvenlafaxine (ODV) in in vivo studies. This guide is designed to provide you with comprehensive, field-proven insights to navigate the complexities of your experiments, ensuring both scientific rigor and successful outcomes.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, also known as desvenlafaxine, is the major active metabolite of the antidepressant venlafaxine.[1][2][3] It functions as a serotonin-norepinephrine reuptake inhibitor (SNRI).[1][4][5] By blocking the serotonin transporter (SERT) and the norepinephrine transporter (NET), ODV increases the levels of these neurotransmitters in the synaptic cleft, which is believed to be the primary mechanism behind its antidepressant effects.[1][4] It has a significantly weaker affinity for the dopamine transporter.[6]
Mechanism of Action Overview
Caption: Mechanism of this compound (ODV) action.
Q2: What are the key pharmacokinetic differences between venlafaxine and ODV in preclinical models?
When administering venlafaxine to rodents, the exposure to its active metabolite, ODV, is typically lower than that of the parent drug itself.[7][8][9] This is a crucial consideration, as in humans, ODV is present at higher concentrations than venlafaxine after administration of the parent drug. The absolute bioavailability of orally administered venlafaxine is low in rats (12.6%) and mice (11.6%).[8][10] Furthermore, the elimination half-life of venlafaxine is shorter in rodents (around 1 hour) compared to other species like dogs and monkeys (2-4 hours).[8][9]
Q3: I'm planning my first in vivo study with ODV. What is a reasonable starting dose range for mice or rats?
For initial dose-range finding studies, it's advisable to start with a dose that has been shown to elicit a pharmacological response in previous studies and escalate from there.[11] A published study in rats demonstrated that a 30 mg/kg oral dose of desvenlafaxine significantly increased extracellular norepinephrine levels.[6] Another study in rats used doses of 20 mg/kg of venlafaxine orally.[12][13][14] For studies involving intraperitoneal (IP) injection in mice, a dose of 10 mg/kg of racemic venlafaxine has been used.[15] It is recommended to perform a dose-escalation study to determine the maximum tolerated dose (MTD) and the minimum effective dose (MED) for your specific experimental model and endpoint.[11][16]
II. Troubleshooting Guide
Issue 1: Poor solubility of ODV for in vivo administration.
-
Problem: You are observing precipitation of this compound when preparing your dosing solution.
-
Causality: ODV, particularly the free base, has limited aqueous solubility.[17] The succinate salt form of ODV offers improved solubility.[18]
-
Solution Workflow:
-
Vehicle Selection: For oral administration, consider using a suspension in a vehicle like 0.5% carboxymethylcellulose sodium (CMC-Na).[13] For parenteral routes, if solubility remains an issue, a co-solvent system may be necessary. A stock solution can be made by dissolving ODV in organic solvents like DMSO or DMF, followed by dilution in a suitable aqueous buffer like PBS.[17] However, be mindful of the potential toxicity of the organic solvent at the final concentration.
-
Salt Form: Whenever possible, use a salt form of ODV, such as desvenlafaxine succinate, which has enhanced solubility and is well-absorbed in the gastrointestinal tract.[18]
-
pH Adjustment: The solubility of ODV is pH-dependent. Experiment with adjusting the pH of your vehicle to enhance solubility, but ensure the final pH is physiologically compatible with the route of administration.
-
Issue 2: Low or variable drug exposure in the brain.
-
Problem: You are not observing the expected pharmacodynamic effect, or you have highly variable results between animals, suggesting inconsistent brain penetration.
-
Causality: The blood-brain barrier (BBB) actively transports some compounds out of the brain. Both venlafaxine and ODV are substrates for the P-glycoprotein (P-gp) efflux transporter, which can limit their brain penetration.[15] Additionally, the inherent hydrophilicity of ODV can result in lower oral bioavailability.[19]
-
Troubleshooting Protocol:
-
Route of Administration: For initial studies to confirm target engagement in the central nervous system (CNS), consider a route that bypasses first-pass metabolism, such as intraperitoneal (IP) or subcutaneous (SC) injection.
-
Pharmacokinetic Analysis: Conduct a pilot pharmacokinetic study to measure plasma and brain concentrations of ODV at different time points after dosing. This will help you determine the Cmax (maximum concentration) and Tmax (time to maximum concentration) in both compartments.
-
Consider Prodrugs: For oral administration, prodrug strategies have been developed to improve the oral bioavailability and brain uptake of ODV.[19][20][21][22][23] Phenolic esters of ODV have shown promise in increasing brain concentrations.[20][21]
-
Brain Penetration Optimization Workflow
Sources
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. Desvenlafaxine | C16H25NO2 | CID 125017 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Venlafaxine’s therapeutic reference range in the treatment of depression revised: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Serotonin–norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 5. D,L-O-Desmethyl Venlafaxine | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. semanticscholar.org [semanticscholar.org]
- 8. Pharmacokinetics of venlafaxine and O-desmethylvenlafaxine in laboratory animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Pharmacokinetics of venlafaxine and its major metabolite o-desmethylvenlafaxine in freely moving mice using automated dosing/sampling system - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dose Range Finding in Preclinical Studies | Altasciences Blog [altasciences.com]
- 12. researchgate.net [researchgate.net]
- 13. In Vitro and In Vivo Rat Model Assessments of the Effects of Vonoprazan on the Pharmacokinetics of Venlafaxine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In Vitro and In Vivo Rat Model Assessments of the Effects of Vonoprazan on the Pharmacokinetics of Venlafaxine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Blood-brain barrier penetration of the enantiomers of venlafaxine and its metabolites in mice lacking P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Preclinical research strategies for drug development | AMSbiopharma [amsbiopharma.com]
- 17. cdn.caymanchem.com [cdn.caymanchem.com]
- 18. EP1864967A1 - Method for preparing O-desmethyl-venlafaxine - Google Patents [patents.google.com]
- 19. spandidos-publications.com [spandidos-publications.com]
- 20. Phenolic esters of O-desmethylvenlafaxine with improved oral bioavailability and brain uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Phenolic Esters of O-Desmethylvenlafaxine with Improved Oral Bioavailability and Brain Uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 22. A novel prodrug strategy to improve the oral absorption of O-desmethylvenlafaxine - PMC [pmc.ncbi.nlm.nih.gov]
- 23. spandidos-publications.com [spandidos-publications.com]
Technical Support Center: Forced Degradation Studies of Desvenlafaxine
Welcome to the technical support resource for researchers, scientists, and drug development professionals conducting forced degradation studies on desvenlafaxine. As a Senior Application Scientist, this guide is designed to provide not just protocols, but the underlying scientific rationale and field-proven insights to help you navigate the complexities of your stability-indicating studies.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the stability and degradation behavior of desvenlafaxine.
Q1: What is the primary objective of performing a forced degradation study on desvenlafaxine?
A forced degradation or stress testing study is a critical component of drug development mandated by regulatory bodies like the ICH.[1][2] The core objectives are:
-
To Identify Degradation Pathways: To deliberately degrade the desvenlafaxine molecule under more severe conditions than accelerated stability studies to elucidate its potential degradation pathways.[3]
-
To Characterize Degradation Products: To generate and subsequently identify and characterize the structure of potential degradation products. This is crucial as degradants may have different safety and efficacy profiles.[4]
-
To Develop and Validate Stability-Indicating Analytical Methods: The study is essential for developing and validating analytical methods, typically HPLC or UHPLC, that can accurately separate and quantify desvenlafaxine in the presence of its degradation products.[5][6] This ensures the method is "stability-indicating."
-
To Inform Formulation and Packaging Development: Understanding how desvenlafaxine degrades helps in developing a stable formulation and selecting appropriate packaging to protect the drug product from environmental factors like light and moisture.[6]
Q2: What is the general stability profile of desvenlafaxine under common stress conditions?
Based on published literature, desvenlafaxine exhibits a distinct stability profile:
-
Labile Conditions: It is highly susceptible to degradation under acidic, basic, and oxidative stress conditions.[1][7]
-
Stable Conditions: It shows significant resistance to degradation under dry heat (thermal stress) and photolytic stress.[1][7]
Q3: What are the major, known degradation products of desvenlafaxine?
Two primary degradation products have been consistently identified and characterized in the literature:
-
Acid-Induced Degradant: Under acidic stress (e.g., refluxing in HCl), desvenlafaxine undergoes dehydration, losing a water molecule from the cyclohexyl ring. The resulting product is identified as 4-(1-cyclohexenyl-2-(dimethylamino)ethyl)phenol .[8][9][10]
-
Oxidative Degradant: In the presence of an oxidizing agent like hydrogen peroxide (H₂O₂), the tertiary amine in the desvenlafaxine molecule is oxidized to form desvenlafaxine N-oxide .[11]
Troubleshooting Guide: Common Experimental Challenges
This section provides solutions to specific issues that may arise during your experiments.
Q4: I am not observing significant degradation (<5%) under my chosen stress conditions. What are the next steps?
This is a common issue, particularly with highly stable molecules or insufficiently stringent stress conditions.
-
Causality: The energy (thermal, photolytic) or chemical potential (reagent concentration) applied is insufficient to overcome the activation energy of the degradation reaction. Regulatory guidance suggests aiming for 5-20% degradation to ensure the analytical method is truly challenged.[2][12]
-
Solution Path:
-
Increase Exposure Time: This is the preferred first step over drastically increasing the stressor's intensity. For hydrolytic studies, you might extend the reflux time from 3 hours to 8 hours or longer.[1][5]
-
Increase Stressor Concentration/Intensity: If extending time is ineffective, you can cautiously increase the stressor's strength. For example, move from 0.5 N HCl to 1 N HCl, or from 3% H₂O₂ to 10% H₂O₂.[1][11]
-
Increase Temperature: For hydrolytic and oxidative studies, increasing the temperature (e.g., from room temperature to 70-80°C) will significantly accelerate the reaction rate.[1][7]
-
Verify Experimental Setup: Ensure your reagents are of the correct concentration and your equipment (e.g., heating block, photostability chamber) is functioning correctly.
-
Q5: My chromatogram shows poor resolution between desvenlafaxine and a degradation product. How can I improve the separation?
Co-elution prevents accurate quantification and demonstrates that the method is not stability-indicating.
-
Causality: The chromatographic conditions (mobile phase, stationary phase, gradient, etc.) do not provide sufficient selectivity for the parent drug and the specific degradant. Their physicochemical properties (e.g., polarity, pKa) are too similar for the current method to differentiate them.
-
Solution Path - Method Development Adjustments:
-
Modify Mobile Phase pH: Desvenlafaxine has ionizable functional groups. Adjusting the mobile phase pH can alter the ionization state of the parent drug and its degradants, significantly impacting their retention and selectivity. A buffer such as potassium dihydrogen phosphate or ammonium acetate is often used.[9][11]
-
Change Organic Modifier Ratio: Alter the ratio of your aqueous buffer to the organic solvent (e.g., acetonitrile or methanol). An isocratic method may be switched to a gradient elution to resolve closely eluting peaks.[11]
-
Evaluate a Different Column: If mobile phase adjustments fail, the stationary phase may not be suitable. If you are using a C18 column, consider a C8 column or one with a different chemistry (e.g., Phenyl-Hexyl) to introduce different separation mechanisms (like π-π interactions).[5][11]
-
Adjust Flow Rate and Temperature: Lowering the flow rate can sometimes improve resolution, while adjusting the column temperature can also alter selectivity.
-
Q6: I'm seeing multiple, small, unidentifiable peaks in my chromatogram after stress testing. What do they represent?
These could be minor degradation products, artifacts from the stress conditions, or impurities from your reagents.
-
Causality: Overly harsh stress conditions can lead to secondary degradation, where primary degradants break down further into smaller molecules.[12] Alternatively, reagents (like peroxide stabilizers) or interactions with buffers can create artifacts.
-
Solution Path:
-
Run a Blank Stress Sample: First, run a blank sample containing only the diluent and the stressor (e.g., HCl in water) and subject it to the same conditions. This will help you identify any peaks that are artifacts of the process and not related to the drug substance.
-
Reduce Stress Severity: If you observe excessive degradation (>20%), reduce the stressor concentration, temperature, or exposure time. The goal is to model likely degradation, not to completely destroy the molecule.[2]
-
Use LC-MS for Preliminary Identification: To determine if these are drug-related, analyze the stressed sample using Liquid Chromatography-Mass Spectrometry (LC-MS). Look for masses that have a logical relationship to the parent drug (e.g., loss of a functional group, addition of oxygen).[5][13]
-
Experimental Protocols & Data Summary
The following protocols are synthesized from established methods in the literature and should be adapted based on your specific equipment and drug substance concentration.[1][5][7][11]
General Workflow for Forced Degradation
The diagram below illustrates the typical workflow for conducting a forced degradation study, from stress application to final analysis.
Caption: General workflow for desvenlafaxine forced degradation studies.
Step-by-Step Protocols
1. Acid Hydrolysis
-
Objective: To induce degradation via acid-catalyzed hydrolysis.
-
Protocol:
-
To a suitable volume of desvenlafaxine stock solution (e.g., 1 mg/mL), add an equal volume of 2 M HCl to achieve a final concentration of 1 M HCl.
-
Reflux the solution at 80°C for 8 hours.[5]
-
After cooling to room temperature, carefully neutralize the solution with an appropriate volume of 1 M NaOH.
-
Dilute the final solution with the mobile phase to a suitable concentration (e.g., 100 µg/mL) for HPLC analysis.
-
2. Base Hydrolysis
-
Objective: To induce degradation via base-catalyzed hydrolysis.
-
Protocol:
-
To a suitable volume of desvenlafaxine stock solution, add an equal volume of 2 M NaOH to achieve a final concentration of 1 M NaOH.
-
After cooling, neutralize the solution with an appropriate volume of 1 M HCl.
-
Dilute with the mobile phase for HPLC analysis.
-
3. Oxidative Degradation
-
Objective: To investigate susceptibility to oxidation.
-
Protocol:
4. Thermal Degradation
-
Objective: To assess the stability of the solid drug substance at elevated temperatures.
-
Protocol:
-
Place a thin layer of solid desvenlafaxine powder in a petri dish.
-
Expose it to a temperature of 105°C in a hot air oven for 24 hours.[11]
-
After exposure, dissolve a known amount of the powder in diluent to prepare a sample for HPLC analysis.
-
5. Photolytic Degradation
-
Objective: To evaluate stability upon exposure to light.
-
Protocol:
-
Expose solid desvenlafaxine powder to a light source according to ICH Q1B guidelines. This requires a cumulative exposure of not less than 1.2 million lux hours and 200 watt hours/square meter.[11]
-
A parallel sample should be wrapped in aluminum foil to serve as a dark control.
-
After exposure, prepare solutions of both the exposed sample and the dark control for HPLC analysis.
-
Summary of Stress Conditions and Expected Degradation
| Stress Condition | Reagent/Parameters | Expected Degradation | Major Degradation Product | Reference |
| Acid Hydrolysis | 1 M HCl, 80°C, 8h | Significant | 4-(1-cyclohexenyl-2-(dimethylamino)ethyl)phenol | [5][8] |
| Base Hydrolysis | 1 N NaOH, 70°C, 12h | Significant | Multiple minor products may form | [1][7] |
| Oxidation | 10% H₂O₂, 80°C, 3h | Significant | Desvenlafaxine N-oxide | [11] |
| Thermal (Dry Heat) | 105°C, 24h (solid) | Minimal / Stable | N/A | [1][11] |
| Photolytic | ICH Q1B Guidelines | Minimal / Stable | N/A | [1][7] |
Desvenlafaxine Degradation Pathways
The following diagram visualizes the confirmed chemical transformations desvenlafaxine undergoes during acid and oxidative stress.
Caption: Known degradation pathways of desvenlafaxine under stress conditions.
References
- Walsh Medical Media. (2011). Metabolism Studies of Desvenlafaxine.
- Reddy, B. et al. (n.d.). QUANTIFICATION OF POTENTIAL IMPURITIES BY A STABILITY INDICATING HPLC METHOD IN DESVENLAFAXINE SUCCINATE MONOHYDRATE ACTIVE PHAR. IJRPC.
-
Pawar, S. M. et al. (2012). LC–UV and LC–MS evaluation of stress degradation behavior of desvenlafaxine. Journal of Pharmaceutical Analysis. Available at: [Link]
-
Akter, H. et al. (2021). Stability-Indicating UHPLC Method for the Determination of Desvenlafaxine: Application to Degradation Kinetics. Dhaka University Journal of Pharmaceutical Sciences. Available at: [Link]
-
Shaalan, R. A. et al. (n.d.). Development and Validation of a Stability-Indicating HPLC Method for the Analysis of Desvenlafaxine Succinate in the Presence of its Acidic Induced Degradation Product in Bulk and Pharmaceutical Preparation. JOCPR. Available at: [Link]
-
Pawar, S. M. et al. (2012). LC-UV and LC-MS evaluation of stress degradation behavior of desvenlafaxine. PubMed. Available at: [Link]
-
ResearchGate. (2021). Stability-Indicating UHPLC Method for the Determination of Desvenlafaxine: Application to Degradation Kinetics. Available at: [Link]
-
Shaalan, R. A. et al. (n.d.). Development and Validation of a Stability-Indicating HPLC Method for the Analysis of Desvenlafaxine Succinate in the Presence of its Acidic Induced Degradation Product in Bulk and Pharmaceutical Preparation. JOCPR. Available at: [Link]
-
ResearchGate. (n.d.). Forced degradation study of DVX for the proposed LC method. Available at: [Link]
-
Lhasa Limited. (2025). How To Overcome The Critical Challenges Faced In Forced Degradation Studies. Available at: [Link]
-
BioPharm International. (2007). Forced Degradation Studies: Regulatory Considerations and Implementation. Available at: [Link]
-
ACD/Labs. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Available at: [Link]
-
Pawar, S. M. et al. (2012). LC–UV and LC–MS evaluation of stress degradation behavior of desvenlafaxine. Journal of Pharmaceutical Analysis. Available at: [Link]
-
Pharmaceutical Technology. (2016). Forced Degradation Studies for Biopharmaceuticals. Available at: [Link]
-
ResearchGate. (n.d.). Chromatograms of Desvenlafexine after Forced Degradation Studies.... Available at: [Link]
-
ResearchGate. (n.d.). Structure of degradation product (m/z: 246.5) formed in acidic.... Available at: [Link]
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Available at: [Link]
Sources
- 1. banglajol.info [banglajol.info]
- 2. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 3. acdlabs.com [acdlabs.com]
- 4. biopharminternational.com [biopharminternational.com]
- 5. LC–UV and LC–MS evaluation of stress degradation behavior of desvenlafaxine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How To Overcome The Critical Challenges Faced In Forced Degradation Studies | Lhasa Limited [lhasalimited.org]
- 7. researchgate.net [researchgate.net]
- 8. jocpr.com [jocpr.com]
- 9. jocpr.com [jocpr.com]
- 10. researchgate.net [researchgate.net]
- 11. ijrpc.com [ijrpc.com]
- 12. pharmtech.com [pharmtech.com]
- 13. LC-UV and LC-MS evaluation of stress degradation behavior of desvenlafaxine - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Chiral Separation of O-Desmethylvenlafaxine Enantiomers
Welcome to the technical support center for the chiral separation of O-Desmethylvenlafaxine (ODV) enantiomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting solutions for common challenges encountered during the enantioseparation of this critical analyte. O-Desmethylvenlafaxine, the major active metabolite of venlafaxine, possesses stereoisomers with distinct pharmacological profiles, making their accurate separation and quantification paramount in clinical and pharmaceutical research.[1][2][3][4] This resource is structured to provide not just protocols, but the underlying scientific reasoning to empower you to overcome experimental hurdles.
Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the chiral separation of ODV enantiomers.
Q1: What are the most common analytical techniques for the chiral separation of O-Desmethylvenlafaxine (ODV) enantiomers?
The most prevalent techniques for the enantioseparation of ODV are High-Performance Liquid Chromatography (HPLC), Capillary Electrophoresis (CE), and to a growing extent, Supercritical Fluid Chromatography (SFC).[1][5][6]
-
HPLC is widely used due to its robustness and the availability of a vast array of chiral stationary phases (CSPs).[2][7]
-
CE offers advantages such as high separation efficiency, low sample and reagent consumption, and is considered a more environmentally friendly method.[8] It often employs chiral selectors added to the background electrolyte.[8][9][10]
-
SFC is gaining popularity for its speed and reduced organic solvent usage, making it a "greener" alternative to normal-phase HPLC.[11][12][13]
Q2: Which type of chiral stationary phase (CSP) is most effective for ODV enantioseparation by HPLC?
Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, are frequently successful for the chiral separation of a wide range of compounds, including ODV.[14] Vancomycin-based chiral columns have also been reported to be effective for the simultaneous stereoselective analysis of venlafaxine and ODV enantiomers.[2] The selection of the optimal CSP is often empirical and requires screening of different column chemistries.
Q3: What are the key physicochemical properties of O-Desmethylvenlafaxine to consider for method development?
O-Desmethylvenlafaxine is a basic compound with a cyclohexanol and phenol group.[15][16] Its basic nature (due to the dimethylamino group) means it is prone to secondary interactions with residual acidic silanol groups on silica-based CSPs, which can lead to peak tailing.[14] Understanding its pKa is crucial for optimizing mobile phase pH to ensure it is in a suitable ionic state for interaction with the chiral selector.
| Property | Value | Source |
| Molecular Formula | C16H25NO2 | [15][17] |
| Molecular Weight | 263.37 g/mol | [15] |
| XLogP3 | 2.6 | [15] |
| Hydrogen Bond Donor Count | 2 | [15] |
| Hydrogen Bond Acceptor Count | 3 | [15] |
Q4: Why is the separation of ODV enantiomers important?
The enantiomers of venlafaxine and its primary active metabolite, ODV, exhibit different pharmacological activities. For instance, the R-(-) enantiomer of venlafaxine inhibits both norepinephrine and serotonin reuptake, while the S-(+) enantiomer is more selective for serotonin reuptake.[1][4] These differences extend to their metabolites, making the stereoselective analysis crucial for understanding the overall pharmacodynamic and pharmacokinetic profile of the drug.[1][3]
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments.
Issue 1: Poor or No Resolution of ODV Enantiomers
Q: I am not seeing any separation between the enantiomeric peaks of ODV. What should I do?
This is a common starting point in method development. Here’s a systematic approach to troubleshoot and achieve resolution.
Potential Causes & Solutions:
-
Inappropriate Chiral Stationary Phase (CSP): The chosen CSP may not provide sufficient stereoselective interactions with ODV enantiomers.
-
Action: Screen a variety of CSPs with different chiral selectors (e.g., polysaccharide-based, macrocyclic antibiotic-based). A generic screening strategy often involves testing a few complementary columns to maximize the chances of finding a suitable one.[11]
-
-
Suboptimal Mobile Phase Composition: The mobile phase plays a critical role in modulating the interaction between the analyte and the CSP.
-
Action (Normal Phase HPLC/SFC):
-
Vary the Organic Modifier: Switch between common modifiers like ethanol, isopropanol, and methanol. The type of alcohol can significantly alter selectivity.[11]
-
Adjust Modifier Percentage: A lower percentage of the organic modifier can sometimes increase retention and improve resolution, allowing for more interaction time with the CSP.[14]
-
-
Action (Reversed-Phase HPLC):
-
Optimize Organic Modifier/Aqueous Ratio: Systematically vary the ratio of acetonitrile or methanol to the aqueous buffer.
-
pH Adjustment: The pH of the mobile phase is critical for ionizable compounds like ODV. Adjust the pH to control the ionization state of both the analyte and any ionizable groups on the CSP.
-
-
-
Incorrect Temperature: Temperature affects the thermodynamics of chiral recognition and can have a significant impact on separation.[14][18]
-
Action: Screen a range of temperatures (e.g., 15°C, 25°C, 40°C). Lower temperatures often improve resolution, but this is not always the case.[18]
-
-
Inadequate Flow Rate: A lower flow rate can increase the interaction time between the enantiomers and the CSP, potentially improving resolution.[11][14]
-
Action: Try reducing the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min).
-
// Nodes Start [label="Poor or No Resolution", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_CSP [label="Is the CSP appropriate?", fillcolor="#FBBC05", fontcolor="#202124"]; Screen_CSPs [label="Screen different CSPs\n(e.g., polysaccharide, macrocyclic)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Check_MP [label="Is the Mobile Phase optimized?", fillcolor="#FBBC05", fontcolor="#202124"]; Adjust_Modifier [label="Vary organic modifier type & %\n(e.g., EtOH, IPA, MeOH)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Adjust_pH [label="Adjust mobile phase pH", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Check_Temp [label="Is the Temperature optimal?", fillcolor="#FBBC05", fontcolor="#202124"]; Screen_Temp [label="Screen different temperatures\n(e.g., 15°C, 25°C, 40°C)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Check_Flow [label="Is the Flow Rate too high?", fillcolor="#FBBC05", fontcolor="#202124"]; Reduce_Flow [label="Reduce flow rate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Success [label="Resolution Achieved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Check_CSP; Check_CSP -> Screen_CSPs [label="No"]; Screen_CSPs -> Check_MP; Check_CSP -> Check_MP [label="Yes"]; Check_MP -> Adjust_Modifier [label="No"]; Adjust_Modifier -> Adjust_pH; Adjust_pH -> Check_Temp; Check_MP -> Check_Temp [label="Yes"]; Check_Temp -> Screen_Temp [label="No"]; Screen_Temp -> Check_Flow; Check_Temp -> Check_Flow [label="Yes"]; Check_Flow -> Reduce_Flow [label="Yes"]; Reduce_Flow -> Success; Check_Flow -> Success [label="No"]; }
Troubleshooting workflow for poor or no resolution.
Issue 2: Poor Peak Shape (Tailing or Fronting)
Q: My ODV enantiomer peaks are showing significant tailing. How can I improve the peak shape?
Poor peak shape compromises resolution and the accuracy of quantification.[14] For a basic compound like ODV, tailing is a frequent issue.
Potential Causes & Solutions:
-
Secondary Interactions: The basic dimethylamino group of ODV can interact with acidic residual silanol groups on silica-based CSPs, causing peak tailing.[14][19]
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.
-
Action: Reduce the sample concentration or injection volume. A tenfold dilution of the sample can often reveal if overload is the issue.[21]
-
-
Mismatch between Sample Solvent and Mobile Phase: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.[22]
-
Action: Whenever possible, dissolve the sample in the mobile phase. If solubility is an issue, use the weakest solvent possible that will dissolve the sample.
-
-
Column Contamination or Degradation: Accumulation of contaminants on the column inlet frit or degradation of the stationary phase can lead to poor peak shape.[21][23]
// Nodes Start [label="Poor Peak Shape (Tailing)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_Secondary_Interactions [label="Secondary Interactions with Silanols?", fillcolor="#FBBC05", fontcolor="#202124"]; Add_Basic_Modifier [label="Add Basic Modifier to Mobile Phase\n(e.g., 0.1% DEA)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Check_Overload [label="Column Overload?", fillcolor="#FBBC05", fontcolor="#202124"]; Reduce_Injection [label="Reduce Sample Concentration/\nInjection Volume", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Check_Solvent_Mismatch [label="Sample Solvent vs. Mobile Phase Mismatch?", fillcolor="#FBBC05", fontcolor="#202124"]; Use_MP_as_Solvent [label="Dissolve Sample in Mobile Phase", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Check_Column_Health [label="Column Contamination/\nDegradation?", fillcolor="#FBBC05", fontcolor="#202124"]; Backflush_or_Replace [label="Backflush or Replace Column", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Success [label="Improved Peak Shape", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Check_Secondary_Interactions; Check_Secondary_Interactions -> Add_Basic_Modifier [label="Likely"]; Add_Basic_Modifier -> Success; Check_Secondary_Interactions -> Check_Overload [label="Unlikely"]; Check_Overload -> Reduce_Injection [label="Yes"]; Reduce_Injection -> Success; Check_Overload -> Check_Solvent_Mismatch [label="No"]; Check_Solvent_Mismatch -> Use_MP_as_Solvent [label="Yes"]; Use_MP_as_Solvent -> Success; Check_Solvent_Mismatch -> Check_Column_Health [label="No"]; Check_Column_Health -> Backflush_or_Replace [label="Yes"]; Backflush_or_Replace -> Success; }
Decision tree for troubleshooting peak tailing.
Issue 3: Unstable or Drifting Retention Times
Q: My retention times for the ODV enantiomers are not consistent between injections. What could be the cause?
Retention time instability can severely impact the reliability and validity of your analytical method.
Potential Causes & Solutions:
-
Inadequate Column Equilibration: The column may not be fully equilibrated with the mobile phase, especially after changing the mobile phase composition.[14]
-
Action: Ensure the column is flushed with at least 10-20 column volumes of the new mobile phase before starting the analytical run.
-
-
Mobile Phase Inconsistency: Evaporation of volatile components or improper mixing of the mobile phase can lead to changes in its composition over time.[14]
-
Action: Prepare fresh mobile phase daily, keep it tightly sealed, and ensure it is thoroughly mixed and degassed.
-
-
Temperature Fluctuations: Inconsistent column temperature can cause retention time shifts.
-
Action: Use a column oven to maintain a constant and stable temperature throughout the analysis.
-
-
Pump Issues: Fluctuations in pump pressure or flow rate will directly impact retention times.
-
Action: Monitor the pump pressure for any unusual fluctuations. If observed, prime the pump to remove air bubbles and check pump seals for wear.
-
Experimental Protocols
Protocol 1: Generic HPLC Screening for ODV Enantioseparation
This protocol outlines a starting point for screening suitable chiral stationary phases and mobile phases.
1. Sample Preparation:
- Prepare a stock solution of racemic O-Desmethylvenlafaxine at 1.0 mg/mL in methanol or ethanol.
- Dilute the stock solution with the mobile phase to a final concentration of approximately 0.1 mg/mL.
- Filter the final sample solution through a 0.45 µm syringe filter before injection.[14]
2. HPLC System and Columns:
- HPLC system with UV detector (set to 225 nm or 230 nm).[24][25]
- Column oven for temperature control.
- Screening Columns:
- Column 1: Amylose-based CSP (e.g., Chiralpak® AD)
- Column 2: Cellulose-based CSP (e.g., Chiralcel® OD)
3. Chromatographic Conditions:
- Mobile Phase A: n-Hexane / Isopropanol (IPA) / Diethylamine (DEA) (80:20:0.1, v/v/v)
- Mobile Phase B: n-Hexane / Ethanol (EtOH) / Diethylamine (DEA) (90:10:0.1, v/v/v)
- Flow Rate: 0.7 mL/min
- Temperature: 25°C
- Injection Volume: 10 µL
4. Screening Procedure:
- Equilibrate Column 1 with Mobile Phase A for at least 30 minutes.
- Inject the ODV sample and record the chromatogram.
- Flush Column 1 and equilibrate with Mobile Phase B.
- Inject the ODV sample and record the chromatogram.
- Repeat the process for Column 2.
- Evaluate the resulting chromatograms for any signs of separation. If partial separation is observed, proceed with optimization by systematically adjusting the mobile phase composition (e.g., varying the percentage of alcohol) and temperature.
References
-
Development of an enantioselective assay for simultaneous separation of venlafaxine and O-desmethylvenlafaxine by micellar electrokinetic chromatography-tandem mass spectrometry: Application to the analysis of drug-drug interaction. (2015). National Institutes of Health. [Link]
-
Venlafaxine Chiral Separation by Capillary Electrophoresis Using Cyclodextrin Derivatives as Chiral Selector and Experimental Design Method Optimization. (2020). MDPI. [Link]
-
Simultaneous stereoselective analysis of venlafaxine and O-desmethylvenlafaxine enantiomers in clinical samples by capillary electrophoresis using charged cyclodextrins. (2000). PubMed. [Link]
-
Enantioselective analysis of venlafaxine and its active metabolites: A review on the separation methodologies. (2020). PubMed. [Link]
-
Simultaneous stereoselective analysis of venlafaxine and O-desmethylvenlafaxine enantiomers in clinical samples by capillary electrophoresis using charged cyclodextrins. (2000). ClinPGx. [Link]
-
O desmethylvenlafaxine | Drug Information, Uses, Side Effects, Chemistry. DrugBank. [Link]
-
Physicochemical properties of VEN and ODV. (n.d.). ResearchGate. [Link]
-
Physicochemical properties of VEN and ODV. | Download Table. (n.d.). ResearchGate. [Link]
-
Analytical Methods for Venlaflaxine Hydrochloride and Metabolites Determinations in Different Matrices. (2012). Systematic Reviews in Pharmacy. [Link]
-
A Systematic Review on Analytical Methods to Determine Chiral and Achiral Forms of Venlafaxine and its Metabolite O-desmethylvenlafaxine. (2020). Bentham Science Publishers. [Link]
-
A Systematic Review On Analytical Methods To Determine Chiral And Achiral Forms Of Ven And Its Metabolite O-Desmethylvenlafaxine | Request PDF. (2020). ResearchGate. [Link]
-
Troubleshoot Chiral Column Performance: Efficiency & Resolution. (n.d.). Chiral Technologies. [Link]
-
(PDF) Venlafaxine Chiral Separation by Capillary Electrophoresis Using Cyclodextrin Derivatives as Chiral Selector and Experimental Design Method Optimization. (2020). ResearchGate. [Link]
-
O-Desmethylvenlafaxine, (+)- | C16H25NO2 | CID 9816723. PubChem. [Link]
-
Advances in Research at Synthesis Process Optimization and Quality Standard Improvement of O-desmethylvenlafaxine Succinate. (2022). Frontiers. [Link]
-
Bioanalytical method validation of Venlafaxine and Desvenlafaxine in mouse plasma, brain and liver using a MEPS. (n.d.). SciSpace. [Link]
-
T1. Poor peak shape. (n.d.). Obrnuta faza. [Link]
-
Development of an enantioselective assay for simultaneous separation of venlafaxine and O-desmethylvenlafaxine by micellar electrokinetic chromatography-tandem mass spectrometry: Application to the analysis of drug-drug interaction. (2015). PubMed. [Link]
-
Journal of Chromatography A. (2014). AFMPS. [Link]
-
Chiral mobile phase additives in HPLC enantioseparations. (2012). PubMed. [Link]
-
Chirality of antidepressive drugs: an overview of stereoselectivity. (2015). PMC - PubMed Central. [Link]
-
Chirality in Modern Antidepressants: A Comprehensive Review of Stereochemical Impacts on Pharmacology and Therapeutics. (2023). MDPI. [Link]
-
Achiral Supercritical Fluid Chromatography (SFC) for the Purification of Pharmaceuticals. (2021). Technology Networks. [Link]
-
Abnormal Peak Shapes. (n.d.). Shimadzu. [Link]
-
Effect of Temperature on the Chiral Separation of Enantiomers of Some... (n.d.). ResearchGate. [Link]
-
Troubleshooting Basics, Part IV: Peak Shape Problems. (2012). LCGC International. [Link]
-
CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. (2021). Chiral Technologies. [Link]
-
Chiral HPLC analysis of venlafaxine metabolites in rat liver microsomal preparations after LPME extraction and application to an in vitro biotransformation study. (2013). PubMed. [Link]
-
Chiral Super Critical Fluid Chromatography. (n.d.). Phenomenex. [Link]
-
Chiral Mobile-Phase Additives in HPLC Enantioseparations | Request PDF. (2012). ResearchGate. [Link]
-
Mobile Phase Additives: Enhancing Chromatographic Separations and Sensitivity. (n.d.). Longdom Publishing. [Link]
Sources
- 1. Enantioselective analysis of venlafaxine and its active metabolites: A review on the separation methodologies [pubmed.ncbi.nlm.nih.gov]
- 2. sysrevpharm.org [sysrevpharm.org]
- 3. Chirality of antidepressive drugs: an overview of stereoselectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benthamdirect.com [benthamdirect.com]
- 6. researchgate.net [researchgate.net]
- 7. Development of an enantioselective assay for simultaneous separation of venlafaxine and O-desmethylvenlafaxine by micellar electrokinetic chromatography-tandem mass spectrometry: Application to the analysis of drug-drug interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Simultaneous stereoselective analysis of venlafaxine and O-desmethylvenlafaxine enantiomers in clinical samples by capillary electrophoresis using charged cyclodextrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ClinPGx [clinpgx.org]
- 11. afmps.be [afmps.be]
- 12. chromatographytoday.com [chromatographytoday.com]
- 13. Chiral Super Critical Fluid Chromatography: Phenomenex [phenomenex.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. O desmethylvenlafaxine | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 16. researchgate.net [researchgate.net]
- 17. caymanchem.com [caymanchem.com]
- 18. researchgate.net [researchgate.net]
- 19. obrnutafaza.hr [obrnutafaza.hr]
- 20. chiraltech.com [chiraltech.com]
- 21. chromatographyonline.com [chromatographyonline.com]
- 22. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 23. chiraltech.com [chiraltech.com]
- 24. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 25. Chiral HPLC analysis of venlafaxine metabolites in rat liver microsomal preparations after LPME extraction and application to an in vitro biotransformation study - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Efficacy and Potency of (-)-O-Desmethylvenlafaxine and Racemic Desvenlafaxine
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Clarifying Nomenclature and the Significance of Stereochemistry
In the landscape of serotonin-norepinephrine reuptake inhibitors (SNRIs), desvenlafaxine stands as a key therapeutic agent for major depressive disorder (MDD).[1] It is crucial for the scientific community to recognize that desvenlafaxine is the generic name for O-desmethylvenlafaxine (ODV), the major active metabolite of venlafaxine.[2] These terms refer to the same chemical entity. The core of a deeper pharmacological comparison lies in its stereochemistry. Desvenlafaxine is a chiral molecule and is administered clinically as a racemic mixture, meaning it contains an equal-parts mixture of two non-superimposable mirror-image molecules, or enantiomers: R(-)-O-desmethylvenlafaxine and S(+)-O-desmethylvenlafaxine.[3][4]
This guide provides a detailed comparison of the pharmacological properties, potency, and efficacy of the specific R(-)-enantiomer versus the commercially available racemic desvenlafaxine. Understanding the distinct contributions of each enantiomer is paramount for elucidating the compound's full therapeutic profile and for guiding future drug development efforts. While the parent drug, venlafaxine, exhibits a stereoselective pharmacological profile—with the R-enantiomer potently inhibiting both serotonin and norepinephrine reuptake and the S-enantiomer being more selective for serotonin—a similar stereoselectivity is observed and is critical to understanding its primary active metabolite, desvenlafaxine.[3]
Molecular Structures of Desvenlafaxine Enantiomers
The three-dimensional arrangement of atoms in the R(-) and S(+) enantiomers dictates their interaction with biological targets.
Caption: Chemical structures of the R(-) and S(+) enantiomers of O-desmethylvenlafaxine.
Comparative Pharmacodynamics: Potency at Monoamine Transporters
The primary mechanism of action for desvenlafaxine is the inhibition of the serotonin transporter (SERT) and the norepinephrine transporter (NET).[5] The potency of this inhibition is a key determinant of the drug's efficacy. While detailed in vitro binding affinities for the individual enantiomers are not widely published, a crucial human positron emission tomography (PET) study has provided a direct in vivo comparison of their potency at SERT.
A 2018 study by Parikh et al. utilized [11C]DASB PET imaging to measure SERT occupancy in healthy male subjects.[6] The results demonstrated a clear difference in potency between the R(-)-enantiomer (coded as SEP-227162) and racemic desvenlafaxine (ODV). The total daily dose required to achieve 50% SERT occupancy (ED50) was significantly lower for the racemate, indicating higher in vivo potency.[6]
| Compound | In Vivo SERT Occupancy (ED50) | In Vitro hSERT Binding Ratio (vs. Racemate) |
| Racemic Desvenlafaxine (ODV) | 14.4 mg | 1 |
| Rthis compound | 24.8 mg | 3.3 (Lower Affinity) |
| Source: Adapted from Parikh et al., Synapse, 2018.[6] |
This in vivo data suggests that the S(+) enantiomer, present in the racemic mixture, contributes significantly to the overall SERT inhibition, possessing a higher affinity for the serotonin transporter than the R(-) enantiomer. This aligns with observations of the parent compound, venlafaxine, where the S-enantiomer is more selective for SERT.[3]
While the PET study provides a clear comparison for SERT, the complete picture requires understanding the activity at NET. For the racemic mixture, in vitro assays have established its dual-action profile, with a notable preference for SERT over NET.
| Target Transporter | Racemic Desvenlafaxine - Binding Affinity (Ki) | Racemic Desvenlafaxine - Uptake Inhibition (IC50) |
| Human SERT (hSERT) | 40.2 ± 1.6 nM | 47.3 ± 19.4 nM |
| Human NET (hNET) | 558.4 ± 121.6 nM | 531.3 ± 113.0 nM |
| Source: Deecher et al., J Pharmacol Exp Ther, 2006.[5][7] |
The approximately 14-fold higher affinity of racemic desvenlafaxine for SERT over NET underpins its classification as an SNRI with a dominant serotonergic profile.[5][7] Based on the known properties of venlafaxine enantiomers, it is hypothesized that the R(-)-enantiomer of desvenlafaxine is the primary contributor to NET inhibition within the racemic mixture.
Pharmacokinetic Profile: The Advantage of Reduced CYP2D6 Metabolism
A significant differentiator in the clinical application of desvenlafaxine compared to its parent compound, venlafaxine, is its metabolic pathway. Venlafaxine is extensively metabolized by the cytochrome P450 enzyme CYP2D6 to form desvenlafaxine.[8] The activity of CYP2D6 can vary significantly among individuals due to genetic polymorphisms, leading to potential variability in plasma concentrations of venlafaxine and its active metabolite.
Desvenlafaxine, however, is primarily metabolized through conjugation (mediated by UGT isoforms) and only to a minor extent by CYP3A4 for oxidative metabolism.[2] Crucially, the CYP2D6 pathway is not significantly involved in its clearance. This results in a more predictable pharmacokinetic profile across patients with different CYP2D6 metabolizer statuses and a lower potential for drug-drug interactions with medications that inhibit or induce this enzyme.[2]
Clinical Efficacy of Racemic Desvenlafaxine
The clinical efficacy of racemic desvenlafaxine (marketed as Pristiq®) for the treatment of MDD has been established in numerous large-scale, randomized, double-blind, placebo-controlled studies.[9][10]
-
Primary Efficacy: Pooled analyses of 8-week studies have consistently shown that desvenlafaxine at a 50 mg/day dose is superior to placebo in improving scores on the 17-item Hamilton Rating Scale for Depression (HAM-D17), a primary endpoint in these trials.[10]
-
Functional Improvement: Desvenlafaxine has also demonstrated significant improvement in functional outcomes, as measured by the Sheehan Disability Scale, which assesses disruptions in work, social life, and family life.[10]
-
Dose-Response: An integrated analysis of studies using doses from 50 mg to 400 mg per day found no evidence of greater efficacy with doses higher than 50 mg/day, which is the recommended therapeutic dose.[1]
To date, there are no large-scale clinical trials published on the efficacy of a chirally pure enantiomer of desvenlafaxine for treating MDD. Therefore, the clinical data exclusively supports the use of the racemic mixture.
Experimental Protocol: In Vitro Neurotransmitter Reuptake Inhibition Assay
To determine the potency of a compound like desvenlafaxine or its individual enantiomers, a neurotransmitter reuptake inhibition assay is a foundational experiment. This protocol outlines the general steps for a cell-based assay using radiolabeled neurotransmitters.
Sources
- 1. Efficacy, Safety, and Tolerability of Desvenlafaxine 50 mg/d for the Treatment of Major Depressive Disorder:A Systematic Review of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. Enantioselective analysis of venlafaxine and its active metabolites: A review on the separation methodologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of an enantioselective assay for simultaneous separation of venlafaxine and O-desmethylvenlafaxine by micellar electrokinetic chromatography-tandem mass spectrometry: Application to the analysis of drug-drug interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Desvenlafaxine succinate: A new serotonin and norepinephrine reuptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An open-label positron emission tomography study to evaluate serotonin transporter occupancy following escalating dosing regimens of (R)-(-)-O-desmethylvenlafaxine and racemic O-desmethylvenlafaxine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ClinPGx [clinpgx.org]
- 9. pfizermedical.com [pfizermedical.com]
- 10. pristiq.pfizerpro.com [pristiq.pfizerpro.com]
Comparative pharmacokinetic analysis of venlafaxine and O-desmethylvenlafaxine
A Comparative Pharmacokinetic Guide: Venlafaxine and O-desmethylvenlafaxine
This guide provides an in-depth comparative analysis of the pharmacokinetic profiles of venlafaxine, a widely prescribed serotonin-norepinephrine reuptake inhibitor (SNRI), and its principal active metabolite, O-desmethylvenlafaxine (ODV). Understanding the distinct and interrelated pharmacokinetic characteristics of this parent-metabolite pair is paramount for researchers, clinical pharmacologists, and drug development professionals. This document will delve into their metabolic pathways, the profound influence of genetic polymorphisms, and the resulting clinical implications, supported by experimental data and established protocols.
Introduction: The Parent-Metabolite Relationship
Venlafaxine is administered as a racemic mixture and exerts its antidepressant effects by inhibiting the reuptake of serotonin and norepinephrine.[1][2][3] Its clinical activity is not solely attributable to the parent drug; its major metabolite, O-desmethylvenlafaxine (ODV), also known as desvenlafaxine, possesses comparable pharmacological activity.[4][5][6] Consequently, the therapeutic and adverse effect profiles are determined by the combined exposure to both moieties. The metabolic conversion of venlafaxine to ODV is a critical determinant of the interindividual variability observed in clinical practice.[7][8]
Comparative Pharmacokinetic Parameters
A side-by-side comparison of the key pharmacokinetic parameters of venlafaxine and ODV reveals significant differences that influence their clinical behavior. The data presented below is a synthesis from various clinical studies.
| Pharmacokinetic Parameter | Venlafaxine (Immediate-Release) | O-desmethylvenlafaxine (ODV) | Key Insights |
| Bioavailability | ~45%[2][9] | Not directly administered (formed via metabolism) | Venlafaxine undergoes extensive first-pass metabolism, leading to moderate bioavailability.[9] |
| Time to Peak Plasma Concentration (Tmax) | ~2-3 hours[2][10] | ~3-9 hours[10] | The formation of ODV is delayed relative to the absorption of venlafaxine. |
| Plasma Protein Binding | 27-30%[2][11] | ~30%[12] | Both compounds exhibit low plasma protein binding. |
| Volume of Distribution (Vd) | 7.5 ± 3.7 L/kg[9][13] | 5.7 ± 1.8 L/kg[13] | Both are widely distributed throughout the body. |
| Elimination Half-Life (t½) | ~5 ± 2 hours[2][14] | ~10-11 hours[5][14] | ODV has a significantly longer half-life, contributing to its sustained therapeutic effect. |
| Metabolism | Primarily via CYP2D6 to ODV; minor pathways via CYP3A4, CYP2C19, and CYP2C9.[1][4][9][15] | Further metabolized via conjugation (UGT) and to a lesser extent by CYP3A4.[12] | The heavy reliance on CYP2D6 for venlafaxine metabolism is a major source of pharmacokinetic variability. |
| Excretion | Primarily renal, with about 5% as unchanged drug and 29% as ODV.[12] | Excreted in urine, with approximately 45% as unchanged drug.[12] | Renal clearance is the primary route of elimination for both compounds. |
The Central Role of CYP2D6 in Metabolism
The conversion of venlafaxine to its active metabolite, ODV, is predominantly catalyzed by the cytochrome P450 2D6 (CYP2D6) isoenzyme.[1][3][4][6][15][16] This metabolic step is the primary determinant of the plasma concentrations of both venlafaxine and ODV.[4] Minor metabolic pathways involving CYP3A4 and CYP2C19 lead to the formation of less active metabolites like N-desmethylvenlafaxine.[1][4][15][17]
The activity of the CYP2D6 enzyme is highly variable across the population due to genetic polymorphisms.[18] This genetic variability gives rise to distinct metabolizer phenotypes:
-
Poor Metabolizers (PMs): Individuals with two non-functional CYP2D6 alleles. They exhibit reduced conversion of venlafaxine to ODV, leading to higher plasma concentrations of the parent drug and lower concentrations of the metabolite.[3][4]
-
Intermediate Metabolizers (IMs): Carriers of one reduced-function and one non-functional allele, or two reduced-function alleles.
-
Extensive Metabolizers (EMs): Individuals with two fully functional CYP2D6 alleles, representing the "normal" metabolic capacity.
-
Ultrarapid Metabolizers (UMs): Individuals with multiple copies of functional CYP2D6 alleles, resulting in accelerated metabolism of venlafaxine to ODV.[3]
The clinical consequence of these polymorphisms is a significant variation in the venlafaxine to ODV plasma concentration ratio, which can impact both efficacy and tolerability.[4][15] For instance, CYP2D6 poor metabolizers may experience more side effects due to elevated venlafaxine levels.[6][15]
Metabolic pathway of venlafaxine.
Experimental Protocol for Pharmacokinetic Analysis
A robust and validated bioanalytical method is crucial for the accurate simultaneous quantification of venlafaxine and ODV in biological matrices. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this application due to its high sensitivity and selectivity.[19][20][21]
Step-by-Step Bioanalytical Workflow
-
Sample Collection: Collect whole blood samples from study participants at predetermined time points post-dose into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma at -80°C until analysis.
-
Sample Pre-treatment:
-
Thaw plasma samples on ice.
-
Aliquot a small volume of plasma (e.g., 100 µL).
-
Add an internal standard (e.g., venlafaxine-d6, ODV-d6) to each sample to correct for variability in extraction and instrument response.[13]
-
Perform protein precipitation by adding a solvent like acetonitrile to remove larger proteins that can interfere with the analysis.[13]
-
Alternatively, use solid-phase extraction (SPE) for a cleaner sample extract.[20]
-
Vortex and centrifuge the samples.
-
-
LC-MS/MS Analysis:
-
Transfer the supernatant to an autosampler vial.
-
Inject a small volume onto a reverse-phase C18 column.[19][22]
-
Use a mobile phase gradient (e.g., water with formic acid and acetonitrile) to separate venlafaxine, ODV, and the internal standard.
-
Detect the analytes using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.[19] This involves monitoring specific precursor-to-product ion transitions for each compound to ensure high selectivity.
-
-
Data Analysis:
-
Construct calibration curves using standards of known concentrations.
-
Quantify the concentrations of venlafaxine and ODV in the study samples by interpolating their peak area ratios (analyte/internal standard) against the calibration curve.
-
Use pharmacokinetic software to calculate key parameters such as AUC, Cmax, t½, and clearance.
-
Experimental workflow for pharmacokinetic analysis.
Impact of CYP2D6 Genotype on Pharmacokinetic Profiles
The genetic makeup of an individual with respect to the CYP2D6 gene has a predictable and significant impact on the plasma concentration-time profiles of venlafaxine and ODV.
-
CYP2D6 Poor Metabolizers (PMs): In these individuals, the conversion of venlafaxine to ODV is impaired. This results in a higher area under the curve (AUC) and maximum concentration (Cmax) for venlafaxine, and a correspondingly lower AUC and Cmax for ODV.[23][24] The venlafaxine:ODV ratio is therefore significantly elevated.[4]
-
CYP2D6 Extensive Metabolizers (EMs): EMs exhibit a "normal" metabolic profile, with efficient conversion of venlafaxine to ODV.
-
CYP2D6 Ultrarapid Metabolizers (UMs): UMs display accelerated metabolism, leading to lower venlafaxine exposure and higher ODV exposure compared to EMs.[3]
Studies have demonstrated these differences quantitatively. For example, one study found that the Cmax and AUC of venlafaxine were 184% and 484% higher, respectively, in a group with reduced-function CYP2D6 alleles compared to a group with normal-function alleles.[23][24]
Relationship between CYP2D6 genotype and pharmacokinetics.
Conclusion and Clinical Significance
The comparative pharmacokinetic analysis of venlafaxine and O-desmethylvenlafaxine underscores the critical role of metabolism in determining drug exposure and, consequently, clinical outcomes. The longer half-life of ODV contributes significantly to the sustained therapeutic effect of venlafaxine administration. The profound influence of CYP2D6 genetic polymorphisms on the pharmacokinetic profiles of both the parent drug and its active metabolite highlights the potential for pharmacogenetic testing to personalize venlafaxine therapy. For researchers and drug developers, a thorough understanding of this parent-metabolite relationship is essential for designing informative clinical trials and for the development of new chemical entities with more predictable pharmacokinetic profiles.
References
-
Venlafaxine Therapy and CYP2D6 Genotype - Medical Genetics Summaries - NCBI - NIH. (2015, July 27). National Center for Biotechnology Information. [Link]
-
Howell, S. R., Hicks, D., & Sisenwine, S. (1994). Pharmacokinetics of venlafaxine and O-desmethylvenlafaxine in laboratory animals. Xenobiotica, 24(4), 315-327. [Link]
-
Effect of the CYP2D6*10 genotype on venlafaxine pharmacokinetics in healthy adult volunteers. (1999). British Journal of Clinical Pharmacology, 47(4), 450-453. [Link]
-
Review of the pharmacokinetics, pharmacogenetics, and drug interaction potential of antidepressants: focus on venlafaxine. (2000). Journal of Clinical Psychiatry, 61 Suppl 1, 32-41. [Link]
-
Klamerus, K. J., Maloney, K., Rudolph, R. L., Sisenwine, S. F., & Jusko, W. J. (1992). Introduction of a composite parameter to the pharmacokinetics of venlafaxine and its active O-desmethyl metabolite. Journal of Clinical Pharmacology, 32(8), 716-724. [Link]
-
Pharmacokinetics of venlafaxine and O-desmethylvenlafaxine in laboratory animals. (1994). Xenobiotica, 24(4), 315-327. [Link]
-
Magalhães, P., Alves, G., Llerena, A., & Falcão, A. (2013). Venlafaxine pharmacokinetics focused on drug metabolism and potential biomarkers. Therapeutic Drug Monitoring, 35(6), 717-727. [Link]
-
Effect of the CYP2D6*10 genotype on venlafaxine pharmacokinetics in healthy adult volunteers. (1999). British Journal of Clinical Pharmacology, 47(4), 450-453. [Link]
-
The impact of the CYP2D6 and CYP2C19 genotypes on venlafaxine pharmacokinetics in a Japanese population. (2000). European Journal of Clinical Pharmacology, 56(2), 175-180. [Link]
-
Joint population pharmacokinetic modeling of venlafaxine and O-desmethyl venlafaxine in healthy volunteers and patients to evaluate the impact of morbidity and concomitant medication. (2022). Frontiers in Pharmacology, 13, 1039015. [Link]
-
Joint population pharmacokinetic modeling of venlafaxine and O-desmethyl venlafaxine in healthy volunteers and patients to evaluate the impact of morbidity and concomitant medication. (2022). Frontiers in Pharmacology, 13, 1039015. [Link]
-
Venlafaxine Pathway, Pharmacokinetics. (2013, March 29). PharmGKB. [Link]
-
Venlafaxine pharmacokinetics focused on drug metabolism and potential biomarkers. (2013). ResearchGate. [Link]
-
CYP2D6 polymorphism and clinical effect of the antidepressant venlafaxine. (2007). ResearchGate. [Link]
-
Venlafaxine vs Desvenlafaxine: Pharmacology & Clinical Guide. (2022, March 13). Psych Scene Hub. [Link]
-
Effects of age and gender on venlafaxine and O-desmethylvenlafaxine pharmacokinetics. (1996). Journal of Clinical Pharmacology, 36(10), 927-934. [Link]
-
Venlafaxine - StatPearls - NCBI Bookshelf. (2023, July 17). National Center for Biotechnology Information. [Link]
-
Simultaneous quantification of venlafaxine and O-desmethylvenlafaxine in human plasma by ultra performance liquid chromatography-tandem mass spectrometry and its application in a pharmacokinetic study. (2010). Journal of Chromatography B, 878(7-8), 689-694. [Link]
-
Venlafaxine Therapy and CYP2D6 Genotype. (2015, July 27). National Center for Biotechnology Information. [Link]
-
First MEPS/HPLC assay for the simultaneous determination of venlafaxine and O-desmethylvenlafaxine in human plasma. (2014). Bioanalysis, 6(22), 3025-3038. [Link]
-
UNDERSTANDING THE IMPACT OF CYP2D6-MEDIATED VENLAFAXINE PHARMACOKINETICS ON TREATMENT OUTCOMES IN LATE-LIFE DEPRESSION. (2025, February 12). National Institutes of Health. [Link]
-
Bioanalytical Method List. AIT Bioscience. [Link]
-
Pharmacokinetics of venlafaxine and its major metabolite o-desmethylvenlafaxine in freely moving mice using automated dosing/sampling system. (2012). National Institutes of Health. [Link]
-
Venlafaxine and CYP2D6 in clinical practice: a case report. (2011). ResearchGate. [Link]
-
Venlafaxine and Desvenlafaxine: Differences and Similarities. (2016, September 7). Psychopharmacology Institute. [Link]
-
Joint population pharmacokinetic modeling of venlafaxine and O-desmethyl venlafaxine in healthy volunteers and patients to evaluate the impact of morbidity and concomitant medication. (2022, December 8). National Center for Biotechnology Information. [Link]
-
Annotation of DPWG Guideline for venlafaxine and CYP2D6. (n.d.). PharmGKB. [Link]
-
Liquid chromatography-tandem mass spectrometry (LC-MS-MS) method for simultaneous determination of venlafaxine and its active metabolite O-desmethyl venlafaxine in human plasma. (2005). Journal of Chromatography B, 829(1-2), 75-81. [Link]
-
Venlafaxine (Effexor) is an SNRI that is metabolized to O-desmethylvenlafaxine or desvenlafaxine. (n.d.). Psychopharmacology Institute. [Link]
-
Analytical Methods for Venlaflaxine Hydrochloride and Metabolites Determinations in Different Matrices. (2012). Systematic Reviews in Pharmacy, 3(1). [Link]
-
Venlafaxine: a structurally unique and novel antidepressant. (1995). The Annals of Pharmacotherapy, 29(4), 389-402. [Link]
-
Distribution and excretion of venlafaxine and O-desmethylvenlafaxine in human milk. (1998). National Institutes of Health. [Link]
-
Cytochrome P450 2D6 Phenotype Predicts Antidepressant Efficacy of Venlafaxine: A Secondary Analysis of 4 Studies in Major Depressive Disorder. (2010, April 13). Psychiatrist.com. [Link]
-
Pharmacokinetic correlates of venlafaxine: associated adverse reactions. (2019). European Archives of Psychiatry and Clinical Neuroscience, 269(7), 845-853. [Link]
Sources
- 1. ClinPGx [clinpgx.org]
- 2. Venlafaxine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 4. Venlafaxine Therapy and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Introduction of a composite parameter to the pharmacokinetics of venlafaxine and its active O-desmethyl metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 7. Venlafaxine pharmacokinetics focused on drug metabolism and potential biomarkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Joint population pharmacokinetic modeling of venlafaxine and O-desmethyl venlafaxine in healthy volunteers and patients to evaluate the impact of morbidity and concomitant medication - PMC [pmc.ncbi.nlm.nih.gov]
- 10. psychscenehub.com [psychscenehub.com]
- 11. Distribution and excretion of venlafaxine and O-desmethylvenlafaxine in human milk - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Frontiers | Joint population pharmacokinetic modeling of venlafaxine and O-desmethyl venlafaxine in healthy volunteers and patients to evaluate the impact of morbidity and concomitant medication [frontiersin.org]
- 14. Venlafaxine: a structurally unique and novel antidepressant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. api.psychopharmacologyinstitute.com [api.psychopharmacologyinstitute.com]
- 17. psychiatrist.com [psychiatrist.com]
- 18. old.jpsychopathol.it [old.jpsychopathol.it]
- 19. Simultaneous quantification of venlafaxine and O-desmethylvenlafaxine in human plasma by ultra performance liquid chromatography-tandem mass spectrometry and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Liquid chromatography-tandem mass spectrometry (LC-MS-MS) method for simultaneous determination of venlafaxine and its active metabolite O-desmethyl venlafaxine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. sysrevpharm.org [sysrevpharm.org]
- 22. First MEPS/HPLC assay for the simultaneous determination of venlafaxine and O-desmethylvenlafaxine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Effect of the CYP2D6*10 genotype on venlafaxine pharmacokinetics in healthy adult volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Effect of the CYP2D6*10 genotype on venlafaxine pharmacokinetics in healthy adult volunteers - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Scientist's Guide to Validating Analytical Methods for (-)-O-Desmethylvenlafaxine Determination
In the landscape of pharmaceutical analysis, the robust quantification of drug metabolites is as critical as the parent compound. (-)-O-Desmethylvenlafaxine (ODV), the major active metabolite of the antidepressant venlafaxine, presents a unique analytical challenge due to its structural similarity to the parent drug and the stereoselective nature of its metabolism.[1][2] This guide provides an in-depth comparison of validated analytical methods for the determination of this compound, offering researchers, scientists, and drug development professionals a comprehensive resource grounded in scientific integrity and practical, field-proven insights.
The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[3][4] This principle, enshrined in guidelines from the International Council for Harmonisation (ICH), forms the bedrock of our comparative analysis.[5][6][7][8] We will explore the nuances of method selection, from sample preparation to final quantification, and delve into the critical validation parameters that ensure data is reliable, reproducible, and scientifically sound.[5]
The Analytical Imperative: Why Method Validation for ODV Matters
Venlafaxine is a chiral drug administered as a racemate. Its two enantiomers, R- and S-venlafaxine, exhibit different pharmacological activities and are metabolized to their respective R- and S-O-desmethylvenlafaxine enantiomers.[1] The pharmacological profile of ODV is similar to that of venlafaxine, contributing significantly to the overall therapeutic effect.[1][9] Therefore, the ability to accurately and selectively quantify this compound is paramount for pharmacokinetic studies, therapeutic drug monitoring, and quality control of pharmaceutical formulations.
This guide will navigate the complexities of method validation, providing a comparative analysis of the most prevalent techniques employed for ODV determination.
Comparative Analysis of Analytical Methodologies
The determination of this compound in various matrices, particularly biological fluids like plasma and serum, is predominantly achieved through High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE).[1] The choice of method is often dictated by the required sensitivity, selectivity, and the nature of the sample matrix.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharmaceutical Analysis
HPLC stands as the most common separation technique for the determination of venlafaxine and O-desmethylvenlafaxine.[10] Its versatility lies in the wide array of stationary phases (columns) and detection methods available.
Detection Techniques: A Comparative Overview
-
UV/Vis Detection: This is a widely accessible and cost-effective detection method. However, its sensitivity can be a limiting factor for bioanalytical applications where analyte concentrations are low.[11]
-
Fluorescence Detection: For molecules that fluoresce, like venlafaxine and ODV, this method offers significantly higher sensitivity and selectivity compared to UV detection.[9][12]
-
Mass Spectrometry (MS and MS/MS) Detection: The coupling of HPLC with mass spectrometry, particularly tandem mass spectrometry (LC-MS/MS), provides the highest level of sensitivity and selectivity.[11][13] This is often the method of choice for complex biological matrices and when very low limits of quantification are required.
The following table provides a comparative summary of HPLC methods based on their detection systems.
| Parameter | HPLC-UV | HPLC-Fluorescence | LC-MS/MS |
| Linearity Range | 1-50 µg/mL[14] | 1-300 ng/mL[9] | 20-1,000 µg/L[13] |
| Lower Limit of Quantification (LLOQ) | 105 ng/mL[15] | 1 ng/mL[9] | 20 µg/L[13] |
| Precision (%RSD) | <2% | 1.8-14.1%[9] | Within acceptance limits[13] |
| Accuracy | 98.25-99.27%[15] | 98.7-104.0%[9] | Within acceptance limits[13] |
| Selectivity | Moderate | High | Very High |
| Cost & Complexity | Low | Moderate | High |
Capillary Electrophoresis (CE): A High-Resolution Alternative
Capillary electrophoresis is a powerful separation technique known for its high efficiency and resolution.[16] It has been successfully applied to the simultaneous chiral determination of venlafaxine and O-desmethylvenlafaxine.[17] The use of chiral selectors, such as cyclodextrins, is essential for the enantioselective separation of these compounds.[16][17]
While CE offers excellent separation capabilities, its sensitivity with UV detection can be lower than HPLC. However, coupling CE with mass spectrometry (CE-MS) can overcome this limitation, providing both high enantioselectivity and sensitive detection.[10]
The Foundation of Trust: A Deep Dive into Method Validation Parameters
A robust analytical method is built on a foundation of thorough validation. The ICH guidelines, specifically Q2(R2), provide a comprehensive framework for this process.[5][6][18] The core validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components such as impurities, degradation products, and matrix components.[5]
-
Linearity: The ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range.[5]
-
Range: The interval between the upper and lower concentration levels of the analyte for which the analytical procedure has demonstrated a suitable level of precision, accuracy, and linearity.[18]
-
Accuracy: The closeness of the test results obtained by the method to the true value.[5]
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).[5]
-
Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[5]
-
Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[5]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[18]
Experimental Workflows and Protocols
Overall Analytical Method Validation Workflow
The validation of an analytical method is a systematic process that begins with defining the analytical target profile and culminates in a comprehensive validation report.
Caption: A generalized workflow for analytical method validation.
Sample Preparation: The Critical First Step
For bioanalytical methods, sample preparation is crucial for removing interfering substances and concentrating the analyte. Common techniques for plasma or serum samples include:
-
Protein Precipitation (PPT): A simple and fast method, but it may not provide the cleanest extracts.
-
Liquid-Liquid Extraction (LLE): Offers cleaner extracts than PPT and can be optimized for selectivity.[17]
-
Solid-Phase Extraction (SPE): Provides the cleanest extracts and allows for significant concentration of the analyte.[10][19]
Caption: A typical sample preparation workflow for bioanalysis.
Detailed Protocol: HPLC-Fluorescence Method for ODV in Human Plasma
This protocol is a representative example based on established methodologies.[9]
1. Materials and Reagents:
- This compound reference standard
- Internal Standard (e.g., a structurally similar compound not present in the sample)
- HPLC-grade methanol and water
- Phosphoric acid
- Human plasma
2. Chromatographic Conditions:
- Column: C18 reverse-phase column (e.g., 100 mm x 4.6 mm, 5 µm)
- Mobile Phase: Methanol:Water (e.g., 35:65, v/v) adjusted to pH 2.5 with phosphoric acid
- Flow Rate: 1.0 mL/min
- Fluorescence Detector: Excitation wavelength 227 nm, Emission wavelength 300 nm
3. Preparation of Standard and Quality Control (QC) Samples:
- Prepare stock solutions of ODV and the internal standard in methanol.
- Spike blank human plasma with known concentrations of ODV to prepare calibration standards and QC samples at low, medium, and high concentrations.
4. Sample Preparation (Liquid-Liquid Extraction):
- To 500 µL of plasma sample, add 50 µL of internal standard solution.
- Add 3 mL of extraction solvent (e.g., a mixture of n-hexane and isoamyl alcohol).
- Vortex for 2 minutes and centrifuge at 4000 rpm for 10 minutes.
- Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
- Reconstitute the residue in 200 µL of mobile phase.
- Inject 50 µL into the HPLC system.
5. Validation Experiments:
- Specificity: Analyze blank plasma from at least six different sources to ensure no interfering peaks at the retention times of ODV and the internal standard.
- Linearity: Analyze calibration standards at a minimum of five concentration levels in triplicate. Plot the peak area ratio (analyte/IS) against concentration and perform a linear regression analysis. The correlation coefficient (r²) should be >0.99.
- Accuracy and Precision: Analyze QC samples at three concentration levels on three different days (inter-day) and with six replicates on the same day (intra-day). The accuracy should be within 85-115% (80-120% for LLOQ), and the precision (%RSD) should be ≤15% (≤20% for LLOQ).
- LOD and LOQ: Determine by serially diluting a known concentration of ODV until the signal-to-noise ratio is approximately 3 for LOD and 10 for LOQ.
- Stability: Evaluate the stability of ODV in plasma under various conditions (freeze-thaw, short-term at room temperature, long-term frozen).
Conclusion
The validation of analytical methods for this compound is a multifaceted process that demands a thorough understanding of the analyte, the analytical technique, and the regulatory landscape. While LC-MS/MS offers the pinnacle of sensitivity and selectivity, HPLC with fluorescence detection provides a robust and more accessible alternative for many applications. Capillary electrophoresis presents a high-resolution option, particularly for chiral separations.
Ultimately, the choice of method and the design of the validation study should be guided by the "fit for purpose" principle, ensuring that the analytical data generated is reliable and can confidently support critical decisions in drug development and patient care. This guide serves as a starting point for developing and validating analytical methods for this compound, emphasizing the importance of a scientifically sound and systematic approach.
References
- ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025, July 22).
- Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025, July 2).
- Development of an enantioselective assay for simultaneous separation of venlafaxine and O-desmethylvenlafaxine by micellar electrokinetic chromatography-tandem mass spectrometry: Application to the analysis of drug-drug interaction - NIH.
- Simultaneous stereoselective analysis of venlafaxine and O-desmethylvenlafaxine enantiomers in clinical samples by capillary electrophoresis using charged cyclodextrins - PubMed. (2000, August 1).
- Enantioselective analysis of venlafaxine and its active metabolites: A review on the separation methodologies - PubMed.
- ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- Venlafaxine Chiral Separation by Capillary Electrophoresis Using Cyclodextrin Derivatives as Chiral Selector and Experimental Design Method Optimization - MDPI.
- Development and validation of a rapid HPLC- fluorescence method for simultaneous determination of venlafaxine and its major metabolites in human plasma - PMC.
- ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. (2025, August 13).
- ICH releases draft guidelines on analytical method development - RAPS. (2022, March 31).
- Method Validation Guidelines | BioPharm International.
- A Systematic Review on Analytical Methods to Determine Chiral and Achiral Forms of Venlafaxine and its Metabolite O-desmethylvenlafaxine - OUCI.
- Analytical Methods for Venlaflaxine Hydrochloride and Metabolites Determinations in Different Matrices - Systematic Reviews in Pharmacy.
- ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
- Q2(R2) Validation of Analytical Procedures March 2024 - FDA. (2024, March 6).
- Spectroflourimetric determination of venlafaxine hydrochloride and o- desmethylvenlafaxine in marketed formulations - Der Pharma Chemica.
- Quantification of venlafaxine and O-desmethylvenlafaxine in human serum using HPLC analysis - PubMed.
- Determination of venlafaxine and O-desmethylvenlafaxine in dried blood spots for TDM purposes, using LC-MS/MS - PubMed. (2014, February 4).
- A simple HPLC method for the simultaneous determination of venlafaxine and its major metabolite O-desmethylvenlafaxine in human serum - PubMed.
- Bioanalytical method validation of Venlafaxine and Desvenlafaxine in mouse plasma, brain and liver using a MEPS - SciSpace.
- LBA and LC-MS/MS Bioanalytical Method List.
- Quantification of venlafaxine and O-desmethylvenlafaxine in human serum using HPLC analysis | Request PDF - ResearchGate. (2025, August 7).
- Development and validation of an HPLC-UV method for accelerated stability study and pharmacokinetic analysis of venlafaxine - SciELO.
- Bioanalytical method validation of Venlafaxine and Desvenlafaxine in mouse plasma, brain and liver using a MEPS/HPLC assay: a path to study these drugs' intranasal administration - Semantic Scholar. (2015, July 15).
- A Comparative Guide to the Analytical Validation of Desvenlafaxine using a Deuterated Internal Standard - Benchchem.
Sources
- 1. Enantioselective analysis of venlafaxine and its active metabolites: A review on the separation methodologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Systematic Review on Analytical Methods to Determine Chiral and Achiral Forms of Venlafaxine and its Metabolite O-des… [ouci.dntb.gov.ua]
- 3. biopharminternational.com [biopharminternational.com]
- 4. database.ich.org [database.ich.org]
- 5. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 6. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 8. fda.gov [fda.gov]
- 9. Development and validation of a rapid HPLC- fluorescence method for simultaneous determination of venlafaxine and its major metabolites in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of an enantioselective assay for simultaneous separation of venlafaxine and O-desmethylvenlafaxine by micellar electrokinetic chromatography-tandem mass spectrometry: Application to the analysis of drug-drug interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sysrevpharm.org [sysrevpharm.org]
- 12. Quantification of venlafaxine and O-desmethylvenlafaxine in human serum using HPLC analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Determination of venlafaxine and O-desmethylvenlafaxine in dried blood spots for TDM purposes, using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. scielo.br [scielo.br]
- 16. mdpi.com [mdpi.com]
- 17. Simultaneous stereoselective analysis of venlafaxine and O-desmethylvenlafaxine enantiomers in clinical samples by capillary electrophoresis using charged cyclodextrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. youtube.com [youtube.com]
- 19. A simple HPLC method for the simultaneous determination of venlafaxine and its major metabolite O-desmethylvenlafaxine in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
(-)-O-Desmethylvenlafaxine compared to other SNRIs pharmacological activity
An In-Depth Pharmacological Comparison of (-)-O-Desmethylvenlafaxine and Other Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs)
Introduction
Serotonin-norepinephrine reuptake inhibitors (SNRIs) are a class of antidepressant medications that play a crucial role in the management of major depressive disorder (MDD), anxiety disorders, and chronic pain conditions. Their therapeutic efficacy stems from their ability to block the reuptake of two key neurotransmitters, serotonin (5-HT) and norepinephrine (NE), at the synaptic cleft, thereby enhancing neurotransmission. Venlafaxine was one of the first SNRIs to be developed, and its major active metabolite, O-desmethylvenlafaxine (ODV), is also available as a therapeutic agent known as desvenlafaxine. This guide provides a detailed pharmacological comparison of the (-)-enantiomer of O-desmethylvenlafaxine with other commonly prescribed SNRIs, including duloxetine, milnacipran, and venlafaxine itself. We will delve into their receptor binding affinities, reuptake inhibition potencies, and the resulting pharmacological profiles, supported by experimental data.
Mechanism of Action: The Role of SERT and NET
The primary molecular targets for SNRIs are the serotonin transporter (SERT) and the norepinephrine transporter (NET). By inhibiting these transporters, SNRIs increase the concentration of 5-HT and NE in the synapse, making them more available to bind to postsynaptic receptors. The relative affinity of an SNRI for SERT versus NET is a critical determinant of its overall pharmacological and clinical profile.
Caption: Mechanism of action of SNRIs in the synaptic cleft.
Comparative Pharmacological Activity
The pharmacological activity of SNRIs is primarily defined by their binding affinity (Ki) and inhibitory potency (IC50 or pIC50) at SERT and NET. A lower Ki or a higher pIC50 value indicates greater affinity or potency, respectively.
Binding Affinities (Ki, nM)
The binding affinities of this compound and other SNRIs for human SERT and NET have been determined through in vitro radioligand binding assays. These assays measure the ability of a drug to displace a specific radiolabeled ligand from its target transporter.
| Drug | SERT Ki (nM) | NET Ki (nM) | SERT/NET Affinity Ratio |
| This compound | 49 | 598 | 12.2 |
| Desvenlafaxine (ODV) | 40.2 | 558.4 | 13.9 |
| Venlafaxine | 82 | 2480 | 30.2 |
| Duloxetine | 0.8 | 7.5 | 9.4 |
| Milnacipran | 100 | 200 | 2 |
Analysis of Binding Affinities:
-
This compound demonstrates a moderate affinity for both SERT and NET, with a roughly 12-fold greater selectivity for SERT.
-
Desvenlafaxine , the racemic mixture of ODV, exhibits a similar binding profile to its (-)-enantiomer.
-
Venlafaxine , the parent compound, has a lower affinity for both transporters compared to its active metabolite, ODV, and displays a higher SERT selectivity.
-
Duloxetine is a potent inhibitor of both SERT and NET, with a high affinity for both transporters and a SERT/NET affinity ratio of approximately 9.4.
-
Milnacipran exhibits a more balanced affinity for SERT and NET, with only a 2-fold preference for SERT, making it a more balanced dual-reuptake inhibitor compared to the others in this list.
In Vitro Reuptake Inhibition (pIC50)
Functional assays that measure the inhibition of neurotransmitter reuptake provide a more direct assessment of a drug's pharmacological activity. The pIC50 value is the negative logarithm of the half-maximal inhibitory concentration (IC50).
| Drug | 5-HT Reuptake pIC50 | NE Reuptake pIC50 |
| This compound | 7.31 | 6.22 |
| Desvenlafaxine (ODV) | 7.3 | 6.2 |
| Venlafaxine | 7.1 | 5.6 |
| Duloxetine | 8.5 | 7.5 |
| Milnacipran | 6.7 | 6.4 |
Analysis of Reuptake Inhibition:
-
The reuptake inhibition data corroborates the binding affinity findings. This compound is a more potent inhibitor of 5-HT reuptake than NE reuptake.
-
Desvenlafaxine shows nearly identical potency to its (-)-enantiomer, which is expected as the (-)-enantiomer is the more active form.
-
Venlafaxine is less potent than its metabolite, desvenlafaxine, at both transporters.
-
Duloxetine stands out as the most potent inhibitor of both 5-HT and NE reuptake among the compared drugs.
-
Milnacipran demonstrates the most balanced inhibition of both 5-HT and NE reuptake.
Experimental Protocol: In Vitro Neurotransmitter Reuptake Assay
To provide a practical context for the data presented, the following is a generalized protocol for an in vitro neurotransmitter reuptake assay using synaptosomes.
Caption: Workflow for an in vitro neurotransmitter reuptake assay.
Step-by-Step Methodology:
-
Synaptosome Preparation:
-
Euthanize a laboratory animal (e.g., Sprague-Dawley rat) in accordance with ethical guidelines.
-
Rapidly dissect the brain region of interest (e.g., cerebral cortex or hippocampus).
-
Homogenize the tissue in ice-cold sucrose buffer (e.g., 0.32 M sucrose with 1 mM EDTA).
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes) to pellet nuclei and cellular debris.
-
Collect the supernatant and centrifuge at a higher speed (e.g., 20,000 x g for 20 minutes) to pellet the crude synaptosomal fraction.
-
Resuspend the synaptosomal pellet in a physiological buffer (e.g., Krebs-Ringer buffer).
-
-
Reuptake Assay:
-
Pre-incubate aliquots of the synaptosomal suspension with varying concentrations of the test SNRI or vehicle control for a specified time (e.g., 10-15 minutes) at 37°C.
-
Initiate the reuptake reaction by adding a fixed concentration of the radiolabeled neurotransmitter (e.g., [³H]5-HT or [³H]NE).
-
Incubate for a short period (e.g., 5-10 minutes) at 37°C to allow for neurotransmitter uptake.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the synaptosomes (with internalized radioligand) from the incubation medium.
-
Wash the filters rapidly with ice-cold buffer to remove any unbound radioligand.
-
-
Detection and Analysis:
-
Place the filters into scintillation vials with a scintillation cocktail.
-
Quantify the amount of radioactivity trapped on the filters using a liquid scintillation counter.
-
Non-specific uptake is determined in the presence of a high concentration of a standard uptake inhibitor (e.g., imipramine for 5-HT, desipramine for NE).
-
Specific uptake is calculated by subtracting the non-specific uptake from the total uptake.
-
Plot the percentage of inhibition of specific uptake against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the drug that inhibits 50% of the specific uptake) from the resulting dose-response curve using non-linear regression analysis. The pIC50 is then calculated as -log(IC50).
-
Conclusion
This compound is an active metabolite of venlafaxine that functions as a serotonin-norepinephrine reuptake inhibitor. Its pharmacological profile is characterized by a moderate affinity and potency for both SERT and NET, with a notable preference for SERT. When compared to other SNRIs, it is less potent than duloxetine but more potent than its parent compound, venlafaxine. In terms of its SERT/NET ratio, it is more balanced than venlafaxine but less so than milnacipran. This distinct pharmacological profile contributes to its therapeutic efficacy and side-effect profile in the treatment of major depressive disorder. The in vitro experimental data, derived from robust methodologies such as radioligand binding and neurotransmitter reuptake assays, provides a solid foundation for understanding the comparative pharmacology of these important therapeutic agents.
References
-
Bymaster, F. P., et al. (2001). Duloxetine (Cymbalta), a dual inhibitor of serotonin and norepinephrine reuptake. Bioorganic & Medicinal Chemistry Letters, 11(18), 2449-2452. [Link]
-
Deecher, D. C., et al. (2006). Desvenlafaxine succinate: a new serotonin and norepinephrine reuptake inhibitor. The Journal of Pharmacology and Experimental Therapeutics, 318(2), 657-665. [Link]
-
Stahl, S. M., et al. (2005). SNRIs: their pharmacology, clinical efficacy, and tolerability in comparison with other classes of antidepressants. CNS Spectrums, 10(9), 732-747. [Link]
A Senior Application Scientist's Guide to Cross-Validation of (-)-O-Desmethylvenlafaxine Quantification Assays
For researchers, scientists, and drug development professionals, the precise and reliable quantification of drug metabolites is paramount for successful therapeutic drug monitoring, pharmacokinetic/pharmacodynamic (PK/PD) modeling, and bioequivalence studies. (-)-O-Desmethylvenlafaxine (ODV), the major active metabolite of the antidepressant venlafaxine, is a critical analyte whose accurate measurement directly impacts clinical and research outcomes. This guide provides an in-depth comparison of common analytical methodologies for ODV quantification, emphasizing the principles of cross-validation to ensure data integrity and comparability across different assays and laboratories.
The Imperative of Method Cross-Validation
In the lifecycle of drug development, it is not uncommon for bioanalytical methods to be refined or for samples to be analyzed at different facilities. Cross-validation is the critical process of comparing two or more bioanalytical methods to ascertain that they provide comparable data.[1] This is essential when, for instance, data from an early-phase study using one method needs to be compared with data from a later-phase study that employs an optimized or different analytical technique.[1] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) provide clear guidance on when and how to perform cross-validation to ensure the reliability of data submitted for regulatory review.[2][3][4][5][6][7]
Comparative Analysis of Leading Quantification Assays
The quantification of ODV in biological matrices, most commonly plasma or serum, is predominantly achieved through chromatographic techniques coupled with various detection methods. The choice of assay often depends on the required sensitivity, selectivity, sample throughput, and available instrumentation. Here, we compare the three most prevalent methods: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), and Gas Chromatography-Mass Spectrometry (GC-MS).
Data Presentation: Performance Characteristics of ODV Quantification Assays
| Parameter | LC-MS/MS | HPLC-UV | GC-MS |
| Principle | Separation by liquid chromatography followed by highly selective and sensitive detection based on mass-to-charge ratio of fragmented ions. | Separation by liquid chromatography followed by detection based on the analyte's absorption of UV light. | Separation of volatile derivatives by gas chromatography followed by mass spectrometric detection. |
| Lower Limit of Quantification (LLOQ) | High sensitivity, typically in the range of 0.1-5.0 ng/mL.[8] Some methods report LLOQs as low as 0.200 ng/mL.[9] | Lower sensitivity compared to LC-MS/MS, with LLOQs typically around 5 ng/mL.[10] | Sensitivity can be good, but often requires derivatization which can introduce variability. |
| Linearity Range | Wide dynamic range, often from 0.200-200 ng/mL or higher.[9] Calibration curves consistently show high correlation coefficients (r² > 0.99).[11][12] | Generally narrower than LC-MS/MS, for instance, 25.0-1000.0 ng/mL.[10] | Dependent on the derivatization and injection technique. |
| Accuracy & Precision | Excellent accuracy and precision, with intra- and inter-day variations typically well within the ±15% acceptance criteria set by regulatory guidelines (±20% at the LLOQ).[13] Some studies have reported outliers, especially at lower concentrations.[14] | Good accuracy and precision, generally meeting regulatory acceptance criteria. | Can be highly accurate and precise, but the derivatization step can be a source of imprecision. |
| Selectivity | Highly selective due to the use of multiple reaction monitoring (MRM), minimizing interference from matrix components.[11][12][15] | Prone to interference from co-eluting compounds that absorb at the same wavelength. | Good selectivity, especially with selected ion monitoring (SIM), but may have interference from structurally similar compounds. |
| Sample Preparation | Versatile; protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE) are all commonly used.[8] | Often requires more rigorous cleanup than LC-MS/MS to minimize interferences; LLE and SPE are common.[10][16] | Requires derivatization to make the analyte volatile, adding a step to the sample preparation process.[8] |
| Throughput | High throughput is achievable with modern UPLC systems and rapid extraction techniques. | Moderate throughput, often with longer run times compared to UPLC-MS/MS. | Lower throughput due to the derivatization step and longer GC run times. |
| Cost & Complexity | Higher initial instrument cost and operational complexity. | More economical and widely available instrumentation.[8] | Moderate to high instrument cost and requires expertise in derivatization techniques. |
Experimental Protocols: A Step-by-Step Approach
To ensure the trustworthiness of any bioanalytical data, the underlying protocols must be robust and well-documented. Below are detailed, step-by-step methodologies for the most common ODV quantification assays.
Protocol 1: LC-MS/MS Quantification of ODV in Human Plasma
This protocol is based on a common approach involving liquid-liquid extraction, which offers a good balance between sample cleanup and recovery.
1. Preparation of Standards and Quality Controls (QCs):
- Prepare stock solutions of this compound and a suitable internal standard (IS), such as venlafaxine-d6 or a structurally similar compound, in methanol at a concentration of 1 mg/mL.
- Prepare working solutions by serial dilution of the stock solutions with a 50:50 mixture of methanol and water.
- Spike blank human plasma with the working solutions to create calibration standards and QC samples at various concentrations.
2. Sample Preparation (Liquid-Liquid Extraction):
- To 100 µL of plasma sample, standard, or QC, add 25 µL of the internal standard working solution.
- Add 50 µL of 1M sodium hydroxide to alkalize the sample.
- Add 600 µL of an organic extraction solvent (e.g., a mixture of ethyl acetate and hexane).
- Vortex for 5 minutes to ensure thorough mixing.
- Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
- Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the dried residue in 100 µL of the mobile phase.
3. Chromatographic and Mass Spectrometric Conditions:
- LC System: A high-performance or ultra-high-performance liquid chromatography system.
- Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).
- Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
- Flow Rate: 0.4 mL/min.
- Injection Volume: 5 µL.
- Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
- Detection: Multiple Reaction Monitoring (MRM) of the precursor to product ion transitions for ODV and the IS.
4. Data Analysis:
- Integrate the peak areas for ODV and the IS.
- Calculate the peak area ratio of ODV to the IS.
- Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted linear regression.
- Quantify the concentration of ODV in the QC and unknown samples from the calibration curve.
Protocol 2: HPLC-UV Quantification of ODV in Human Serum
This protocol outlines a validated method using solid-phase extraction for sample cleanup, suitable for routine therapeutic drug monitoring.[16]
1. Preparation of Standards and QCs:
- Prepare stock and working solutions of ODV and an appropriate internal standard (e.g., citalopram) as described for the LC-MS/MS method.[17]
- Prepare calibration standards and QC samples in blank human serum.
2. Sample Preparation (Solid-Phase Extraction):
- Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
- To 500 µL of serum sample, standard, or QC, add the internal standard.
- Load the sample onto the conditioned SPE cartridge.
- Wash the cartridge with 1 mL of water, followed by 1 mL of 20% methanol in water.
- Elute the analytes with 1 mL of methanol.
- Evaporate the eluate to dryness and reconstitute in 100 µL of the mobile phase.
3. Chromatographic Conditions:
- HPLC System: A standard HPLC system with a UV detector.
- Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).
- Mobile Phase: An isocratic mixture of acetonitrile and phosphate buffer (e.g., 30:70 v/v), pH adjusted.
- Flow Rate: 1.0 mL/min.
- Injection Volume: 20 µL.
- UV Detection: 229 nm.[17]
4. Data Analysis:
- Follow the same data analysis procedure as described for the LC-MS/MS method.
Visualization of Experimental Workflows
To further clarify the methodological steps, the following diagrams illustrate the workflows for the described protocols.
Caption: LC-MS/MS workflow for ODV quantification.
Caption: HPLC-UV workflow for ODV quantification.
Cross-Validation: Ensuring Method Comparability
When transitioning between methods or laboratories, a cross-validation study is essential to demonstrate that the results are interchangeable.[1][5]
Cross-Validation Experimental Design:
-
Sample Selection: A set of at least 20 study samples should be selected that span the expected concentration range.
-
Analysis: Analyze the selected samples using both the original (reference) and the new (comparator) bioanalytical methods.
-
Acceptance Criteria: The difference between the concentrations obtained from the two methods for at least two-thirds of the samples should be within ±20% of the mean concentration.
This process provides confidence that data generated by different methods can be reliably pooled or compared.
Conclusion
References
-
Kuzmin, I. I., et al. (2023). Quantitative determination of the content of venlafaxine and its active metabolite in human plasma using liquid chromatography-mass spectrometry. Pharmacokinetics and Pharmacodynamics. [Link]
-
ResearchGate. (n.d.). Liquid chromatography-tandem mass spectrometry (LC-MS-MS) method for simultaneous determination of venlafaxine and its active metabolite O-desmethyl venlafaxine in human plasma. [Link]
-
CUNY Academic Works. (n.d.). Development and validation of a LC-MS/MS method for detection and quantification of 18 antidepressants in whole blood. [Link]
-
ResearchGate. (n.d.). US FDA guidelines for bioanalytical method validation. [Link]
-
PathWest. (2024). O-Desmethylvenlafaxine - Test Entry - Detail. [Link]
-
ResolveMass. (n.d.). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]
-
Shrivastava, A. (2013). Analytical Methods for Venlaflaxine Hydrochloride and Metabolites Determinations in Different Matrices. Systematic Reviews in Pharmacy, 4(1), 13. [Link]
-
European Medicines Agency. (2011). Bioanalytical method validation - Scientific guideline. [Link]
-
Andresen, H., et al. (2014). Determination of venlafaxine and O-desmethylvenlafaxine in dried blood spots for TDM purposes, using LC-MS/MS. Therapeutic Drug Monitoring, 36(4), 509-517. [Link]
-
PubMed. (2022). Multiple-reaction monitoring (MRM) LC-MS/MS quantitation of venlafaxine and its O-desmethyl metabolite for a preclinical pharmacokinetic study in rabbits. [Link]
-
PubMed. (2010). Simultaneous quantification of venlafaxine and O-desmethylvenlafaxine in human plasma by ultra performance liquid chromatography-tandem mass spectrometry and its application in a pharmacokinetic study. [Link]
-
Vignali, C., et al. (2014). Distribution of venlafaxine and O-desmethylvenlafaxine in a fatal case. Forensic Science International, 243, 69-74. [Link]
-
Szlaska, I., et al. (2020). Validated HPLC-UV method for determination of venlafaxine and its metabolite - o-desmethylvenlafaxine in human plasma. Acta Poloniae Pharmaceutica, 77(6), 799-808. [Link]
-
PubMed. (2016). First MEPS/HPLC Assay for the Simultaneous Determination of Venlafaxine and O-desmethylvenlafaxine in Human Plasma. [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]
-
Siudem, P., & Wroczyński, P. (2015). Extraction techniques for analysis of venlafaxine and its metabolites in biological matrices. Psychiatria Polska, 49(6), 1277-1288. [Link]
-
SciELO. (2018). Development and validation of an HPLC-UV method for accelerated stability study and pharmacokinetic analysis of venlafaxine. [Link]
-
European Medicines Agency. (2023). ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis: Guidance for Industry. [Link]
-
Taylor & Francis Online. (2003). A Rapid and Sensitive HPLC Method for the Determination of Venlafaxine and O-Desmethylvenlafaxine in Human Plasma with UV Detection. [Link]
-
Samanidou, V., et al. (2011). A simple HPLC method for the simultaneous determination of venlafaxine and its major metabolite O-desmethylvenlafaxine in human serum. Bioanalysis, 3(15), 1713-1718. [Link]
-
International Council for Harmonisation. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
European Medicines Agency. (n.d.). ICH M10 on bioanalytical method validation. [Link]
-
U.S. Food and Drug Administration. (2020, January 17). Bioanalytical Method Validation (BMV) Panel Discussion – June 17, 2019 [Video]. YouTube. [Link]
Sources
- 1. resolvemass.ca [resolvemass.ca]
- 2. researchgate.net [researchgate.net]
- 3. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis - ECA Academy [gmp-compliance.org]
- 5. fda.gov [fda.gov]
- 6. database.ich.org [database.ich.org]
- 7. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. sysrevpharm.org [sysrevpharm.org]
- 9. Simultaneous quantification of venlafaxine and O-desmethylvenlafaxine in human plasma by ultra performance liquid chromatography-tandem mass spectrometry and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Quantitative determination of the content of venlafaxine and its active metabolite in human plasma using liquid chromatography-mass spectrometry | Kuzmin | Pharmacokinetics and Pharmacodynamics [pharmacokinetica.ru]
- 12. researchgate.net [researchgate.net]
- 13. ema.europa.eu [ema.europa.eu]
- 14. academicworks.cuny.edu [academicworks.cuny.edu]
- 15. Multiple-reaction monitoring (MRM) LC-MS/MS quantitation of venlafaxine and its O-desmethyl metabolite for a preclinical pharmacokinetic study in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A simple HPLC method for the simultaneous determination of venlafaxine and its major metabolite O-desmethylvenlafaxine in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
A Comparative Efficacy Analysis of O-Desmethylvenlafaxine Enantiomers: A Guide for Drug Development Professionals
This guide provides an in-depth technical comparison of the enantiomers of O-Desmethylvenlafaxine (ODV), the major active metabolite of the antidepressant venlafaxine. As drug development increasingly focuses on the stereochemical precision of therapeutic agents, understanding the distinct pharmacological profiles of enantiomers is paramount. This document synthesizes available preclinical data to offer a comparative analysis of the efficacy of (R)- and (S)-O-Desmethylvenlafaxine, providing valuable insights for researchers and scientists in the field of psychopharmacology and medicinal chemistry.
The Significance of Chirality in Antidepressant Action
Chirality, the property of a molecule to exist in two non-superimposable mirror-image forms known as enantiomers, plays a critical role in pharmacology. These stereoisomers can exhibit profound differences in their pharmacokinetic and pharmacodynamic properties, leading to variations in efficacy and adverse effect profiles. The parent compound, venlafaxine, is a racemic mixture of (R)- and (S)-enantiomers, which are known to possess differential activity; (S)-venlafaxine is a more selective serotonin reuptake inhibitor, while (R)-venlafaxine inhibits the reuptake of both serotonin and norepinephrine.[1] This stereoselectivity in the parent drug underscores the necessity of investigating the individual pharmacological contributions of the enantiomers of its primary active metabolite, O-Desmethylvenlafaxine.
Differential Pharmacology: In Vitro Binding Affinities
Based on available data, the (-) enantiomer of O-Desmethylvenlafaxine demonstrates greater potency for both serotonin and norepinephrine reuptake inhibition compared to the (+) enantiomer.[2]
| Enantiomer | Target Transporter | IC50 (µM) |
| (+)-O-Desmethylvenlafaxine | 5-HT Uptake | 0.12 |
| (-)-O-Desmethylvenlafaxine | 5-HT Uptake | 0.06 |
| (+)-O-Desmethylvenlafaxine | NE Uptake | 0.72 |
| This compound | NE Uptake | 0.27 |
| Data sourced from patent literature.[2] |
This in vitro data suggests that the (-)-enantiomer is approximately twice as potent at inhibiting serotonin reuptake and more than two and a half times as potent at inhibiting norepinephrine reuptake compared to the (+)-enantiomer. This differential affinity forms the basis for a hypothesis that the (-)-enantiomer may be the more pharmacologically active component of the racemic mixture.
Caption: Mechanism of action of O-Desmethylvenlafaxine enantiomers.
Preclinical In Vivo Efficacy: An Evidence Gap
A thorough review of publicly available scientific literature reveals a notable absence of direct comparative in vivo studies evaluating the antidepressant-like efficacy of the individual (R)- and (S)-enantiomers of O-Desmethylvenlafaxine in established animal models of depression, such as the forced swim test or tail suspension test. While racemic desvenlafaxine has been assessed in the forced swim test, the distinct contributions of its enantiomers to the observed effects have not been elucidated.[3] This represents a significant knowledge gap and a key area for future research to definitively establish the in vivo efficacy profile of each enantiomer.
Stereoselective Pharmacokinetics
The disposition of a drug within the body, encompassing its absorption, distribution, metabolism, and excretion (ADME), can be influenced by its stereochemistry. Studies on the parent compound, venlafaxine, have indicated a stereoselective metabolism.[1] However, for O-Desmethylvenlafaxine, the pharmacokinetic parameters have been reported to be similar between the (R)- and (S)-enantiomers.[4] This suggests that once O-Desmethylvenlafaxine is formed, its subsequent elimination may not be significantly stereoselective. Racemic desvenlafaxine has an absolute oral bioavailability of approximately 80% and a mean terminal half-life of about 11 hours.[5]
Experimental Protocols
To facilitate further research in this area, this section provides detailed, step-by-step methodologies for key experiments that would be crucial in directly comparing the efficacy of the O-Desmethylvenlafaxine enantiomers.
Radioligand Binding Assay for SERT and NET
This protocol outlines a filtration binding assay to determine the binding affinity (Ki) of the (R)- and (S)-enantiomers of ODV for the serotonin and norepinephrine transporters.
Materials:
-
Cell membranes prepared from cells expressing human SERT or NET
-
Radioligand (e.g., [³H]citalopram for SERT, [³H]nisoxetine for NET)
-
(R)-O-Desmethylvenlafaxine and (S)-O-Desmethylvenlafaxine
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)
-
Non-specific binding inhibitor (e.g., fluoxetine for SERT, desipramine for NET)
-
96-well microplates
-
Glass fiber filters
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Prepare serial dilutions of the (R)- and (S)-enantiomers of ODV.
-
In a 96-well plate, add the assay buffer, cell membranes, and either the test compound (at various concentrations), buffer (for total binding), or a high concentration of the non-specific binding inhibitor.
-
Add the radioligand to all wells to initiate the binding reaction.
-
Incubate the plate at a specified temperature (e.g., room temperature) for a duration sufficient to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.
-
Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 values for each enantiomer by plotting the percentage of specific binding against the logarithm of the test compound concentration.
-
Convert the IC50 values to Ki values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Workflow for a radioligand binding assay.
Forced Swim Test (FST) in Rodents
This protocol describes the forced swim test, a common behavioral assay used to screen for antidepressant-like activity.
Materials:
-
Male mice or rats of a suitable strain
-
Cylindrical water tank (e.g., 25 cm height, 10 cm diameter for mice)
-
Water maintained at 23-25°C
-
(R)-O-Desmethylvenlafaxine, (S)-O-Desmethylvenlafaxine, and vehicle control
-
Video recording equipment and analysis software
Procedure:
-
Acclimatize the animals to the testing room for at least one hour before the experiment.
-
Administer the test compounds (or vehicle) to the animals via an appropriate route (e.g., intraperitoneal injection) at a predetermined time before the test (e.g., 30-60 minutes).
-
Fill the water tank to a depth where the animal cannot touch the bottom with its tail or paws.
-
Gently place each animal individually into the water tank for a 6-minute session.
-
Record the entire session using a video camera.
-
After 6 minutes, remove the animal from the water, dry it with a towel, and return it to its home cage.
-
Analyze the video recordings, typically focusing on the last 4 minutes of the test.
-
Score the duration of immobility, which is defined as the time the animal spends floating and making only the movements necessary to keep its head above water.
-
Compare the immobility times between the different treatment groups. A significant decrease in immobility time compared to the vehicle group is indicative of antidepressant-like activity.
Caption: Workflow for the Forced Swim Test.
Conclusion and Future Directions
The available in vitro data provides a compelling rationale for the differential investigation of the (R)- and (S)-enantiomers of O-Desmethylvenlafaxine. The greater potency of the (-)-enantiomer at both SERT and NET suggests it may be the primary contributor to the therapeutic effects of the racemic mixture. However, the current lack of direct in vivo comparative efficacy studies is a critical limitation in the field.
For drug development professionals, this guide highlights a clear opportunity for further research. Conducting head-to-head preclinical studies using the protocols outlined herein would provide the necessary data to definitively characterize the antidepressant-like profile of each enantiomer. Such studies would not only enhance our fundamental understanding of the pharmacology of O-Desmethylvenlafaxine but could also inform the development of next-generation antidepressants with improved efficacy and tolerability profiles. The pursuit of single-enantiomer therapeutics continues to be a promising strategy in modern medicinal chemistry, and a thorough evaluation of the O-Desmethylvenlafaxine enantiomers is a logical and scientifically driven next step.
References
-
Nichols, A. I., Richards, L. S., Behrle, J. A., Posener, J. A., McGrory, S. B., & Paul, J. (n.d.). The pharmacokinetics and safety of desvenlafaxine in subjects with chronic renal impairment. Clinical Nephrology, 49(3), 157–165. [Link]
- Bihong, T., et al. (2018). Prediction of human efficacious antidepressant doses using the mouse forced swim test. Psychopharmacology, 235(10), 2913-2924.
- Wang, G., et al. (2016). Phenolic Esters of O-Desmethylvenlafaxine with Improved Oral Bioavailability and Brain Uptake. Molecules, 21(9), 1227.
- Thieme, M., et al. (2018). PharmGKB summary: venlafaxine pathway. Pharmacogenetics and Genomics, 28(4), 101-109.
- Yardley, J. P., et al. (2000). Enantiomers of o-desmethyl venlafaxine.
- Institutional Animal Care and Use Committee. (n.d.). Forced Swim Test v.3. University of Iowa.
- Understanding Animal Research. (n.d.). Factsheet on the forced swim test.
- Perry, P. J., et al. (2009). Efficacy, Safety, and Tolerability of Desvenlafaxine 50 mg/d for the Treatment of Major Depressive Disorder: A Systematic Review of Clinical Trials.
- Howell, S. R., et al. (1994). Pharmacokinetics of venlafaxine and O-desmethylvenlafaxine in laboratory animals. Xenobiotica, 24(4), 315-327.
- Castagné, V., et al. (2011). The mouse forced swim test. Journal of visualized experiments : JoVE, (58), 3638.
- Perry, P. J., et al. (2009). Desvenlafaxine: A New Serotonin-Norepinephrine Reuptake Inhibitor for the Treatment of Adults With Major Depressive Disorder. Clinical Therapeutics, 31(7), 1374-1404.
- Howell, S. R., et al. (1994). Pharmacokinetics of venlafaxine and O-desmethylvenlafaxine in laboratory animals. Xenobiotica, 24(4), 315-327.
- Preskorn, S. H., et al. (2009). Pharmacokinetics, Pharmacodynamics, and Safety of Desvenlafaxine, a Serotonin-Norepinephrine Reuptake Inhibitor. Journal of Clinical Psychopharmacology, 29(4), 369-376.
- Fisar, Z., & Hroudova, J. (2010). Enantioselective analysis of venlafaxine and its active metabolites: A review on the separation methodologies.
- NC3Rs. (2024). NC3Rs position paper - Forced swim test.
- Gex-Fabry, M., et al. (2002). Steady-state concentration of venlafaxine enantiomers: model-based analysis of between-patient variability. European journal of clinical pharmacology, 58(5), 335–343.
- Gex-Fabry, M., et al. (2002). Relationship between O-desmethylvenlafaxine/venlafaxine (ODV/V) formation ratios and (+)/(-) enantiomeric ratios in 35 patients.
- Pharmacology of Desvenlafaxine (Pristiq) ; Mechanism of action, Pharmacokinetics, Uses, Effects. (2025, March 2). YouTube.
- PDSP. (n.d.). Assay Protocol Book.
- Cherkaoui, S., et al. (1999). Simultaneous stereoselective analysis of venlafaxine and O-desmethylvenlafaxine enantiomers in clinical samples by capillary electrophoresis using charged cyclodextrins. Journal of chromatography.
- Hermann, M., et al. (2008). Serum concentrations of venlafaxine and its metabolites O-desmethylvenlafaxine and N-desmethylvenlafaxine in heterozygous carriers of the CYP2D6*3, *4 or *5 allele. European journal of clinical pharmacology, 64(5), 483–487.
- Paulzen, M., et al. (2015). Venlafaxine and O-desmethylvenlafaxine concentrations in plasma and cerebrospinal fluid.
- Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. Assay guidance manual.
- Bishop, J. R., et al. (2014). Distribution of Venlafaxine, O-desmethylvenlafaxine, and O-desmethylvenlafaxine to Venlafaxine Ratio in Postmortem Human Brain Tissue. Journal of forensic sciences, 59(6), 1564–1568.
- Yanamandra, R., et al. (2011). Differential outcomes from metabolic ratios in the identification of CYP2D6 phenotypes--focus on venlafaxine and O-desmethylvenlafaxine. European journal of clinical pharmacology, 67(10), 1023–1030.
- Eglen, R. M., & Reisine, T. (2001). Configuring Radioligand Receptor Binding Assays for HTS Using Scintillation Proximity Assay Technology. Methods in Molecular Biology, 190, 35-50.
- Eglen, R. M., & Reisine, T. (2001). Configuring Radioligand Receptor Binding Assays for HTS Using Scintillation Proximity Assay Technology.
Sources
- 1. Enantioselective analysis of venlafaxine and its active metabolites: A review on the separation methodologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. WO2000076955A1 - Enantiomers of o-desmethyl venlafaxine - Google Patents [patents.google.com]
- 3. Prediction of human efficacious antidepressant doses using the mouse forced swim test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dustri.com [dustri.com]
- 5. Efficacy, Safety, and Tolerability of Desvenlafaxine 50 mg/d for the Treatment of Major Depressive Disorder:A Systematic Review of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Dose-Concentration Labyrinth: A Comparative Guide to the Proportionality of Venlafaxine and O-desmethylvenlafaxine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of psychopharmacology, a nuanced understanding of a drug's pharmacokinetic profile is paramount for optimizing therapeutic outcomes and ensuring patient safety. This is particularly true for venlafaxine, a widely prescribed serotonin-norepinephrine reuptake inhibitor (SNRI), and its principal active metabolite, O-desmethylvenlafaxine (ODV). This guide provides an in-depth analysis of the dose proportionality of venlafaxine and ODV, offering a critical comparison of their pharmacokinetic behaviors and the intrinsic and extrinsic factors that govern their systemic exposure. By synthesizing data from pivotal clinical studies, we aim to equip researchers and drug development professionals with the knowledge to navigate the complexities of venlafaxine's dose-concentration relationship.
The Clinical Imperative: Why Dose Proportionality Matters
Dose proportionality, or the predictability of how a drug's concentration in the body changes with dose, is a cornerstone of rational drug development and clinical practice. For venlafaxine, which exhibits a dose-dependent dual mechanism of action—primarily inhibiting serotonin reuptake at lower doses and both serotonin and norepinephrine at higher doses—understanding this relationship is critical.[1][2] A predictable pharmacokinetic profile allows for confident dose adjustments to achieve the desired therapeutic effect while minimizing the risk of adverse events. Conversely, non-proportionality can lead to unexpected accumulation of the drug or its metabolites, potentially increasing the likelihood of side effects.
Unraveling the Pharmacokinetics: A Tale of Two Moieties
Venlafaxine undergoes extensive first-pass metabolism in the liver, primarily via the cytochrome P450 2D6 (CYP2D6) enzyme, to form ODV.[1][3][4] Both parent drug and metabolite are pharmacologically active, contributing to the overall therapeutic effect. The dose proportionality of venlafaxine and ODV is a complex interplay of absorption, metabolism, and elimination.
Linearity and Non-Linearity: A Dose-Dependent Phenomenon
Clinical studies in healthy volunteers have demonstrated that the pharmacokinetics of venlafaxine and ODV are generally linear over the typical therapeutic dose range. One study involving single doses of 25, 75, and 150 mg of immediate-release venlafaxine found that both compounds exhibited linear dose proportionality up to 75 mg every 8 hours.[5] However, at the highest dose of 150 mg, the mean clearance of venlafaxine was lowest, suggesting a potential for saturation of elimination pathways at higher concentrations.[5]
In preclinical studies involving mice, rats, and dogs, exposure to venlafaxine increased more than proportionally with dose, indicating a saturation of elimination processes at higher dose levels.[6][7][8] This non-linear pharmacokinetic behavior in animal models underscores the importance of careful dose-escalation studies in humans to identify the therapeutic window where exposure remains predictable.
The Decisive Role of CYP2D6 Polymorphism
The metabolism of venlafaxine to ODV is significantly influenced by genetic polymorphisms of the CYP2D6 enzyme.[3][9][10] Individuals can be classified into different metabolizer phenotypes, including poor metabolizers (PMs), intermediate metabolizers (IMs), extensive metabolizers (EMs, the "normal" phenotype), and ultrarapid metabolizers (UMs).
-
Poor Metabolizers (PMs): Individuals with reduced or absent CYP2D6 activity exhibit significantly higher plasma concentrations of venlafaxine and lower concentrations of ODV.[3][4][11] In this population, the venlafaxine to ODV ratio is often greater than one.[3] A study on the effect of the CYP2D6*10 genotype, common in Asian populations, found that the Cmax and AUC of venlafaxine were substantially higher in individuals with this genotype compared to those with the wild-type allele.[9][10] This can lead to an increased risk of side effects.[4]
-
Ultrarapid Metabolizers (UMs): Conversely, individuals with increased CYP2D6 activity have lower exposure to venlafaxine and higher levels of ODV.[4][11]
This genetic variability is a critical consideration in both clinical practice and drug development, as it can significantly alter the dose-exposure relationship and, consequently, the therapeutic and adverse effect profiles of venlafaxine.
Comparative Pharmacokinetic Parameters
To provide a clear comparative overview, the following tables summarize key pharmacokinetic parameters for venlafaxine and ODV from a study in healthy adult men receiving single oral doses of immediate-release venlafaxine.
Table 1: Mean Pharmacokinetic Parameters of Venlafaxine After Single Oral Doses
| Dose (mg) | Cmax (ng/mL) | AUC (ng·h/mL) | t½ (hours) |
| 25 | 39 | 230 | 3-4 |
| 75 | 115 | 788 | 3-4 |
| 150 | 225 | 1850 | 3-4 |
Data adapted from a study in healthy young men.[5]
Table 2: Mean Pharmacokinetic Parameters of O-desmethylvenlafaxine After Single Oral Doses of Venlafaxine
| Dose of Venlafaxine (mg) | Cmax (ng/mL) | AUC (ng·h/mL) | t½ (hours) |
| 25 | 61 | 980 | ~10 |
| 75 | 155 | 2400 | ~10 |
| 150 | 290 | 4800 | ~10 |
Data adapted from a study in healthy young men.[5]
These tables illustrate that as the dose of venlafaxine increases, the systemic exposure (Cmax and AUC) of both the parent drug and its active metabolite also increase in a roughly proportional manner within this dose range. Notably, the area under the curve for ODV is two to three times greater than that of venlafaxine, highlighting the significant contribution of the metabolite to the overall pharmacological activity.[5]
Visualizing the Metabolic Pathway
The metabolic conversion of venlafaxine to ODV is a critical determinant of its pharmacokinetic profile. The following diagram, generated using Graphviz, illustrates this primary metabolic pathway and the central role of the CYP2D6 enzyme.
Caption: Metabolic pathway of venlafaxine to its active metabolite, ODV.
Experimental Protocol for a Dose Proportionality Study
To rigorously assess the dose proportionality of a new venlafaxine formulation, a well-designed clinical trial is essential. The following provides a detailed, step-by-step methodology for such a study.
Objective: To evaluate the dose proportionality of venlafaxine and O-desmethylvenlafaxine after single oral administration of a new extended-release (ER) formulation at three different dose levels.
Study Design: A single-center, open-label, randomized, three-period, three-sequence, crossover study.
Study Population:
-
Healthy male and female volunteers, aged 18-45 years.
-
Body Mass Index (BMI) between 18.5 and 30.0 kg/m ².
-
CYP2D6 extensive metabolizer genotype confirmed by genetic screening.
-
Exclusion criteria: History of significant medical conditions, use of concomitant medications, and known hypersensitivity to venlafaxine.
Dosing Regimen:
-
Subjects will be randomized to one of three treatment sequences (e.g., A-B-C, B-C-A, C-A-B).
-
Treatments will consist of single oral doses of the new venlafaxine ER formulation:
-
Treatment A: 75 mg
-
Treatment B: 150 mg
-
Treatment C: 225 mg
-
-
A washout period of at least 7 days will separate each treatment period.
Pharmacokinetic Sampling:
-
Blood samples (5 mL) will be collected in heparinized tubes at the following time points: 0 (pre-dose), 1, 2, 4, 6, 8, 10, 12, 16, 24, 36, 48, and 72 hours post-dose.
-
Plasma will be separated by centrifugation and stored at -20°C until analysis.
Bioanalytical Method:
-
Plasma concentrations of venlafaxine and ODV will be determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
The method should be validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.
Pharmacokinetic Analysis:
-
The following pharmacokinetic parameters will be calculated for both venlafaxine and ODV using non-compartmental analysis:
-
Cmax (Maximum observed plasma concentration)
-
Tmax (Time to reach Cmax)
-
AUC₀₋t (Area under the plasma concentration-time curve from time 0 to the last quantifiable concentration)
-
AUC₀₋inf (Area under the plasma concentration-time curve from time 0 to infinity)
-
t½ (Terminal elimination half-life)
-
Statistical Analysis:
-
Dose proportionality will be assessed by applying the power model (ln(PK parameter) = α + β * ln(Dose)) to the dose-normalized Cmax and AUC values.
-
A 90% confidence interval for the slope (β) will be calculated. Dose proportionality is concluded if the confidence interval falls within a predefined range (e.g., 0.8 to 1.25).
Visualizing the Experimental Workflow
The following diagram illustrates the workflow for the proposed dose proportionality study.
Caption: Workflow of a dose proportionality study for venlafaxine.
Conclusion: A Compass for Clinical Development
The dose proportionality of venlafaxine and its active metabolite, O-desmethylvenlafaxine, is a multifaceted issue influenced by dose, formulation, and, most notably, the genetic makeup of the individual. While generally exhibiting linear pharmacokinetics within the therapeutic dose range, the potential for non-linearity at higher doses and the profound impact of CYP2D6 polymorphisms necessitate a thorough understanding for both clinicians and researchers. This guide provides a framework for comprehending these complexities, offering a comparative analysis of pharmacokinetic data and a robust protocol for future investigations. A clear grasp of the dose-concentration relationship is not merely an academic exercise; it is the compass that guides the safe and effective use of venlafaxine in the treatment of depressive and anxiety disorders.
References
-
Howell, S. R., Hicks, D. R., Scatina, J. A., & Sisenwine, S. F. (1994). Pharmacokinetics of venlafaxine and O-desmethylvenlafaxine in laboratory animals. Xenobiotica, 24(4), 315–327. [Link]
-
Troy, S. M., Parker, V. D., Fruncillo, R. J., & Chiang, S. T. (1992). Introduction of a composite parameter to the pharmacokinetics of venlafaxine and its active O-desmethyl metabolite. Journal of Clinical Pharmacology, 32(5), 404–412. [Link]
-
Ito, K., Chiba, K., Fukao, T., Ishizaki, T., & Kuroda, Y. (1999). Effect of the CYP2D6*10 genotype on venlafaxine pharmacokinetics in healthy adult volunteers. British Journal of Clinical Pharmacology, 47(4), 450–453. [Link]
-
Veeranki, S. P., & Palle, S. (2012). Pharmacokinetics of venlafaxine and its major metabolite o-desmethylvenlafaxine in freely moving mice using automated dosing/sampling system. Indian Journal of Pharmaceutical Sciences, 74(5), 422–428. [Link]
-
Howell, S. R., Hicks, D. R., Scatina, J. A., & Sisenwine, S. F. (1994). Pharmacokinetics of venlafaxine and O-desmethylvenlafaxine in laboratory animals. Xenobiotica, 24(4), 315–327. [Link]
-
Howell, S. R., Hicks, D. R., Scatina, J. A., & Sisenwine, S. F. (1994). Pharmacokinetics of venlafaxine and O-desmethylvenlafaxine in laboratory animals. Xenobiotica, 24(4), 315–327. [Link]
-
Ito, K., Chiba, K., Fukao, T., Ishizaki, T., & Kuroda, Y. (1999). Effect of the CYP2D6*10 genotype on venlafaxine pharmacokinetics in healthy adult volunteers. British Journal of Clinical Pharmacology, 47(4), 450–453. [Link]
-
Khan, A., Upton, G. V., Rudolph, R. L., & Clary, C. M. (1996). Efficacy and safety of b.i.d. doses of venlafaxine in a dose-response study. Psychopharmacology Bulletin, 32(2), 129–135. [Link]
-
Howell, S. R., Hicks, D. R., Scatina, J. A., & Sisenwine, S. F. (1994). Pharmacokinetics of venlafaxine and O-desmethylvenlafaxine in laboratory animals. Xenobiotica, 24(4), 315–327. [Link]
-
National Center for Biotechnology Information. (2015). Venlafaxine Therapy and CYP2D6 Genotype. Medical Genetics Summaries. [Link]
-
Kelsey, J. E. (1996). Dose-response relationship with venlafaxine. Journal of Clinical Psychopharmacology, 16(3 Suppl 2), 21S–26S. [Link]
-
Fabbri, C., Ziviani, C., Calabrò, M., Folesani, F., Serretti, A., & Spina, E. (2020). CYP2D6 Phenotype Influences Pharmacokinetic Parameters of Venlafaxine: Results from a Population Pharmacokinetic Model in Older Adults with Depression. Clinical Pharmacokinetics, 59(12), 1585–1594. [Link]
-
Lessard, E., Yessine, M. A., Hamelin, B. A., O'Hara, G., LeBlanc, J., & Turgeon, J. (1999). CYP2D6 polymorphism and clinical effect of the antidepressant venlafaxine. Journal of Clinical Psychopharmacology, 19(5), 435–443. [Link]
-
Singh, D., & Saadabadi, A. (2023). Venlafaxine. In StatPearls. StatPearls Publishing. [Link]
-
Rudolph, R. L., & Fabre, L. F. (1998). A randomized, placebo-controlled, dose-response trial of venlafaxine hydrochloride in the treatment of major depression. The Journal of Clinical Psychiatry, 59(3), 116–122. [Link]
-
Rudolph, R. L., & Fabre, L. F. (1998). A Randomized, Placebo-Controlled, Dose-Response Trial of Venlafaxine Hydrochloride in the Treatment of Major Depression. Psychiatrist.com. [Link]
-
Curd, J. D., Pittinger, J. L., & Troy, S. M. (2009). Bioequivalence of single and multiple doses of venlafaxine extended-release tablets and capsules in the fasted and fed states: four open-label, randomized crossover trials in healthy volunteers. Clinical Therapeutics, 31(8), 1757–1772. [Link]
-
Omnihealth Practice. (2023). Overcome the flat dose-response of ssri with venlafaxine. [Link]
-
Curd, J. D., Pittinger, J. L., & Troy, S. M. (2009). Bioequivalence of Single and Multiple Doses of Venlafaxine Extended-Release Tablets and Capsules in the Fasted and Fed States: Four Open-Label, Randomized Crossover Trials in Healthy Volunteers. Clinical Therapeutics, 31(8), 1757–1772. [Link]
-
Wang, Z., Zhu, Y., Wang, D., Wang, Y., Zhang, J., & Li, H. (2022). Joint population pharmacokinetic modeling of venlafaxine and O-desmethyl venlafaxine in healthy volunteers and patients to evaluate the impact of morbidity and concomitant medication. Frontiers in Pharmacology, 13, 1018635. [Link]
-
Psychopharmacology Institute. (2024). Venlafaxine Guide: Pharmacology, Indications, Dosing Guidelines and Adverse Effects. [Link]
-
U.S. Food and Drug Administration. (2017). Effexor XR® (venlafaxine hydrochloride) Extended-Release Capsules Label. [Link]
-
Psychopharmacology Institute. (2016). Venlafaxine and Desvenlafaxine: Differences and Similarities. [Link]
-
Klamerus, K. J., Maloney, K., Rudolph, R. L., & Sisenwine, S. F. (1992). The pharmacokinetics of venlafaxine when given in a twice-daily regimen. Journal of Clinical Pharmacology, 32(8), 716–724. [Link]
Sources
- 1. Venlafaxine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 3. Venlafaxine Therapy and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Introduction of a composite parameter to the pharmacokinetics of venlafaxine and its active O-desmethyl metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. semanticscholar.org [semanticscholar.org]
- 7. tandfonline.com [tandfonline.com]
- 8. Pharmacokinetics of venlafaxine and O-desmethylvenlafaxine in laboratory animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of the CYP2D6*10 genotype on venlafaxine pharmacokinetics in healthy adult volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of the CYP2D6*10 genotype on venlafaxine pharmacokinetics in healthy adult volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of (-)-O-Desmethylvenlafaxine
As researchers and drug development professionals, our work extends beyond discovery and into the responsible management of the chemical entities we handle. (-)-O-Desmethylvenlafaxine (Desvenlafaxine), an active metabolite of venlafaxine, is a crucial compound in neuroscience research. However, its physiological activity and environmental persistence demand a rigorous and scientifically grounded approach to its disposal. Mishandling this compound not only poses a direct risk to personnel but also contributes to the growing concern of pharmaceutical pollutants in our ecosystems.[1][2][3]
This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of this compound, moving beyond a simple checklist to explain the critical reasoning behind each procedure. Our goal is to ensure that every laboratory can manage this waste stream with the highest standards of safety and environmental stewardship.
Hazard Profile and Risk Assessment: The "Why" Behind the Protocol
Understanding the specific risks associated with this compound is fundamental to appreciating the necessity of a stringent disposal protocol. The compound is not inert; its chemical properties dictate its handling and disposal requirements.
According to multiple Safety Data Sheets (SDS), this compound presents several key hazards that must be mitigated.[4][5] The primary concerns are its effects on human health upon exposure and its ecotoxicity. It is classified as harmful if swallowed and is a known cause of serious skin and eye irritation.[4][6] Furthermore, its designation as "toxic to aquatic life with long lasting effects" underscores the environmental imperative for its containment and destruction, as improper disposal can lead to the contamination of water systems.[4]
| Hazard Classification | Description of Risk | Rationale for Disposal Protocol |
| Acute Oral Toxicity | Harmful if swallowed.[4][5] | Prevents accidental ingestion by ensuring waste is securely contained and clearly identified. |
| Skin & Eye Irritation | Causes serious skin and eye irritation upon contact.[4][6][7] | Mandates the use of Personal Protective Equipment (PPE) during handling and disposal to prevent chemical burns and injury. |
| Aquatic Toxicity | Toxic to aquatic organisms with long-lasting effects.[4] | Prohibits sewer disposal and mandates destruction by a licensed facility to prevent environmental contamination.[4][6][8] |
| Reproductive Toxicity | Suspected of damaging fertility or the unborn child.[4] | Reinforces the need for strict containment and minimal exposure throughout the handling and disposal lifecycle. |
Regulatory Framework: Adherence to EPA and Best Practices
The disposal of this compound is governed by federal and local regulations. The primary authority in the United States is the Environmental Protection Agency (EPA), which regulates chemical waste under the Resource Conservation and Recovery Act (RCRA).[9]
Under RCRA, any chemical waste that exhibits characteristics of toxicity, or is specifically listed, must be managed as hazardous waste.[10] Given its documented hazards, this compound must be treated as such. A critical mandate from the EPA for pharmaceutical waste is the strict prohibition of sewering , meaning it is illegal and unsafe to pour this chemical down the drain.[11]
While this compound is not currently a federally scheduled controlled substance by the Drug Enforcement Administration (DEA), the DEA's "non-retrievable" standard for the destruction of controlled substances serves as a valuable benchmark for best practices.[12][13] This principle dictates that the substance must be rendered unusable and unavailable for diversion, a standard that is effectively met by the recommended disposal methods for hazardous chemical waste, such as high-temperature incineration.[13][14]
Operational Disposal Plan: A Step-by-Step Protocol
This protocol provides a systematic approach to ensure safety and compliance from the point of generation to final disposal.
Step 1: Immediate Segregation and PPE
Action: As soon as a material containing this compound is designated as waste (e.g., expired material, contaminated labware, residual amounts), it must be segregated from non-hazardous trash. Before handling, don appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (nitrile is a common choice) and safety glasses with side shields or goggles.[6][7] Causality: Segregation at the source is the most effective way to prevent cross-contamination and ensure the waste stream is correctly identified.[6] Proper PPE is the first line of defense against the compound's irritant properties.
Step 2: Containerization and Labeling
Action: Place the waste into a dedicated, chemically-resistant, and leak-proof container that can be securely sealed.[6][9] The container must be immediately labeled. Causality: Using a compatible container prevents chemical degradation of the container itself, which could cause a spill.[9] Proper labeling is a critical safety and compliance step. The label must, at a minimum, include:
-
The full chemical name: "this compound" [6]
-
The date on which the first drop of waste was added (the "accumulation start date").
Step 3: Secure Accumulation and Storage
Action: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) or a central hazardous waste storage area. This area should be secure, well-ventilated, and away from incompatible materials.[6] The container must remain closed except when actively adding waste.[6][10] Causality: Designated storage areas ensure that hazardous materials are kept in a controlled environment, minimizing the risk of accidental spills or reactions. Keeping the container sealed prevents the release of vapors and protects the integrity of the contents.
Step 4: Documentation and Disposal Request
Action: Maintain an accurate log of the waste generated, as required by your institution's Environmental Health and Safety (EHS) department. Once the container is full or the accumulation time limit is approaching (typically 90-180 days, depending on your facility's generator status), submit a request for pickup. Causality: Meticulous record-keeping is essential for regulatory compliance and ensures a clear chain of custody for the hazardous waste.
Step 5: Professional Collection and Final Destruction
Action: The final step is the collection of the waste by a licensed and approved hazardous waste hauler.[6][10] This contractor is responsible for transporting the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF). Causality: The ultimate destruction of the chemical must be performed in a manner that is both compliant and environmentally sound. High-temperature incineration is the most common and effective method for destroying pharmaceutical waste, as it breaks the chemical down into less harmful components and meets the "non-retrievable" standard.[13][14] Under no circumstances should laboratory personnel attempt to treat, neutralize, or dispose of the chemical themselves. [10]
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper management of this compound waste in a laboratory setting.
Caption: Workflow for the compliant disposal of this compound waste.
Conclusion
The responsible disposal of this compound is a non-negotiable aspect of laboratory safety and environmental ethics. By adhering to this scientifically-grounded protocol, researchers can ensure they are not only protecting themselves and their colleagues but also safeguarding the environment from pharmaceutical contamination. This structured approach, rooted in an understanding of the chemical's hazards and the governing regulations, empowers laboratories to manage this waste stream with confidence and integrity.
References
-
Researcher's Manual - DEA Diversion Control Division. (2022, June 16). [Link]
-
Managing Hazardous Chemical Waste in the Lab. LabManager. [Link]
-
Management of Hazardous Waste Pharmaceuticals. US EPA. [Link]
-
From Prescription to Pollution: Assessing the Ecological Impact and Treatment Technologies for Antidepressant Contaminants. MDPI. [Link]
-
SAFETY DATA SHEET: rac-O-Desmethyl Venlafaxine-D10. Expert Synthesis Solutions. [Link]
-
21 CFR Part 1317 -- Disposal. eCFR. [Link]
-
Drug Disposal: Dispose "Non-Flush List" Medicine in Trash. FDA. [Link]
-
Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime. [Link]
-
UV/H2O2degradation of the antidepressants venlafaxine and O-desmethylvenlafaxine: Elucidation of their transformation pathway and environmental fate. PubMed. [Link]
-
EPA: Hazardous Pharmaceutical Waste Management. Stericycle. [Link]
-
Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]
-
Significant correlations found between O-desmethylvenlafaxine with... ResearchGate. [Link]
-
Drug Disposal Information. DEA Diversion Control Division. [Link]
-
EPA Hazardous Pharmaceutical Waste Management Overview. Secure Waste. [Link]
-
Controlled Substance Waste: Concerns, Controversies, Solutions. PMC - NIH. [Link]
-
How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]
-
The isolation of Venlafaxine from the biological material by hydrophilic solvents. News of Pharmacy. [Link]
-
Environmental concerns and bioaccumulation of psychiatric drugs in water bodies – Conventional versus biocatalytic systems of mitigation. PubMed Central. [Link]
-
EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. ASHP. [Link]
-
Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt. [Link]
-
Distribution of venlafaxine and O-desmethylvenlafaxine in a fatal case. ResearchGate. [Link]
-
Controlled Substance Destruction Alternatives to Incineration. Federal Register. [Link]
-
Behavior of venlafaxine (A) and O-desmethylvenlafaxine (B) in the... ResearchGate. [Link]
-
A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities. EPA. [Link]
-
Accumulation and metabolization of the antidepressant venlafaxine and its main metabolite o - idUS. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Environmental concerns and bioaccumulation of psychiatric drugs in water bodies – Conventional versus biocatalytic systems of mitigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. fishersci.com [fishersci.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. esschemco.com [esschemco.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 10. vumc.org [vumc.org]
- 11. ashp.org [ashp.org]
- 12. eCFR :: 21 CFR Part 1317 -- Disposal [ecfr.gov]
- 13. Controlled Substance Waste: Concerns, Controversies, Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 15. EPA: Hazardous Pharmaceutical Waste Management | Stericycle [stericycle.com]
Navigating the Safe Handling of (-)-O-Desmethylvenlafaxine: A Guide to Personal Protective Equipment and Disposal
For Immediate Implementation: A Comprehensive Safety and Handling Protocol for Researchers, Scientists, and Drug Development Professionals
(-)-O-Desmethylvenlafaxine, the major active metabolite of the antidepressant venlafaxine, is a potent serotonin-norepinephrine reuptake inhibitor (SNRI) that requires meticulous handling to ensure the safety of laboratory personnel.[1][2] This guide provides essential, immediate safety and logistical information, focusing on the appropriate selection and use of Personal Protective Equipment (PPE), and outlining operational and disposal plans. As Senior Application Scientists, our goal is to empower you with the knowledge to work safely and effectively, building a foundation of trust through value-added information beyond the product itself.
Hazard Identification and Risk Assessment: Understanding the Compound
This compound is a white to off-white crystalline solid.[3] While a specific Occupational Exposure Limit (OEL) has not been formally established by all regulatory bodies, its potent pharmacological activity necessitates handling it as a hazardous compound. Safety Data Sheets (SDS) consistently highlight the following hazards:
-
Acute Toxicity: Harmful if swallowed.[4]
-
Eye Damage/Irritation: Causes serious eye irritation.[5]
-
Potential for Skin and Respiratory Irritation: May be harmful if absorbed through the skin or inhaled, and may cause irritation.[5]
Given these hazards, a risk-based approach is crucial for all procedures involving this active pharmaceutical ingredient (API). The primary routes of occupational exposure are inhalation of airborne particles and dermal contact.[3] Therefore, all handling procedures must be designed to minimize dust generation and prevent skin and eye contact.[6]
Physicochemical Properties Influencing Handling:
| Property | Value/Information | Implication for Handling |
| Physical State | White to off-white powder/crystalline solid[3] | Potential for aerosolization and dust generation. |
| Solubility | Soluble in DMSO (≥13.2 mg/mL), sparingly soluble in aqueous buffers.[7][8][9] | Informs choices for decontamination and formulation. |
| Molecular Weight | 263.38 g/mol [7] |
Personal Protective Equipment (PPE): Your Primary Line of Defense
The selection of appropriate PPE is paramount and should be based on a thorough risk assessment of the specific laboratory operation being performed.
Core PPE Ensemble (for all handling activities):
-
Eye and Face Protection: At a minimum, safety glasses with side shields are required. However, for procedures with a higher risk of splashes or aerosol generation (e.g., weighing, preparing solutions), a face shield in combination with safety goggles provides more comprehensive protection.[5]
-
Protective Clothing: A fully buttoned laboratory coat is mandatory. For tasks with a higher potential for contamination, a disposable chemical-resistant gown or suit should be worn over regular clothing.[5]
-
Gloves: Due to the risk of dermal absorption, double gloving with nitrile gloves is recommended. Nitrile provides good resistance to a range of chemicals. Gloves should be inspected for any signs of damage before use and changed frequently, especially if contamination is suspected.[5] Always use proper glove removal techniques to avoid contaminating your skin.[5]
-
Footwear: Fully enclosed shoes are required in all laboratory areas.
Respiratory Protection: A Graded Approach
The choice of respiratory protection is directly linked to the scale of the operation and the potential for aerosol generation.
-
Low-Energy Operations (e.g., handling small quantities in a solution, analytical testing): If performed within a certified chemical fume hood, additional respiratory protection may not be necessary.
-
High-Energy Operations (e.g., weighing, mixing powders, sonicating): These activities must be conducted in a ventilated enclosure, such as a chemical fume hood or a powder containment hood. For weighing potent compounds, a balance enclosure with dedicated exhaust ventilation is ideal. In these scenarios, a NIOSH-approved respirator is required. A half-mask respirator with P100 (HEPA) particulate filters is a suitable choice.[5][10] For extended use or when a higher protection factor is needed, a Powered Air-Purifying Respirator (PAPR) with HEPA filters offers enhanced protection and comfort.[11]
Experimental Workflow: Weighing this compound
Caption: Workflow for safely weighing this compound.
Operational Plans: From Handling to Decontamination
Engineering Controls:
-
Primary Containment: All procedures involving the solid form of this compound should be performed in a certified chemical fume hood, a powder containment hood, or a glove box to minimize the release of airborne particles.
-
Ventilation: Ensure adequate general laboratory ventilation.
Decontamination:
-
Initial Cleaning: Carefully wipe surfaces with a disposable towel dampened with a detergent solution to remove gross contamination.
-
Chemical Inactivation (if applicable and validated): For some compounds, a chemical inactivation step may be possible. However, without specific data for this compound, this is not recommended.
-
Solvent Wash: Wipe surfaces with a solvent in which the compound is soluble, such as ethanol or a dilute solution of dimethyl sulfoxide (DMSO), followed by a water rinse.[2][9] All cleaning materials must be disposed of as hazardous waste.
Disposal Plan: Managing Hazardous Waste
All waste generated from handling this compound, including contaminated PPE, weigh boats, pipette tips, and cleaning materials, must be treated as hazardous chemical waste.[12][13]
Step-by-Step Laboratory Waste Disposal Procedure:
-
Segregation: Collect all solid waste contaminated with this compound in a dedicated, clearly labeled, and sealable hazardous waste container.[13] Do not mix with other waste streams.
-
Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.
-
Liquid Waste: Unused solutions should be collected in a separate, compatible, and clearly labeled hazardous waste container. Aqueous and organic solvent waste should be collected separately.
-
Storage: Store the sealed waste containers in a designated and secure satellite accumulation area until they are collected by your institution's environmental health and safety (EHS) department or a licensed hazardous waste disposal contractor.[14]
-
Documentation: Maintain accurate records of all hazardous waste generated.
Disposal Decision Tree
Caption: Decision tree for the proper segregation and disposal of waste.
By adhering to these guidelines, you can significantly mitigate the risks associated with handling this compound, ensuring a safe and compliant laboratory environment. Always consult your institution's specific safety protocols and your material's SDS for the most current information.
References
-
PubChem. (n.d.). Desvenlafaxine. National Center for Biotechnology Information. Retrieved from [Link]
- Cayman Chemical. (2023, May 25). Safety Data Sheet: Desvenlafaxine (succinate hydrate).
-
U.S. Food and Drug Administration. (n.d.). Label for DESVENLAFAXINE extended-release tablets. Retrieved from [Link]
- LKT Laboratories, Inc. (n.d.). Safety Data Sheet.
- Pfizer. (2017, January 26). Pristiq Tablets - SAFETY DATA SHEET.
- Fisher Scientific. (2016, April 21). 3 - SAFETY DATA SHEET.
- NIOSH. (2025, January 21). Identifying NIOSH Approved® Respirators. Centers for Disease Control and Prevention.
- Indiana University. (n.d.). In-Lab Disposal Methods: Waste Management Guide. Protect IU.
- Pfizer. (2010, January 26). MATERIAL SAFETY DATA SHEET: Effexor Products.
- Advanced strategies for the removal of venlafaxine from aqueous environments: a critical review of adsorption and advanced oxidation pathways. (2025, October 16). PubMed Central.
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. Retrieved from [Link]
- Cayman Chemical. (2024, April 24). PRODUCT INFORMATION: (±)-O-Desmethyl Venlafaxine.
- NIOSH. (2025, January 21). Respirator Selection Guide for the Healthcare Industry. Centers for Disease Control and Prevention.
- Electrochemical Degradation of Venlafaxine on Platinum Electrodes: Identification of Transformation Products by LC-MS/MS and In Silico Ecotoxicity Assessment. (n.d.). MDPI.
- Moehs Ibérica. (n.d.). VENLAFAXINE HYDROCLORIDE.
- U.S. Food and Drug Administration. (n.d.). Label for Venlafaxine Extended Release Tablets (venlafaxine hydrochloride).
- University of North Carolina at Chapel Hill. (n.d.). Respirator Equipment Selection Guidance and the NIOSH Respirator Selection Logic Process.
- GMP-Verlag. (2023, July 11). Laboratory waste disposal procedure at a GMP site.
- The effect of decontamination procedures on the pharmacodynamics of venlafaxine in overdose. (n.d.). PubMed Central.
- MedChemExpress. (n.d.). Desvenlafaxine (O-Desmethylvenlafaxine).
- Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
- The effect of decontamination procedures on the pharmacokinetics of venlafaxine in overdose. (n.d.). ClinPGx.
- Santa Cruz Biotechnology. (n.d.). Venlafaxine Hydrochloride.
- NIOSH. (2025, March 4). Respirator Types and Use. Centers for Disease Control and Prevention.
- Cayman Chemical. (2022, December 9). PRODUCT INFORMATION: Desvenlafaxine (succinate hydrate).
- UV/H2O2degradation of the antidepressants venlafaxine and O-desmethylvenlafaxine: Elucidation of their transformation pathway and environmental fate. (2016, July 5). PubMed.
- Regulations.gov. (2020, November 12). Respirator Use Policy for Protection Against Carcinogens.
- Pfizer. (n.d.). MATERIAL SAFETY DATA SHEET: Venlafaxine Hydrochloride Tablets.
- University of Essex. (n.d.). Laboratory Waste Disposal Handbook.
Sources
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Desvenlafaxine | C16H25NO2 | CID 125017 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. cdn.pfizer.com [cdn.pfizer.com]
- 5. s3.amazonaws.com [s3.amazonaws.com]
- 6. cdn.pfizer.com [cdn.pfizer.com]
- 7. O-Desmethylvenlafaxine | 93413-62-8 [chemicalbook.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. ehs.umich.edu [ehs.umich.edu]
- 11. cdc.gov [cdc.gov]
- 12. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 13. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. gmpsop.com [gmpsop.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
